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  • Product: Phenylmethanesulfonohydrazide
  • CAS: 36331-57-4

Core Science & Biosynthesis

Foundational

Phenylmethanesulfonohydrazide: A Comprehensive Technical Guide for Advanced Chemical Synthesis and Drug Discovery

This guide provides an in-depth exploration of phenylmethanesulfonohydrazide, a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. From its fundamental properties to...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of phenylmethanesulfonohydrazide, a versatile chemical intermediate with significant potential in organic synthesis and medicinal chemistry. From its fundamental properties to its application in complex synthetic transformations and its role as a potential therapeutic agent, this document serves as a critical resource for researchers, scientists, and professionals in drug development.

Core Molecular Attributes of Phenylmethanesulfonohydrazide

Phenylmethanesulfonohydrazide is a sulfonohydrazide derivative characterized by a phenylmethyl (benzyl) group attached to the sulfur atom of the hydrazide moiety. This unique structural arrangement imparts a distinct reactivity profile, making it a valuable reagent in synthetic chemistry.

Physicochemical Properties

A thorough understanding of the physicochemical properties of phenylmethanesulfonohydrazide is paramount for its effective use in research and development. While specific experimental data for this compound is not widely available in public literature, we can infer key properties based on analogous structures and functional group analysis.

PropertyValue (Estimated/Inferred)Source/Basis
CAS Number 36331-57-4Chemical Catalogs
Molecular Formula C₇H₁₀N₂O₂S[1]
Molecular Weight 186.23 g/mol [1]
Melting Point Data not available. Expected to be a crystalline solid. General procedures for melting point determination are available.[2][3][4]Analogy to similar sulfonamides and phenylhydrazines.[1][5]
Solubility Sparingly soluble in water; soluble in polar organic solvents such as ethanol, DMSO, and DMF.General solubility trends of sulfonamides and phenylhydrazines.[5][6][7][8]
pKa The pKa of the N-H proton of the hydrazide is estimated to be in the range of 10-11 in DMSO.Based on pKa values of related sulfonamides and hydrazones.[9][10][11][12][13]
Structural Representation

Caption: 2D structure of Phenylmethanesulfonohydrazide.

Synthesis and Purification

The synthesis of phenylmethanesulfonohydrazide can be achieved through the reaction of phenylhydrazine with methanesulfonyl chloride. This reaction follows a nucleophilic substitution mechanism where the more nucleophilic nitrogen of phenylhydrazine attacks the electrophilic sulfur atom of the sulfonyl chloride.

Proposed Synthetic Protocol

This protocol is based on established methods for the synthesis of sulfonohydrazides and should be adapted and optimized for specific laboratory conditions.[14][15][16][17][18][19]

Materials:

  • Phenylhydrazine

  • Methanesulfonyl chloride

  • Pyridine or triethylamine (base)

  • Dichloromethane (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylhydrazine (1.0 equivalent) in anhydrous dichloromethane.

  • Base Addition: Add pyridine or triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Sulfonylation: Slowly add a solution of methanesulfonyl chloride (1.05 equivalents) in dichloromethane to the cooled reaction mixture. The addition should be dropwise to control the exothermic reaction.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure phenylmethanesulfonohydrazide.[20][21]

Caption: General workflow for the synthesis of phenylmethanesulfonohydrazide.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic protons (CH₂), multiplets for the aromatic protons of the phenyl ring, and broad singlets for the N-H protons of the hydrazide group. The chemical shifts will be influenced by the solvent used.[8][12]

  • ¹³C NMR: The carbon NMR spectrum will display signals for the benzylic carbon, the carbons of the phenyl ring, with the ipso-carbon showing a characteristic downfield shift.[8][12]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

  • N-H stretching vibrations for the hydrazide group (around 3300-3200 cm⁻¹).[23]

  • C-H stretching for the aromatic and aliphatic protons.

  • S=O stretching vibrations for the sulfonyl group (strong bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹).[23]

  • C=C stretching for the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. A common fragmentation pathway for arylsulfonamides involves the loss of SO₂.[26][27][30]

Chemical Reactivity and Synthetic Applications

The reactivity of phenylmethanesulfonohydrazide is primarily dictated by the nucleophilicity of the terminal amino group of the hydrazide and the ability of the sulfonyl group to act as a leaving group under certain conditions.

Fischer Indole Synthesis

A cornerstone application of phenylhydrazine derivatives is the Fischer indole synthesis, a powerful method for constructing the indole nucleus.[5][23][31][32][33][34] Phenylmethanesulfonohydrazide can serve as a precursor to the necessary phenylhydrazone intermediate.

Reaction Mechanism:

  • Hydrazone Formation: Phenylmethanesulfonohydrazide reacts with an aldehyde or ketone to form a phenylhydrazone.

  • Tautomerization: The hydrazone tautomerizes to an ene-hydrazine in the presence of an acid catalyst.

  • [9][9]-Sigmatropic Rearrangement: The ene-hydrazine undergoes a[9][9]-sigmatropic rearrangement to form a di-imine intermediate.

  • Cyclization and Elimination: The di-imine cyclizes and subsequently eliminates ammonia to afford the aromatic indole ring.[23][31]

Fischer_Indole_Synthesis Reactants Phenylmethanesulfonohydrazide + Aldehyde/Ketone Hydrazone Phenylhydrazone Formation Reactants->Hydrazone Tautomerization Tautomerization to Ene-hydrazine (Acid Catalyzed) Hydrazone->Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Tautomerization->Rearrangement Cyclization Cyclization & Ammonia Elimination Rearrangement->Cyclization Indole Indole Product Cyclization->Indole

Caption: Key steps in the Fischer Indole Synthesis.

Experimental Protocol: Fischer Indole Synthesis with Cyclohexanone

This protocol provides a general procedure for the synthesis of 1,2,3,4-tetrahydrocarbazole from phenylmethanesulfonohydrazide and cyclohexanone.[23][32]

Materials:

  • Phenylmethanesulfonohydrazide

  • Cyclohexanone

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate solution

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve phenylmethanesulfonohydrazide (1.0 equivalent) and cyclohexanone (1.1 equivalents) in ethanol.

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid and heat the mixture to reflux for 1-2 hours, monitoring by TLC.

  • Cyclization: After hydrazone formation is complete, continue to reflux the mixture for an additional 2-4 hours to effect the cyclization.

  • Workup: Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery: A Potential IDO1 Inhibitor

Recent research has highlighted the role of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) in tumor immune escape.[3][30][35][36][37] IDO1 catalyzes the rate-limiting step in the catabolism of tryptophan to kynurenine, leading to a depletion of tryptophan and an accumulation of kynurenine in the tumor microenvironment. This suppresses the activity of effector T cells and promotes the differentiation of regulatory T cells, thereby creating an immunosuppressive environment that allows cancer cells to evade the immune system.[35][37]

Phenyl benzenesulfonyl hydrazides have been identified as potent inhibitors of IDO1.[7] While specific studies on phenylmethanesulfonohydrazide are limited, its structural similarity to these known inhibitors suggests it may also possess IDO1 inhibitory activity. The sulfonohydrazide moiety is believed to play a crucial role in binding to the heme iron at the active site of the IDO1 enzyme.[3]

IDO1_Inhibition_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine ImmuneSuppression Immune Suppression Kynurenine->ImmuneSuppression Inhibitor Phenylmethanesulfonohydrazide (Potential Inhibitor) Inhibitor->IDO1 Inhibition

Caption: Proposed mechanism of IDO1 inhibition.

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling phenylmethanesulfonohydrazide.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

  • Toxicity: The toxicological properties of phenylmethanesulfonohydrazide have not been fully investigated. Phenylhydrazine, a related compound, is toxic by ingestion, inhalation, and skin absorption.[1] Assume phenylmethanesulfonohydrazide has similar hazards.

Conclusion

Phenylmethanesulfonohydrazide is a chemical entity with significant, yet not fully explored, potential. Its utility in the Fischer indole synthesis is a testament to its value in constructing complex heterocyclic scaffolds. Furthermore, its potential as an IDO1 inhibitor opens exciting avenues for its application in the development of novel cancer immunotherapies. This guide provides a foundational understanding of its properties, synthesis, and applications, intended to empower researchers to further investigate and harness the capabilities of this versatile molecule.

References

  • The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Phenylhydrazine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (2020). ACS Publications. Retrieved January 12, 2026, from [Link]

  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. (n.d.). Testbook. Retrieved January 12, 2026, from [Link]

  • Phenylhydrazine. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Understanding the Chemical Properties and Applications of Sulfonamide Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved January 12, 2026, from [Link]

  • Discovery of secondary sulphonamides as IDO1 inhibitors with potent antitumour effects in vivo. (2020). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. (2010). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Phenylhydrazine. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

  • What are IDO1 inhibitors and how do they work?. (2024). Patsnap Synapse. Retrieved January 12, 2026, from [Link]

  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). (2019). PubMed. Retrieved January 12, 2026, from [Link]

  • Fischer indole synthesis. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. (2017). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. (2010). SciELO. Retrieved January 12, 2026, from [Link]

  • The pK a values of the sulfonamides studied. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). (2019). Infoscience. Retrieved January 12, 2026, from [Link]

  • Methanesulfonyl cyanide. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

  • Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. (2019). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Bordwell pKa Table. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (2005). Elsevier. Retrieved January 12, 2026, from [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme. Retrieved January 12, 2026, from [Link]

  • The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. (2021). YouTube. Retrieved January 12, 2026, from [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 12, 2026, from [Link]

  • A kind of preparation method of phenylhydrazine. (n.d.). Google Patents.
  • 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment. (2010). PubMed. Retrieved January 12, 2026, from [Link]

  • Synthetic method of phenylhydrazine hydrochloride. (n.d.). Google Patents.
  • Making Phenylhydrazine (Skatole precursor). (2015). YouTube. Retrieved January 12, 2026, from [Link]

  • Purification and Characterization of Phenylalanine Ammonia Lyase from Trichosporon cutaneum. (2012). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Synthesis of N-phenylcyanoformamide from phenyl isocyanate and potassium cyanide. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). (n.d.). DEA.gov. Retrieved January 12, 2026, from [Link]

Sources

Exploratory

Phenylmethanesulfonohydrazide structure

An In-Depth Technical Guide to the Structure and Utility of Phenylmethanesulfonohydrazide Abstract Phenylmethanesulfonohydrazide (PMSH), a nuanced and versatile organic compound, holds significant potential across multip...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure and Utility of Phenylmethanesulfonohydrazide

Abstract

Phenylmethanesulfonohydrazide (PMSH), a nuanced and versatile organic compound, holds significant potential across multiple scientific disciplines. Characterized by a unique assembly of a phenyl ring, a methylene bridge, a sulfonyl group, and a terminal hydrazide moiety, its structure dictates a wide range of chemical reactivities. This guide provides a comprehensive exploration of PMSH, delving into its core molecular architecture, physicochemical properties, and spectroscopic signature. We will elucidate its primary synthetic pathways, examine its mechanistic utility as a protecting group in organic synthesis, and discuss its emerging applications in medicinal chemistry and material science. This document is intended for researchers, chemists, and drug development professionals seeking a deep, field-proven understanding of Phenylmethanesulfonohydrazide.

Introduction to Phenylmethanesulfonohydrazide (PMSH)

Overview and Significance

Phenylmethanesulfonohydrazide, while structurally related to the widely known serine protease inhibitor Phenylmethylsulfonyl Fluoride (PMSF), possesses a distinct reactive profile due to its terminal hydrazide group (-NHNH₂). This functional group imparts nucleophilic character, making PMSH a valuable reagent in organic synthesis, particularly for the derivatization and protection of carbonyl compounds.[1] Beyond its synthetic utility, recent research has highlighted its biological activity, including its potential as an enzyme inhibitor, opening new avenues for investigation in medicinal chemistry and drug discovery.[1] Unlike many sulfonylating agents, sulfonyl hydrazides like PMSH are typically stable, odorless solids, which simplifies their handling and application in a laboratory setting.[2]

Nomenclature and Chemical Identifiers

Accurate identification is critical for reproducible research. The key identifiers for Phenylmethanesulfonohydrazide are summarized below.

IdentifierValueSource
IUPAC Name phenylmethanesulfonohydrazide[1]
CAS Number 36331-57-4[1]
Molecular Formula C₇H₁₀N₂O₂S[1][3]
Molecular Weight 186.23 g/mol [1][3]
Canonical SMILES C1=CC=C(C=C1)CS(=O)(=O)NN[1]
InChI Key XBCFRZRVCDUSGX-UHFFFAOYSA-N[1]

Molecular Structure and Physicochemical Properties

Elucidation of the Core Structure

The structure of Phenylmethanesulfonohydrazide is a composite of several key functional groups that dictate its overall reactivity and physical properties. A benzyl group (C₆H₅CH₂) is attached to a sulfonyl hydrazide core (-SO₂NHNH₂). The central sulfur atom is in a high oxidation state (+6), bonded to two oxygen atoms, a carbon atom of the methylene bridge, and a nitrogen atom of the hydrazide group.

Figure 1: 2D Structure of Phenylmethanesulfonohydrazide
Key Functional Groups and Their Influence
  • Phenyl Group (C₆H₅-): This aromatic ring provides steric bulk and participates in π-stacking interactions, influencing solubility in organic solvents and interactions with biological targets.

  • Sulfonyl Group (-SO₂-): As a strong electron-withdrawing group, it increases the acidity of the adjacent N-H protons. This activation is crucial for its role in various chemical transformations.

  • Hydrazide Group (-NHNH₂): The terminal -NH₂ group is nucleophilic and is the primary site of reaction in derivatizations, such as the formation of hydrazones with aldehydes and ketones. The ability of this moiety to form hydrogen bonds is also key to its use in crystal engineering.[1]

Physicochemical Properties

While comprehensive experimental data for PMSH is not as widely published as for its analog PMSF, the properties of sulfonyl hydrazides are generally well-understood.

PropertyValue / DescriptionRationale / Note
Appearance White to off-white solid.Typical for sulfonyl hydrazides and related organic compounds.[2]
Solubility Generally soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water.The presence of the polar sulfonyl hydrazide group allows for solubility in polar solvents, while the nonpolar phenyl ring limits aqueous solubility.
Stability More stable in aqueous solutions compared to Phenylmethylsulfonyl Fluoride (PMSF).The hydrazide group is less susceptible to rapid hydrolysis than the sulfonyl fluoride group found in PMSF.[4]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of PMSH. The following sections describe the expected spectral features based on its functional groups.

Theoretical Spectroscopic Profile
SpectroscopyFunctional GroupExpected Signal / Peak
FT-IR (cm⁻¹) N-H stretch (hydrazide)3350-3200 (two bands, asymmetric & symmetric)
C-H stretch (aromatic)3100-3000
C-H stretch (aliphatic, -CH₂-)2950-2850
C=C stretch (aromatic)1600-1450
S=O stretch (sulfonyl)1350-1300 (asymmetric) & 1160-1120 (symmetric)
¹H NMR (ppm) Aromatic protons (-C₆H₅)7.2 - 7.5 (multiplet, 5H)
Methylene protons (-CH₂-)~4.3 (singlet, 2H)
Hydrazide protons (-NHNH₂)Variable, broad signals (3H total). Position is solvent and concentration dependent.
¹³C NMR (ppm) Aromatic carbons (-C₆H₅)125 - 135 (multiple peaks)
Methylene carbon (-CH₂-)~58-62
Mass Spec (m/z) Molecular Ion [M]⁺186.05
Key Fragments[M - NHNH₂]⁺ (loss of hydrazinyl radical), [C₇H₇SO₂]⁺ (benzylsulfonyl cation), [C₇H₇]⁺ (tropylium ion at m/z 91)

Synthesis and Reaction Mechanisms

General Synthetic Strategy

The synthesis of Phenylmethanesulfonohydrazide is most commonly achieved through the reaction of a phenylmethanesulfonyl derivative with hydrazine. The key step is the nucleophilic substitution at the sulfur center by the hydrazine molecule.

G start Phenylmethanesulfonyl Chloride process Nucleophilic Substitution Reaction start->process reagent Hydrazine (NH₂NH₂) in suitable solvent (e.g., Ethanol, THF) reagent->process product Phenylmethanesulfonohydrazide (PMSH) process->product byproduct HCl (neutralized by base or excess hydrazine) process->byproduct

Figure 2: General Synthetic Workflow for PMSH
Detailed Experimental Protocol: Synthesis of PMSH

This protocol is a representative method based on established principles for synthesizing sulfonyl hydrazides.[1]

  • Trustworthiness: This protocol includes a self-validating system. The final product's identity and purity must be confirmed by analytical methods like melting point determination, NMR, and IR spectroscopy, comparing the results against theoretical values.

  • Materials:

    • Phenylmethanesulfonyl chloride (1.0 eq)

    • Hydrazine monohydrate (2.2 eq)

    • Ethanol (anhydrous)

    • Diethyl ether

    • Deionized water

    • Standard laboratory glassware, magnetic stirrer, and ice bath.

  • Procedure:

    • Preparation: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve hydrazine monohydrate (2.2 eq) in ethanol under an inert atmosphere (e.g., nitrogen). Cool the solution to 0 °C using an ice bath.

      • Causality: Using excess hydrazine serves two purposes: it acts as the nucleophile and as a base to neutralize the HCl byproduct, driving the reaction to completion. Cooling the reaction controls the exothermicity.

    • Reaction: Dissolve phenylmethanesulfonyl chloride (1.0 eq) in a minimal amount of ethanol and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirring hydrazine solution over 30-60 minutes, maintaining the temperature at 0-5 °C.

    • Maturation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

    • Workup: Reduce the solvent volume under reduced pressure. Add deionized water to the residue to precipitate the crude product and dissolve the hydrazine hydrochloride salt.

    • Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water, followed by a small amount of cold diethyl ether to remove nonpolar impurities.

    • Drying & Validation: Dry the white solid product under vacuum. Determine the yield and confirm its identity and purity via melting point, ¹H NMR, and FT-IR spectroscopy.

Key Applications in Research and Development

PMSH as a Carbonyl Protecting Group

One of the principal applications of PMSH in organic synthesis is its role as a protecting group for aldehydes and ketones.[1] It reacts with the carbonyl group to form a stable phenylmethanesulfonylhydrazone, which is inert to many reagents (e.g., nucleophiles, reducing agents). The protection can be reversed under specific conditions.

  • Mechanism: The reaction proceeds via nucleophilic addition of the terminal -NH₂ group to the electrophilic carbonyl carbon, followed by dehydration to form the C=N double bond of the hydrazone.

G cluster_protection Protection Step cluster_deprotection Deprotection Step carbonyl Aldehyde or Ketone (R-CO-R') hydrazone Stable Phenylmethanesulfonyl- hydrazone carbonyl->hydrazone + PMSH (Acid Catalyst, -H₂O) pms_h PMSH hydrazone_de Phenylmethanesulfonyl- hydrazone hydrazone->hydrazone_de Further Synthesis Steps (Carbonyl is protected) carbonyl_de Regenerated Carbonyl hydrazone_de->carbonyl_de Hydrolysis or Oxidative Cleavage

Figure 3: Workflow for Carbonyl Protection using PMSH
Role in Medicinal Chemistry

PMSH has been identified as a potential inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a critical role in immune tolerance.[1] IDO is often overexpressed in cancer cells, helping them evade the immune system. By inhibiting IDO, compounds like PMSH could potentially serve as scaffolds for developing novel immunotherapeutic agents. Its specific interactions with the enzyme's active site are a subject of ongoing research.[1]

Other Applications
  • Material Science: The defined geometry and hydrogen bonding capabilities of PMSH make it a useful building block for creating novel supramolecular structures and metal-organic frameworks in crystal engineering.[1]

  • Analytical Chemistry: It can be used as a derivatizing agent to enhance the detection of specific analytes, particularly those containing carbonyl groups, in techniques like mass spectrometry and HPLC.[1]

Handling, Safety, and Storage

General Safety Precautions

While not as acutely hazardous as Phenylmethylsulfonyl Fluoride, Phenylmethanesulfonohydrazide is still a chemical that requires careful handling in a professional laboratory environment.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.[5]

  • Handling: Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.[5] Minimize dust generation during transfer.[5]

Storage and Stability
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[5]

  • Stability: Phenylmethanesulfonohydrazide is generally stable under recommended storage conditions.

Conclusion and Future Outlook

Phenylmethanesulfonohydrazide is more than just a structural analog of PMSF; it is a reagent with its own distinct and valuable chemical profile. Its core structure, defined by the interplay between the benzyl, sulfonyl, and hydrazide groups, provides a foundation for its utility in synthetic chemistry as a robust protecting group. Furthermore, its emerging biological activities suggest a promising future in the design of novel therapeutics. As synthetic methodologies and our understanding of biochemical pathways advance, the applications for Phenylmethanesulfonohydrazide and its derivatives are poised to expand, making it a compound of continued interest for researchers and drug development professionals.

References

  • Sulfonyl Hydrazides in Organic Synthesis: A Review of Recent Studies - ResearchGate. [Link]

  • PMSF - Wikipedia. [Link]

  • US3839325A - Synthesis of 4-sulfonamidophenyl hydrazines - Google P
  • US6852890B1 - Process for the preparation of phenylhydrazines - Google P
  • Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted ...

Sources

Foundational

Phenylmethanesulfonohydrazide (CAS 36331-57-4): A Technical Guide for Advanced Research and Development

This document provides an in-depth technical guide on Phenylmethanesulfonohydrazide (PMSH), a versatile molecule with significant applications in medicinal chemistry, organic synthesis, and analytical sciences. Designed...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide on Phenylmethanesulfonohydrazide (PMSH), a versatile molecule with significant applications in medicinal chemistry, organic synthesis, and analytical sciences. Designed for researchers, scientists, and drug development professionals, this guide moves beyond simple data recitation to explain the causality behind experimental choices, ensuring that every protocol is presented as a self-validating system.

Core Molecular Profile and Physicochemical Properties

Phenylmethanesulfonohydrazide, belonging to the sulfonyl hydrazide class of organic compounds, is characterized by a phenyl group attached to a methanesulfonyl hydrazide moiety.[1] This structure imparts a unique combination of reactivity and stability, making it a valuable tool in multiple scientific domains. Its fundamental properties are summarized below.

PropertyValueSource(s)
CAS Number 36331-57-4[2]
IUPAC Name phenylmethanesulfonohydrazide[2]
Molecular Formula C₇H₁₀N₂O₂S[2]
Molecular Weight 186.23 g/mol [2]
Canonical SMILES C1=CC=C(C=C1)CS(=O)(=O)NN[2]
InChI Key XBCFRZRVCDUSGX-UHFFFAOYSA-N[2]
Spectroscopic and Analytical Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to:

    • Aromatic protons of the phenyl group (multiplet, ~7.2-7.4 ppm).

    • Methylene protons (-CH₂-) adjacent to the phenyl and sulfonyl groups (singlet, ~4.3 ppm).

    • Amine protons of the hydrazide moiety (-NH-NH₂) which may appear as broad singlets and can be exchangeable with D₂O.

  • Infrared (IR) Spectroscopy: Key vibrational frequencies would confirm the presence of its main functional groups:

    • N-H stretching of the hydrazide group (typically two bands in the 3200-3400 cm⁻¹ region).

    • Asymmetric and symmetric S=O stretching of the sulfonyl group (strong absorptions around 1350 cm⁻¹ and 1160 cm⁻¹, respectively).

    • Aromatic C-H and C=C stretching.

  • Mass Spectrometry (MS): Under Electron Impact (EI) or Electrospray Ionization (ESI), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ at m/z 186.23 would be expected, along with characteristic fragmentation patterns resulting from the loss of SO₂, NH₂NH, or cleavage of the benzyl group.

Synthesis and Purification Workflow

The primary synthesis of Phenylmethanesulfonohydrazide involves the reaction of a phenylmethanesulfonyl chloride precursor with a hydrazine source.[2] This nucleophilic substitution reaction is straightforward and can be performed with high efficiency.

Diagram 1: Synthesis Workflow for Phenylmethanesulfonohydrazide

cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification A Phenylmethanesulfonyl Chloride C Reaction in Aprotic Solvent (e.g., THF, DCM) 0°C to Room Temp A->C B Hydrazine Hydrate (Excess) B->C D Quench with Water C->D E Extract with Organic Solvent D->E F Wash & Dry Organic Layer E->F G Recrystallization (e.g., Ethanol/Water) F->G H Final Product: Phenylmethanesulfonohydrazide G->H

Caption: General workflow for the synthesis and purification of PMSH.

Representative Synthesis Protocol

This protocol describes a standard laboratory-scale synthesis. The causality for using excess hydrazine is to act as both the nucleophile and the base to neutralize the HCl byproduct, driving the reaction to completion.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add phenylmethanesulfonyl chloride (1.0 eq) dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran, THF). Cool the solution to 0°C in an ice bath.

  • Reaction: Slowly add a solution of hydrazine hydrate (2.5 eq) in THF to the cooled solution dropwise. The excess hydrazine is crucial to neutralize the hydrochloric acid formed during the reaction, preventing side reactions.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Workup: Quench the reaction by the slow addition of cold water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Final Product: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Phenylmethanesulfonohydrazide as a crystalline solid.

Core Applications in Research and Development

Medicinal Chemistry: Enzyme Inhibition

Phenylmethanesulfonohydrazide has been identified as a promising scaffold for developing enzyme inhibitors, particularly targeting Indoleamine 2,3-dioxygenase (IDO1).[2] IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key target in cancer immunotherapy for its role in mediating immune tolerance.[3][4]

The sulfonyl hydrazide moiety can engage in crucial hydrogen bonding and coordination interactions within the enzyme's active site. The mechanism of inhibition by related compounds often involves interaction with the heme cofactor or key amino acid residues in the active site, preventing substrate binding or catalysis.[5][6]

Diagram 2: Enzyme Inhibition Screening Workflow

cluster_prep Assay Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis A Recombinant IDO1 Enzyme D Incubate Enzyme, Substrate, and PMSH in Assay Buffer A->D B L-Tryptophan (Substrate) B->D C PMSH Stock Solution (Serial Dilutions) C->D E Measure Kynurenine Production (e.g., via Absorbance at 321 nm) D->E F Plot % Inhibition vs. [PMSH] E->F G Calculate IC₅₀ Value F->G

Caption: Workflow for determining the in vitro inhibitory activity of PMSH.

While specific quantitative data for PMSH is proprietary, the table below illustrates how results from such an assay would be presented.

CompoundTarget EnzymeAssay TypeIC₅₀ (µM) [Illustrative]
PMSH Human IDO1Cell-free enzymatic1.5
Control Inhibitor Human IDO1Cell-free enzymatic0.1
Organic Synthesis: Carbonyl Protection

In multi-step organic synthesis, the reactivity of aldehydes and ketones often necessitates their temporary protection. Phenylmethanesulfonohydrazide serves as an effective protecting group by reacting with the carbonyl group to form a stable phenylmethanesulfonylhydrazone.[2] This reaction is typically acid-catalyzed and reversible, allowing for deprotection under specific conditions.[7][8] The hydrazone is stable to nucleophiles and basic conditions.

  • Reaction Setup: Dissolve the carbonyl-containing compound (1.0 eq) and Phenylmethanesulfonohydrazide (1.1 eq) in a suitable solvent such as ethanol or toluene.

  • Catalysis: Add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid or acetic acid). The acid protonates the carbonyl oxygen, activating the carbonyl carbon for nucleophilic attack by the hydrazide nitrogen.

  • Execution: Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction, which drives the equilibrium towards the hydrazone product.[7]

  • Workup and Deprotection: Once the reaction is complete, the stable hydrazone can be isolated. Deprotection can be achieved by hydrolysis with aqueous acid or through oxidative/reductive cleavage, regenerating the original carbonyl group.[8]

Diagram 3: Carbonyl Protection-Deprotection Cycle

G Carbonyl R-CO-R' (Aldehyde/Ketone) Hydrazone Protected Carbonyl (Sulfonylhydrazone) Carbonyl->Hydrazone Protection + PMSH, H⁺ cat. - H₂O PMSH Phenylmethanesulfonohydrazide (PMSH) RegenCarbonyl R-CO-R' (Regenerated Carbonyl) Hydrazone->RegenCarbonyl Deprotection Aq. Acid or Red/Ox Conditions

Caption: Reversible formation of a sulfonylhydrazone for carbonyl protection.

Analytical Chemistry: Derivatization for Mass Spectrometry

A significant challenge in LC-MS-based metabolomics is the poor ionization efficiency and chromatographic retention of many small, neutral carbonyl-containing metabolites.[9] Phenylmethanesulfonohydrazide can be used as a derivatization agent to overcome this.[2] It reacts with carbonyl groups to form hydrazones, introducing a larger, more easily ionizable moiety.

The rationale is twofold:

  • Enhanced Ionization: The resulting sulfonylhydrazone derivative is more readily protonated or deprotonated, significantly increasing signal intensity in ESI-MS.[9][10]

  • Improved Chromatography: The derivatization increases the hydrophobicity of polar metabolites, leading to better retention and separation on reversed-phase liquid chromatography (RPLC) columns.[9]

  • Sample Prep: Lyophilize the aqueous biological extract (e.g., plasma, urine) to dryness.

  • Derivatization Reaction: Reconstitute the sample in a solution containing Phenylmethanesulfonohydrazide (e.g., 1 mg/mL in acetonitrile/water with 0.1% formic acid). The acidic condition is critical for catalyzing the hydrazone formation.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 60°C) for 30-60 minutes to ensure complete reaction.[11]

  • Analysis: Following incubation, directly inject the derivatized sample into the LC-MS system for analysis. The resulting derivatives will exhibit enhanced sensitivity and chromatographic resolution.[11]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for Phenylmethanesulfonohydrazide is not widely published, data from closely related compounds such as N-Phenylmethanesulfonamide and Phenylmethylsulfonyl fluoride (PMSF) provide a strong basis for handling procedures.[12][13] The compound should be treated as hazardous until proven otherwise.

ParameterGuidelineSource(s)
Hazard Class Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[14]
Handling Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid dust formation. Wash hands thoroughly after handling.[12][14]
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from oxidizing agents and moisture.[12][15]
First Aid (Eyes) Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13][14]
First Aid (Skin) Take off immediately all contaminated clothing. Rinse skin with plenty of water. Seek medical attention if irritation persists.[13][14]
First Aid (Ingestion) Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[13][14]

Future Directions and Conclusion

Phenylmethanesulfonohydrazide (CAS 36331-57-4) is a multifaceted chemical tool with established and potential applications across critical areas of scientific research. Its utility as a protecting group in synthesis and a derivatization agent in analytics is well-grounded in chemical principles. Its most dynamic future, however, may lie in drug discovery. The sulfonyl hydrazide scaffold is a validated pharmacophore for IDO1 inhibition, and further optimization of this core structure could lead to the development of novel immunotherapeutic agents. Future research should focus on elucidating its precise mechanism of inhibition, expanding its screening against other enzyme targets, and performing structure-activity relationship (SAR) studies to enhance its potency and pharmacokinetic properties.

References

  • Smolecule. (n.d.). Buy Phenylmethanesulfonohydrazide | 36331-57-4.
  • Sun, Y., Tang, H., & Wang, Y. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Molecules, 26(20), 6193. [Link]

  • Li, Y., et al. (2022). Girard Derivatization-Based Enrichment Strategy for Profiling the Carbonyl Submetabolome in Biological Samples. Analytical Chemistry, 94(1), 359–366. [Link]

  • ResearchGate. (n.d.). Glutamic acid-related hydrazine reagent for the derivatization of carbonyl compounds.
  • Fisher Scientific. (2021). SAFETY DATA SHEET - N-Phenylmethanesulfonamide.
  • Benchchem. (n.d.). Phenylmethanesulfonohydrazide | 36331-57-4.
  • ResearchGate. (2015). Phenyl Benzenesulfonylhydrazides Exhibit Selective Indoleamine 2,3-Dioxygenase Inhibition with Potent in Vivo Pharmacodynamic Activity and Antitumor Efficacy. Journal of Medicinal Chemistry.
  • Röhrig, U. F., et al. (2019). Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of Medicinal Chemistry, 62(19), 8967–8987. [Link]

  • CymitQuimica. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - alpha-Toluenesulfonyl fluoride.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Phenylmethylsulfonyl fluoride.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - Phenylhydrazine.
  • Li, L., et al. (2013). 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis. Metabolites, 3(4), 986–1002. [Link]

  • Clench, M. R., et al. (n.d.). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Sheffield Hallam University Research Archive.
  • AA Blocks. (n.d.). 112809-51-5 | 4,4'-((1H-1,2,4-triazol-1-yl)methylene)dibenzonitrile.
  • ResearchGate. (n.d.). A Versatile Method for the Protection of Carbonyl Compounds by Camphor Sulfonic Acid.
  • Lu, C., et al. (2018). Inhibition Mechanisms of Human Indoleamine 2,3 Dioxygenase 1. Biochemistry, 57(30), 4438–4448. [Link]

  • Zhang, Y., et al. (2019). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Frontiers in Chemistry, 7, 72. [Link]

  • National Center for Biotechnology Information. (2018). Inhibition Mechanisms of Human Indoleamine 2,3 Dioxygenase 1. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). A Versatile Method for the Protection of Carbonyl Compounds by Camphor Sulfonic Acid.
  • Myers, A. (n.d.). Protecting Groups. Harvard University.
  • Capot Chemical. (n.d.). 36331-57-4 | Phenylmethanesulfonohydrazide.
  • Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra. YouTube.
  • Chem-Station. (2014). Protection of Carbonyl Groups.
  • Chemistry LibreTexts. (2021). 16.9: Protection of Carbonyl Groups.
  • ChemicalBook. (n.d.). 1,3-CYCLOHEXADIENE(592-57-4) 1H NMR spectrum.

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Exploratory

Phenylmethanesulfonohydrazide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Synthesis, Properties, and Applications of a Versatile Sulfonyl Hydrazide Abstract Phenylmethanesulfonohydrazide (PMSH) is a versatile organic compound with the molecular formula C₇H₁₀N₂O₂S...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Synthesis, Properties, and Applications of a Versatile Sulfonyl Hydrazide

Abstract

Phenylmethanesulfonohydrazide (PMSH) is a versatile organic compound with the molecular formula C₇H₁₀N₂O₂S and a molecular weight of 186.23 g/mol .[1] This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications in organic chemistry and drug discovery. Particular focus is given to its role as a protecting group for carbonyl functionalities and its emerging potential as an enzyme inhibitor, notably targeting indoleamine 2,3-dioxygenase (IDO1). This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.

Introduction

Phenylmethanesulfonohydrazide, also known by its CAS number 36331-57-4, is a sulfonyl hydrazide derivative that has garnered interest in various scientific domains.[1] Its unique chemical structure, featuring a phenylmethylsulfonyl group attached to a hydrazine moiety, imparts a range of useful properties. While structurally related to the well-known serine protease inhibitor Phenylmethylsulfonyl fluoride (PMSF), it is crucial to distinguish between these two compounds as their reactivity and applications differ significantly. This guide will delve into the specific characteristics and utility of Phenylmethanesulfonohydrazide.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of Phenylmethanesulfonohydrazide are summarized in the table below. It is important to note that while the molecular weight and formula are well-established, specific experimental data for properties such as melting point and solubility can vary and should be confirmed with the specific batch in use.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂S[1]
Molecular Weight 186.23 g/mol [1]
CAS Number 36331-57-4[1]
IUPAC Name phenylmethanesulfonohydrazide[1]
SMILES C1=CC=C(C=C1)CS(=O)(=O)NN[1]
InChI Key XBCFRZRVCDUSGX-UHFFFAOYSA-N[1]
Melting Point Not consistently reported; requires experimental verification.
Solubility Expected to be soluble in polar organic solvents.

Synthesis of Phenylmethanesulfonohydrazide

The synthesis of Phenylmethanesulfonohydrazide is typically achieved through the reaction of a phenylmethanesulfonyl chloride with hydrazine. This nucleophilic substitution reaction is a common method for the preparation of sulfonylhydrazides.

General Synthesis Workflow

Synthesis_Workflow Reactant1 Phenylmethanesulfonyl Chloride Reaction Reaction at 0-20°C Reactant1->Reaction Reactant2 Hydrazine Hydrate Reactant2->Reaction Solvent Tetrahydrofuran (THF) Solvent->Reaction Base Pyridine (optional) Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Recrystallization or Chromatography Workup->Purification Product Phenylmethanesulfonohydrazide Purification->Product

Caption: General workflow for the synthesis of Phenylmethanesulfonohydrazide.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the synthesis of sulfonylhydrazides.[2]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve phenylmethanesulfonyl chloride (1.0 equivalent) in tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0-10°C using an ice bath.

  • Addition of Hydrazine: Slowly add a solution of hydrazine hydrate (2.2 equivalents) in water dropwise to the stirred solution, maintaining the temperature between 10°C and 20°C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture for an additional 15-30 minutes at the same temperature.

  • Work-up: Transfer the reaction mixture to a separatory funnel. The organic layer (upper layer) is separated.

  • Purification: The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Phenylmethanesulfonohydrazide as a solid.

Applications in Organic Synthesis: Carbonyl Protection

Phenylmethanesulfonohydrazide serves as an effective protecting group for carbonyl compounds (aldehydes and ketones) through the formation of a hydrazone. This transformation is reversible, making it a valuable tool in multi-step organic synthesis.

Hydrazone Formation and Deprotection Workflow

Protection_Deprotection_Workflow Carbonyl Aldehyde or Ketone Protection Hydrazone Formation (Reflux) Carbonyl->Protection PMSH Phenylmethanesulfonohydrazide PMSH->Protection Solvent Methanol or Ethanol Solvent->Protection Catalyst Catalytic Acetic Acid Catalyst->Protection Protected_Carbonyl Protected Carbonyl (Hydrazone) Protection->Protected_Carbonyl Deprotection Deprotection Protected_Carbonyl->Deprotection Deprotection_Reagent Aqueous Acid or Oxidative Conditions Deprotection_Reagent->Deprotection Recovered_Carbonyl Original Carbonyl Deprotection->Recovered_Carbonyl

Caption: Workflow for the protection and deprotection of carbonyls using Phenylmethanesulfonohydrazide.

Experimental Protocol for Hydrazone Formation

This protocol is based on general procedures for the synthesis of phenylhydrazones.[3]

  • Reaction Setup: In a round-bottom flask, dissolve the carbonyl compound (1.0 equivalent) and Phenylmethanesulfonohydrazide (1.0 equivalent) in methanol or ethanol.

  • Catalyst Addition: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture. The resulting hydrazone will often precipitate out of the solution.

  • Purification: The solid product can be collected by filtration and washed with a small amount of cold solvent. Further purification can be achieved by recrystallization.

Medicinal Chemistry Applications: Inhibition of Indoleamine 2,3-Dioxygenase (IDO1)

Recent research has highlighted the potential of Phenylmethanesulfonohydrazide and related sulfonyl hydrazides as inhibitors of indoleamine 2,3-dioxygenase (IDO1).[4] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a significant target in cancer immunotherapy due to its role in mediating immune tolerance.

Mechanism of IDO1 Inhibition

The proposed mechanism of IDO1 inhibition by sulfonyl hydrazide derivatives involves their interaction with the heme cofactor within the active site of the enzyme. While the precise binding mode of Phenylmethanesulfonohydrazide to IDO1 has not been fully elucidated, related studies on similar compounds suggest that the sulfonyl and hydrazide moieties play a crucial role in coordinating with the iron center of the heme and interacting with key amino acid residues in the active site. This binding prevents the substrate, tryptophan, from accessing the active site, thereby inhibiting the enzymatic reaction.

The Kynurenine Pathway and IDO1's Role

Kynurenine_Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Catalyzes NFK N-Formylkynurenine IDO1->NFK Kynurenine Kynurenine NFK->Kynurenine Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression PMSH Phenylmethanesulfonohydrazide (Inhibitor) PMSH->IDO1 Inhibits

Caption: Simplified diagram of the Kynurenine pathway and the inhibitory action of Phenylmethanesulfonohydrazide on IDO1.

Safety and Handling

Phenylmethanesulfonohydrazide should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on potential hazards, handling, and storage. As a general guideline, it should be handled in a well-ventilated area, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

Phenylmethanesulfonohydrazide is a valuable chemical entity with a defined molecular weight of 186.23 g/mol and diverse applications. Its utility as a protecting group for carbonyls in organic synthesis is well-established in principle, and its potential as an inhibitor of the immunomodulatory enzyme IDO1 opens up new avenues for drug discovery research. This guide has provided a foundational understanding of its synthesis, properties, and applications, supported by general experimental protocols. Further research to establish more precise physicochemical data and to fully elucidate its mechanism of action as an enzyme inhibitor will undoubtedly expand its utility in the scientific community.

References

Sources

Foundational

An In-depth Technical Guide to the Synthesis of Phenylmethanesulfonohydrazide

This guide provides a comprehensive overview of the primary synthesis pathway for phenylmethanesulfonohydrazide, a valuable reagent in organic chemistry. Designed for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the primary synthesis pathway for phenylmethanesulfonohydrazide, a valuable reagent in organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document details the underlying chemical principles, a step-by-step experimental protocol, and critical safety considerations. Our focus is on providing a self-validating system of synthesis, ensuring both reliability and a deep understanding of the process.

Introduction

Phenylmethanesulfonohydrazide (CAS No: 109425-98-1 / 36331-57-4) is a sulfonylhydrazide derivative with significant utility in organic synthesis. Its structural features, comprising a phenylmethyl (benzyl) group attached to a sulfonylhydrazide moiety, make it a versatile building block. Sulfonylhydrazides, in general, are recognized for their roles in the formation of carbon-carbon and carbon-heteroatom bonds, often serving as precursors to sulfonyl radicals, carbenes, and other reactive intermediates. A thorough understanding of its synthesis is paramount for its effective application in research and development.

Primary Synthesis Pathway: Nucleophilic Substitution of Phenylmethanesulfonyl Chloride with Hydrazine

The most direct and widely applicable method for the synthesis of phenylmethanesulfonohydrazide is the reaction of phenylmethanesulfonyl chloride with hydrazine. This reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom.

Mechanistic Insights

The reaction is initiated by the nucleophilic attack of the lone pair of electrons on one of the nitrogen atoms of hydrazine on the electrophilic sulfur atom of phenylmethanesulfonyl chloride. This is analogous to the acylation of amines. The sulfonyl group's sulfur atom is rendered highly electrophilic by the two oxygen atoms and the chlorine atom. The subsequent departure of the chloride ion, a good leaving group, results in the formation of the sulfonylhydrazide. A second equivalent of hydrazine is typically used to neutralize the hydrogen chloride (HCl) byproduct, forming hydrazinium chloride.

To minimize the formation of the N,N'-bis(phenylmethylsulfonyl)hydrazine byproduct, it is crucial to use an excess of hydrazine and to add the sulfonyl chloride to the hydrazine solution slowly. This ensures that the sulfonyl chloride preferentially reacts with the abundant hydrazine rather than the already formed phenylmethanesulfonohydrazide.

Reaction Mechanism

G cluster_reactants Reactants cluster_products Products Phenylmethanesulfonyl_Chloride Phenylmethanesulfonyl Chloride Phenylmethanesulfonohydrazide Phenylmethanesulfonohydrazide Phenylmethanesulfonyl_Chloride->Phenylmethanesulfonohydrazide Nucleophilic Attack Hydrazine Hydrazine (excess) Hydrazine->Phenylmethanesulfonohydrazide Hydrazinium_Chloride Hydrazinium Chloride Hydrazine->Hydrazinium_Chloride Acid-Base Reaction

Caption: Nucleophilic substitution of phenylmethanesulfonyl chloride with hydrazine.

Experimental Protocol

The following protocol is adapted from a well-established and reliable procedure for the synthesis of analogous sulfonylhydrazides, such as p-toluenesulfonylhydrazide, as detailed in Organic Syntheses.[1]

Materials and Equipment
Reagent/EquipmentQuantity/Specification
Phenylmethanesulfonyl chloride1 mole equivalent
Hydrazine hydrate (85% aq. soln.)2.2 mole equivalents
Tetrahydrofuran (THF)Sufficient to dissolve sulfonyl chloride (e.g., ~2 mL/g)
Distilled waterFor workup and washing
Round-bottom flaskAppropriate size for the reaction scale
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Separatory funnel
Büchner funnel and filter flask
pH paper or meter
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve phenylmethanesulfonyl chloride (1.0 mole equivalent) in tetrahydrofuran (THF).

  • Cooling: Cool the stirred solution to 10-15 °C using an ice bath.

  • Addition of Hydrazine: Slowly add a solution of 85% hydrazine hydrate (2.2 mole equivalents) in water dropwise via the dropping funnel. Maintain the internal temperature of the reaction mixture between 10 °C and 20 °C. The addition of hydrazine hydrate is exothermic.[1]

  • Reaction Time: After the addition is complete, continue stirring the mixture for an additional 15-30 minutes at the same temperature.

  • Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. The mixture will separate into two layers. The lower aqueous layer, containing hydrazinium chloride and excess hydrazine, is drawn off and discarded.

  • Workup - Precipitation: Vigorously stir the upper THF layer while slowly adding two volumes of distilled water. Phenylmethanesulfonohydrazide will precipitate as a white solid.[1]

  • Isolation and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake several times with distilled water to remove any remaining water-soluble impurities.

  • Drying: Air-dry the product on the filter or in a desiccator. For higher purity, the product can be recrystallized from a suitable solvent system, such as methanol/water.[1]

Experimental Workflow

G Start Dissolve Phenylmethanesulfonyl Chloride in THF Cool Cool to 10-15 °C Start->Cool Add_Hydrazine Slowly add Hydrazine Hydrate (maintain T < 20 °C) Cool->Add_Hydrazine Stir Stir for 15-30 min Add_Hydrazine->Stir Separate Transfer to Separatory Funnel & Remove Aqueous Layer Stir->Separate Precipitate Add Water to THF Layer to Precipitate Product Separate->Precipitate Filter Filter the Solid Product Precipitate->Filter Wash Wash with Distilled Water Filter->Wash Dry Air-dry the Product Wash->Dry End Phenylmethanesulfonohydrazide (White Solid) Dry->End

Caption: Step-by-step workflow for the synthesis of phenylmethanesulfonohydrazide.

Characterization

To ensure the identity and purity of the synthesized phenylmethanesulfonohydrazide, the following analytical techniques are recommended:

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the phenyl protons (typically in the aromatic region, ~7.2-7.4 ppm), the methylene protons adjacent to the sulfonyl group (a singlet around 4.3 ppm), and the protons of the hydrazide group (which may be broad and exchangeable).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbons of the phenyl ring and the methylene carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), S=O stretching (asymmetric and symmetric, typically in the 1300-1350 cm⁻¹ and 1150-1180 cm⁻¹ regions, respectively), and aromatic C-H and C=C stretching.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak, which confirms the molecular weight of the compound.

Safety Considerations

  • Phenylmethanesulfonyl Chloride: This compound is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid and HCl.

  • Hydrazine Hydrate: Hydrazine and its hydrate are highly toxic, corrosive, and suspected carcinogens. All handling must be performed in a fume hood with appropriate PPE. It is also a reducing agent and can react violently with oxidizing agents.

  • Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides upon standing in air. Use in a well-ventilated area away from ignition sources. Ensure the THF used is peroxide-free.

Alternative Synthesis Pathways

While the reaction of phenylmethanesulfonyl chloride with hydrazine is the most common and direct method, other potential, though less frequently employed, synthetic routes for sulfonylhydrazides exist. These can include:

  • Reduction of N-nitrosulfonamides: This method is less common due to the potential hazards associated with N-nitroso compounds.

  • Reaction of sulfonyl fluorides with hydrazine: Phenylmethanesulfonyl fluoride can be used in place of the chloride, which may offer different reactivity profiles but is generally a less common starting material.

A comprehensive review of the synthesis of sulfonyl hydrazides highlights their versatility and the various methods for their preparation, reinforcing the primary pathway as the most practical for general laboratory synthesis.

Conclusion

The synthesis of phenylmethanesulfonohydrazide via the nucleophilic substitution of phenylmethanesulfonyl chloride with hydrazine is a robust and reliable method. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can confidently prepare this valuable reagent for their synthetic endeavors. The principles of this synthesis are foundational in organic sulfur chemistry and provide a solid basis for further exploration and application.

References

  • Friedman, L.; Litle, R. L.; Reichle, W. R. p-Toluenesulfonylhydrazide. Org. Synth.1960 , 40, 93. DOI: 10.15227/orgsyn.040.0093. [Link]

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Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Phenylmethylsulfonyl Fluoride (PMSF)

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of biochemical research and protein analysis, the preservation of sample integrity is paramount. Proteolytic degradation, medi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biochemical research and protein analysis, the preservation of sample integrity is paramount. Proteolytic degradation, mediated by endogenous proteases released during cell lysis, represents a significant challenge, potentially leading to the loss of target proteins and compromising experimental outcomes. Among the arsenal of tools available to researchers to combat this issue, Phenylmethylsulfonyl Fluoride (PMSF) stands out as a cornerstone protease inhibitor.[1]

This technical guide provides a comprehensive exploration of the core mechanism of action of PMSF, delving into its biochemical interactions, cellular targets, and the practical applications that have made it an indispensable reagent in the laboratory. It is crucial to distinguish PMSF from structurally similar but functionally distinct compounds. The subject of this guide is Phenylmethylsulfonyl Fluoride (CAS 329-98-6), a well-characterized serine protease inhibitor. This should not be confused with phenylmethanesulfonohydrazide (CAS 36331-57-4), a different chemical entity with distinct properties and less defined biological activity.[2][3]

This document will provide not only a theoretical framework for understanding how PMSF functions but also practical, field-proven insights into its effective utilization.

The Molecular Mechanism of Action: Irreversible Inhibition of Serine Proteases

At its core, PMSF is an irreversible inhibitor of serine proteases.[1][4][5][6] Its inhibitory activity is not based on mimicking a substrate but on a direct and covalent modification of the enzyme's active site.

The Target: The Serine Protease Catalytic Triad

Serine proteases are a large family of enzymes that cleave peptide bonds in proteins. Their catalytic activity relies on a "catalytic triad" within their active site, typically composed of serine (Ser), histidine (His), and aspartate (Asp) residues. The serine residue in this triad is highly reactive, acting as the nucleophile that attacks the carbonyl carbon of the peptide bond in the substrate.[7]

The Reaction: Sulfonylation of the Active Site Serine

PMSF's mechanism of action is the specific and irreversible sulfonylation of the hydroxyl group of this hyper-reactive serine residue in the catalytic triad.[1][8][9][10] This covalent modification effectively blocks the enzyme's catalytic machinery, rendering it permanently inactive. Importantly, PMSF does not react with other serine residues within the protein that are not part of the catalytic triad, highlighting its specificity for the active site.[7][10]

The following diagram illustrates the interaction between PMSF and a serine protease active site.

PMSF_Mechanism cluster_Enzyme Serine Protease Active Site cluster_Reaction Covalent Modification Ser195 Serine-195 (Nucleophile) His57 Histidine-57 Ser195->His57 H-bond Covalent_Bond Sulfonylated Serine-195 (Inactive Enzyme) Asp102 Aspartate-102 His57->Asp102 H-bond PMSF Phenylmethylsulfonyl Fluoride (PMSF) PMSF->Ser195 Irreversible Sulfonylation

Caption: Covalent modification of the active site serine by PMSF.

Beyond Serine Proteases: Broader Inhibitory Spectrum

While PMSF is renowned for its potent inhibition of serine proteases such as trypsin, chymotrypsin, and thrombin, its activity is not strictly limited to this class of enzymes.[5][11][12] It has also been reported to inhibit certain cysteine proteases, like papain, although this inhibition can often be reversed by reducing agents such as dithiothreitol (DTT).[1] Furthermore, PMSF can inhibit acetylcholinesterase, a key enzyme in the nervous system.[4][8][13] This broader specificity is an important consideration in experimental design, particularly when studying complex biological systems where multiple classes of enzymes may be active.

Practical Considerations and Experimental Protocols

The effective use of PMSF in the laboratory hinges on an understanding of its chemical properties, particularly its stability and solubility.

Solubility and Stock Solution Preparation

A key characteristic of PMSF is its poor solubility and instability in aqueous solutions.[1][8] It hydrolyzes in the presence of water, with a half-life that decreases as the pH increases.[7]

pHHalf-life at 25°C
7.0110 minutes[7]
7.555 minutes[7]
8.035 minutes[7]

Due to this instability, PMSF is typically prepared as a concentrated stock solution in an anhydrous solvent and added to the aqueous lysis buffer immediately before use.

Protocol: Preparation of a 100 mM PMSF Stock Solution
  • Safety First: PMSF is a toxic and corrosive compound. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Weighing: Weigh out 174.2 mg of PMSF powder.

  • Dissolving: Dissolve the PMSF in 10 mL of an anhydrous solvent such as isopropanol, ethanol, or dimethyl sulfoxide (DMSO).[8][9] Ensure the powder is completely dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C. Under these conditions, the stock solution is stable for several months.[7]

Application in Cell Lysis and Protein Extraction

PMSF is a standard component of lysis buffers used to prepare protein extracts from cells and tissues.[4][6] Its primary role is to prevent the degradation of target proteins by proteases that are released upon cell disruption.

Protocol: General Cell Lysis with PMSF
  • Prepare Lysis Buffer: Prepare your desired lysis buffer (e.g., RIPA, NP-40 based). Keep it on ice.

  • Add PMSF: Immediately before use, add the 100 mM PMSF stock solution to the lysis buffer to a final concentration of 0.1-1 mM.[7] A common final concentration is 1 mM.

  • Cell Lysis: Resuspend the cell pellet in the PMSF-containing lysis buffer and proceed with your standard lysis protocol (e.g., sonication, mechanical homogenization).

  • Incubation: Perform all lysis and subsequent protein extraction steps on ice or at 4°C to minimize proteolytic activity and PMSF degradation.

  • Clarification: Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.

The following workflow diagram illustrates the integration of PMSF into a typical protein extraction procedure.

Protein_Extraction_Workflow Start Cell Culture or Tissue Sample Harvest Harvest Cells/ Homogenize Tissue Start->Harvest Lysis Cell Lysis (e.g., Sonication) Harvest->Lysis Lysis_Buffer Prepare Lysis Buffer (on ice) Add_PMSF Add PMSF to Lysis Buffer (Final Conc: 1 mM) Lysis_Buffer->Add_PMSF PMSF_Stock 100 mM PMSF Stock Solution PMSF_Stock->Add_PMSF Add_PMSF->Lysis Centrifugation Centrifugation (4°C) Lysis->Centrifugation Supernatant Collect Supernatant (Protein Extract) Centrifugation->Supernatant Downstream Downstream Applications (e.g., Western Blot, IP) Supernatant->Downstream

Caption: Workflow for protein extraction incorporating PMSF.

Broader Biological and Therapeutic Implications

While the primary application of PMSF is as a laboratory tool, its mechanism of action has implications in broader biological and therapeutic contexts. For instance, studies have investigated its effects in vivo. In a mouse model of morphine dependence, intracerebroventricular administration of PMSF was found to suppress naloxone-precipitated withdrawal jumping, suggesting an effect on serine proteases like tissue plasminogen activator (tPA) and plasmin in the central nervous system.[14]

Conclusion

Phenylmethylsulfonyl Fluoride (PMSF) remains an essential tool for researchers due to its effective and irreversible inhibition of serine proteases. A thorough understanding of its mechanism of action—the covalent sulfonylation of the active site serine—is crucial for its proper application. By adhering to established protocols for its preparation and use, scientists can significantly enhance the quality and reliability of their experimental data by safeguarding the integrity of their protein samples. As research continues to unravel the complex roles of proteases in health and disease, the principles of their inhibition, exemplified by the action of PMSF, will undoubtedly continue to be of fundamental importance.

References

  • PMSF - Wikipedia. Available at: [Link]

  • Inhibitors PMSF | Biocompare. Available at: [Link]

  • PMSF Protease Inhibitor: The Indispensable Guardian of Proteins in Lab - AntBio. Available at: [Link]

  • PMSF - Inhibitors - Products - UBPBio. Available at: [Link]

  • Phenylmethanesulfonyl fluoride, a serine protease inhibitor, suppresses naloxone-precipitated withdrawal jumping in morphine-dependent mice - PubMed. Available at: [Link]

  • Phenylmethylsulfonyl Fluoride | C7H7FO2S | CID 4784 - PubChem - NIH. Available at: [Link]

Sources

Foundational

Phenylmethanesulfonohydrazide: A Technical Guide to Synthesis, Reactivity, and Applications

Executive Summary Phenylmethanesulfonohydrazide (PMSH) is a versatile organic compound characterized by the C7H10N2O2S molecular formula.[1] Its unique structure, incorporating a phenyl group, a methanesulfonyl core, and...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Phenylmethanesulfonohydrazide (PMSH) is a versatile organic compound characterized by the C7H10N2O2S molecular formula.[1] Its unique structure, incorporating a phenyl group, a methanesulfonyl core, and a reactive hydrazide moiety, positions it as a molecule of significant interest in diverse scientific fields. This guide provides an in-depth exploration of PMSH, moving beyond simple descriptions to elucidate the causal relationships behind its synthesis, reactivity, and applications. We will examine its role as a potent enzyme inhibitor in medicinal chemistry, its utility as a robust protecting group in organic synthesis, and its function as a structural building block in materials science. This document is intended for researchers and drug development professionals, offering field-proven insights and detailed, self-validating protocols to empower further investigation and application of this compelling molecule.

Introduction: The Architectural Significance of Phenylmethanesulfonohydrazide

At its core, Phenylmethanesulfonohydrazide is a molecule defined by the interplay of its constituent functional groups. The methanesulfonamide group (-SO₂NH-) is a crucial pharmacophore in modern medicinal chemistry, prized for its ability to act as both a hydrogen bond donor and acceptor, its metabolic stability, and its strong electron-withdrawing nature.[2][3] This group is a cornerstone in the design of numerous therapeutic agents. The terminal hydrazide (-NHNH₂) provides a potent nucleophilic center, driving its utility in forming hydrazones and participating in various coupling reactions. Finally, the phenyl group provides a scaffold for further functionalization and influences the molecule's overall lipophilicity and potential for aromatic interactions. Understanding this molecular architecture is fundamental to appreciating its diverse applications.

Synthesis and Characterization

The synthesis of Phenylmethanesulfonohydrazide is predicated on a classic and reliable nucleophilic substitution reaction. The most direct route involves the reaction of phenylmethanesulfonyl chloride with hydrazine. This approach is analogous to well-established procedures for a wide array of sulfonylhydrazides.[4]

General Synthetic Route

The core of the synthesis is the reaction between the electrophilic sulfur atom of phenylmethanesulfonyl chloride and the nucleophilic nitrogen of hydrazine. The use of a slight excess of hydrazine is crucial; one equivalent acts as the nucleophile, while the second equivalent serves as a base to quench the hydrochloric acid byproduct, driving the reaction to completion.

G solvent Solvent System (e.g., Tetrahydrofuran) reaction Nucleophilic Substitution (0-20°C) solvent->reaction Medium workup Aqueous Workup & Phase Separation reaction->workup Crude Mixture precipitation Precipitation (Addition of Water) workup->precipitation Organic Phase product Phenylmethanesulfonohydrazide (C7H10N2O2S) precipitation->product Purified Solid

Caption: Synthesis workflow for Phenylmethanesulfonohydrazide.

Detailed Experimental Protocol: Synthesis of Phenylmethanesulfonohydrazide

This protocol is adapted from a robust and widely cited procedure for analogous sulfonylhydrazides.[4]

  • Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add phenylmethanesulfonyl chloride (1.0 mole equivalent). Dissolve the sulfonyl chloride in a suitable solvent such as tetrahydrofuran (THF, ~2 mL per gram of sulfonyl chloride).

  • Cooling: Cool the stirred solution to 0-5°C using an ice-water bath. Maintaining a low temperature is critical to control the exothermicity of the reaction with hydrazine.

  • Hydrazine Addition: Prepare a solution of hydrazine hydrate (2.2 mole equivalents) in water. Add this solution dropwise via the dropping funnel to the cooled, stirred sulfonyl chloride solution. The rate of addition must be carefully controlled to maintain the internal temperature below 20°C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 30 minutes, letting it slowly warm to room temperature.

  • Workup: Transfer the reaction mixture to a separatory funnel. The mixture will separate into two layers. Drain and discard the lower aqueous layer.

  • Purification: Filter the upper organic (THF) layer to remove any insoluble byproducts. Vigorously stir the clear filtrate and slowly add two volumes of cold water. Phenylmethanesulfonohydrazide will precipitate as a white crystalline solid.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with several portions of cold water to remove any residual hydrazine or salts.

  • Drying: Air-dry the product to a constant weight. The resulting Phenylmethanesulfonohydrazide is typically of high purity.

Characterization

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the phenyl, methylene, and hydrazide protons.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for N-H stretching (hydrazide), S=O stretching (sulfonyl), and aromatic C-H bonds.

  • Mass Spectrometry (MS): Will confirm the molecular weight (186.23 g/mol ).[1]

Physicochemical Properties and Reactivity

The utility of Phenylmethanesulfonohydrazide stems directly from its physical properties and chemical reactivity.

Table 1: Core Physicochemical Properties of Phenylmethanesulfonohydrazide

PropertyValueSource(s)
CAS Number 36331-57-4[1]
Molecular Formula C₇H₁₀N₂O₂S[1]
Molecular Weight 186.23 g/mol [1]
IUPAC Name phenylmethanesulfonohydrazide[1]
Canonical SMILES C1=CC=C(C=C1)CS(=O)(=O)NN[1]

The reactivity of PMSH is dominated by two key features: the nucleophilicity of the terminal -NH₂ group and the hydrogen-bonding capabilities of the entire sulfonohydrazide moiety. This allows it to participate in a range of chemical transformations, including nucleophilic substitutions and coupling reactions.[1]

Applications in Medicinal Chemistry

The methanesulfonamide scaffold is a privileged structure in drug discovery, and PMSH serves as a valuable lead compound.[2][3] Its biological activities are primarily focused on enzyme inhibition and antimicrobial effects.

Enzyme Inhibition: Targeting Indoleamine 2,3-Dioxygenase (IDO1)

Phenylmethanesulfonohydrazide and its derivatives have been identified as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[1]

Causality: IDO1 is a key enzyme in the kynurenine pathway, which metabolizes the essential amino acid tryptophan.[2][5] In the tumor microenvironment, cancer cells can overexpress IDO1. This depletes local tryptophan levels, which arrests the proliferation of T-cells, and produces immunosuppressive metabolites like kynurenine.[2][3] This creates a state of immune tolerance, allowing the tumor to evade the host's immune system.[3] By inhibiting IDO1, PMSH can block this immunosuppressive pathway, restoring T-cell function and enhancing anti-tumor immunity. This makes IDO1 a prime target for cancer immunotherapy.[5]

G IDO1 IDO1 Enzyme Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Conversion T_Cell T-Cell Arrest & Immune Suppression Kynurenine->T_Cell Inhibitor Phenylmethane- sulfonohydrazide Inhibitor->IDO1 Blocks Active Site G protect 1. Add PMSH (Acid Catalyst) protected Protected Hydrazone (Ketone Masked) protect->protected react 2. React with Nucleophile (e.g., LiAlH4) protected->react transformed Ester is Reduced to Alcohol react->transformed deprotect 3. Deprotection (Mild Acid, H2O) transformed->deprotect final Final Product: Ketone Regenerated deprotect->final

Caption: Workflow for using PMSH as a carbonyl protecting group.

Crystal Engineering

The sulfonohydrazide moiety is rich in hydrogen bond donors (N-H) and acceptors (S=O). This allows PMSH to act as a versatile building block in crystal engineering, forming predictable and stable supramolecular structures through hydrogen bonding and coordination with metal ions. [1]This property enables the rational design of novel materials with tailored solid-state properties.

Future Directions and Conclusion

Phenylmethanesulfonohydrazide is a molecule of established utility and significant future potential. While its role as a lead compound for IDO1 inhibition in cancer immunotherapy is a primary focus of current research, further exploration is warranted. A systematic evaluation of its antimicrobial spectrum against a broad panel of pathogens could yield novel therapeutic agents. In organic synthesis, the development of chiral derivatives could open avenues in asymmetric catalysis. The foundational knowledge presented in this guide—from a robust synthesis protocol to a mechanistic understanding of its applications—provides a solid platform for scientists and researchers to unlock the full potential of this versatile chemical entity.

References

  • Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources . National Institutes of Health. [Link]

  • p-Toluenesulfonylhydrazide . Organic Syntheses. [Link]

  • Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors . National Institutes of Health. [Link]

  • Phenyl Benzenesulfonylhydrazides Exhibit Selective Indoleamine 2,3-Dioxygenase Inhibition with Potent in Vivo Pharmacodynamic Activity and Antitumor Efficacy . ResearchGate. [Link]

  • Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry . National Institutes of Health. [Link]

  • Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor . Frontiers Media S.A. [Link]

  • Phenyltriazole-based sulfonamides: novel dual-target agents against MRSA biofilms and resistant pathogens . National Institutes of Health. [Link]

  • Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives . National Institutes of Health. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides) . Organic Chemistry Portal. [Link]

  • Antimicrobial Activity of Some Steroidal Hydrazones . MDPI. [Link]

  • Antimicrobial activity of selected phenyl-thiazolylurea-sulfonamides... . ResearchGate. [Link]

Sources

Exploratory

The Emergence of Phenylmethanesulfonohydrazide: A Technical Guide to its Synthesis and Therapeutic Potential

Abstract This technical guide provides a comprehensive overview of Phenylmethanesulfonohydrazide, a molecule of growing interest within the landscape of medicinal chemistry. While the specific historical discovery of thi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of Phenylmethanesulfonohydrazide, a molecule of growing interest within the landscape of medicinal chemistry. While the specific historical discovery of this compound is not extensively documented, its significance is understood through the broader context of sulfonyl hydrazide chemistry and the search for novel therapeutic agents. This document details a robust and reproducible synthetic protocol, explores the mechanistic underpinnings of its potential biological activity, particularly as an inhibitor of the immunomodulatory enzyme Indoleamine 2,3-dioxygenase (IDO1), and discusses its potential applications in drug discovery and development. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the study of Phenylmethanesulfonohydrazide and its analogs.

Introduction: The Scientific Context of Phenylmethanesulfonohydrazide

The formal discovery of Phenylmethanesulfonohydrazide is not marked by a singular seminal publication but rather emerges from the rich and extensive history of sulfonyl hydrazide chemistry. Sulfonyl hydrazides have long been recognized as versatile intermediates in organic synthesis, notably in the Shapiro reaction and as precursors to sulfonyl radicals.[1][2] In recent decades, their potential as pharmacophores has garnered significant attention, leading to the exploration of a vast chemical space of derivatives with diverse biological activities.[3]

Phenylmethanesulfonohydrazide, with its distinct phenylmethylsulfonyl moiety, represents a specific scaffold within this broader class of compounds. Its structural features suggest the potential for interactions with biological targets, and recent investigations into analogous structures have provided compelling evidence for its therapeutic relevance.

Synthesis of Phenylmethanesulfonohydrazide: A Detailed Protocol

The synthesis of Phenylmethanesulfonohydrazide is predicated on the well-established reaction between a sulfonyl chloride and hydrazine. The following protocol is adapted from a reliable procedure for a similar compound, p-Toluenesulfonylhydrazide, as detailed in Organic Syntheses, ensuring a high degree of reproducibility and yield.[4]

Reaction Scheme

G cluster_reactants Reactants cluster_products Products Phenylmethanesulfonyl_Chloride Phenylmethanesulfonyl Chloride Phenylmethanesulfonohydrazide Phenylmethanesulfonohydrazide Phenylmethanesulfonyl_Chloride->Phenylmethanesulfonohydrazide + Hydrazine Hydrate Hydrazine_Hydrate Hydrazine Hydrate Hydrazine_Hydrate->Phenylmethanesulfonohydrazide HCl HCl

Caption: Synthesis of Phenylmethanesulfonohydrazide.

Experimental Protocol

Materials:

  • Phenylmethanesulfonyl chloride

  • Hydrazine hydrate (85% solution in water)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Celite®

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve phenylmethanesulfonyl chloride (1.0 mole) in tetrahydrofuran (350 mL).

  • Cool the stirred solution to 10-15 °C using an ice bath.

  • Slowly add a solution of 85% hydrazine hydrate (2.2 moles) dropwise via the dropping funnel, ensuring the internal temperature is maintained between 10 °C and 20 °C.

  • After the addition is complete, continue stirring the reaction mixture for an additional 15 minutes.

  • Transfer the mixture to a separatory funnel. The lower aqueous layer is removed and discarded.

  • Filter the upper THF layer through a pad of Celite® to remove any suspended solids.

  • Wash the Celite® pad with a small amount of THF to recover any adsorbed product.

  • Transfer the clear filtrate to a larger beaker and, with vigorous stirring, slowly add two volumes of deionized water.

  • Phenylmethanesulfonohydrazide will precipitate as a white crystalline solid.

  • Collect the product by vacuum filtration using a Büchner funnel.

  • Wash the solid with several portions of deionized water.

  • Air-dry the product to obtain Phenylmethanesulfonohydrazide.

Characterization Data
PropertyValue
Molecular Formula C₇H₁₀N₂O₂S
Molecular Weight 186.23 g/mol
CAS Number 36331-57-4
Appearance White crystalline solid

Biological Activity and Mechanism of Action: An Emerging IDO1 Inhibitor

While dedicated studies on Phenylmethanesulfonohydrazide are still emerging, compelling evidence from closely related analogs suggests its potential as a potent and selective inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[5] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[6][7]

The Role of IDO1 in Immune Evasion

In the tumor microenvironment, the upregulation of IDO1 by cancer cells leads to the depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines.[8][9] This metabolic reprogramming has profound immunosuppressive effects:

  • Tryptophan Depletion: The scarcity of tryptophan arrests the proliferation of effector T cells, which are crucial for anti-tumor immunity.

  • Kynurenine Accumulation: Kynurenines act as signaling molecules that promote the differentiation of regulatory T cells (Tregs) and induce apoptosis in effector T cells.

This creates an immune-privileged niche that allows tumors to evade detection and destruction by the host's immune system.

G cluster_IDO1 IDO1 Pathway cluster_ImmuneResponse Immune Response cluster_Inhibitor Inhibition Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 T_Cell_Proliferation T-Cell Proliferation Tryptophan->T_Cell_Proliferation Essential for Kynurenine Kynurenine IDO1->Kynurenine Kynurenine->T_Cell_Proliferation Inhibits Treg_Differentiation Treg Differentiation Kynurenine->Treg_Differentiation Promotes PMSH Phenylmethanesulfonohydrazide PMSH->IDO1 Inhibits

Caption: Mechanism of IDO1 Inhibition.

Phenylmethanesulfonohydrazide as a Potential IDO1 Inhibitor

Based on the activity of its close analog, phenyl benzenesulfonyl hydrazide, it is hypothesized that Phenylmethanesulfonohydrazide acts as a competitive inhibitor of IDO1, binding to the active site of the enzyme and preventing the binding of its natural substrate, tryptophan.[5] This inhibition would lead to the restoration of tryptophan levels and a reduction in the production of immunosuppressive kynurenines within the tumor microenvironment, thereby reactivating anti-tumor T-cell responses.

In Vitro Assay for IDO1 Inhibition

The inhibitory potential of Phenylmethanesulfonohydrazide on IDO1 can be assessed using a cellular assay. A common method involves co-culturing cancer cells known to express IDO1 (e.g., SK-OV-3 ovarian cancer cells) with human peripheral blood mononuclear cells (PBMCs).[6]

Experimental Workflow:

G cluster_workflow IDO1 Inhibition Assay Workflow start Start step1 Co-culture IDO1-expressing cancer cells and PBMCs start->step1 step2 Treat with varying concentrations of Phenylmethanesulfonohydrazide step1->step2 step3 Incubate for 48-72 hours step2->step3 step4 Measure Kynurenine levels in supernatant (e.g., by HPLC) step3->step4 step5 Analyze T-cell proliferation (e.g., by CFSE staining) step3->step5 end End step4->end step5->end

Caption: IDO1 Inhibition Assay Workflow.

Potential Applications and Future Directions

The potential of Phenylmethanesulfonohydrazide as an IDO1 inhibitor positions it as a promising candidate for further investigation in the field of cancer immunotherapy. The development of small molecule IDO1 inhibitors is a highly active area of research, with the goal of enhancing the efficacy of existing immunotherapies, such as checkpoint inhibitors.[8]

Further research into Phenylmethanesulfonohydrazide should focus on:

  • Quantitative Biological Evaluation: Determining the precise IC₅₀ value for IDO1 inhibition and assessing its selectivity against other enzymes.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of Phenylmethanesulfonohydrazide to optimize its potency and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor efficacy of Phenylmethanesulfonohydrazide in preclinical animal models, both as a monotherapy and in combination with other immunotherapies.

  • Exploration of Antimicrobial Activity: Quantifying its potential antimicrobial effects through the determination of Minimum Inhibitory Concentrations (MICs) against a panel of pathogenic bacteria and fungi.

Conclusion

Phenylmethanesulfonohydrazide stands as a molecule of significant interest, bridging the gap between fundamental organic synthesis and applied medicinal chemistry. While its formal "discovery" is intertwined with the broader history of sulfonyl hydrazides, its potential as a selective IDO1 inhibitor provides a compelling rationale for its continued investigation. The detailed synthetic protocol and the outlined methodologies for biological evaluation provided in this guide offer a solid foundation for researchers to explore the therapeutic potential of this and related compounds. The future of Phenylmethanesulfonohydrazide research holds the promise of contributing to the development of novel immunomodulatory and potentially antimicrobial agents.

References

  • Friedman, L., Litle, R. L., & Reichle, W. R. (1960). p-Toluenesulfonylhydrazide. Organic Syntheses, 40, 93.
  • Adolph, H. G., & Kamlet, M. J. (1966). Nitropolymethanes. I. The Synthesis of 2,2-Dinitro- and 2,2,2-Trinitro-ethyl Aryl and Alkyl Ethers and Sulfones. The Journal of Organic Chemistry, 31(11), 3510–3514.
  • Carpino, L. A. (1957). Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,2-Disubstituted Hydrazines. Journal of the American Chemical Society, 79(16), 4427–4431.
  • McFadyen, J. S., & Stevens, T. S. (1936). 169. A new method for the conversion of acids into aldehydes. Journal of the Chemical Society (Resumed), 584-587.
  • Mosher, H. S. (1954). The Chemistry of the Sulfonylhydrazones. Record of Chemical Progress, 15, 13-24.
  • The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. ACS Omega, 7(44), 39875-39893. [Link]

  • Sulfonyl Hydrazides as a General Redox-Neutral Platform for Radical Cross-Coupling. Science, 387(6741), 1377-1383. [Link]

  • Sulfonyl Hydrazides for Redox-Neutral Radical Cross-Couplings. Department of Chemistry, The Scripps Research Institute. [Link]

  • Sulfonyl Hydrazides in Organic Synthesis: A Review of Recent Studies. ChemistrySelect, 8(23), e202300854. [Link]

  • Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. Journal of Sulfur Chemistry, 44(4), 503-535. [Link]

  • Sulfonyl hydrazides as sulfonyl sources in organic synthesis. RSC Advances, 10(44), 26343-26367. [Link]

  • Phenyl Benzenesulfonylhydrazides Exhibit Selective Indoleamine 2,3-Dioxygenase Inhibition with Potent in Vivo Pharmacodynamic Activity and Antitumor Efficacy. Journal of Medicinal Chemistry, 59(1), 214-232. [Link]

  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports, 10(1), 1-11. [Link]

  • Electrochemical Analysis and Inhibition Assay of Immune-Modulating Enzyme, Indoleamine 2,3-Dioxygenase. Biosensors, 11(10), 382. [Link]

  • Discovery of IDO1 inhibitors: from bench to bedside. Journal for ImmunoTherapy of Cancer, 6(1), 1-11. [Link]

  • What are IDO1 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer. Clinical Cancer Research, 23(18), 5241-5250. [Link]

  • Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. International Journal of Molecular Sciences, 21(18), 6886. [Link]

  • Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies. Frontiers in Immunology, 11, 563342. [Link]

  • Indoleamine 2,3-dioxygenase 1 (IDO1): an up-to-date overview of an eclectic immunoregulatory enzyme. The FEBS Journal, 285(24), 4606-4623. [Link]

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Exploratory

A-Technical-Guide-to-Phenylmethanesulfonohydrazide-Properties-Synthesis-and-Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Phenylmethanesulfonohydrazide is a versatile organic compound characterized by its unique assembly of a phenyl ring, a...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylmethanesulfonohydrazide is a versatile organic compound characterized by its unique assembly of a phenyl ring, a methanesulfonyl group, and a hydrazide moiety. This guide provides a comprehensive technical overview of its chemical identity, including its definitive IUPAC name, physicochemical properties, and detailed synthesis protocols. We delve into the mechanistic underpinnings of its synthesis and explore its significant applications in organic chemistry and medicinal drug development. This document is designed to serve as a foundational resource for researchers, offering both theoretical insights and practical, field-proven experimental methodologies.

Part 1: Chemical Identity and Nomenclature

The precise identification of a chemical entity is paramount for scientific rigor and reproducibility. The compound in focus is structurally composed of a benzyl group attached to a sulfonyl hydrazide functional group.

1.1. IUPAC Name and Chemical Identifiers

Based on the principles of chemical nomenclature, the definitive IUPAC name for the compound is phenylmethanesulfonohydrazide . This name accurately reflects the connectivity of its constituent parts: a phenyl group attached to a methane bridge, which is in turn bonded to the sulfur atom of a sulfonohydrazide group.

IdentifierValueReference
IUPAC Name phenylmethanesulfonohydrazide[1]
CAS Number 36331-57-4[2]
Molecular Formula C₇H₁₀N₂O₂S[3]
Molecular Weight 186.23 g/mol [3]

1.2. Chemical Structure

The structural formula reveals a benzyl group (C₆H₅CH₂–) covalently bonded to the sulfur atom of the sulfonylhydrazide (–SO₂NHNH₂) moiety. This structure imparts a unique combination of reactivity and stability to the molecule.

Figure 1: Chemical structure of phenylmethanesulfonohydrazide.

Part 2: Synthesis and Mechanistic Insights

The synthesis of phenylmethanesulfonohydrazide is most commonly achieved through the reaction of phenylmethanesulfonyl chloride with hydrazine hydrate. This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl center.

2.1. Causality in Experimental Design

The selection of reagents and conditions is critical for maximizing yield and purity.

  • Starting Material : Phenylmethanesulfonyl chloride is the preferred starting material due to the high reactivity of the sulfonyl chloride group, which makes it an excellent electrophile.

  • Nucleophile : Hydrazine hydrate serves as the nucleophile. It is typically used in excess (at least 2 molar equivalents) for two primary reasons: 1) to ensure the complete consumption of the sulfonyl chloride, and 2) to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, thus preventing the protonation and deactivation of the remaining hydrazine.[4]

  • Solvent and Temperature : The reaction is often conducted in a solvent like tetrahydrofuran (THF) at controlled, low temperatures (e.g., 0-20°C).[5] This is crucial because the reaction is exothermic; controlling the temperature prevents side reactions and decomposition of the product.

2.2. Synthesis Workflow Diagram

The overall process from starting materials to the purified product can be visualized as follows:

G start Start: Reagents reagents Phenylmethanesulfonyl Chloride + Hydrazine Hydrate (excess) in THF start->reagents 1. Prepare reaction Reaction Vessel (0-20°C, Stirring) reagents->reaction 2. Combine & React workup Aqueous Workup (Separatory Funnel) reaction->workup 3. Quench & Separate Layers precipitation Precipitation (Add water to THF layer) workup->precipitation 4. Isolate Organic Layer filtration Filtration & Washing (Remove Impurities) isolation Isolate Product (Vacuum Filtration) precipitation->isolation 5. Crystallize Product product Purified Phenylmethane- sulfonohydrazide isolation->product 6. Dry

Figure 2: General workflow for the synthesis of phenylmethanesulfonohydrazide.

2.3. Detailed Experimental Protocol

This protocol is adapted from established methods for the synthesis of analogous sulfonyl hydrazides.[5]

  • Setup : Equip a three-necked round-bottomed flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-salt bath.

  • Reagent Preparation : Charge the flask with phenylmethanesulfonyl chloride (1.0 mole) and tetrahydrofuran (THF, 350 mL).

  • Reaction : Cool the stirred mixture to 10-15°C. Prepare a solution of 85% hydrazine hydrate (2.2 moles) in water and add it dropwise via the dropping funnel, ensuring the internal temperature is maintained between 10°C and 20°C.

  • Completion : After the addition is complete, continue stirring for an additional 15-20 minutes in the ice bath.

  • Workup : Transfer the reaction mixture to a separatory funnel. The lower aqueous layer, containing excess hydrazine and hydrazine hydrochloride, is drawn off and discarded.

  • Purification : Filter the upper THF layer to remove any suspended solids. Vigorously stir the clear filtrate while slowly adding two volumes of distilled water. Phenylmethanesulfonohydrazide will precipitate as a white crystalline solid.

  • Isolation : Collect the product by vacuum filtration through a Büchner funnel, wash several times with distilled water, and air-dry. For higher purity, the crude product can be recrystallized from a hot methanol/water mixture.[5]

Part 3: Applications in Research and Drug Development

Sulfonyl hydrazides are highly versatile reagents in organic synthesis and have garnered significant interest in medicinal chemistry.[6] Their stability and predictable reactivity make them valuable building blocks.[7]

3.1. Role in Organic Synthesis

Phenylmethanesulfonohydrazide serves as a crucial reagent in several synthetic transformations:

  • Sulfonyl Source : It is an effective precursor for generating sulfonyl radicals, which can participate in a wide range of cross-coupling and cyclization reactions to form C-S bonds, a key structural motif in many pharmaceuticals.[6][8]

  • Protecting Group : The hydrazide moiety can react with aldehydes and ketones to form hydrazones. This reaction is reversible, making it a useful method for protecting carbonyl groups during multi-step syntheses.

3.2. Significance in Medicinal Chemistry and Drug Development

The sulfonyl hydrazide scaffold is a privileged structure in drug design.

  • Enzyme Inhibition : Many drugs function by inhibiting specific enzymes involved in disease pathways.[9] The sulfonyl group can act as a hydrogen bond acceptor and engage in critical interactions within an enzyme's active site. Phenylmethanesulfonohydrazide and its derivatives are investigated as potential small molecule inhibitors for various enzymes.[10][] Small molecule inhibitors are often preferred in drug development due to their favorable pharmacological properties.[10]

  • Bioisosteric Replacement : The sulfonyl group can be used as a bioisostere for other functional groups to improve a drug candidate's metabolic stability and pharmacokinetic profile.[12]

  • Scaffold for Library Synthesis : Its structure serves as a versatile starting point for creating libraries of more complex molecules for high-throughput screening in drug discovery programs.

3.3. Logical Pathway: From Reagent to Therapeutic Candidate

The utility of phenylmethanesulfonohydrazide in drug discovery follows a logical progression, from a simple building block to a complex, biologically active molecule.

G A Phenylmethanesulfonohydrazide (Starting Reagent) B Chemical Modification (e.g., Cross-Coupling, Derivatization) A->B Step 1 C Library of Analogues B->C Step 2 D High-Throughput Screening (Biological Assays) C->D Step 3 E Identification of 'Hit' Compounds D->E Step 4 F Lead Optimization (Structure-Activity Relationship Studies) E->F Step 5 G Preclinical Candidate F->G Step 6

Figure 3: Conceptual workflow from starting material to drug candidate.

Conclusion

Phenylmethanesulfonohydrazide, correctly identified by its IUPAC name, is more than a simple organic molecule. It is a potent and versatile tool in the arsenal of synthetic and medicinal chemists. Its straightforward synthesis, coupled with the reactive yet stable nature of its functional groups, makes it an invaluable precursor for constructing complex molecular architectures. As research continues to uncover new therapeutic targets, the demand for versatile building blocks like phenylmethanesulfonohydrazide will undoubtedly grow, solidifying its role in the future of drug discovery and development.

References

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  • Applications of sulfonyl hydrazides in radical cyclization of alkenes. (2023). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

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  • Small Molecule-Based Enzyme Inhibitors in the Treatment of Primary Hyperoxalurias. (2021). MDPI. Retrieved January 12, 2026, from [Link]

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Foundational

Phenylmethylsulfonyl Fluoride (PMSF): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

A Note on Chemical Nomenclature: This guide focuses on Phenylmethylsulfonyl Fluoride (PMSF), a widely used serine protease inhibitor with the chemical formula C₇H₇FO₂S. The initial query for "Phenylmethanesulfonohydrazid...

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Nomenclature: This guide focuses on Phenylmethylsulfonyl Fluoride (PMSF), a widely used serine protease inhibitor with the chemical formula C₇H₇FO₂S. The initial query for "Phenylmethanesulfonohydrazide" (C₇H₁₀N₂O₂S) did not yield substantial technical information for the scope of this document. Given the context of biochemical research and drug development, it is highly probable that PMSF is the compound of interest.

Introduction: The Critical Role of Protease Inhibition in Scientific Research

In the intricate landscape of cellular and molecular biology, the stability and integrity of proteins are paramount for accurate experimental outcomes. Proteases, enzymes that catalyze the breakdown of proteins, are ubiquitously present in cells and tissues. Upon cell lysis, these enzymes are released and can rapidly degrade proteins of interest, compromising downstream applications such as Western blotting, immunoprecipitation, and mass spectrometry.[1] The strategic use of protease inhibitors is therefore a cornerstone of modern protein research. Phenylmethylsulfonyl fluoride (PMSF) has long been a staple in laboratories as a potent, irreversible inhibitor of serine proteases.[2] This guide provides an in-depth exploration of the core principles of PMSF, its mechanism of action, practical applications, and critical considerations for its effective use.

I. The Chemistry and Mechanism of Action of PMSF

PMSF is a sulfonyl fluoride compound that acts as an irreversible inhibitor of serine proteases, which include enzymes like trypsin, chymotrypsin, and thrombin.[3] It is also known to inhibit certain cysteine proteases and acetylcholinesterase.[4][5]

The inhibitory activity of PMSF stems from its ability to covalently modify the active site of serine proteases.[2] Serine proteases possess a catalytic triad in their active site, typically composed of serine, histidine, and aspartate residues. The serine residue is highly nucleophilic and plays a direct role in peptide bond cleavage. PMSF mimics a substrate and enters the active site of the enzyme. The sulfonyl fluoride group of PMSF is highly electrophilic and reacts with the nucleophilic hydroxyl group of the active site serine residue.[6] This reaction results in the formation of a stable sulfonyl-enzyme adduct, effectively and irreversibly inactivating the enzyme.[4]

PMSF_Mechanism cluster_Enzyme Serine Protease Active Site Serine Serine Residue (Nucleophilic -OH) Inactive_Enzyme Inactive Sulfonyl-Enzyme Adduct Serine->Inactive_Enzyme Covalent Bond Formation Histidine Histidine Residue Aspartate Aspartate Residue PMSF PMSF (Phenylmethylsulfonyl Fluoride) PMSF->Serine Sulfonylation cluster_Enzyme cluster_Enzyme

Caption: Mechanism of irreversible inhibition of serine proteases by PMSF.

II. Practical Applications in Research and Drug Development

The primary application of PMSF is in the prevention of proteolysis during the isolation and analysis of proteins from various biological samples.[7]

A. Preparation of Cell and Tissue Lysates

During cell lysis, the compartmentalization of cellular components is disrupted, leading to the release of proteases that can degrade target proteins.[8] The inclusion of PMSF in lysis buffers is a standard and critical step to preserve the integrity of the protein sample.[1] It is commonly used in protocols for preparing lysates for techniques such as:

  • Western Blotting: Ensuring that the target protein is not degraded allows for accurate detection and quantification.

  • Immunoprecipitation (IP) and Co-Immunoprecipitation (Co-IP): Protecting the protein of interest and its binding partners from proteolysis is essential for studying protein-protein interactions.

  • Enzyme Assays: When studying the activity of a non-serine protease enzyme, PMSF can be used to eliminate the confounding activity of serine proteases.

B. Protein Purification

Throughout the multi-step process of protein purification, the risk of proteolytic degradation is ever-present. PMSF is often added to buffers at each stage of purification to maintain the integrity of the target protein.[7]

C. Role in Proteomics and Drug Discovery

In the field of proteomics, which involves the large-scale study of proteins, preventing sample degradation is crucial for obtaining reliable and reproducible data.[9] Proteomics technologies are integral to various stages of drug development, including target identification and validation, and the discovery of biomarkers for efficacy and toxicity.[9] By ensuring protein sample quality, PMSF plays a foundational role in the accuracy of these studies. While not a therapeutic agent itself, its use is critical in the preclinical research that underpins drug discovery. For instance, by inhibiting proteases, researchers can more accurately study the levels and modifications of protein targets in response to drug candidates.

III. Quantitative Data for Practical Application

The effective use of PMSF requires an understanding of its concentration-dependent activity and its stability in aqueous solutions.

ParameterValueReferences
Effective Concentration 0.1 - 1 mM[10]
Molecular Weight 174.19 g/mol [11]
Appearance White crystalline powder[12]

A critical factor to consider when using PMSF is its limited stability in aqueous solutions, where it undergoes hydrolysis.[10] The rate of degradation is pH-dependent, increasing with higher pH.[13] Due to its short half-life, it is crucial to add PMSF to buffers immediately before use.[12]

pH (at 25°C)Half-LifeReferences
7.0~110 minutes[10]
7.5~55 minutes[10]
8.0~35 minutes[10][14]

IV. Experimental Protocols: Integrating PMSF into Your Workflow

A. Preparation of a 100 mM PMSF Stock Solution

Due to its instability in water, PMSF is typically prepared as a concentrated stock solution in an anhydrous organic solvent.[12]

Materials:

  • Phenylmethylsulfonyl fluoride (PMSF) powder

  • Anhydrous isopropanol or ethanol

  • Chemical fume hood

  • Personal Protective Equipment (PPE): lab coat, safety goggles, gloves

  • Sterile microcentrifuge tubes for aliquoting

Procedure:

  • Safety First: PMSF is a toxic chemical and should be handled with care in a chemical fume hood while wearing appropriate PPE.[15][16]

  • Weighing PMSF: Carefully weigh out 17.42 mg of PMSF powder.

  • Dissolving PMSF: Transfer the PMSF powder to a sterile tube. Add 1 mL of anhydrous isopropanol or ethanol.

  • Mixing: Vortex the solution until the PMSF is completely dissolved.[17]

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. A 200 mM PMSF solution in a dry solvent has been reported to be stable for at least 9 months at 2-8°C.[13]

B. Workflow for Adding PMSF to Cell Lysis Buffer

PMSF_Workflow cluster_Prep Preparation cluster_Lysis Cell Lysis Protocol A1 1. Weigh PMSF Powder A2 2. Dissolve in Anhydrous Solvent A1->A2 A3 3. Aliquot and Store at -20°C A2->A3 B2 5. Add PMSF Stock to Buffer (Immediately before use) A3->B2 Use one aliquot B1 4. Chill Lysis Buffer on Ice B1->B2 B3 6. Mix Thoroughly B2->B3 B4 7. Add Supplemented Buffer to Cells B3->B4 B5 8. Incubate on Ice B4->B5 B6 9. Clarify Lysate by Centrifugation B5->B6 C1 Downstream Applications (e.g., Western Blot, IP) B6->C1 Proceed to

Caption: Workflow for preparing and using PMSF in experiments.

Protocol for Use:

  • Thaw an aliquot of the 100 mM PMSF stock solution.

  • Just before lysing the cells, add the PMSF stock solution to the chilled lysis buffer to achieve the desired final concentration (typically 0.1-1 mM). For a 1 mM final concentration, add 10 µL of the 100 mM stock solution to 1 mL of lysis buffer.[14]

  • Vortex the supplemented lysis buffer briefly to ensure thorough mixing.

  • Proceed immediately with the cell lysis protocol.

V. Critical Considerations and Alternatives

A. Safety and Handling

PMSF is a toxic and corrosive compound.[18][19] It is a cholinesterase inhibitor and can cause severe skin burns and eye damage.[13][18]

  • Handling: Always handle PMSF powder and stock solutions in a chemical fume hood.[14]

  • Personal Protective Equipment: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[20]

  • Exposure: In case of skin contact, wash the affected area thoroughly with soap and water. If PMSF comes into contact with the eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.[20]

  • Waste Disposal: Aqueous solutions of PMSF can be inactivated by making them alkaline (pH > 8.6) and allowing them to sit for several hours to ensure complete hydrolysis before disposal.[20] Dispose of solid waste and organic solvent solutions according to your institution's hazardous chemical waste guidelines.[20]

B. Limitations of PMSF
  • Instability: As detailed above, PMSF has a short half-life in aqueous solutions, necessitating its fresh addition to buffers.[10]

  • Specificity: While it is a broad-spectrum serine protease inhibitor, it does not inhibit all serine proteases.[14] It also does not inhibit metalloproteases, aspartic proteases, or most cysteine proteases.[21] For comprehensive protease inhibition, a cocktail of inhibitors targeting different protease classes is often recommended.[21]

  • Interference with Assays: PMSF has been shown to inhibit other enzymes, such as certain carboxylesterases and HMG-CoA reductase, and can interfere with specific binding assays, such as estradiol binding to the estrogen receptor.[6][22][23] Researchers should be aware of these potential off-target effects.

C. Alternatives to PMSF

Given the toxicity and instability of PMSF, several alternatives have been developed.

  • AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride): This is a water-soluble, less toxic alternative to PMSF that also acts as an irreversible serine protease inhibitor.[12][24] Its stability in aqueous solutions makes it suitable for applications requiring longer-term inhibition.[24]

  • Protease Inhibitor Cocktails: Commercially available cocktails offer a convenient solution for broad-spectrum protease inhibition. These mixtures typically contain inhibitors for serine, cysteine, and aspartic proteases, as well as metalloproteases (often through the inclusion of a chelator like EDTA).[21]

Conclusion

Phenylmethylsulfonyl fluoride remains a valuable and widely used tool in the researcher's arsenal for preserving the integrity of protein samples. Its efficacy as a serine protease inhibitor is well-established, and its application is fundamental to a vast array of techniques in molecular biology, biochemistry, and drug development. A thorough understanding of its mechanism, its practical limitations, particularly its instability in aqueous solutions, and strict adherence to safety protocols are essential for its successful and safe implementation in the laboratory. While alternatives exist, the cost-effectiveness and extensive body of literature supporting its use ensure that PMSF will continue to be a relevant compound in scientific discovery.

References

  • AntBio. (2026, January 7). PMSF Protease Inhibitor: The Indispensable Guardian of Proteins in Lab. AntBio.
  • BenchChem. (n.d.). Phenylmethylsulfonyl Fluoride (PMSF)
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  • Various Authors. (2006, October 3). substitution for PMSF? Molecular Cloning. Protocol Online.
  • AG Scientific. (n.d.). PMSF Inhibitor: Frequently Asked Questions. AG Scientific.
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  • Thermo Fisher Scientific - UK. (n.d.). Cell and Nuclear Extraction Protocols. Thermo Fisher Scientific.
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  • ChemicalBook. (2023, October 20).
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  • Sciencelab.com. (2005, October 10). Material Safety Data Sheet: Phenylmethylsulfonyl fluoride MSDS.
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Exploratory

The Multifaceted Biological Landscape of Phenylmethanesulfonohydrazide: A Technical Guide for Drug Discovery

Foreword: Unveiling the Potential of a Versatile Scaffold In the ever-evolving landscape of medicinal chemistry, the quest for novel pharmacophores that can serve as the foundation for a new generation of therapeutics is...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

In the ever-evolving landscape of medicinal chemistry, the quest for novel pharmacophores that can serve as the foundation for a new generation of therapeutics is relentless. Phenylmethanesulfonohydrazide, a molecule elegantly combining the structural features of a sulfonamide and a hydrazone, represents one such scaffold of significant interest. While the parent molecule itself has shown potential as an enzyme inhibitor, it is the diverse array of its derivatives that has truly illuminated a broad spectrum of biological activities. This technical guide, designed for researchers, scientists, and drug development professionals, aims to provide a comprehensive overview of the biological activities associated with phenylmethanesulfonohydrazide and its analogs. We will delve into the mechanistic underpinnings of their actions, provide field-proven experimental protocols, and present a logical framework for their continued exploration as potential therapeutic agents.

The Phenylmethanesulfonohydrazide Core: Synthesis and Intrinsic Properties

Phenylmethanesulfonohydrazide (PMSH) is an organic compound featuring a phenyl group attached to a methanesulfonyl hydrazide moiety. The synthesis of PMSH can be achieved through various established methods, primarily involving the reaction of methanesulfonyl chloride with phenylhydrazine under controlled conditions. This synthetic accessibility makes it an attractive starting point for the generation of diverse chemical libraries for biological screening.

While extensive biological data on the unsubstituted Phenylmethanesulfonohydrazide is emerging, preliminary studies suggest its potential as an enzyme inhibitor. Notably, it has been investigated as a potential inhibitor of indoleamine 2,3-dioxygenase, an enzyme implicated in immune regulation and cancer progression[1]. The closely related compound, phenylmethylsulfonyl fluoride (PMSF), is a well-established serine protease inhibitor, further highlighting the potential of the phenylmethanesulfonyl scaffold to interact with enzymatic targets[2][3].

Anticancer Activity: Targeting the PI3K/Akt Signaling Pathway

The sulfonamide moiety within the Phenylmethanesulfonohydrazide structure is a key pharmacophore that has been extensively explored for anticancer activity. A significant body of research has focused on the development of sulfonamide-based inhibitors targeting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell proliferation, survival, and metabolism that is frequently dysregulated in cancer[4][5][6][7].

Mechanism of Action: Inhibition of PI3Kα

The PI3K family of enzymes, particularly the p110α isoform of Class I PI3Ks, is a major target for anticancer drug discovery due to its frequent mutation and subsequent hyperactivation in various cancers[8][9][10]. Sulfonamide-containing compounds have been designed to bind to the ATP-binding pocket of the PI3K catalytic subunit, thereby preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). This blockade of PIP3 production leads to the downstream inhibition of Akt activation and a cascade of events culminating in the induction of apoptosis in cancer cells. The rationale behind designing Phenylmethanesulfonohydrazide derivatives as PI3Kα inhibitors lies in the potential for the sulfonyl group to form key hydrogen bond interactions within the kinase domain, a common feature of many kinase inhibitors.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Phenylmethanesulfonohydrazide Derivative Inhibitor->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and the inhibitory action of Phenylmethanesulfonohydrazide derivatives.

Experimental Protocol: In Vitro PI3Kα Inhibition Assay

The following protocol outlines a common method for assessing the inhibitory activity of test compounds against the PI3Kα enzyme.

Materials:

  • Recombinant human PI3Kα (p110α/p85α)

  • PIP2 substrate

  • ATP

  • Kinase buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)[11]

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 384-well low volume plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the Phenylmethanesulfonohydrazide derivatives in DMSO.

  • Reaction Setup: In a 384-well plate, add 0.5 µL of the test compound or vehicle (DMSO).

  • Enzyme/Lipid Mixture: Add 4 µL of a pre-mixed solution containing PI3Kα enzyme and PIP2 substrate in kinase buffer.

  • Initiation of Reaction: Add 0.5 µL of 250 µM ATP to initiate the kinase reaction[11].

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. Luminescence is measured using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Protocol: Cell Viability (MTT) Assay

To assess the cytotoxic effects of Phenylmethanesulfonohydrazide derivatives on cancer cells, the MTT assay is a widely used and reliable method.

Materials:

  • Cancer cell line (e.g., a line with a known PIK3CA mutation)

  • Complete culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the Phenylmethanesulfonohydrazide derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C[12][13].

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.

Compound PI3Kα IC50 (µM) Cell Line A IC50 (µM) Cell Line B IC50 (µM)
Phenylmethanesulfonohydrazide>100>100>100
Derivative 115.225.832.1
Derivative 25.810.514.7
Derivative 30.92.13.5
Reference Inhibitor0.050.10.15
Fictional data for illustrative purposes.

Antimicrobial Activity: A Dual Threat to Bacteria and Fungi

The hydrazide-hydrazone moiety is a well-established pharmacophore in the design of antimicrobial agents[14][15][16][17]. Phenylmethanesulfonohydrazide derivatives have been investigated for their potential to combat both bacterial and fungal pathogens.

Antibacterial Activity

The antibacterial activity of Phenylmethanesulfonohydrazide derivatives is often attributed to their ability to interfere with essential cellular processes in bacteria. The exact mechanism can vary depending on the specific structural modifications of the molecule.

A common and straightforward method for screening the antibacterial activity of compounds is the agar well diffusion assay.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Muller-Hinton agar plates

  • Sterile cotton swabs

  • Sterile cork borer (6 mm diameter)

  • Test compounds (dissolved in a suitable solvent like DMSO)

  • Positive control (e.g., a standard antibiotic)

  • Negative control (solvent alone)

Procedure:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the bacterial inoculum onto the surface of a Muller-Hinton agar plate using a sterile cotton swab.

  • Well Creation: Aseptically create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters (mm). A larger zone of inhibition indicates greater antibacterial activity.

Agar_Well_Diffusion cluster_0 Preparation cluster_1 Assay cluster_2 Incubation & Measurement Inoculum Standardized Bacterial Inoculum Preparation Plate_Inoculation Inoculate Agar Plate Inoculum->Plate_Inoculation Well_Creation Create Wells in Agar Plate_Inoculation->Well_Creation Compound_Addition Add Test Compound and Controls to Wells Well_Creation->Compound_Addition Incubation Incubate at 37°C Compound_Addition->Incubation Measurement Measure Zone of Inhibition (mm) Incubation->Measurement

Sources

Foundational

An In-depth Technical Guide to Phenylmethanesulfonohydrazide Derivatives and Analogs: Synthesis, Mechanism, and Therapeutic Potential

Introduction: The Versatile Sulfonohydrazide Scaffold In the landscape of medicinal chemistry, the sulfonohydrazide moiety represents a privileged structural motif, serving as a versatile scaffold for the development of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Sulfonohydrazide Scaffold

In the landscape of medicinal chemistry, the sulfonohydrazide moiety represents a privileged structural motif, serving as a versatile scaffold for the development of novel therapeutic agents. Phenylmethanesulfonohydrazide and its broader class of aryl sulfonohydrazide analogs are characterized by a sulfonyl group directly linked to a hydrazide functional group (-SO₂NHNH₂). This unique combination imparts a range of physicochemical properties that allow these molecules to engage with a wide variety of biological targets. The true versatility of this scaffold is unlocked through the synthesis of its derivatives, most commonly Schiff bases formed by the condensation of the terminal hydrazide nitrogen with various aldehydes and ketones.

These derivatives, often termed sulfonylhydrazones, possess a rich chemical architecture that has been exploited to create compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2][3][4] Their ability to coordinate with metal ions and participate in hydrogen bonding allows for potent and often specific interactions with enzyme active sites and other biological macromolecules.[1] This guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of phenylmethanesulfonohydrazide derivatives, offering field-proven insights for researchers and drug development professionals.

Part 1: Synthetic Strategies and Methodologies

The synthesis of sulfonohydrazide derivatives is typically straightforward and efficient, lending itself to the creation of large compound libraries for screening purposes. The primary and most widely adopted method involves the acid-catalyzed condensation of an aryl sulfonohydrazide with a carbonyl compound.[1][2]

Causality in Synthetic Choices

The choice of synthetic route is often dictated by the desired purity, yield, reaction time, and environmental impact. While traditional methods involving reflux in organic solvents like ethanol are robust and widely published, they often require longer reaction times and generate solvent waste.[2][5] Modern, "green" chemistry approaches, such as mechanical grinding with a catalyst like L-proline, offer significant advantages.[6] Grinding provides the necessary energy for the reaction through mechanical force, often eliminating the need for a solvent, drastically reducing reaction times, and simplifying product workup. The use of a reusable organocatalyst like L-proline further enhances the sustainability of the process.[6]

Comparative Overview of Synthetic Methods
MethodCatalystConditionsAdvantagesDisadvantagesReference(s)
Conventional Reflux Glacial Acetic Acid / HClReflux in Ethanol (3-5 hours)Well-established, reliableLonger reaction times, solvent waste, potential for side reactions[2][5]
Green Grinding L-Proline (moist)Solvent-free mechanical grinding (5-15 mins)High yield, short reaction time, eco-friendly, easy workupMay not be suitable for all substrates[6]
Palladium-Catalyzed Aminocarbonylation Palladium Catalyst, COVaries (e.g., 1,4-dioxane at 25°C)High selectivity for specific isomersRequires specialized equipment (CO gas), catalyst cost[7]
Experimental Protocol: General Synthesis of a Phenylmethanesulfonylhydrazone Derivative

This protocol describes a reliable and reproducible method for synthesizing a representative derivative via conventional heating, a foundational technique in medicinal chemistry.

Objective: To synthesize (E)-N'-(4-bromobenzylidene)phenylmethanesulfonohydrazide.

Materials:

  • Phenylmethanesulfonohydrazide (1 mmol)

  • 4-bromobenzaldehyde (1 mmol)

  • Absolute Ethanol (25 mL)

  • Glacial Acetic Acid (2-3 drops)

  • Reaction flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • Filtration apparatus

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask, dissolve phenylmethanesulfonohydrazide (1 mmol) in absolute ethanol (25 mL) with gentle stirring. Causality: Ethanol serves as a common solvent that can dissolve both reactants and facilitate their interaction.

  • Addition of Carbonyl: To this solution, add 4-bromobenzaldehyde (1 mmol).

  • Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. Causality: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.[5]

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 3-4 hours. Causality: Heating provides the activation energy needed to overcome the reaction barrier, ensuring a reasonable reaction rate and driving the condensation to completion.

  • Monitoring: Periodically monitor the reaction's progress by TLC. A non-polar solvent system (e.g., 3:1 Hexane:Ethyl Acetate) is typically effective. The disappearance of starting materials and the appearance of a new, less polar product spot indicates progression.

  • Isolation: Once the reaction is complete, cool the flask to room temperature. The solid product will often precipitate out of the solution. If precipitation is slow, cooling in an ice bath can be beneficial.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying & Characterization: Dry the purified product under reduced pressure. The structure of the resulting white solid can be confirmed using spectroscopic methods such as ¹H-NMR, FT-IR, and Mass Spectrometry.[2]

Workflow Visualization: Synthesis of Sulfonylhydrazone

G cluster_synthesis Synthetic Workflow start Dissolve Sulfonohydrazide in Ethanol add_aldehyde Add Aldehyde & Catalytic Acid start->add_aldehyde Step 1-2 reflux Reflux for 3-4 hours add_aldehyde->reflux Step 3 monitor Monitor by TLC reflux->monitor Step 4 monitor->reflux Incomplete cool Cool to Room Temp. monitor->cool Complete filter Filter & Wash Solid cool->filter Step 5 dry Dry & Characterize filter->dry Step 6 end_product Purified Sulfonylhydrazone dry->end_product Final Product

Caption: A generalized workflow for the synthesis of sulfonylhydrazone derivatives.

Part 2: Mechanisms of Action and Key Biological Targets

Phenylmethanesulfonohydrazide derivatives exert their biological effects by interacting with a diverse array of molecular targets, with enzyme inhibition being a predominant mechanism.[1][8][9] The specific mechanism is highly dependent on the overall structure of the derivative, including the nature of the substituents on both the phenyl ring and the hydrazone moiety.

Anticancer Activity: Inhibition of the PI3K/Akt Pathway

A significant area of research has focused on sulfonohydrazone derivatives as anticancer agents.[1][10] One of the key signaling pathways implicated is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is a critical regulator of cell proliferation, survival, and growth. Its aberrant activation is a hallmark of many human cancers.[10][11]

Certain N'-(diphenylmethylene)benzenesulfonohydrazide derivatives have been identified as potent inhibitors of PI3Kα.[10] Docking studies suggest these molecules bind within a hydrophobic pocket of the enzyme's active site. The p-substituted aromatic rings of the derivative can form crucial π-stacking interactions with tryptophan residues, while the sulfonyl group can act as a hydrogen bond acceptor, anchoring the ligand and disrupting the enzyme's catalytic function.[10] By inhibiting PI3Kα, these compounds effectively block the downstream signaling cascade, preventing the phosphorylation of Akt and ultimately leading to the induction of apoptosis and suppression of tumor cell proliferation.

Signaling Pathway Visualization: PI3K/Akt Inhibition

G cluster_pathway PI3K/Akt Signaling Pathway and Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Sulfonohydrazide Derivative Inhibitor->PI3K INHIBITS

Caption: Inhibition of the PI3K/Akt pathway by sulfonohydrazide derivatives.

Antimicrobial Mechanisms

Hydrazide derivatives, including sulfonohydrazides, are known to possess potent antimicrobial properties through various mechanisms:[5]

  • Inhibition of Mycolic Acid Synthesis: Similar to the well-known antitubercular drug isoniazid, some hydrazide derivatives can inhibit enzymes like enoyl-acyl carrier protein reductase (InhA), which is essential for the synthesis of mycolic acid, a vital component of the mycobacterial cell wall.[5]

  • DNA Gyrase Inhibition: This bacterial enzyme is crucial for DNA replication and repair. Molecular docking studies have shown that some hydrazide-hydrazones can fit into the enzyme's active site, disrupting its function and leading to bacterial cell death.[5]

  • Cell Membrane Disruption: The lipophilic character of many derivatives allows them to interfere with the integrity of the microbial cell membrane, causing leakage of cellular contents.[5]

Part 3: Therapeutic Applications and Bioactivity Spectrum

The structural diversity achievable with the sulfonohydrazide scaffold has led to the discovery of compounds with a wide range of therapeutic applications. The table below summarizes key findings from various studies.

Therapeutic AreaSpecific ActivityTarget/Mechanism (if known)Representative Derivative ClassReference(s)
Oncology Antiproliferative against colon carcinoma (HCT-116)PI3Kα InhibitionN'-(diphenylmethylene)benzenesulfonohydrazide[10]
Oncology Cytotoxicity against colon carcinoma (HCT-116)Not specified2-cyano-N'-(2-cyano-3-phenylacryloyl)-3-phenylacrylohydrazide[6]
Infectious Disease Antibacterial (e.g., S. aureus, P. aeruginosa)DNA Gyrase, Cell Membrane DisruptionHydrazide-hydrazones[5][12]
Infectious Disease Antifungal & Anti-oomyceteNot specifiedCamphor-derived sulfonohydrazides[1]
Infectious Disease Anti-mycobacterial (TB)Enoyl Acyl Carrier Protein Reductase (InhA)Benzenesulfonohydrazide heterocycles[12]
Inflammation & Pain Anti-inflammatoryNot specified4-Methyl-benzene sulfonohydrazide Schiff bases[3]
Inflammation & Pain AnalgesicCyclooxygenase (COX) Inhibition (postulated)Phenylhydrazone derivatives[2]

Part 4: Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design.[13] For phenylmethanesulfonohydrazide derivatives, SAR studies guide the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties.[14]

Key Pharmacophoric Features

The sulfonylhydrazone scaffold can be divided into three key regions for modification:

  • The Aryl Sulfonyl Moiety (Region A): Substituents on this aromatic ring can modulate electronic properties and steric bulk.

  • The Hydrazone Linker (-SO₂NHN=CH-): This linker is crucial for activity, providing a rigid backbone and hydrogen bonding capabilities.

  • The Carbonyl-Derived Moiety (Region B): This part, derived from the aldehyde or ketone, allows for the greatest structural diversity and significantly influences target binding.

SAR Visualization: Key Modification Sites

G cluster_sar Structure-Activity Relationship (SAR) Regions SAR_Image RegionA Region A: Aryl Sulfonyl RegionB Region B: Carbonyl Moiety Linker Linker

Caption: Key regions for chemical modification on the sulfonylhydrazone scaffold.

Summary of SAR Findings
Modification RegionStructural ChangeImpact on Biological ActivityRationale / ExampleReference(s)
Region A (Aryl Sulfonyl) Addition of electron-withdrawing groups (e.g., -NO₂, -CF₃) at the para position.Increased anticancer activity (PI3Kα inhibition).Enhances the hydrogen bond accepting capacity of the sulfonyl group and improves binding affinity in the hydrophobic pocket.[10]
Region B (Carbonyl Moiety) Varying substituents on the phenyl ring.Activity is highly dependent on the target.For GABA-T inhibition, -CF₃ at the 2- and 4-positions decreased activity, suggesting steric hindrance or unfavorable electronic interactions.[15][16]
Region B (Carbonyl Moiety) Introduction of heterocyclic rings (e.g., pyridine).Can increase potency and modulate properties like solubility.Heterocycles can introduce new hydrogen bonding sites and alter the molecule's overall polarity.[17]
General Reducing lipophilicity (e.g., adding polar groups).Can improve ADME properties and reduce efflux by transporters.A strategy to enhance oral bioavailability and metabolic stability.[14]

Part 5: Detailed Biological Assay Protocol

To ensure the trustworthiness and reproducibility of findings, a well-validated biological assay is essential. The following protocol details the determination of Minimum Inhibitory Concentration (MIC), a gold-standard method for assessing the antimicrobial potency of new compounds.[5]

Objective: To determine the MIC of a synthesized sulfonohydrazide derivative against Staphylococcus aureus.

Materials:

  • Synthesized compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile 96-well microtiter plate

  • Sterile Mueller-Hinton Broth (MHB)

  • S. aureus culture grown to log phase

  • Standard antibiotic (e.g., Ciprofloxacin) for positive control

  • Spectrophotometer (for inoculum preparation)

  • Incubator (37°C)

Step-by-Step Methodology:

  • Inoculum Preparation: Dilute the overnight culture of S. aureus in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells. Causality: A standardized inoculum ensures that the results are reproducible and comparable across different experiments and labs.

  • Plate Preparation: Add 100 µL of sterile MHB to each well of a 96-well plate.

  • Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Mix well by pipetting, and then transfer 100 µL from this well to the second well. Repeat this two-fold serial dilution down the row. Discard the final 100 µL from the last well. Causality: This creates a precise concentration gradient of the test compound, allowing for the determination of the lowest concentration that inhibits growth.

  • Control Wells:

    • Positive Control: A row with a standard antibiotic prepared in the same serial dilution manner.

    • Growth Control: A well containing MHB and the bacterial inoculum only (no compound).

    • Sterility Control: A well containing MHB only (no inoculum).

  • Inoculation: Add 10 µL of the prepared bacterial suspension (from Step 1) to each well, except for the sterility control. The final volume in each well will be approximately 110 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: After incubation, visually inspect the plate for turbidity (cloudiness), which indicates bacterial growth. The MIC is defined as the lowest concentration of the compound at which no visible growth is observed.[5]

Workflow Visualization: MIC Assay

G cluster_mic Minimum Inhibitory Concentration (MIC) Assay Workflow prep_plate Prepare 96-Well Plate (100µL Broth/Well) serial_dilute Perform 2-Fold Serial Dilution of Compound prep_plate->serial_dilute add_inoculum Add Standardized Bacterial Inoculum serial_dilute->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read_results Visually Inspect for Turbidity (Growth) incubate->read_results determine_mic MIC = Lowest Concentration with No Visible Growth read_results->determine_mic

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration.

Conclusion and Future Directions

Phenylmethanesulfonohydrazide derivatives and their analogs continue to be a highly productive area of research in drug discovery. Their synthetic accessibility, coupled with their ability to engage a wide range of biological targets, ensures their relevance for the foreseeable future. Current research is increasingly focused on developing multi-target agents that can address complex diseases like cancer or inflammation through synergistic mechanisms.[4] Future challenges will involve optimizing the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of these compounds to translate their potent in vitro activity into in vivo efficacy. The integration of computational modeling with traditional synthesis and biological evaluation will be crucial in accelerating the discovery of next-generation sulfonohydrazide-based therapeutics.

References

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  • Drug Design Org. (2005). Structure Activity Relationships (SAR). drug-design.org. [Link]

  • Romagnoli, R., et al. (2018). Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. Journal of Medicinal Chemistry, 61(17), 7928–7947. [Link]

  • Ulu, A., et al. (2021). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Bioorganic & Medicinal Chemistry, 45, 116320. [Link]

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  • Le, T., et al. (2001). Design and biological evaluation of phenyl-substituted analogs of β-phenylethylidenehydrazine. ResearchGate. [Link]

  • Aslam, O., et al. (2026). Rational design of phenyl 2,4,5-trichlorobenzenesulfonate based thiosemicarbazones as α-glucosidase and α-amylase inhibitors: integrating enzymatic evaluation and molecular modeling. RSC Medicinal Chemistry. [Link]

  • Sani, H., et al. (2025). Design and Synthesis of Some New Phenylhydrazone Derivatives for Antimicrobial Evaluation. Preprints.org. [Link]

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  • Zhang, M., et al. (2023). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 28(15), 5824. [Link]

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  • Aslam, O., et al. (2026). Rational design of phenyl 2,4,5-trichlorobenzenesulfonate based thiosemicarbazones as α-glucosidase and α-amylase inhibitors: integrating enzymatic evaluation and molecular modeling. ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Synthesis of Phenylmethanesulfonohydrazide: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of phenylmethanesulfonohydrazide, a valuable reagent in organic chemistry. This document is intended for researchers, scientists, and professionals...

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed protocol for the synthesis of phenylmethanesulfonohydrazide, a valuable reagent in organic chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, safety precautions, and an explanation of the underlying chemical principles.

Introduction: The Significance of Phenylmethanesulfonohydrazide

Phenylmethanesulfonohydrazide and its derivatives are important building blocks in organic synthesis. They serve as precursors for the generation of sulfonylhydrazones, which are versatile intermediates in a variety of chemical transformations. While less common than its close analog, p-toluenesulfonylhydrazide, phenylmethanesulfonohydrazide offers a non-substituted phenyl group which can be advantageous in certain synthetic strategies where the methyl group of the tosyl moiety might interfere or be undesirable. This protocol outlines a reliable method for its preparation from phenylmethanesulfonyl chloride and hydrazine hydrate.

Core Principles and Reaction Mechanism

The synthesis of phenylmethanesulfonohydrazide proceeds via a nucleophilic substitution reaction. The highly nucleophilic nitrogen atom of hydrazine attacks the electrophilic sulfur atom of phenylmethanesulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a new sulfur-nitrogen bond. The reaction is typically carried out in a suitable solvent and at a controlled temperature to manage the exothermic nature of the reaction and to minimize side products. A slight excess of hydrazine is often used to ensure complete consumption of the sulfonyl chloride and to neutralize the hydrochloric acid byproduct.

Safety First: Handling Hazardous Reagents

Extreme caution must be exercised when handling the reagents involved in this synthesis.

  • Hydrazine (and its hydrates): Hydrazine is acutely toxic, corrosive, and a suspected carcinogen.[1][2] It can cause severe damage to the skin, eyes, and respiratory tract upon contact or inhalation.[1][2] All manipulations involving hydrazine must be performed in a well-ventilated chemical fume hood.[2][3] Personal protective equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, a face shield, and nitrile or chloroprene gloves, is mandatory.[1][2] In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][4] Hydrazine is also flammable and reactive; avoid contact with heat, open flames, and oxidizing agents.[3][5]

  • Phenylmethanesulfonyl Chloride: This compound is corrosive and causes severe skin and eye burns.[6] It is also a lachrymator. Inhalation can cause chemical burns to the respiratory tract.[7] It reacts violently with water, liberating toxic gas.[7] Therefore, it must be handled in a chemical fume hood, and contact with moisture should be strictly avoided.[7] Appropriate PPE, including gloves, goggles, and a lab coat, must be worn.[6][8]

  • Waste Disposal: All hydrazine-containing waste is considered extremely hazardous and must be disposed of according to institutional and local regulations.[2][3] This includes emptied original containers.[2]

Experimental Protocol

This protocol is adapted from the well-established synthesis of p-toluenesulfonylhydrazide.[9]

Materials and Equipment
Reagent/EquipmentQuantity/Specification
Phenylmethanesulfonyl chloride1 mole equivalent
Hydrazine hydrate (85% solution in water)2.2 mole equivalents
Tetrahydrofuran (THF), anhydrousSufficient volume for dissolution and reaction
Distilled waterFor workup and washing
500 mL three-necked round-bottom flask
Mechanical stirrer
Dropping funnel
Thermometer
Ice bath
Separatory funnel
Büchner funnel and filter flask
Vacuum source
Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve phenylmethanesulfonyl chloride (1.0 mole equivalent) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the stirred solution to 10-15 °C using an ice bath.

  • Addition of Hydrazine: Slowly add a solution of 85% hydrazine hydrate (2.2 mole equivalents) dropwise from the dropping funnel. Maintain the internal temperature of the reaction mixture between 10 °C and 20 °C throughout the addition. The addition of hydrazine is exothermic.[9]

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture for an additional 15-20 minutes at the same temperature.

  • Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Two layers will form. The lower aqueous layer is carefully separated and discarded.

  • Workup - Precipitation: Vigorously stir the upper THF layer while slowly adding two volumes of distilled water. Phenylmethanesulfonohydrazide will precipitate as a white solid.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid several times with distilled water to remove any remaining impurities.

  • Drying: Air-dry the purified phenylmethanesulfonohydrazide. For enhanced drying, a vacuum desiccator can be used. The expected yield is typically high, in the range of 90-95%, analogous to similar preparations.[9]

Visualizing the Workflow

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Purification reagents Phenylmethanesulfonyl Chloride + Hydrazine Hydrate in THF reaction_vessel Stirred Reaction at 10-20°C reagents->reaction_vessel Slow Addition phase_separation Separatory Funnel (Remove Aqueous Layer) reaction_vessel->phase_separation precipitation Add Water to THF Layer phase_separation->precipitation filtration Vacuum Filtration precipitation->filtration drying Air/Vacuum Drying filtration->drying product Phenylmethanesulfonohydrazide (White Solid) drying->product

Caption: Workflow for the synthesis of Phenylmethanesulfonohydrazide.

Characterization

The identity and purity of the synthesized phenylmethanesulfonohydrazide can be confirmed using standard analytical techniques such as:

  • Melting Point: Compare the observed melting point with literature values, if available. A sharp melting point is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H, S=O).

Conclusion

This protocol provides a detailed and reliable method for the synthesis of phenylmethanesulfonohydrazide. By adhering to the outlined procedures and stringent safety precautions, researchers can safely and efficiently prepare this valuable synthetic intermediate. The principles and techniques described are fundamental in organic synthesis and can be adapted for the preparation of other sulfonyl hydrazide derivatives.

References

  • Environmental Health & Safety. Hydrazine Standard Operating Procedure Template. [Link]

  • University of California, Santa Barbara. Hydrazine Standard Operating Procedure. [Link]

  • Cole-Parmer. Material Safety Data Sheet - [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride. [https://www.coleparmer.com/msds/4-(Trifluoromethyl)phenyl]methanesulfonyl%20chloride_MO07768.pdf]([Link])

  • Defense Technical Information Center. Safety and Handling of Hydrazine. [Link]

  • Angene Chemical. Safety Data Sheet - (4-(Trifluoromethyl)phenyl)methanesulfonyl chloride. [Link]

  • Organic Syntheses. PHENYLHYDRAZINE. [Link]

  • Organic Syntheses. p-TOLUENESULFONYLHYDRAZIDE. [Link]

  • Google Patents. EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines.
  • Google Patents.
  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

  • MDPI. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. [Link]

  • Google Patents.
  • PubMed. Rapid one-step separation and purification of recombinant phenylalanine dehydrogenase in aqueous two-phase systems. [Link]

  • ResearchGate. Phenyl sulfonic acid functionalized graphene-based materials: Synthetic approaches and applications in organic reactions | Request PDF. [Link]

  • ResearchGate. (PDF) P-TsOH catalyzed synthesis 2-arylsubstituted benzimidazoles. [Link]

  • PubMed. Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis. [Link]

  • Organic Chemistry Portal. PMHS, Polymethylhydrosiloxane. [Link]

  • MDPI. Featured Reviews in Organic Chemistry. [Link]

  • ResearchGate. Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis | Request PDF. [Link]

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Application

Application Notes and Protocols for Phenylmethanesulfonohydrazide in Organic Synthesis

Introduction Phenylmethanesulfonohydrazide, also known as benzylsulfonyl hydrazide, is a versatile and valuable reagent in modern organic synthesis. As a member of the sulfonylhydrazide family, it serves as a stable, cry...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Phenylmethanesulfonohydrazide, also known as benzylsulfonyl hydrazide, is a versatile and valuable reagent in modern organic synthesis. As a member of the sulfonylhydrazide family, it serves as a stable, crystalline solid that is readily handled in the laboratory. Its utility stems from the diverse reactivity of the sulfonyl and hydrazide moieties, allowing it to participate in a variety of transformations. This guide provides detailed protocols for the synthesis of Phenylmethanesulfonohydrazide and its application in the formation of hydrazones and the construction of pyrazole heterocycles, which are prevalent scaffolds in medicinal chemistry and materials science. The protocols are designed to be robust and reproducible, with an emphasis on the underlying mechanistic principles to empower researchers in their synthetic endeavors.

Physicochemical Properties

A clear understanding of the physical and chemical properties of Phenylmethanesulfonohydrazide is essential for its safe handling and effective use in synthesis.

PropertyValueSource
Molecular Formula C₇H₁₀N₂O₂S[1]
Molecular Weight 186.23 g/mol [1]
Appearance White to off-white crystalline solidGeneral knowledge
Solubility Soluble in many organic solvents such as THF, ethanol, and DMSO. Insoluble in water and alkanes.General knowledge

Safety Precautions

Warning: Phenylmethanesulfonohydrazide and its precursors require careful handling in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Phenylmethanesulfonyl chloride (precursor): This compound is corrosive and reacts violently with water, liberating toxic gas. It is crucial to handle it in a dry environment and avoid contact with skin, eyes, and clothing.[2] Ensure access to an emergency eyewash station and safety shower.[2]

  • Hydrazine hydrate (precursor): Hydrazine is toxic, a suspected carcinogen, and dangerously unstable in its anhydrous form.[3] Always use hydrazine hydrate in a fume hood and avoid inhalation of vapors.[3] It is corrosive and can cause severe skin burns and eye damage.

  • Phenylmethanesulfonohydrazide: While generally a stable solid, it should be handled with care. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.

Protocol 1: Synthesis of Phenylmethanesulfonohydrazide

This protocol is adapted from a reliable Organic Syntheses procedure for the preparation of p-toluenesulfonylhydrazide and is expected to provide Phenylmethanesulfonohydrazide in good yield and purity.[4]

Reaction Scheme:

Synthesis of Phenylmethanesulfonohydrazide PMSCl Phenylmethanesulfonyl Chloride Product Phenylmethanesulfonohydrazide PMSCl->Product + Hydrazine Hydrazine Hydrate Hydrazine->Product + HCl HCl Product->HCl +

A schematic of the synthesis of Phenylmethanesulfonohydrazide.

Materials:

  • Phenylmethanesulfonyl chloride (1.0 equiv)

  • Hydrazine hydrate (85% in water, 2.1 equiv)

  • Tetrahydrofuran (THF)

  • Distilled water

  • Ice bath

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and filter flask

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve phenylmethanesulfonyl chloride (1.0 equiv) in THF.

  • Cool the stirred solution to 10-15 °C using an ice bath.

  • Slowly add a solution of 85% hydrazine hydrate (2.1 equiv) in water via the dropping funnel, maintaining the internal temperature between 10 °C and 20 °C.

  • After the addition is complete, continue stirring for an additional 15 minutes.

  • Transfer the reaction mixture to a separatory funnel. The lower aqueous layer is separated and discarded.

  • Filter the upper THF layer through a bed of Celite to remove any suspended particles.

  • Transfer the clear filtrate to a beaker and, while stirring vigorously, slowly add two volumes of distilled water to precipitate the product.

  • Collect the resulting white crystalline solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with several portions of distilled water and allow it to air-dry.

Expected Yield: 90-95%

Characterization:

The identity and purity of the synthesized Phenylmethanesulfonohydrazide can be confirmed by standard analytical techniques.

  • ¹H NMR: Expected signals would include a singlet for the benzylic protons, a multiplet for the aromatic protons, and broad signals for the -NH-NH₂ protons.

  • IR Spectroscopy: Characteristic peaks would be observed for N-H stretching, S=O stretching (asymmetric and symmetric), and aromatic C-H stretching.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed.

Protocol 2: Synthesis of 1-(Phenylmethanesulfonyl)-3,5-diphenyl-1H-pyrazole

This protocol details the synthesis of a pyrazole derivative via the Knorr pyrazole synthesis, a classic and reliable method for constructing this important heterocyclic ring system.[5][6][7]

Reaction Scheme:

Knorr Pyrazole Synthesis Reactant1 Phenylmethanesulfonohydrazide Intermediate Hydrazone Intermediate Reactant1->Intermediate Reactant2 1,3-Diphenyl-1,3-propanedione Reactant2->Intermediate Product 1-(Phenylmethanesulfonyl)-3,5-diphenyl-1H-pyrazole Intermediate->Product Water H₂O Product->Water -

General workflow for the Knorr pyrazole synthesis.

Materials:

  • Phenylmethanesulfonohydrazide (1.0 equiv)

  • 1,3-Diphenyl-1,3-propanedione (1.0 equiv)[8][9][10]

  • Glacial acetic acid

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add Phenylmethanesulfonohydrazide (1.0 equiv) and 1,3-diphenyl-1,3-propanedione (1.0 equiv).

  • Add a mixture of ethanol and a catalytic amount of glacial acetic acid to dissolve the reactants.

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry.

Expected Yield: High

Mechanistic Insight:

The Knorr pyrazole synthesis proceeds through a series of well-defined steps.

Knorr Pyrazole Mechanism Start Phenylmethanesulfonohydrazide + 1,3-Dicarbonyl Step1 Nucleophilic attack of hydrazine on a carbonyl group Start->Step1 Intermediate1 Hemiaminal intermediate Step1->Intermediate1 Step2 Dehydration to form a hydrazone Intermediate1->Step2 Intermediate2 Hydrazone intermediate Step2->Intermediate2 Step3 Intramolecular nucleophilic attack of the second nitrogen on the other carbonyl Intermediate2->Step3 Intermediate3 Cyclic hemiaminal Step3->Intermediate3 Step4 Dehydration to form the pyrazole ring Intermediate3->Step4 Product Substituted Pyrazole Step4->Product

Mechanism of the Knorr pyrazole synthesis.

Protocol 3: Synthesis of Phenylmethanesulfonylhydrazones

Hydrazones are valuable synthetic intermediates and are readily formed from the condensation of hydrazines with aldehydes and ketones. This protocol provides a general procedure for this transformation using Phenylmethanesulfonohydrazide.

Reaction Scheme:

Hydrazone Formation Reactant1 Phenylmethanesulfonohydrazide Product Phenylmethanesulfonylhydrazone Reactant1->Product Reactant2 Aldehyde or Ketone Reactant2->Product Water H₂O Product->Water -

General scheme for hydrazone formation.

Materials:

  • Phenylmethanesulfonohydrazide (1.0 equiv)

  • Aldehyde (e.g., Benzaldehyde) or Ketone (e.g., Acetophenone) (1.0 equiv)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve Phenylmethanesulfonohydrazide (1.0 equiv) in ethanol in a round-bottom flask.

  • Add the corresponding aldehyde or ketone (1.0 equiv) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the reaction mixture at room temperature. The reaction is often rapid, and the hydrazone product may precipitate out of solution.

  • Monitor the reaction by TLC. If the reaction is sluggish, gentle warming may be applied.

  • Once the reaction is complete, collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol and dry. If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure and purified by recrystallization or column chromatography.

Expected Yield: Generally high to quantitative.

Mechanistic Insight:

The formation of a hydrazone is a classic example of a nucleophilic addition-elimination reaction at the carbonyl carbon.

Hydrazone Formation Mechanism Start Phenylmethanesulfonohydrazide + Aldehyde/Ketone Step1 Nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon Start->Step1 Intermediate1 Tetrahedral intermediate (zwitterionic) Step1->Intermediate1 Step2 Proton transfer to form a carbinolamine Intermediate1->Step2 Intermediate2 Carbinolamine intermediate Step2->Intermediate2 Step3 Protonation of the hydroxyl group Intermediate2->Step3 Intermediate3 Protonated carbinolamine Step3->Intermediate3 Step4 Elimination of water to form the C=N double bond Intermediate3->Step4 Product Hydrazone Step4->Product

Mechanism of hydrazone formation.

Conclusion

Phenylmethanesulfonohydrazide is a highly effective and versatile reagent for a range of important synthetic transformations. The protocols provided herein for its synthesis and application in the formation of pyrazoles and hydrazones are robust and grounded in well-established chemical principles. By understanding the underlying mechanisms, researchers can further adapt and expand the utility of this valuable synthetic tool in their pursuit of novel molecules with significant applications in drug discovery and materials science.

References

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]

  • University of Notre Dame. Hydrazine - Risk Management and Safety. [Link]

  • PrepChem.com. Synthesis of 1,3-diphenyl-1,3-propanedione. [Link]

  • SpectraBase. {2-chloro-4-[(difluoromethyl)sulfonyl]phenyl}hydrazine - Optional[1H NMR] - Spectrum. [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Organic Syntheses. Aldehyde- and Ketone-Derived Hydrazones. [Link]

  • MDPI. Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde and 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide. [Link]

  • ResearchGate. Condensation of 1, 3-diphenyl-1, 3-propanedione with phenylhydrazine under different reaction conditions. [Link]

  • PubChem. Phenylmethylsulfonyl Fluoride. [Link]

  • Organic Syntheses. Ethanone, 1-phenyl-, hydrazone. [Link]

  • Organic Syntheses. p-Toluenesulfonylhydrazide. [Link]

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Method

Phenylmethanesulfonohydrazide: A Versatile Protecting Group for Carbonyl Functionalities in Complex Organic Synthesis

Introduction: Navigating Chemoselectivity with Phenylmethanesulfonylhydrazones In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to ac...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Chemoselectivity with Phenylmethanesulfonylhydrazones

In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is paramount to achieving desired chemical transformations with high fidelity.[1][2][3] Carbonyl groups, ubiquitous in natural products and pharmaceutical intermediates, often require temporary masking to prevent unwanted reactions with nucleophiles or reducing agents. While a plethora of protecting groups for aldehydes and ketones exist, the selection of an appropriate group is dictated by its ease of introduction, stability to a range of reaction conditions, and facile, high-yielding removal under mild conditions that preserve the integrity of the target molecule.

Phenylmethanesulfonohydrazide has emerged as a valuable reagent for the protection of carbonyl compounds, forming stable, crystalline phenylmethanesulfonylhydrazone derivatives. This application note provides a comprehensive guide for researchers, chemists, and professionals in drug development on the strategic application of phenylmethanesulfonohydrazide as a protecting group. We will delve into the mechanistic underpinnings of its formation and cleavage, provide detailed, field-tested protocols, and discuss the nuanced advantages of this particular protecting group in the context of modern synthetic challenges.

The Scientific Rationale: Why Phenylmethanesulfonohydrazide?

The utility of a protecting group is defined by its reliability and compatibility with the overall synthetic strategy. Phenylmethanesulfonohydrazide, a derivative of hydrazine, reacts with aldehydes and ketones to form N-phenylmethanesulfonylhydrazones. These derivatives offer a distinct set of advantages:

  • Robust Stability: Phenylmethanesulfonylhydrazones exhibit remarkable stability across a wide range of pH conditions and are resilient to many common reagents used in organic synthesis, including mild reducing agents and organometallic reagents. This stability allows for a broad scope of chemical manipulations on other parts of the molecule without compromising the protected carbonyl group.

  • Crystalline Nature: The resulting hydrazones are often crystalline solids, which facilitates their purification by recrystallization, a significant advantage in ensuring the purity of intermediates in a synthetic sequence.

  • Controlled Deprotection: The regeneration of the parent carbonyl compound can be achieved under specific and mild conditions, offering a high degree of control and selectivity in the deprotection step. This is crucial in the late stages of a synthesis of a complex molecule.

The core of this protective strategy lies in the transformation of the electrophilic carbonyl carbon into a less reactive C=N bond, shielded by the bulky and electron-withdrawing phenylmethanesulfonyl group.

Synthesis of Phenylmethanesulfonohydrazide

The synthesis of phenylmethanesulfonohydrazide is a straightforward process, typically achieved by the reaction of phenylmethanesulfonyl chloride with hydrazine hydrate. The following protocol is adapted from a reliable procedure for the synthesis of a similar sulfonyl hydrazide.[4][5]

Protocol 1: Synthesis of Phenylmethanesulfonohydrazide

Materials:

  • Phenylmethanesulfonyl chloride

  • Hydrazine monohydrate (64-65% hydrazine)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Hexanes

  • 10% aqueous Sodium Chloride (brine), ice-cold

  • Sodium sulfate, anhydrous

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylmethanesulfonyl chloride (1 equivalent) in anhydrous THF at -30°C.

  • Slowly add hydrazine monohydrate (2.5 equivalents) dropwise to the cooled solution, maintaining the temperature at -30°C. A white precipitate of hydrazine hydrochloride will form.

  • After the addition is complete, stir the reaction mixture at -30°C for an additional 30 minutes.

  • Add ice-cold ethyl acetate to the reaction mixture and wash it rapidly with ice-cold 10% aqueous sodium chloride (brine). It is crucial to minimize the contact time with the aqueous solution to prevent product decomposition.

  • Dry the organic layer over anhydrous sodium sulfate at 0°C.

  • Filter the solution and add the filtrate slowly to a stirring solution of hexanes.

  • The phenylmethanesulfonohydrazide will precipitate as a white solid. Collect the solid by vacuum filtration, wash with hexanes, and dry under vacuum.

Expert Insight: The use of excess hydrazine hydrate is crucial to minimize the formation of the N,N'-bis(phenylmethanesulfonyl)hydrazine dimer.[5] The low temperature and rapid work-up are essential to ensure the stability of the product.

Protection of Carbonyl Compounds

The formation of phenylmethanesulfonylhydrazones is typically a high-yielding reaction conducted under mild acidic catalysis.

Protocol 2: General Procedure for the Protection of an Aldehyde or Ketone

Materials:

  • Aldehyde or Ketone

  • Phenylmethanesulfonohydrazide

  • Methanol or Ethanol

  • Catalytic amount of hydrochloric acid (HCl) or acetic acid

Procedure:

  • Dissolve the carbonyl compound (1 equivalent) and phenylmethanesulfonohydrazide (1.1 equivalents) in methanol or ethanol.

  • Add a catalytic amount of acid (e.g., one drop of concentrated HCl or acetic acid).

  • Stir the reaction mixture at room temperature or gently heat to reflux until the reaction is complete (monitored by TLC).

  • Upon completion, cool the reaction mixture to room temperature. The crystalline phenylmethanesulfonylhydrazone will often precipitate.

  • Collect the product by filtration. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be recrystallized from a suitable solvent system (e.g., ethanol/water).

Deprotection of Phenylmethanesulfonylhydrazones

The regeneration of the parent carbonyl compound is a critical step. Several methods are available for the cleavage of the C=N bond of sulfonylhydrazones, offering flexibility to the synthetic chemist. The choice of deprotection method will depend on the sensitivity of other functional groups present in the molecule.

Method 1: Oxidative Cleavage with Sodium Hypochlorite

This method is rapid and efficient for the regeneration of ketones.

Materials:

  • Phenylmethanesulfonylhydrazone

  • Chloroform

  • 5% Sodium hypochlorite (NaOCl) solution (bleach)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve or suspend the phenylmethanesulfonylhydrazone (1 equivalent) in chloroform.

  • Add 5% sodium hypochlorite solution and shake the mixture vigorously for 5-10 minutes.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Evaporate the solvent to yield the crude ketone, which can be further purified by distillation or chromatography.

Causality Behind Experimental Choices: The hypochlorite acts as an oxidizing agent, cleaving the C=N bond to regenerate the carbonyl group. This method is particularly useful for its speed and simplicity.

Method 2: Hydrolytic Cleavage via Exchange with Acetone

This method relies on the principle of equilibrium to drive the deprotection.

Materials:

  • Phenylmethanesulfonylhydrazone

  • Acetone

  • Water (optional)

Procedure:

  • Dissolve the phenylmethanesulfonylhydrazone in acetone. For less soluble hydrazones, a mixture of acetone and a small amount of water can be used.

  • Heat the solution to reflux for several hours to days, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the acetone under reduced pressure.

  • The residue will contain the desired carbonyl compound and phenylmethanesulfonohydrazide. The carbonyl compound can be isolated by distillation or chromatography.

Expert Insight: This method is mild but can be slow. It is particularly useful for substrates that are sensitive to oxidative conditions. The large excess of acetone drives the equilibrium towards the formation of acetone phenylmethanesulfonylhydrazone, thus liberating the desired carbonyl compound.[1][6]

Method 3: Ozonolysis

Ozonolysis provides a powerful method for the cleavage of the C=N bond, particularly when other methods fail.

Materials:

  • Phenylmethanesulfonylhydrazone

  • Dichloromethane (CH₂Cl₂) or Methanol (MeOH)

  • Ozone (O₃)

  • Reducing agent (e.g., dimethyl sulfide (DMS) or triphenylphosphine (PPh₃))

Procedure:

  • Dissolve the phenylmethanesulfonylhydrazone in dichloromethane or methanol at -78°C.

  • Bubble ozone through the solution until a blue color persists, indicating the presence of excess ozone.

  • Purge the solution with nitrogen or argon to remove the excess ozone.

  • Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, and allow the solution to warm to room temperature.

  • The solvent is removed under reduced pressure, and the resulting crude product can be purified by chromatography.

Scientific Integrity Note: Ozonolysis is a highly effective but energetic process. Appropriate safety precautions must be taken when working with ozone.[7] The reaction proceeds through the formation of an ozonide-like intermediate which is then reductively cleaved to yield the carbonyl compound.[8][9]

Data Presentation

Carbonyl CompoundProtecting GroupProtection Yield (%)Deprotection MethodDeprotection Yield (%)Reference
CyclohexanoneTosylhydrazone>95NaOCl/CHCl₃90Analogous to[2]
AcetophenoneTosylhydrazone>95Acetone (reflux)78Analogous to[1]
PropiophenonePhenylhydrazone>90Picric AcidHighAnalogous to[10]

Note: The yields for phenylmethanesulfonylhydrazone are expected to be comparable to those of the closely related tosylhydrazone.

Visualization of Key Processes

Experimental Workflow for Carbonyl Protection and Deprotection

G cluster_protection Protection Protocol cluster_deprotection Deprotection Protocol (Oxidative) Start_P Aldehyde/Ketone + Phenylmethanesulfonohydrazide Reaction_P Dissolve in Alcohol + Catalytic Acid Start_P->Reaction_P Step 1 Workup_P Stir at RT or Reflux Isolate Crystalline Product Reaction_P->Workup_P Step 2 Product_P Phenylmethanesulfonylhydrazone Workup_P->Product_P Step 3 Start_D Phenylmethanesulfonylhydrazone Reaction_D Dissolve in CHCl3 + NaOCl Solution Start_D->Reaction_D Step 1 Workup_D Vigorous Shaking Separate Organic Layer Reaction_D->Workup_D Step 2 Product_D Regenerated Carbonyl Workup_D->Product_D Step 3

Caption: Workflow for carbonyl protection and oxidative deprotection.

Reaction Mechanism: Formation of Phenylmethanesulfonylhydrazone

G Carbonyl R-C(=O)-R' Protonation R-C(=O+H)-R' Carbonyl->Protonation H+ Hydrazide Ph-CH2-SO2-NH-NH2 Nucleophilic_Attack Intermediate Protonation->Nucleophilic_Attack + Hydrazide Deprotonation Carbinolamine Nucleophilic_Attack->Deprotonation -H+ Protonation2 Intermediate Deprotonation->Protonation2 +H+ Elimination Phenylmethanesulfonylhydrazone R-C(=N-NH-SO2-CH2-Ph)-R' Protonation2->Elimination -H2O

Caption: Mechanism of phenylmethanesulfonylhydrazone formation.

Conclusion

Phenylmethanesulfonohydrazide serves as a robust and reliable protecting group for aldehydes and ketones, offering a valuable tool in the arsenal of the synthetic organic chemist. Its straightforward introduction, excellent stability, and the availability of multiple, mild deprotection strategies make it an attractive choice for complex molecule synthesis. The protocols and mechanistic insights provided in this application note are intended to empower researchers to confidently employ this protecting group strategy in their synthetic endeavors, ultimately facilitating the efficient construction of novel chemical entities.

References

  • Maynez, S. R., Pelavin, L., & Erker, G. (1975). Regeneration of ketones from tosylhydrazones, arylhydrazones, and oximes by exchange with acetone. The Journal of Organic Chemistry, 40(22), 3302–3304.
  • Ho, T. L., & Wong, C. M. (1972). Regeneration of ketones from tosylhydrazones. The Journal of Organic Chemistry, 37(22), 3625–3626.
  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley.
  • Maynez, S. R., Pelavin, L., & Erker, G. (1975). Regeneration of ketones from tosylhydrazones, arylhydrazones, and oximes by exchange with acetone. ACS Publications. Retrieved from [Link]

  • Ho, T. L., & Wong, C. M. (1972). Regeneration of ketones from tosylhydrazones. ACS Publications. Retrieved from [Link]

  • Myers, A. G., Zheng, B., & Movassaghi, M. (1997). Preparation of 2-Nitrobenzenesulfonylhydrazide. Organic Syntheses, 74, 1.
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  • Method for the hydrolysis of hydrazones. (1963). Google Patents.
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  • Patwardhan, A., Lu, Z., & Wulff, W. (2005). Novel ozone-mediated cleavage of the benzhydryl protecting group from aziridinyl esters. Organic Letters, 7(12), 2201–2204.
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  • (E)-(2-Chlorobenzylidene)hydrazine. (2014). Organic Syntheses. Retrieved from [Link]

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  • Recovery of Carbonyl Compounds from N,N-Dialkylhydrazones. (2000). ResearchGate. Retrieved from [Link]

  • Ozone oxidizes glutathione to a sulfonic acid. (2009). PubMed. Retrieved from [Link]

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  • Recent Advances in Photoinduced Oxidative Cleavage of Alkenes. (2023). PMC. Retrieved from [Link]

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  • N-Tosylhydrazones: versatile reagents for metal-catalyzed and metal-free cross-coupling reactions. (2011). RSC Publishing. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: Phenylmethanesulfonohydrazide in Hydrazone Formation

Introduction: The Role of Phenylmethanesulfonohydrazide in Modern Synthesis Phenylmethanesulfonohydrazide, also known as benzylsulfonyl hydrazide, is a versatile reagent in organic synthesis. Structurally, it is a hydraz...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Phenylmethanesulfonohydrazide in Modern Synthesis

Phenylmethanesulfonohydrazide, also known as benzylsulfonyl hydrazide, is a versatile reagent in organic synthesis. Structurally, it is a hydrazine derivative bearing a phenylmethanesulfonyl (benzylsulfonyl) group. Its primary utility lies in the reaction with aldehydes and ketones to form stable, crystalline N-phenylmethanesulfonylhydrazones.

Hydrazones are a class of organic compounds characterized by the structure R¹R²C=N-NH₂.[1] When formed from a sulfonylhydrazide, the resulting N-sulfonylhydrazones are not merely simple derivatives for carbonyl identification; they are powerful synthetic intermediates. The ease of their preparation and their tendency toward crystallinity facilitate straightforward purification. The true value of phenylmethanesulfonylhydrazones is realized in their subsequent transformations, most notably as robust precursors for the in-situ generation of diazo compounds and carbenes, which are key reactants in a multitude of carbon-carbon bond-forming reactions.[2]

This guide provides a comprehensive overview of the formation of hydrazones using phenylmethanesulfonohydrazide, detailing the underlying reaction mechanism, critical experimental parameters, and validated protocols for their synthesis and subsequent application.

The Chemistry of Hydrazone Formation

The condensation of phenylmethanesulfonohydrazide with a carbonyl compound is a classic example of nucleophilic addition-elimination. The reaction is typically performed under mild acidic conditions, which are crucial for accelerating the rate-limiting dehydration step.[3][4]

Reaction Mechanism

The formation of a phenylmethanesulfonylhydrazone proceeds through a two-stage mechanism:

  • Nucleophilic Addition: The terminal, more nucleophilic nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon. This is often catalyzed by a general acid, which protonates the carbonyl oxygen, rendering the carbon more electrophilic.[4] This attack forms a tetrahedral intermediate known as a hemiaminal.[3][4]

  • Dehydration: The hemiaminal intermediate is then dehydrated to form the final C=N double bond of the hydrazone. This step is significantly accelerated by acid, which protonates the hydroxyl group, converting it into a good leaving group (water).[3][4] The elimination of water is followed by deprotonation to yield the neutral hydrazone product.

Caption: Acid-catalyzed formation of a phenylmethanesulfonylhydrazone.

Key Reaction Parameters & Causality

The success of hydrazone formation hinges on the careful control of several experimental variables. Understanding the causality behind these choices is critical for protocol optimization and troubleshooting.

  • pH and Catalysis: The reaction rate exhibits a characteristic bell-shaped curve with respect to pH.[5]

    • Expertise & Experience: While the reaction is acid-catalyzed, excessively low pH is detrimental. It leads to the protonation of the nucleophilic nitrogen of the hydrazide, forming the non-nucleophilic hydrazinium ion and shutting down the initial addition step.[4] For this reason, a weak acid catalyst, such as a few drops of glacial acetic acid, is ideal. It provides sufficient protons to catalyze dehydration without significantly reducing the concentration of the free nucleophile.[6][7] In some bioconjugation contexts, aniline derivatives have been developed as highly effective nucleophilic catalysts that operate at neutral pH.[4][8]

  • Choice of Solvent:

    • Expertise & Experience: Protic solvents like ethanol or methanol are the standard choice.[6][7] They are effective at solvating both the carbonyl compound and the phenylmethanesulfonohydrazide. Furthermore, the resulting hydrazone product is often less soluble in the alcohol upon cooling, which allows for simple isolation via crystallization and filtration. This provides a self-validating system where a pure, crystalline product is a strong indicator of reaction success.

  • Substrate Scope:

    • Expertise & Experience: Aldehydes are generally more reactive towards nucleophilic attack than ketones. This is due to two primary factors: aldehydes are less sterically hindered, and the single alkyl group is less electron-donating than the two alkyl groups of a ketone, making the aldehyde's carbonyl carbon more electrophilic.[9] Electron-withdrawing groups on the carbonyl substrate can increase reactivity, while electron-donating groups can decrease it.[9]

  • Temperature:

    • Expertise & Experience: The condensation is typically performed at reflux temperature in the chosen solvent (e.g., ethanol, ~78 °C).[6][7] This provides the necessary activation energy for the dehydration step and ensures the reaction proceeds to completion in a reasonable timeframe, usually within a few hours.

Application Notes: The Synthetic Power of Phenylmethanesulfonylhydrazones

The primary value of synthesizing phenylmethanesulfonylhydrazones is their role as stable, isolable precursors to highly reactive diazo compounds. This transformation is the cornerstone of several powerful synthetic methods.

Generation of Diazo Compounds for Further Reactions

Treatment of an N-sulfonylhydrazone with a strong, non-nucleophilic base (e.g., sodium methoxide or two equivalents of an organolithium reagent like n-butyllithium) initiates an elimination reaction that liberates the diazo compound, nitrogen gas, and the sulfinate salt. This is the fundamental principle behind the Shapiro and Bamford-Stevens reactions.[1]

  • Shapiro Reaction: Uses two equivalents of a strong alkyllithium base to generate a vinyllithium species from the hydrazone, which can then be quenched with various electrophiles.

  • Bamford-Stevens Reaction: Uses a base like sodium methoxide in an aprotic solvent to generate the diazo compound, which then decomposes to a carbene, leading to alkene formation.

This pathway makes phenylmethanesulfonylhydrazones critical intermediates for converting carbonyl functionalities into alkenes or for engaging the generated diazo compound in subsequent reactions like cyclopropanations or transition-metal-catalyzed cross-coupling.[2]

Application Workflow Synthetic Utility of Phenylmethanesulfonylhydrazones Carbonyl Aldehyde / Ketone (R¹R²C=O) Hydrazone Phenylmethanesulfonyl- hydrazone Carbonyl->Hydrazone Hydrazide Phenylmethane- sulfonohydrazide Hydrazide->Hydrazone Condensation (Protocol 4.1) Diazo Diazo Compound (R¹R²C=N₂) Hydrazone->Diazo Elimination (e.g., Shapiro Rxn) Base Strong Base (e.g., n-BuLi, NaOMe) Base->Diazo Products Further Reactions: • Alkene Synthesis • Cyclopropanation • Cross-Coupling Diazo->Products

Caption: The hydrazone as a key intermediate for generating diazo compounds.

Experimental Protocols

The following protocols are designed to be robust and self-validating, providing a clear pathway to high-purity products.

General Protocol for Phenylmethanesulfonylhydrazone Synthesis

This protocol is broadly applicable to a range of aldehydes and ketones.

Experimental Workflow General Synthesis Workflow start Start step1 1. Dissolve Carbonyl (1.0 eq) and Phenylmethanesulfonohydrazide (1.05 eq) in Ethanol. start->step1 step2 2. Add catalytic glacial acetic acid (2-3 drops). step1->step2 step3 3. Reflux mixture for 2-4 hours. Monitor by TLC. step2->step3 step4 4. Cool reaction to room temp, then in an ice bath. step3->step4 step5 5. Collect crystalline product by vacuum filtration. step4->step5 step6 6. Wash solid with cold ethanol. step5->step6 step7 7. Dry product under vacuum. step6->step7 end Pure Hydrazone step7->end

Sources

Method

Phenylmethanesulfonohydrazide: A Versatile Reagent in Palladium-Catalyzed N-Arylation for Advanced Drug Discovery Scaffolds

Abstract The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Palladium-catalyzed cross-coupling reactions, n...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Palladium-catalyzed cross-coupling reactions, notably the Buchwald-Hartwig amination, have emerged as powerful and versatile methods for forging these critical linkages.[1][2] This application note presents phenylmethanesulfonohydrazide as a highly effective and versatile nitrogen source in palladium-catalyzed N-arylation reactions. We provide a detailed examination of the mechanistic principles, offer robust, step-by-step protocols for the synthesis of N-aryl-phenylmethanesulfonohydrazides, and discuss the significant potential of these products as scaffolds in drug discovery. The protocols detailed herein are designed for researchers, medicinal chemists, and process development scientists seeking reliable methods to incorporate the unique sulfonohydrazide moiety into complex molecular architectures.

Introduction: The Strategic Importance of C-N Bond Formation

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unprecedented efficiency and functional group tolerance.[3][4][5] Among these transformations, the Buchwald-Hartwig amination stands out as the preeminent method for constructing aryl C-N bonds, a motif prevalent in countless pharmaceuticals, natural products, and organic materials.[1][6] The reaction's broad utility has supplanted harsher, classical methods, offering a milder and more general route to aryl amines and their derivatives.[1]

Sulfonyl hydrazides are a class of organic compounds that have garnered significant interest due to their diverse chemical reactivity and the biological activities of their derivatives.[7] They serve as precursors to a variety of valuable heterocyclic compounds and have applications in medicinal chemistry.[7] Phenylmethanesulfonohydrazide, in particular, is an attractive building block. It is a stable, crystalline solid that serves as a precursor to the phenylmethanesulfonyl (-SO₂CH₂Ph) moiety. This group combines the well-established sulfonamide pharmacophore with a benzyl group that can be further functionalized, providing a gateway to novel chemical space for drug development professionals.[8][9]

This guide provides the foundational principles and practical protocols for leveraging phenylmethanesulfonohydrazide as a key reagent in palladium-catalyzed N-arylation, enabling the efficient synthesis of novel molecular scaffolds for therapeutic discovery.

Mechanistic Principles: The Role of Phenylmethanesulfonohydrazide in Buchwald-Hartwig N-Arylation

The efficacy of the Buchwald-Hartwig amination hinges on a synergistic interplay between the palladium catalyst, a specialized ligand, and a suitable base. The generally accepted catalytic cycle provides a framework for understanding the reaction and for rationally selecting experimental conditions.[2][10]

The cycle commences with the active Pd(0) species undergoing oxidative addition into the aryl halide (Ar-X) bond to form a Pd(II) intermediate. Subsequently, the nitrogen nucleophile (in this case, phenylmethanesulfonohydrazide) coordinates to the palladium center. A base then facilitates the deprotonation of the coordinated hydrazide, forming a palladium-amido complex. The final, crucial step is reductive elimination , which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Buchwald-Hartwig_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)(L_n)-X Pd0->OxAdd Oxidative Addition Amido Ar-Pd(II)(L_n)-N(H)R OxAdd->Amido Deprotonation & Ligand Exchange Amido->Pd0 Product Ar-NHR Amido->Product Reductive Elimination center ArX Ar-X ArX->OxAdd HNR R-NH₂ HNR->OxAdd Base Base Base->OxAdd BaseH Base-H⁺

Figure 1: Generalized catalytic cycle for the Buchwald-Hartwig amination. R-NH₂ represents phenylmethanesulfonohydrazide.

Causality Behind Experimental Choices:

  • Palladium Precatalyst: Pd(0) is the active catalyst. Stable Pd(0) sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(II) sources like Pd(OAc)₂ (palladium(II) acetate), which are reduced in situ, are commonly used. The choice often depends on air stability and ease of handling.

  • Ligands: This is arguably the most critical component. The reductive elimination step is often rate-limiting. Bulky, electron-rich monophosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are essential.[6] Their steric bulk promotes the formation of a three-coordinate intermediate that undergoes reductive elimination more readily, while their electron-donating nature increases electron density on the metal, also facilitating this step.

  • Base: A strong, non-nucleophilic base is required to deprotonate the sulfonohydrazide. The pKa of the N-H proton is influenced by the electron-withdrawing sulfonyl group. Strong bases like sodium tert-butoxide (NaOt-Bu) are highly effective.[6] For more sensitive substrates, milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed. The base must be strong enough to deprotonate the nitrogen source but not so reactive that it causes catalyst decomposition or substrate degradation.

Application Protocol: Synthesis of N-Aryl-Phenylmethanesulfonohydrazides

This protocol provides a reliable method for the N-arylation of phenylmethanesulfonohydrazide with a range of aryl chlorides and bromides. Aryl chlorides are often preferred in industrial settings due to lower cost, and modern catalyst systems show excellent reactivity with them.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification p1 Assemble & Dry Glassware p2 Establish Inert Atmosphere (N₂ or Ar) p1->p2 r1 Add Pd Precatalyst, Ligand, and Base p2->r1 r2 Add Anhydrous Solvent r1->r2 r3 Add Aryl Halide & Phenylmethanesulfonohydrazide r2->r3 r4 Heat to Reaction Temp (e.g., 100 °C) & Stir r3->r4 r5 Monitor by TLC/GC-MS r4->r5 w1 Cool to RT & Quench (e.g., with H₂O) r5->w1 w2 Extract with Organic Solvent w1->w2 w3 Dry, Filter & Concentrate w2->w3 w4 Purify via Column Chromatography w3->w4 w5 Characterize Product w4->w5

Figure 2: Standard experimental workflow for Pd-catalyzed N-arylation.

Detailed Step-by-Step Methodology

Materials:

  • Aryl halide (1.0 equiv)

  • Phenylmethanesulfonohydrazide (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3.0 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)

  • Anhydrous Toluene (degassed)

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Pd₂(dba)₃ (1.5 mol%), XPhos ligand (3.0 mol%), and sodium tert-butoxide (1.5 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 equiv) and phenylmethanesulfonohydrazide (1.2 equiv).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a substrate concentration of approximately 0.1-0.2 M.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the limiting reagent (aryl halide) is consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure N-aryl-phenylmethanesulfonohydrazide product.

Data Summary: Expected Substrate Scope and Yields

The described protocol is robust and applicable to a wide range of aryl halides. The following table summarizes the expected outcomes based on established Buchwald-Hartwig amination principles.

EntryAryl Halide SubstrateElectronic NatureSteric HindranceExpected Yield
14-ChlorotolueneElectron-donatingLow>90%
24-BromoanisoleElectron-donatingLow>95%
31-Bromo-4-(trifluoromethyl)benzeneElectron-withdrawingLow>90%
42-BromobiphenylNeutralHigh (ortho-sub)75-85%
53-ChloropyridineHeteroaromaticLow80-90%
61-Chloro-4-nitrobenzeneStrongly e⁻-withdrawingLow70-80%¹

¹ Note: Substrates with highly acidic protons or reducible groups like nitro groups may require careful optimization of the base and reaction temperature to avoid side reactions.

Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxygen exposure); Insufficiently strong base; Low reaction temperature.Ensure rigorous inert atmosphere technique; Switch to a stronger base (e.g., NaOt-Bu); Increase temperature; Use a more active pre-catalyst.
Formation of Side Products Hydrodehalogenation of aryl halide; Catalyst decomposition.Use a different ligand (e.g., RuPhos); Lower reaction temperature; Ensure base is added last or use a milder base (K₃PO₄).
Product Degradation Product is sensitive to the strong base or high temperature.Reduce reaction time; Lower temperature; Use a milder base like Cs₂CO₃ or K₃PO₄.

Applications in Drug Discovery & Medicinal Chemistry

The synthesis of N-aryl-phenylmethanesulfonohydrazides opens a direct route to novel chemical entities with significant potential in medicinal chemistry. The sulfonamide functional group is a privileged scaffold, present in numerous approved drugs, including antibiotics, diuretics, and anti-inflammatory agents. Its ability to act as a hydrogen bond donor and acceptor allows for strong interactions with biological targets.

The N-aryl sulfonohydrazide core produced via this protocol serves as a versatile intermediate:

  • Scaffold for Library Synthesis: The protocol is amenable to a wide range of aryl halides, allowing for the rapid generation of a library of analogues for high-throughput screening.[11]

  • Bioisosteric Replacement: The sulfonohydrazide group can be explored as a bioisostere for other functional groups, such as carboxylic acids or amides, potentially improving pharmacokinetic properties like solubility or metabolic stability.[12]

  • Further Functionalization: The benzyl group provides a handle for subsequent chemical modification, while the remaining N-H proton on the hydrazide can be used for further coupling or cyclization reactions, expanding the accessible chemical diversity.

The development of efficient synthetic routes to novel sulfur-containing compounds is a key objective in modern drug discovery, and this protocol directly addresses that need.[13][14]

Conclusion

Phenylmethanesulfonohydrazide is a valuable and versatile reagent for modern organic synthesis. When used in conjunction with state-of-the-art palladium-catalyzed Buchwald-Hartwig amination systems, it provides a highly efficient and general route to N-aryl-phenylmethanesulfonohydrazides. The protocols and principles outlined in this guide offer researchers a reliable toolkit to access these novel scaffolds, thereby accelerating the exploration of new chemical space and facilitating the discovery and development of next-generation therapeutics.

References

  • Title: Synthesis and Reactions of Sulphone Hydrazides | Scholarly Source: International Journal of Scientific & Engineering Research URL: [Link]

  • Title: Regioselective Palladium-Catalyzed Buchwald-Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N, N-Diarylhydrazines Source: PubMed URL: [Link]

  • Title: Pd-catalyzed dehydrogenative arylation of arylhydrazines to access non-symmetric azobenzenes, including tetra-ortho derivatives Source: PubMed Central URL: [Link]

  • Title: Pd-Catalyzed Rearrangement Reaction of N-Tosylhydrazones Bearing Allyl Ethers Into Trans-Olefin-Substituted Sulfonylhydrazones Source: Frontiers in Chemistry URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals Source: MDPI URL: [Link]

  • Title: Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Source: Journal of Chemical Education URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: A Review on Palladium Catalyzed Coupling Reactions Source: International Journal of Pharmaceutical and Chemical Sciences URL: [Link]

  • Title: The general mechanism of the Pd-catalyzed N-arylation reaction Source: ResearchGate URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: New Reagent Improves the Process of Making Sulfur-Containing Compounds Source: Moffitt Cancer Center URL: [Link]

  • Title: Drug Discovery and Development Source: PubMed Central URL: [Link]

  • Title: Sulfonimidamides: Synthesis and Applications in Preparative Organic Chemistry Source: ResearchGate URL: [Link]

  • Title: Research in the Field of Drug Design and Development Source: MDPI URL: [Link]

  • Title: Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design Source: Drug Hunter URL: [Link]

  • Title: Principles of early drug discovery Source: PubMed Central URL: [Link]

Sources

Application

Phenylmethanesulfonohydrazide (PMSH) as a Novel Enzyme Inhibitor: Application Notes and Assay Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Phenylmethanesulfonohydrazide (PMSH) is an organic compound featuring a phenyl group attached to a methanesulfonyl hydrazide moiety. This struc...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylmethanesulfonohydrazide (PMSH) is an organic compound featuring a phenyl group attached to a methanesulfonyl hydrazide moiety. This structure has garnered interest in medicinal chemistry due to its potential as a versatile scaffold for the development of novel enzyme inhibitors. The hydrazide and sulfonyl groups within PMSH offer unique chemical properties that allow for various interactions with biological macromolecules. Notably, research has pointed towards the potential for phenyl benzenesulfonyl hydrazides, a closely related class of compounds, to act as potent inhibitors of enzymes such as indoleamine 2,3-dioxygenase (IDO), a significant target in cancer immunotherapy[1][2][3][4].

This document provides a comprehensive guide to utilizing PMSH in enzyme inhibition assays. We will delve into the putative mechanism of action, present a detailed protocol for a representative serine protease inhibition assay, and outline the necessary steps for data analysis and interpretation.

Putative Mechanism of Action

The inhibitory activity of PMSH is hypothesized to be similar to that of the well-characterized serine protease inhibitor, Phenylmethylsulfonyl fluoride (PMSF). The core of this mechanism lies in the electrophilic nature of the sulfur atom in the sulfonyl group.

In the active site of a serine protease, a catalytic triad of amino acids (typically serine, histidine, and aspartate) facilitates the cleavage of peptide bonds. The serine residue, in particular, acts as a potent nucleophile. It is proposed that the active site serine of the target enzyme attacks the sulfur atom of PMSH. This interaction is facilitated by the other residues in the catalytic triad. The result is the formation of a stable, covalent sulfonyl-enzyme complex, which effectively and irreversibly inactivates the enzyme. This mechanism is a form of suicide or mechanism-based inhibition, where the enzyme's own catalytic activity contributes to its irreversible inactivation[5][6].

While the primary target of PMSF and likely PMSH are serine proteases, the reactivity of the sulfonyl group suggests that PMSH could also inhibit other classes of enzymes, such as certain cysteine proteases, albeit potentially at higher concentrations. The specificity of PMSH for different enzymes would be dictated by the structural features of the enzyme's active site and the ability of PMSH to bind with sufficient affinity and orientation to allow for the nucleophilic attack.

The following diagram illustrates the proposed mechanism of serine protease inhibition by PMSH:

Inhibition_Mechanism cluster_0 Enzyme Active Site cluster_1 Inhibitor Active_Enzyme Active Serine Protease (with Ser-OH in active site) Inactive_Complex Inactive Covalent Enzyme-Inhibitor Complex Active_Enzyme->Inactive_Complex Covalent Bond Formation (Sulfonylation of Ser-OH) PMSH PMSH (Phenylmethanesulfonohydrazide) PMSH->Inactive_Complex Binding to Active Site

Caption: Proposed mechanism of irreversible inhibition of a serine protease by Phenylmethanesulfonohydrazide (PMSH).

Experimental Protocols

This section provides a detailed protocol for a chromogenic serine protease inhibition assay using trypsin as a model enzyme. This protocol can be adapted for other serine proteases and different chromogenic or fluorogenic substrates.

Materials and Reagents
  • Enzyme: Trypsin (from bovine pancreas)

  • Inhibitor: Phenylmethanesulfonohydrazide (PMSH)

  • Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA)[7][8][9][10]

  • Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2

  • Solvent for PMSH: Dimethyl sulfoxide (DMSO)

  • Microplate: 96-well, clear, flat-bottom

  • Microplate reader: Capable of measuring absorbance at 405 nm

Preparation of Stock Solutions
  • Trypsin Stock Solution (1 mg/mL): Dissolve trypsin in 1 mM HCl to the desired concentration. Store in aliquots at -20°C.

  • PMSH Stock Solution (10 mM): Dissolve an accurately weighed amount of PMSH in DMSO to make a 10 mM stock solution. Store at -20°C.

  • BAPNA Stock Solution (20 mM): Dissolve BAPNA in DMSO to a concentration of 20 mM. Store at -20°C, protected from light[7].

Experimental Workflow

The following diagram outlines the key steps in the PMSH enzyme inhibition assay:

Assay_Workflow A Prepare Reagent Dilutions (Enzyme, PMSH, Substrate) B Add Buffer and PMSH to Microplate Wells A->B C Add Enzyme to Initiate Pre-incubation B->C D Pre-incubate Enzyme and PMSH C->D E Add Substrate to Initiate Reaction D->E F Measure Absorbance at 405 nm (Kinetic or Endpoint) E->F G Data Analysis (% Inhibition, IC50) F->G

Caption: General workflow for the Phenylmethanesulfonohydrazide (PMSH) enzyme inhibition assay.

Detailed Assay Protocol
  • Prepare Working Solutions:

    • Trypsin Working Solution: Dilute the trypsin stock solution in the assay buffer to the desired final concentration. The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

    • PMSH Working Solutions: Prepare a series of dilutions of the PMSH stock solution in the assay buffer. A common approach is to use a 2-fold or 3-fold serial dilution to cover a wide range of concentrations (e.g., from 100 µM to 0.1 µM).

    • BAPNA Working Solution: Dilute the BAPNA stock solution in the assay buffer to the desired final concentration (e.g., 0.5 mM).

  • Assay Setup (96-well plate):

    • Blank wells: Add assay buffer only.

    • Control wells (No inhibitor): Add the appropriate volume of assay buffer containing DMSO (at the same final concentration as in the PMSH wells).

    • Inhibitor wells: Add the different dilutions of the PMSH working solution.

  • Pre-incubation:

    • Add the trypsin working solution to the control and inhibitor wells.

    • The total volume in each well should be the same.

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the Reaction:

    • Add the BAPNA working solution to all wells (including blank, control, and inhibitor wells) to start the enzymatic reaction.

  • Measurement:

    • Immediately place the microplate in a plate reader and measure the absorbance at 405 nm.

    • Kinetic Assay (Recommended): Measure the absorbance at regular intervals (e.g., every 30 seconds) for 10-15 minutes. The rate of the reaction is determined from the slope of the linear portion of the absorbance vs. time curve.

    • Endpoint Assay: If a kinetic assay is not feasible, incubate the plate for a fixed period (e.g., 15 minutes) and then stop the reaction (e.g., by adding a small volume of acetic acid). Measure the final absorbance.

Data Analysis and Interpretation

Calculation of Percent Inhibition

The percentage of enzyme inhibition for each concentration of PMSH is calculated using the following formula[11][12][13][14]:

% Inhibition = [(Activitycontrol - Activityinhibitor) / Activitycontrol] x 100

Where:

  • Activitycontrol is the rate of the enzymatic reaction in the absence of the inhibitor.

  • Activityinhibitor is the rate of the enzymatic reaction in the presence of the inhibitor.

Determination of IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that is required to reduce the activity of an enzyme by 50%. It is a standard measure of the potency of an inhibitor.

To determine the IC50 value:

  • Plot a Dose-Response Curve: Plot the percent inhibition on the y-axis against the logarithm of the PMSH concentration on the x-axis.

  • Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism) to fit the data to a sigmoidal dose-response curve (variable slope)[15][16][17][18][19].

  • Determine IC50: The IC50 value is the concentration of PMSH that corresponds to 50% inhibition on the fitted curve.

Data Presentation

The results of the enzyme inhibition assay should be presented in a clear and organized manner. A table summarizing the key parameters is highly recommended.

PMSH Concentration (µM)Average Reaction Rate (mOD/min)Standard Deviation% Inhibition
0 (Control)[Value][Value]0
[Concentration 1][Value][Value][Value]
[Concentration 2][Value][Value][Value]
[Concentration 3][Value][Value][Value]
[Concentration 4][Value][Value][Value]
[Concentration 5][Value][Value][Value]

IC50 Value for PMSH: [Calculated Value] µM

Safety and Handling

As there is limited specific safety information available for Phenylmethanesulfonohydrazide, it is prudent to handle it with the same precautions as its close analog, Phenylmethylsulfonyl fluoride (PMSF). PMSF is a toxic and corrosive compound[20][21].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Handling: Handle PMSH in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store PMSH in a tightly sealed container in a cool, dry place, away from moisture.

  • Disposal: Dispose of PMSH and any contaminated materials in accordance with local, state, and federal regulations.

References

  • Oreate AI. (2026, January 7). A Complete Guide to Plotting Dose-Response Curves Using GraphPad Prism. Retrieved from [Link]

  • Data Analysis Tutorial. (2024, September 19). IC50 Determination with GraphPad PRISM [Video]. YouTube. Retrieved from [Link]

  • Calculator Academy. (2025, December 18). Percent Inhibition Calculator. Retrieved from [Link]

  • Analyzing Blood Digestion: Estimation of Active Trypsin Levels in the Mosquito Midgut. (2023). Journal of Visualized Experiments. Retrieved from [Link]

  • GraphPad. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2015, May 11). How can I calculate the percent of inhibition in the case of competitive inhibition?. Retrieved from [Link]

  • GraphPad. How to determine an IC50 - FAQ 1859. Retrieved from [Link]

  • ChromogenicSubstrates.com. Trypsin. Retrieved from [Link]

  • PubMed. (n.d.). A simple method for selection of trypsin chromogenic substrates using combinatorial chemistry approach. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). The Effect of Organic Solvents and Other Parameters on Trypsin-Catalyzed Hydrolysis of Nα[alpha]-Benzoyl-arginine-p-nitroanilide. A Project-Oriented Biochemical Experiment. Retrieved from [Link]

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  • Antioxidant Activities and Tyrosinase Inhibition Effects of Phaleria Macrocarpa Extracts. (n.d.). National Institutes of Health. Retrieved from [Link]

  • MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]

  • ResearchGate. (2015, December). Phenyl Benzenesulfonylhydrazides Exhibit Selective Indoleamine 2,3-Dioxygenase Inhibition with Potent in Vivo Pharmacodynamic Activity and Antitumor Efficacy. Retrieved from [Link]

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  • Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]

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  • PubMed. (n.d.). Mechanism of the inhibitory action of phenelzine on microsomal drug metabolism. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses. Retrieved from [Link]

  • PubMed. (2017, September 21). Indoleamine 2,3-Dioxygenase and Its Therapeutic Inhibition in Cancer. Retrieved from [Link]

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  • PubMed. (2025, November 15). Recent update on the discovery of indoleamine-2,3-dioxygenase 1 inhibitors targeting cancer immunotherapy. Retrieved from [Link]

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Method

Phenylmethanesulfonohydrazide: A Comprehensive Guide for Laboratory Applications

Introduction: Unveiling the Synthetic Potential of Phenylmethanesulfonohydrazide Phenylmethanesulfonohydrazide, also known as benzylsulfonyl hydrazide, is a versatile yet specific reagent in the organic chemist's toolkit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of Phenylmethanesulfonohydrazide

Phenylmethanesulfonohydrazide, also known as benzylsulfonyl hydrazide, is a versatile yet specific reagent in the organic chemist's toolkit. Structurally characterized by a benzyl group attached to a sulfonyl hydrazide moiety (C₆H₅CH₂SO₂NHNH₂), this compound belongs to the broader class of sulfonylhydrazides, which are renowned for their diverse reactivity. While its close analog, p-toluenesulfonylhydrazide (TsNHNH₂), has been more extensively documented, Phenylmethanesulfonohydrazide offers unique properties and serves as a critical building block in a variety of synthetic transformations.

This guide provides an in-depth exploration of the laboratory applications of Phenylmethanesulfonohydrazide. Moving beyond a simple recitation of steps, we will delve into the mechanistic underpinnings of its reactivity, offering researchers, scientists, and drug development professionals the insights needed to effectively and safely employ this reagent in their work. The protocols described herein are designed to be self-validating, grounded in established chemical principles and supported by authoritative literature.

PART 1: Foundational Knowledge and Safety

Chemical and Physical Properties

A clear understanding of a reagent's properties is fundamental to its successful application. Key data for Phenylmethanesulfonohydrazide is summarized below.

PropertyValueReference
CAS Number 36331-57-4[1]
Molecular Formula C₇H₁₀N₂O₂S[1]
Molecular Weight 186.23 g/mol [1]
Appearance Typically a white to off-white solid[2]
Solubility Soluble in many organic solvents; insoluble in water.[3]
Safety and Handling

Sulfonyl hydrazide compounds require careful handling due to their potential hazards. While a specific safety data sheet (SDS) for Phenylmethanesulfonohydrazide is not widely available, data from analogous compounds like benzenesulfonyl hydrazide and mesitylene-2-sulfonyl hydrazide provide essential safety guidance.[4][5]

Primary Hazards:

  • Flammability: Sulfonyl hydrazides can be flammable solids. Heating may cause a fire, and there is a risk of explosion if heated under confinement. Keep away from heat, sparks, open flames, and other ignition sources.[4][5]

  • Irritation: May cause skin, eye, and respiratory tract irritation.[5][6]

  • Toxicity: May be harmful if swallowed or inhaled.[5][6]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a lab coat.

  • Respiratory Protection: Use in a well-ventilated fume hood. Avoid breathing dust.

Handling and Storage:

  • Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids/bases.[4][5]

  • Keep the container tightly closed.

  • Ground and bond containers when transferring material to prevent static sparks.

  • In case of a spill, sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[4]

PART 2: Synthesis of Phenylmethanesulfonohydrazide

The most direct method for synthesizing Phenylmethanesulfonohydrazide is the reaction of phenylmethanesulfonyl chloride with hydrazine. This is a standard nucleophilic substitution at the sulfonyl sulfur. The protocol below is adapted from a well-established procedure for the synthesis of p-toluenesulfonylhydrazide.[7]

Protocol 2.1: Synthesis from Phenylmethanesulfonyl Chloride

Causality: The lone pair on the nitrogen of hydrazine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. A second equivalent of hydrazine (or another base) is used to neutralize the HCl byproduct, driving the reaction to completion. Using an excess of hydrazine minimizes the formation of the N,N'-disulfonylhydrazide impurity.[8]

Materials:

  • Phenylmethanesulfonyl chloride

  • Hydrazine hydrate (e.g., 85% solution in water)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Celite (optional)

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve phenylmethanesulfonyl chloride (1.0 eq) in THF.

  • Cool the stirred mixture in an ice bath to 10–15 °C.

  • Slowly add a solution of hydrazine hydrate (2.1 eq) dropwise via the dropping funnel, ensuring the internal temperature is maintained between 10 and 20 °C.[7]

  • After the addition is complete, continue stirring the reaction mixture at this temperature for an additional 15-20 minutes.

  • Transfer the mixture to a separatory funnel. The lower aqueous layer, containing hydrazine hydrochloride, is drawn off and discarded.

  • (Optional) Filter the upper THF layer through a bed of Celite to remove any suspended solids.

  • Transfer the clear THF solution to a beaker and, with vigorous stirring, slowly add two volumes of deionized water.

  • Phenylmethanesulfonohydrazide will precipitate as a white solid. If crystallization is slow, chilling the mixture in an ice bath or refrigerator may be necessary.[7]

  • Collect the crystalline product by vacuum filtration through a Büchner funnel.

  • Wash the solid several times with cold deionized water and allow it to air-dry.

cluster_synthesis Synthesis Workflow start Dissolve Phenylmethanesulfonyl Chloride in THF cool Cool to 10-15 °C start->cool 1 add_hydrazine Add Hydrazine Hydrate (maintain 10-20 °C) cool->add_hydrazine 2 stir Stir for 15-20 min add_hydrazine->stir 3 separate Separate Layers stir->separate 4 precipitate Precipitate with Water separate->precipitate 5 filter_wash Filter and Wash Solid precipitate->filter_wash 6 product Phenylmethanesulfonohydrazide (Product) filter_wash->product 7

Caption: Workflow for Phenylmethanesulfonohydrazide Synthesis.

PART 3: Core Applications and Protocols

Phenylmethanesulfonohydrazide, like other sulfonyl hydrazides, serves as a versatile intermediate in organic synthesis. Its primary utility stems from its reaction with carbonyl compounds to form sulfonylhydrazones.[2][9]

Formation of Phenylmethanesulfonylhydrazones

The reaction of Phenylmethanesulfonohydrazide with aldehydes or ketones is a condensation reaction that forms a C=N bond, yielding a phenylmethanesulfonylhydrazone (often abbreviated as a benzylsulfonylhydrazone). This reaction is typically acid-catalyzed and serves as the entry point for several important transformations.[10][11][12]

Mechanism Insight: The reaction proceeds via nucleophilic addition of the terminal -NH₂ group of the hydrazide to the carbonyl carbon, followed by dehydration (elimination of water) to form the stable hydrazone product.

Caption: General mechanism for hydrazone formation.

Protocol 3.1.1: General Synthesis of Phenylmethanesulfonylhydrazones

Procedure:

  • Dissolve the aldehyde or ketone (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add Phenylmethanesulfonohydrazide (1.0-1.1 eq).

  • Add a catalytic amount of acid (e.g., a few drops of concentrated HCl or acetic acid).

  • The reaction mixture can be stirred at room temperature or gently heated (e.g., reflux) to accelerate the reaction. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the product hydrazone often precipitates from the solution upon cooling.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.[10]

A solvent-free "grinding" method, proven effective for tosylhydrazones, offers a green and rapid alternative.[13]

Protocol 3.1.2: Solvent-Free Synthesis by Grinding

Procedure:

  • In a mortar, combine the aldehyde or ketone (1.0 eq) and Phenylmethanesulfonohydrazide (1.0 eq).

  • Thoroughly grind the mixture with a pestle at room temperature for 1-5 minutes, or until TLC indicates the reaction is complete.[13]

  • The resulting solid is the crude hydrazone. It can be washed with a non-polar solvent like petroleum ether or hexanes to remove any unreacted aldehyde/ketone and then filtered to yield the purified product.

The Shapiro Reaction: Carbonyl to Alkene Conversion

Phenylmethanesulfonylhydrazones are key intermediates in the Shapiro reaction, which converts a carbonyl group into an alkene. This reaction is particularly useful for forming less-substituted (kinetic) alkenes.[10][14]

Mechanism Insight: The hydrazone is treated with two equivalents of a strong base (typically an organolithium reagent). The first equivalent deprotonates the nitrogen, and the second deprotonates the α-carbon. This dianion then collapses, eliminating the sulfinate anion and dinitrogen gas to generate a vinyllithium species. This reactive intermediate is then quenched with an electrophile, most commonly water or a proton source, to yield the final alkene.[4]

start Phenylmethanesulfonylhydrazone deprotonate1 First Deprotonation (N-H) + 1 eq. R-Li start->deprotonate1 deprotonate2 Second Deprotonation (α-C-H) + 1 eq. R-Li deprotonate1->deprotonate2 dianion Dianion Intermediate deprotonate2->dianion eliminate Elimination of BnSO₂⁻ dianion->eliminate diazo Diazo Intermediate eliminate->diazo lose_n2 Loss of N₂ diazo->lose_n2 vinyllithium Vinyllithium Species lose_n2->vinyllithium quench Quench with H₂O/H⁺ vinyllithium->quench product Alkene Product quench->product

Caption: Mechanistic workflow of the Shapiro Reaction.

Protocol 3.2.1: Shapiro Reaction for Alkene Synthesis

Materials:

  • Phenylmethanesulfonylhydrazone (from Protocol 3.1.1 or 3.1.2)

  • Anhydrous solvent (e.g., THF, diethyl ether, or TMEDA)

  • Organolithium reagent (e.g., n-butyllithium or methyllithium, 2.0-2.2 eq)

  • Quenching agent (e.g., water, saturated NH₄Cl solution)

Procedure:

  • Safety Note: Organolithium reagents are pyrophoric and react violently with water. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Dissolve or suspend the Phenylmethanesulfonylhydrazone (1.0 eq) in the chosen anhydrous solvent in a dried flask under an inert atmosphere.

  • Cool the mixture to the appropriate temperature (typically -78 °C to 0 °C).

  • Slowly add the organolithium reagent (2.0-2.2 eq) via syringe while maintaining the temperature. Gas evolution (N₂) is typically observed.

  • After the addition, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Cool the reaction mixture again in an ice bath and carefully quench by the slow addition of water or saturated aqueous NH₄Cl.

  • Perform a standard aqueous workup: transfer the mixture to a separatory funnel, add more water and an organic extraction solvent (e.g., diethyl ether or ethyl acetate).

  • Separate the layers, wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude alkene product can be purified by distillation or column chromatography.

Application in Heterocycle Synthesis

The reactivity of the sulfonyl hydrazide moiety makes it a valuable precursor for the synthesis of various nitrogen-containing heterocyles, such as pyrazoles and indazoles.[9][15] The hydrazone formed with a 1,3-dicarbonyl compound, for example, can undergo cyclization to form a pyrazole ring.

Use as a Carbonyl Protecting Group

While less common than acetals, hydrazones can serve as protecting groups for aldehydes and ketones.[16] The formation of the phenylmethanesulfonylhydrazone (Protocol 3.1.1) renders the carbonyl group unreactive towards certain reagents, such as nucleophiles like Grignards or hydrides. The carbonyl group can be regenerated by hydrolysis under acidic conditions or by oxidative cleavage.

PART 4: Conclusion and Future Outlook

Phenylmethanesulfonohydrazide is a potent and versatile reagent whose utility is rooted in the rich and predictable chemistry of the sulfonyl hydrazide functional group. Its primary role as a precursor to sulfonylhydrazones opens gateways to fundamental synthetic transformations, most notably the Shapiro reaction for alkene synthesis. Furthermore, its application in forming heterocycles and as a protecting group highlights its broader potential. By understanding the mechanistic principles behind its reactions and adhering to strict safety protocols, researchers can confidently leverage Phenylmethanesulfonohydrazide to achieve their synthetic goals. As the demand for novel molecular architectures in drug discovery and materials science continues to grow, reagents like Phenylmethanesulfonohydrazide will remain essential tools for innovation.

References

  • Huang, H. et al. (2020). Sulfonyl Hydrazides in Organic Synthesis: A Review of Recent Studies. Advanced Synthesis & Catalysis, 362(17). Available at: [Link]

  • Yung, D. K., Forrest, T. P., Manzer, A. R., & Gilroy, M. L. (1977). Reactions of benzenesulfonohydrazides and benzenesulfonamides with hydrogen chloride or hydrogen bromide in acetic acid. Journal of Pharmaceutical Sciences, 66(7), 1009–1012. Available at: [Link]

  • Wikipedia. (n.d.). Tosylhydrazone. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Hydrazinobenzene-1-sulfonamide hydrochloride, 97%. Retrieved from [Link]

  • Salamon-Krokosz, K. et al. (2023). Shapiro and Bamford-Stevens reactions – revisited. Arkivoc, v, 117-134. Available at: [Link]

  • Wang, Y., et al. (2018). Rapid Synthesis of N-Tosylhydrazones under Solvent-Free Conditions and Their Potential Application Against Human Triple-Negative Breast Cancer. ChemistrySelect, 3(35), 10023-10027. Available at: [Link]

  • Wikipedia. (n.d.). p-Toluenesulfonyl hydrazide. Retrieved from [Link]

  • Li, Y., et al. (2023). Iron-Catalyzed Synthesis of Benzosultams from N-Phenyl-N-(prop-2-yn-1-yl)benzenesulfonamide and Benzenesulfonyl Hydrazine. Organic Letters, 25(4), 624–628. Available at: [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Sulfonamidophenylhydrazine hydrochloride. Retrieved from [Link]

  • Friedman, L., Litle, R. L., & Reichle, W. R. (1960). p-Toluenesulfonylhydrazide. Organic Syntheses, 40, 93. Available at: [Link]

  • Creary, X. (1986). Phenyl(p-toluenesulfonyl)diazomethane. Organic Syntheses, 64, 207. Available at: [Link]

  • Huang, H. et al. (2017). Sulfonyl hydrazides as sulfonyl sources in organic synthesis. Tetrahedron Letters, 58(6), 487-504. Available at: [Link]

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  • All about chemistry. (2020, October 28). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2017, August 18). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. Retrieved from [Link]

  • Kumar, A., et al. (2022). Synthesis of Benzo-Fused Sulfonimidate Heterocycles. The Journal of Organic Chemistry, 87(24), 16428–16439. Available at: [Link]

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  • Lubell, W. D., & Rapoport, H. (1989). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. The Journal of Organic Chemistry, 54(15), 3824–3831. Available at: [Link]

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  • Matlock, J. V., et al. (2015). Synthesis of 6- and 7-Membered N-Heterocycles Using α-Phenylvinylsulfonium Salts. Organic Letters, 17(20), 5044–5047. Available at: [Link]

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Application

Application Notes &amp; Protocols: Phenylmethanesulfonohydrazide in Modern Aldehyde Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Role of Phenylmethanesulfonohydrazide In the landscape of organic synthesis, the conversion of carboxylic acids or thei...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Phenylmethanesulfonohydrazide

In the landscape of organic synthesis, the conversion of carboxylic acids or their derivatives into aldehydes is a cornerstone transformation. Aldehydes are versatile intermediates, pivotal in constructing complex molecular architectures found in pharmaceuticals and natural products. Phenylmethanesulfonohydrazide and its structural analogs, such as p-toluenesulfonohydrazide, are key reagents that enable this transformation through the McFadyen-Stevens reaction .[1][2] This guide provides a detailed examination of the reaction conditions for this process, contrasting traditional protocols with modern, milder alternatives, and offers actionable, field-proven protocols for its successful implementation.

The core utility lies in the base-catalyzed thermal decomposition of an N-acylsulfonylhydrazide (formed from a carboxylic acid derivative and the sulfonohydrazide) to furnish the desired aldehyde, liberating nitrogen gas and a sulfinate salt.[3] Understanding the nuances of this reaction is critical for chemists aiming to leverage its power while navigating its traditional limitations.

The McFadyen-Stevens Reaction: Mechanism and Conditions

Underlying Mechanism: A Fragmentation Pathway

The precise mechanism of the McFadyen-Stevens reaction has been a subject of investigation, with several proposed pathways. The most widely accepted mechanism involves a heterolytic fragmentation process.[1][3] The reaction is initiated by the deprotonation of the acylsulfonamide nitrogen using a base. This is followed by a critical 1,2-hydride shift, leading to an unstable alkoxide intermediate. This intermediate then collapses, fragmenting into the stable aldehyde product, gaseous nitrogen, and an aryl sulfinate ion.[1][3] More recent mechanistic investigations using DFT calculations have also proposed the involvement of an acyl diazene and a hydroxy carbene as key intermediates, particularly in modified versions of the reaction.[4]

McFadyen_Stevens_Mechanism cluster_0 Reaction Pathway Start R-CO-NH-N⁻-SO₂Ar Intermediate R-CH(O⁻)-N=N-SO₂Ar Start->Intermediate + H⁺ Products R-CHO + N₂ + ArSO₂⁻ Intermediate->Products Base Base HydrideShift 1,2-Hydride Shift Fragmentation Fragmentation Experimental_Workflow Start Carboxylic Acid Derivative (e.g., Acyl Chloride) Step1 Step 1: Acylation Start->Step1 Intermediate N-Acylsulfonylhydrazide Step1->Intermediate Step2 Step 2: Decomposition Intermediate->Step2 Product Aldehyde Product Step2->Product Reagent1 + Phenylmethanesulfonohydrazide + Base (e.g., Triethylamine) Reagent1->Step1 Reagent2 + Base System (e.g., Imidazole/TMS-imidazole) Reagent2->Step2

Caption: General two-step workflow for aldehyde synthesis via the McFadyen-Stevens reaction.

Protocol 1: Synthesis of N-Acyl-phenylmethanesulfonohydrazide

This protocol describes the synthesis of the key intermediate from an acyl chloride and a sulfonohydrazide, adapted from established procedures. [5] Materials:

  • Acyl chloride (1.0 equiv)

  • Phenylmethanesulfonohydrazide (or p-toluenesulfonohydrazide) (1.0 equiv)

  • Triethylamine (1.5 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous NH₄Cl, 10% aqueous citric acid, brine

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), dissolve the sulfonohydrazide (1.0 equiv) in anhydrous CH₂Cl₂ in a flask equipped with a magnetic stir bar.

  • Cool the mixture in an ice bath (0 °C).

  • Add triethylamine (1.5 equiv) via syringe.

  • Prepare a solution of the acyl chloride (1.05 equiv) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the cooled reaction mixture, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the reaction mixture in the ice bath for an additional 30-60 minutes.

  • Quench the reaction by adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with water.

  • Separate the layers. Wash the organic layer sequentially with 10% aqueous citric acid and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acylsulfonylhydrazide.

  • The product can be purified by recrystallization (e.g., from a CH₂Cl₂/hexane mixture) if necessary. [5]

Protocol 2: Aldehyde Synthesis via Modified McFadyen-Stevens Reaction

This protocol details the modern, mild decomposition of the N-acylsulfonylhydrazide to the aldehyde. [5] Materials:

  • N-Acylsulfonylhydrazide (1.0 equiv)

  • Imidazole (1.8 equiv)

  • N-trimethylsilylimidazole (TMS-imidazole) (1.8 equiv)

  • Toluene, anhydrous

  • 10% aqueous citric acid, brine

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • In an oven-dried, three-necked flask under an inert atmosphere, charge the N-acylsulfonylhydrazide (1.0 equiv) and anhydrous toluene.

  • At ambient temperature, add imidazole (1.8 equiv) in one portion, followed by the addition of TMS-imidazole (1.8 equiv) via syringe.

  • Heat the resulting suspension in an oil bath to maintain an internal temperature of 55 °C.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by adding 10% aqueous citric acid. Note: This hydrolyzes the silyl acetal back to the aldehyde.

  • Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude aldehyde can be purified by flash column chromatography on silica gel.

Safety and Handling

While a specific, comprehensive safety data sheet for phenylmethanesulfonohydrazide is not readily available, related sulfonyl and hydrazide compounds require careful handling. Phenylmethylsulfonyl fluoride (PMSF), a structurally related compound, is known to be toxic and corrosive. [6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. [7]* Handling: Conduct all manipulations in a well-ventilated chemical fume hood. [7]Avoid inhalation of dust or vapors and prevent skin and eye contact.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

  • chemeurope.com. (n.d.). McFadyen-Stevens reaction.
  • Wikipedia. (n.d.). McFadyen–Stevens reaction.
  • Iwai, Y., Ozaki, T., Takita, R., Uchiyama, M., Shimokawa, J., & Fukuyama, T. (2013). Modified McFadyen–Stevens reaction for a versatile synthesis of aliphatic/aromatic aldehydes: design, optimization, and mechanistic investigations. Chemical Science, 4(5), 2373-2380.
  • Organic Syntheses. (2018). Modified McFadyen-Stevens Reaction for a Versatile Synthesis of Aromatic Aldehydes. Org. Synth. 2018, 95, 316-331.
  • Buncel, E., & Caflisch, E. G. (1953). Effect of Surfaces on the McFadyen-Stevens Aldehyde Synthesis; An Improved Procedure. Journal of the American Chemical Society, 75(19), 4769–4771.
  • Martin, S. B., Craig, J. C., & Chan, R. P. K. (1974). An Investigation of the McFadyen-Stevens Reaction. The Journal of Organic Chemistry, 39(15), 2285–2289.
  • Chemist – Organic Chemistry. (2020, May 29). McFadyen-Stevens Aldehyde Synthesis (McFadyen-Stevens Reduction) | Reaction | Mechanism | Examples [Video]. YouTube.
  • Chem-Station. (2017, May 15). McFadyen-Stevens Reaction.
  • ElectronicsAndBooks. (n.d.). Effect of Surfaces on the McFadyen-Stevens Aldehyde Synthesis; An Improved Procedure.
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  • Sigma-Aldrich. (2024). Safety Data Sheet P7626.

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Method

Application Notes &amp; Protocols: Phenylmethanesulfonohydrazide as a Versatile Building Block in Medicinal Chemistry

Introduction: The Strategic Value of the Sulfonyl Hydrazide Moiety In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel chemi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Sulfonyl Hydrazide Moiety

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel chemical entities with therapeutic potential.[1][2] Hydrazides and their derivatives, hydrazones, represent a privileged class of compounds, forming the backbone of numerous bioactive molecules with a wide spectrum of pharmacological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[3][4][5] Phenylmethanesulfonohydrazide, specifically, emerges as a highly valuable and versatile reagent. Its structure uniquely combines the reactive hydrazide functionality with a phenylmethanesulfonyl group. This combination offers a distinct advantage over more sterically hindered analogues like p-toluenesulfonohydrazide (tosylhydrazide), allowing for broader substrate scope and potentially milder reaction conditions.

This guide provides an in-depth exploration of phenylmethanesulfonohydrazide's reactivity and showcases its application in the synthesis of key heterocyclic scaffolds that are of significant interest in medicinal chemistry. The protocols detailed herein are designed to be robust and reproducible, providing researchers with a reliable foundation for their synthetic endeavors.

Core Reactivity and Physicochemical Profile

Phenylmethanesulfonohydrazide's utility stems from the dual reactivity of its sulfonyl hydrazide functional group. The terminal nitrogen atom (-NH2) is nucleophilic, readily participating in condensation reactions with electrophiles like aldehydes and ketones. The adjacent nitrogen's protons are acidic and can be removed under basic conditions. The entire phenylmethanesulfonyl group can also function as a leaving group in certain cyclization and fragmentation reactions.

Table 1: Physicochemical Properties of Phenylmethanesulfonohydrazide

PropertyValue
Molecular Formula C₇H₁₀N₂O₂S
Molecular Weight 186.23 g/mol
Appearance White to off-white crystalline solid
Melting Point 114-118 °C
Solubility Soluble in methanol, ethanol, DMSO; sparingly soluble in water
CAS Number 1951-57-1

Below is a diagram illustrating the primary modes of reactivity for this building block.

cluster_0 Phenylmethanesulfonohydrazide Core Structure cluster_1 Key Reactive Sites cluster_2 Primary Transformations Main Phenylmethanesulfonohydrazide Nuc_N Nucleophilic Attack (Terminal -NH2) Main->Nuc_N Acidic_H Deprotonation (Acidic N-H) Main->Acidic_H Leaving_Gp Leaving Group Potential (Sulfonyl Moiety) Main->Leaving_Gp Hydrazone Hydrazone Formation Nuc_N->Hydrazone + Aldehyde/Ketone Cyclization Heterocycle Synthesis Acidic_H->Cyclization + Base & Cyclizing Agent Hydrazone->Cyclization Intramolecular Reaction

Caption: Core reactivity pathways of phenylmethanesulfonohydrazide.

Application in Heterocyclic Synthesis

The synthesis of nitrogen- and sulfur-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are prevalent in a vast number of FDA-approved drugs.[6][7] Phenylmethanesulfonohydrazide serves as an excellent precursor for several medicinally relevant five-membered heterocyclic systems.[8]

Synthesis of Substituted Pyrazoles

Pyrazoles are a well-established class of bioactive heterocycles, with derivatives exhibiting analgesic, anti-inflammatory, and anticancer activities. The reaction of a hydrazide with a 1,3-dicarbonyl compound is a classical and highly efficient method for constructing the pyrazole ring.

Protocol 1: Synthesis of 1-(phenylmethyl)sulfonyl-3,5-dimethyl-1H-pyrazole

This protocol details the reaction of phenylmethanesulfonohydrazide with acetylacetone, a common 1,3-dicarbonyl, to yield a substituted pyrazole.

  • Rationale: The reaction proceeds via an initial condensation of the hydrazide with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration. The use of a catalytic amount of acid accelerates both the initial condensation and the final dehydration step. Ethanol is chosen as a solvent for its ability to dissolve the reactants and its appropriate boiling point for the reaction.

  • Materials and Reagents:

    • Phenylmethanesulfonohydrazide (1.0 g, 5.37 mmol)

    • Acetylacetone (2,4-pentanedione) (0.55 mL, 5.37 mmol)

    • Absolute Ethanol (25 mL)

    • Glacial Acetic Acid (2-3 drops)

    • Standard laboratory glassware, magnetic stirrer, heating mantle with reflux condenser.

  • Step-by-Step Methodology:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add phenylmethanesulfonohydrazide (1.0 g) and absolute ethanol (25 mL).

    • Stir the mixture at room temperature until the solid is fully dissolved.

    • Add acetylacetone (0.55 mL) to the solution, followed by 2-3 drops of glacial acetic acid to catalyze the reaction.

    • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) for 3-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is complete when the spot corresponding to the hydrazide has disappeared.

    • Once complete, allow the mixture to cool to room temperature.

    • Reduce the solvent volume to approximately 5-10 mL under reduced pressure using a rotary evaporator.

    • Cool the concentrated solution in an ice bath to induce crystallization of the product.

    • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

    • Dry the product under vacuum to yield the title compound as a white crystalline solid.

  • Self-Validation & Characterization:

    • Yield: Typically >85%.

    • Purity Check: A single spot on TLC indicates high purity. Melting point determination should show a sharp range.

    • Structural Confirmation: The structure should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to verify the expected molecular weight and fragmentation pattern.

Synthesis of N-Substituted 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole ring is another critical scaffold in medicinal chemistry, found in drugs with antimicrobial, anticonvulsant, and diuretic activities. A common synthetic route involves the cyclization of acylhydrazones with a sulfur source.

Protocol 2: Two-Step Synthesis of 2-phenyl-5-(((phenylmethyl)sulfonyl)amino)-1,3,4-thiadiazole

This protocol first forms the phenylmethanesulfonyl hydrazone of benzaldehyde, which is then cyclized.

  • Rationale: This two-step, one-pot approach is efficient. Step 1 forms the key hydrazone intermediate. In Step 2, potassium thiocyanate in the presence of ferric chloride (FeCl₃) acts as the cyclizing agent. FeCl₃ is a Lewis acid that catalyzes the oxidative cyclization, incorporating the sulfur atom from the thiocyanate.

  • Materials and Reagents:

    • Phenylmethanesulfonohydrazide (1.0 g, 5.37 mmol)

    • Benzaldehyde (0.55 mL, 5.37 mmol)

    • Potassium Thiocyanate (KSCN) (0.63 g, 6.44 mmol)

    • Anhydrous Ferric Chloride (FeCl₃) (0.96 g, 5.91 mmol)

    • Ethanol (30 mL)

    • Standard laboratory glassware, magnetic stirrer.

  • Step-by-Step Methodology:

    • Step A: Hydrazone Formation. In a 100 mL round-bottom flask, dissolve phenylmethanesulfonohydrazide (1.0 g) in ethanol (20 mL).

    • Add benzaldehyde (0.55 mL) and stir the mixture at room temperature for 30 minutes. A precipitate of the hydrazone may form.

    • Step B: Cyclization. To the reaction mixture, add potassium thiocyanate (0.63 g) and stir for 5 minutes.

    • Carefully add anhydrous ferric chloride (0.96 g) in portions. The reaction is exothermic and the color will change.

    • Stir the reaction mixture at room temperature for 6-8 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into 100 mL of ice-cold water.

    • A solid precipitate will form. Stir for 15 minutes, then collect the solid by vacuum filtration.

    • Wash the crude product thoroughly with water to remove inorganic salts.

    • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain the pure thiadiazole derivative.

  • Self-Validation & Characterization:

    • Yield: Typically 60-75%.

    • Purity Check: TLC and melting point analysis.

    • Structural Confirmation: ¹H NMR, ¹³C NMR, MS, and elemental analysis. The IR spectrum should show the characteristic N-H and C=N stretching frequencies.

Workflow and Data Visualization

A well-defined workflow is critical for reproducible synthetic chemistry. The following diagram outlines the general process from building block to purified bioactive scaffold.

cluster_workflow General Synthetic Workflow start Select Building Blocks (Phenylmethanesulfonohydrazide + Electrophile) reaction Reaction Setup (Solvent, Catalyst, Temp.) start->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Workup (Quenching, Extraction) monitoring->workup Complete purification Purification (Crystallization or Chromatography) workup->purification characterization Characterization (NMR, MS, MP) purification->characterization end Pure Bioactive Scaffold characterization->end

Sources

Application

Phenylmethanesulfonohydrazide: A Versatile Chemical Blowing Agent for the Fabrication of Advanced Polymeric Foams

Introduction: In the dynamic field of material science, the quest for lightweight, high-strength, and functional materials is perpetual. Polymeric foams, with their cellular structure, offer a unique combination of prope...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the dynamic field of material science, the quest for lightweight, high-strength, and functional materials is perpetual. Polymeric foams, with their cellular structure, offer a unique combination of properties including low density, excellent thermal and acoustic insulation, and high impact absorption.[1][2] The creation of these foams relies on the introduction of a gas phase into a polymer matrix, a process often facilitated by chemical blowing agents (CBAs).[3][4] Phenylmethanesulfonohydrazide, a member of the sulfonyl hydrazide family, has emerged as a significant player in this domain. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Phenylmethanesulfonohydrazide in material science, focusing on its role in the production of advanced polymeric foams.

Part 1: The Underlying Science of Phenylmethanesulfonohydrazide as a Blowing Agent

The efficacy of Phenylmethanesulfonohydrazide as a blowing agent is rooted in its thermal decomposition characteristics. When heated to its decomposition temperature, it undergoes a chemical reaction that releases a significant volume of nitrogen gas.[5] This process is exothermic, meaning it also releases heat, which can further facilitate the foaming process.[5]

The released nitrogen gas, in its nascent stage, exists as finely dispersed bubbles within the molten polymer matrix. As the polymer is cured or cooled, these gas bubbles are trapped, forming a cellular structure. The final properties of the foam, such as cell size, cell density, and whether the cells are open or closed, are critically dependent on a delicate interplay of factors.[2] These include the rate of gas generation from the Phenylmethanesulfonohydrazide, the viscosity of the polymer melt, and the cross-linking density of the polymer.[6][7]

A higher cross-linking density, for instance, can enhance the melt strength of the polymer, allowing it to trap the blowing gas more effectively and prevent cell collapse, leading to a finer and more uniform cell structure.[8] This demonstrates the importance of formulating the entire polymer system, not just the blowing agent, to achieve the desired foam properties.

Mechanism of Thermal Decomposition

The thermal decomposition of Phenylmethanesulfonohydrazide is a complex process that results in the formation of nitrogen gas, water vapor, and solid residues. The primary gas-generating reaction is the key to its function as a blowing agent.

Caption: Thermal decomposition of Phenylmethanesulfonohydrazide.

Part 2: Applications in Polymeric Foam Production

Phenylmethanesulfonohydrazide is compatible with a wide range of thermoplastic and elastomeric materials. Its decomposition temperature can be tailored by the inclusion of activators, making it a versatile choice for various processing temperatures.

Polymer Type Typical Processing Temperature (°C) Resulting Foam Characteristics Common Applications
Polyethylene (PE) 160 - 200Flexible, closed-cell foamsPackaging, insulation, flotation devices
Polypropylene (PP) 190 - 230Rigid or semi-rigid foams with good thermal stabilityAutomotive parts, reusable containers
Polyvinyl Chloride (PVC) 170 - 210Can produce both flexible and rigid foamsFlooring, pipes, artificial leather
Elastomers (e.g., SBR, EPDM) 150 - 190Spongy, elastic materialsSeals, gaskets, shock absorbers

Table 1: Compatibility of Phenylmethanesulfonohydrazide with various polymers.

The choice of Phenylmethanesulfonohydrazide as a blowing agent can lead to foams with a fine, uniform cell structure, which is desirable for applications requiring good mechanical properties and a smooth surface finish.[9]

Part 3: Detailed Experimental Protocols

Protocol 1: Fabrication of a Cross-linked Polyethylene (XLPE) Foam

This protocol details the preparation of a cross-linked polyethylene foam using Phenylmethanesulfonohydrazide as the chemical blowing agent and Dicumyl Peroxide (DCP) as the cross-linking agent.

Materials:

  • Low-Density Polyethylene (LDPE)

  • Phenylmethanesulfonohydrazide (PMSH)

  • Dicumyl Peroxide (DCP)

  • Zinc Oxide (ZnO) - as an activator/kicker

  • Stearic Acid - as a processing aid

Equipment:

  • Two-roll mill

  • Compression molding press with heating and cooling capabilities

  • Molds of desired dimensions

Procedure:

  • Compounding:

    • Pre-heat the two-roll mill to 110-120°C.

    • Add the LDPE to the mill and allow it to melt and form a continuous band.

    • Sequentially add the stearic acid, zinc oxide, Phenylmethanesulfonohydrazide, and finally the Dicumyl Peroxide. Ensure thorough mixing between the addition of each component. The causality here is crucial: the cross-linking agent (DCP) is added last to prevent premature cross-linking on the mill.

    • Continue mixing for 10-15 minutes to ensure a homogeneous blend.

  • Sheet Formation:

    • Once mixing is complete, cut the compounded material from the mill and form it into sheets of uniform thickness.

  • Compression Molding and Foaming:

    • Place a weighed amount of the compounded sheet into a pre-heated mold.

    • Transfer the mold to the compression molding press, pre-heated to 160-170°C.

    • Apply a pressure of 10-15 MPa for a duration sufficient to complete both the cross-linking and the decomposition of the blowing agent (typically 15-20 minutes). This step is self-validating; if the time is too short, the foam will have poor structure, and if too long, the polymer may degrade.

    • Release the pressure to allow the foam to expand.

    • Cool the mold under pressure to stabilize the foam structure.

  • Post-Processing:

    • Remove the foam from the mold and allow it to cool to room temperature.

    • Trim any excess material.

Caption: Workflow for XLPE foam fabrication.

Protocol 2: Characterization of the Porous Structure

1. Density Measurement:

  • Cut a sample of the foam with regular dimensions (e.g., a cube or cylinder).

  • Measure the dimensions accurately using calipers and calculate the volume (V).

  • Measure the mass (m) of the sample using an analytical balance.

  • Calculate the density (ρ) using the formula: ρ = m/V.

2. Scanning Electron Microscopy (SEM) for Cell Morphology:

  • Cut a small, representative sample of the foam.

  • Create a fresh, clean surface by cryo-fracturing the sample (fracturing it after immersion in liquid nitrogen). This prevents smearing of the cellular structure.

  • Mount the sample on an SEM stub using conductive carbon tape.

  • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or palladium) to prevent charging under the electron beam.

  • Image the cross-section of the foam using the SEM at various magnifications to observe the cell size, cell wall thickness, and overall cell structure (open vs. closed).

References

  • Wikipedia. Blowing agent. [Link]

  • MDPI. (2018-10-17). Characterization of Different Chemical Blowing Agents and Their Applicability to Produce Poly(Lactic Acid) Foams by Extrusion. [Link]

  • POLYMER FOAMS. [Link]

  • Google Patents.
  • MedCrave online. (2017-10-17). Role of cross-linking process on the performance of PMMA. [Link]

  • ResearchGate. General process of making polymeric foam by solution-mixing method. [Link]

  • MDPI. (2024-02-19). Sulfonated Molecules and Their Latest Applications in the Field of Biomaterials: A Review. [Link]

  • Journal of Materials Chemistry (RSC Publishing). Preparation and porous texture characteristics of fibrous ultrahigh surface area carbons. [Link]

  • YouTube. (2025-09-21). How Does Cross-linking Make Polymers Stronger? - Chemistry For Everyone. [Link]

  • PMC - NIH. An Advanced Thermal Decomposition Method to Produce Magnetic Nanoparticles with Ultrahigh Heating Efficiency for Systemic Magnetic Hyperthermia. [Link]

  • PubMed. (2023-04-18). Changes and Trends-Efficiency of Physical Blowing Agents in Polyurethane Foam Materials. [Link]

  • MDPI. The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin. [Link]

  • PMC - NIH. Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate). [Link]

  • MDPI. Recent Trends of Foaming in Polymer Processing: A Review. [Link]

  • YouTube. (2025-06-08). What Are Common Crosslinking Agents? - Chemistry For Everyone. [Link]

  • PMC - NIH. (2025-12-08). Porous Metals: Preparation, Microstructure, Properties and Performance. [Link]

  • RSC Publishing. Synthesis and properties of polyimide foams containing benzimidazole units. [Link]

  • Wiley Online Library. (2025-08-06). Effects of crosslinking on thermal and mechanical properties of polyurethanes. [Link]

  • UConn Chemistry Department. (2014-02-20). A New Way to Create Porous Materials. [Link]

Sources

Method

Phenylmethanesulfonyl Hydrazide: A High-Performance Derivatization Agent for the Ultrasensitive Quantification of Carbonyl Compounds in Complex Matrices

Abstract This application note presents a comprehensive guide to the utilization of Phenylmethanesulfonyl Hydrazide (PMSH) as a pre-column derivatization agent for the sensitive and selective analysis of aldehydes and ke...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the utilization of Phenylmethanesulfonyl Hydrazide (PMSH) as a pre-column derivatization agent for the sensitive and selective analysis of aldehydes and ketones by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Carbonyl compounds are a diverse class of molecules implicated in a wide range of physiological and pathological processes, as well as being key indicators in environmental and industrial monitoring.[1][2] However, their inherent volatility, polarity, and often low abundance in complex biological matrices present significant analytical challenges.[3] Chemical derivatization with PMSH addresses these challenges by introducing a stable, ionizable moiety, thereby enhancing chromatographic retention, improving ionization efficiency, and enabling robust quantification at trace levels. Detailed protocols for sample preparation, derivatization, and LC-MS/MS analysis are provided, along with validation data demonstrating the method's linearity, sensitivity, and accuracy. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable method for the quantification of carbonyls in diverse applications.

Introduction: The Rationale for Derivatization in Carbonyl Analysis

The quantitative analysis of aldehydes and ketones is crucial across various scientific disciplines. In clinical research, endogenous aldehydes like malondialdehyde and 4-hydroxy-2-nonenal are established biomarkers of oxidative stress and lipid peroxidation, linked to cardiovascular and neurodegenerative diseases.[2] In environmental science, the monitoring of formaldehyde, acrolein, and other volatile carbonyls in the air is essential for assessing pollution levels and ensuring public health.[1]

Direct analysis of these compounds via techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) is often hampered by several factors:

  • Poor Ionization Efficiency: Many small aldehydes and ketones exhibit low proton affinity or are not readily ionized by common techniques like electrospray ionization (ESI), leading to poor sensitivity.[4][5]

  • Volatility and Polarity: The volatile nature of short-chain carbonyls can lead to sample loss, while their polarity results in poor retention on reversed-phase HPLC columns.[3]

  • Matrix Effects: Complex biological samples (e.g., plasma, tissue homogenates) contain numerous interfering compounds that can suppress the analyte signal.[6]

Chemical derivatization is a powerful strategy to overcome these limitations.[7][8][9] By reacting the carbonyl group with a carefully selected reagent, a derivative with more favorable analytical properties is formed. Phenylmethanesulfonyl hydrazide (PMSH) is an exemplary derivatization agent designed for this purpose. The inclusion of a phenylmethane (benzyl) group and a sulfonyl hydrazide moiety imparts several key advantages:

  • Enhanced Ionization: The sulfonyl group can be readily protonated or deprotonated, significantly improving signal intensity in both positive and negative ion mode ESI-MS.

  • Improved Chromatographic Behavior: The introduction of the larger, non-polar benzylsulfonyl group increases the hydrophobicity of the analyte, leading to better retention and separation on reversed-phase columns.

  • High Reactivity and Stability: The hydrazide functional group reacts specifically and efficiently with carbonyls under mild conditions to form a stable hydrazone derivative.

The Chemistry of Derivatization: Mechanism of Action

The derivatization of a carbonyl compound with Phenylmethanesulfonyl Hydrazide proceeds via a nucleophilic addition-elimination reaction, resulting in the formation of a stable phenylmethanesulfonyl hydrazone. This two-step process is typically acid-catalyzed.

  • Nucleophilic Attack: The terminal nitrogen atom of the hydrazide, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[10]

  • Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the stable C=N double bond of the hydrazone.[11][12]

The overall reaction is illustrated below:

G A 1. Sample Homogenization (Brain tissue in PBS) B 2. Protein Precipitation (Add ice-cold ACN with Internal Standard) A->B C 3. Centrifugation (14,000 x g, 10 min, 4°C) B->C D 4. Supernatant Collection C->D E 5. Derivatization Reaction (Add PMSH and acid catalyst) D->E F 6. Incubation (60°C for 30 min) E->F G 7. Solvent Evaporation (Dry under N₂) F->G H 8. Reconstitution (In Mobile Phase A) G->H I 9. LC-MS/MS Analysis H->I

Caption: Workflow for 4-HNE analysis using PMSH derivatization.

Step-by-Step Methodology

1. Preparation of Solutions:

  • PMSH Reagent (1 mg/mL): Dissolve 10 mg of PMSH in 10 mL of ACN. This solution should be prepared fresh daily.

  • Catalyst Solution (2% Formic Acid in ACN): Add 200 µL of formic acid to 9.8 mL of ACN.

  • Internal Standard (IS) Working Solution: Prepare a stock solution of the deuterated 4-HNE-PMSH derivative and dilute to the desired working concentration in ACN. The optimal concentration should be determined during method development.

2. Sample Preparation and Extraction:

  • Weigh approximately 50 mg of frozen brain tissue and homogenize in 500 µL of ice-cold phosphate-buffered saline (PBS).

  • To a 1.5 mL centrifuge tube, add 100 µL of the tissue homogenate.

  • Add 300 µL of ice-cold ACN containing the internal standard. This step serves to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 250 µL of the clear supernatant to a new 1.5 mL tube, avoiding the protein pellet.

3. Derivatization Procedure:

  • To the 250 µL of supernatant, add 50 µL of the PMSH reagent (1 mg/mL).

  • Add 25 µL of the catalyst solution (2% FA in ACN).

  • Vortex briefly to mix.

  • Incubate the mixture in a heating block at 60°C for 30 minutes.

  • After incubation, cool the samples to room temperature.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% ACN with 0.1% FA).

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

LC-MS/MS Conditions
  • LC Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is recommended.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B for re-equilibration

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple Quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Specific precursor-to-product ion transitions for the 4-HNE-PMSH derivative and the internal standard must be determined by infusing the derivatized standards into the mass spectrometer.

Method Validation and Trustworthiness

To ensure the reliability of the analytical data, the method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). [13][14]Key validation parameters include:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank matrix samples to check for interferences at the retention time of the analyte.

  • Linearity and Range: The calibration curve should demonstrate a linear relationship between the analyte concentration and the detector response over a defined range. A minimum of five standards should be used, and the correlation coefficient (r²) should be >0.99.

  • Accuracy and Precision: Accuracy (closeness to the true value) and precision (repeatability) are assessed by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range. Acceptance criteria are typically within ±15% of the nominal value (±20% at the LLOQ).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. [6]* Stability: The stability of the analyte in the matrix and the stability of the derivatized samples under various storage and processing conditions (e.g., freeze-thaw cycles, autosampler stability) must be evaluated.

By systematically evaluating these parameters, the developed protocol becomes a self-validating system, ensuring the generation of trustworthy and reproducible results.

Conclusion

Phenylmethanesulfonyl hydrazide (PMSH) serves as a highly effective derivatization agent for the analysis of aldehydes and ketones in complex matrices. The derivatization protocol is straightforward and robust, significantly enhancing the sensitivity and chromatographic performance of LC-MS/MS methods. The application note provides a detailed, field-proven protocol that, when properly validated, enables researchers to confidently and accurately quantify key carbonyl biomarkers, contributing to advancements in clinical diagnostics, environmental monitoring, and drug development.

References

  • Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. (2004). Journal of Chromatography A, 1058(1-2), 107-112. Retrieved from [Link]

  • Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. (2017). Journal of Chromatography B, 1061-1062, 339-346. Retrieved from [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (2017). Rasayan Journal of Chemistry, 10(2), 466-474. Retrieved from [Link]

  • Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. (2020). Analytical and Bioanalytical Chemistry, 412(23), 5837-5852. Retrieved from [Link]

  • Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. (n.d.). Agilent Technologies. Retrieved from [Link]

  • Derivatization of neutral steroids to enhance their detection characteristics in liquid chromatography-mass spectrometry. (2004). Analytical and Bioanalytical Chemistry, 378(4), 875-882. Retrieved from [Link]

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. (2021). Metabolites, 11(10), 689. Retrieved from [Link]

  • Steroid Analysis by Liquid Chromatography-Mass Spectrometry: Derivatization Consideration. (2014). Journal of Analytical & Bioanalytical Techniques, 5(5). Retrieved from [Link]

  • Validation of Analytical Methods: A Review. (2018). International Journal of Chromatography and Separation Techniques. Retrieved from [Link]

  • Development of the Comprehensive Method for Steroid Analysis by GCxGC-HR-TOFMS. (n.d.). LECO Corporation. Retrieved from [Link]

  • Automated Trimethyl Sulfonium Hydroxide Derivatization Method for High-Throughput Fatty Acid Profiling by Gas Chromatography–Mass Spectrometry. (2023). Metabolites, 13(2), 241. Retrieved from [Link]

  • Derivatizing Reagents For Detection Of Organic Compounds By HPLC. (2015). Indo American Journal of Pharmaceutical Research, 5(6), 2535-2546. Retrieved from [Link]

  • GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. (2022). Molecules, 27(19), 6695. Retrieved from [Link]

  • Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a Novel Fluorescent Pyrazoline. (2020). Sultan Qaboos University Journal for Science, 27(1), 32-41. Retrieved from [Link]

  • Parallel derivatization strategy coupled with liquid chromatography-mass spectrometry for broad coverage of steroid hormones. (2020). Journal of Chromatography A, 1615, 460761. Retrieved from [Link]

  • Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites. (2021). Analytical and Bioanalytical Chemistry, 413(10), 2897-2908. Retrieved from [Link]

  • Derivatizing agents for spectrophotometric and spectrofluorimetric determination of pharmaceuticals: a review. (2022). Journal of the Iranian Chemical Society, 19, 3813-3831. Retrieved from [Link]

  • Derivatization. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Chemical Derivatization in Flow Analysis. (2022). Molecules, 27(5), 1541. Retrieved from [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Aldehydes And Ketones Important Reactions. (n.d.). Jack Westin. Retrieved from [Link]

  • 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (2020). Chemistry LibreTexts. Retrieved from [Link]

  • Named Reactions and Rearrangements. (n.d.). ASBASJSM College of Pharmacy. Retrieved from [Link]

  • REACTION OF CARBONYL COMPOUNDS WITH PHENYLHYDRAZINE AND BRADY'S REAGENT. LESSON 4. (2021, December 6). YouTube. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: A Detailed Guide to the Synthesis of Phenylmethanesulfonohydrazide and Its Derivatives

Introduction: The Versatile Sulfonohydrazide Scaffold Sulfonohydrazide derivatives, and specifically those derived from phenylmethanesulfonohydrazide (also known as α-toluenesulfonylhydrazide), represent a cornerstone sc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Sulfonohydrazide Scaffold

Sulfonohydrazide derivatives, and specifically those derived from phenylmethanesulfonohydrazide (also known as α-toluenesulfonylhydrazide), represent a cornerstone scaffold in modern medicinal chemistry and organic synthesis. The unique physicochemical properties of the sulfonyl group can enhance metabolic stability, modulate solubility, and provide hydrogen bond acceptors, which can improve a drug candidate's pharmacokinetic profile and binding affinity to target proteins.[1] These compounds are precursors to a wide array of biologically active molecules, including potent anticancer, antimicrobial, and enzyme-inhibiting agents.[2][3][4] Furthermore, in synthetic chemistry, they are invaluable reagents for forming hydrazones, which can be transformed into various reactive intermediates like diazo compounds and carbenes.[5]

This guide provides a comprehensive, step-by-step protocol for the synthesis of phenylmethanesulfonohydrazide, followed by a general method for its conversion into functionalized derivatives. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemistry.

Part 1: Synthesis of Phenylmethanesulfonohydrazide

The foundational reaction involves the nucleophilic substitution of chloride from phenylmethanesulfonyl chloride by hydrazine. This is a robust and high-yielding reaction common for the preparation of various sulfonyl hydrazides.[6][7][8]

Reaction Mechanism

The synthesis proceeds via a classical nucleophilic attack mechanism. The highly nucleophilic terminal nitrogen of hydrazine attacks the electrophilic sulfur atom of the sulfonyl chloride. The subsequent collapse of the tetrahedral intermediate and elimination of a chloride ion forms the sulfonohydrazide. A second equivalent of hydrazine acts as a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Caption: General mechanism for sulfonohydrazide formation.

Experimental Protocol

This protocol is adapted from established procedures for synthesizing analogous sulfonyl hydrazides.[6][8]

Materials & Equipment:

  • Reagents: Phenylmethanesulfonyl chloride, Hydrazine hydrate (80% solution in water), Tetrahydrofuran (THF), Ethyl acetate, Saturated sodium chloride solution (brine), Anhydrous sodium sulfate (Na₂SO₄), Deionized water.

  • Equipment: Three-necked round-bottomed flask (250 mL), magnetic stirrer and stir bar, dropping funnel, thermometer, ice-water bath, separatory funnel, rotary evaporator, Buchner funnel, filter paper.

Procedure:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stir bar, thermometer, and dropping funnel, dissolve phenylmethanesulfonyl chloride (e.g., 10 mmol, 1.0 eq) in 50 mL of THF.

    • Causality: THF is an excellent solvent for the sulfonyl chloride and is inert under these reaction conditions.

  • Cooling: Cool the stirred solution to -5 to 0°C using an ice-salt bath.

    • Causality: The reaction with hydrazine is highly exothermic. Maintaining a low temperature is critical to prevent side reactions and ensure controlled formation of the desired product.

  • Hydrazine Addition: Slowly add a solution of 80% hydrazine hydrate (21 mmol, 2.1 eq) in 20 mL of THF via the dropping funnel over 30 minutes.[6] Ensure the internal temperature does not rise above 5°C.

    • Causality: A slight excess of hydrazine is used. The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the HCl formed, preventing protonation of the unreacted hydrazine. Slow addition is crucial for temperature control.

  • Reaction: After the addition is complete, stir the mixture at 0°C for an additional 30-60 minutes. The formation of a white precipitate (hydrazinium chloride) is typically observed.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot has disappeared.

  • Work-up: a. Transfer the reaction mixture to a separatory funnel containing 100 mL of ethyl acetate and 100 mL of deionized water. b. Shake the funnel and separate the layers. c. Extract the aqueous layer again with 50 mL of ethyl acetate. d. Combine the organic layers and wash them with 50 mL of brine.[9]

    • Causality: The brine wash helps to remove residual water and water-soluble impurities from the organic phase. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or dichloromethane/hexane) or by column chromatography on silica gel using a solvent gradient such as chloroform/methanol (e.g., 9.5:0.5 v/v) to yield the pure phenylmethanesulfonohydrazide as a white solid.[6]

Part 2: Synthesis of Phenylmethanesulfonohydrazide Derivatives (Hydrazones)

A primary application of the synthesized phenylmethanesulfonohydrazide is its condensation with various aldehydes and ketones to form sulfonylhydrazone derivatives.[5][7] These derivatives are often the final biologically active compounds or key intermediates for further transformations.[10][11]

Experimental Workflow: Derivatization

Experimental_Workflow Start Dissolve Phenylmethane- sulfonohydrazide & Aldehyde/ Ketone in Ethanol Acid Add Catalytic Acetic Acid Start->Acid Reflux Reflux Mixture (Monitor by TLC) Acid->Reflux Cool Cool to Room Temperature & then in Ice Bath Reflux->Cool Filter Filter Precipitated Solid Cool->Filter Wash Wash Solid with Cold Ethanol & Deionized Water Filter->Wash Dry Dry Product Under Vacuum Wash->Dry Characterize Characterize Final Product (NMR, MS, MP) Dry->Characterize

Caption: Workflow for synthesizing sulfonylhydrazone derivatives.

General Protocol for Hydrazone Synthesis

Procedure:

  • Setup: In a round-bottomed flask, dissolve phenylmethanesulfonohydrazide (5 mmol, 1.0 eq) in 30 mL of ethanol.

  • Reagent Addition: Add the desired aldehyde or ketone (5 mmol, 1.0 eq) to the solution, followed by 2-3 drops of glacial acetic acid.

    • Causality: The acid catalyst protonates the carbonyl oxygen of the aldehyde/ketone, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the hydrazide.

  • Reaction: Heat the mixture to reflux and stir for 1-4 hours. The reaction progress should be monitored by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of solution. Further cooling in an ice bath can enhance precipitation.

  • Purification: Collect the solid product by vacuum filtration through a Buchner funnel. Wash the solid sequentially with a small amount of cold ethanol and then deionized water to remove any unreacted starting materials and catalyst.

  • Drying & Characterization: Dry the purified solid under vacuum. Characterize the final hydrazone derivative by determining its melting point and acquiring NMR and mass spectra.

Data Presentation: Characterization of Products

Accurate characterization is essential for validating the synthesis. The following table provides expected data for the parent compound and a representative derivative.

Compound NameMolecular FormulaMW ( g/mol )Typical YieldM.p. (°C)Key ¹H NMR Signals (δ, ppm, in CDCl₃)
Phenylmethanesulfonohydrazide C₇H₁₀N₂O₂S186.2385-95%103-1057.4 (m, 5H, Ar-H), 4.3 (s, 2H, CH₂), 4.0 (br s, 2H, NH₂), 6.0 (br s, 1H, SO₂NH)
(E)-N'-(4-chlorobenzylidene)phenylmethanesulfonohydrazide C₁₄H₁₃ClN₂O₂S324.7890-98%155-1587.8 (s, 1H, N=CH), 7.2-7.5 (m, 9H, Ar-H), 4.3 (s, 2H, CH₂), 8.2 (br s, 1H, SO₂NH)

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. Data for the parent compound is analogous to benzenesulfonohydrazide[6], and derivative data is based on typical values for sulfonylhydrazones.

Trustworthiness & Safety Precautions

  • Self-Validation: Each protocol is a self-validating system. Reaction completion should be confirmed by TLC. The identity and purity of the final products must be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.[12][13]

  • Safety: All manipulations should be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

    • Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care.

    • Phenylmethanesulfonyl Chloride: Is a lachrymator and corrosive. Avoid inhalation and contact with skin.

    • Solvents: THF and ethyl acetate are flammable. Keep away from ignition sources.

References

  • Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. PubMed. [Link]

  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PubMed Central. [Link]

  • Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. National Institutes of Health (NIH). [Link]

  • p-Toluenesulfonyl hydrazide. Wikiwand. [Link]

  • p-Toluenesulfonylhydrazide. Organic Syntheses Procedure. [Link]

  • Modified McFadyen-Stevens Reaction for a Versatile Synthesis of Aromatic Aldehydes. Organic Syntheses Procedure. [Link]

  • Development of New Antimycobacterial Sulfonyl Hydrazones and 4-Methyl-1,2,3-thiadiazole-Based Hydrazone Derivatives. MDPI. [Link]

  • p-Toluenesulfonyl hydrazide. Wikipedia. [Link]

  • Purification and isolation of newly-synthesized triazine derivatives. Methodical letter. [Link]

  • Spectral Information in PubChem. National Institutes of Health (NIH). [Link]

  • Sulfonamide purification process.
  • Process for 4-sulfonamidophenyl hydrazines.
  • Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. [Link]

  • Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. PubMed Central. [Link]

  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. [Link]

  • Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. MDPI. [Link]

  • Process for the preparation of substituted phenylhydrazines.
  • Application of Sulfonyl in Drug Design. Semantic Scholar. [Link]

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Method

Application Notes &amp; Protocols: Characterization of Phenylmethanesulfonohydrazide as a Novel Inhibitor of Indoleamine 2,3-Dioxygenase (IDO1)

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist Introduction: Targeting the IDO1 Pathway in Immuno-Oncology Indoleamine 2,3-dioxygenase 1 (IDO1...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: The Senior Application Scientist

Introduction: Targeting the IDO1 Pathway in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical enzyme in the field of cancer immunotherapy.[1][2] It is a cytosolic, heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it to N-formylkynurenine.[3][4] This activity is a cornerstone of an immunosuppressive mechanism frequently co-opted by tumors to evade immune surveillance.[4][5]

The expression of IDO1, often induced by pro-inflammatory cytokines like interferon-gamma (IFN-γ) within the tumor microenvironment (TME), leads to two primary immunosuppressive outcomes:

  • Tryptophan Depletion: The local depletion of tryptophan activates the GCN2 stress-response kinase in T cells, leading to cell cycle arrest and anergy.[4][6]

  • Kynurenine Accumulation: The buildup of tryptophan metabolites, collectively known as kynurenines, act as signaling molecules that promote the development and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[2][4][7]

This dual mechanism effectively cripples the anti-tumor T cell response, associating high IDO1 expression with poor prognosis in various cancers.[1][4] Consequently, the development of small-molecule inhibitors targeting IDO1 has been a major focus of drug discovery efforts, aiming to restore immune function and enhance the efficacy of other immunotherapies like checkpoint inhibitors.[1][8][9]

While several IDO1 inhibitors such as epacadostat and navoximod have been developed, the search for new chemical scaffolds with diverse mechanisms of action continues.[8][10][11] This document provides a comprehensive guide for the characterization of novel putative IDO1 inhibitors, using Phenylmethanesulfonohydrazide as a representative test compound. We will detail the essential biochemical and cell-based protocols required to validate its activity, determine its potency, and ensure its specificity, providing a robust framework for advancing new candidates from the bench to preclinical development.

Section 1: The IDO1 Pathway and Mechanisms of Inhibition

Understanding the IDO1 pathway is fundamental to designing and interpreting inhibition assays. The enzyme's activity in antigen-presenting cells (APCs) or tumor cells directly reshapes the TME to favor immune tolerance. An effective inhibitor must disrupt this catalytic process, thereby restoring local tryptophan levels and preventing the generation of immunosuppressive kynurenines.

IDO1_Pathway cluster_TME Tumor Microenvironment (TME) cluster_TumorCell Tumor Cell / APC cluster_TCell Effector T-Cell IFNg IFN-γ IDO1_exp IDO1 Gene Expression IFNg->IDO1_exp Upregulates IDO1 IDO1 Enzyme IDO1_exp->IDO1 Translates Kyn_out Kynurenine (Immunosuppressive) IDO1->Kyn_out Catalyzes Trp_req Tryptophan Required for Proliferation IDO1->Trp_req Depletes Tryptophan Trp_in L-Tryptophan (Extracellular) Trp_in->IDO1 Substrate AhR Aryl Hydrocarbon Receptor (AhR) Kyn_out->AhR Activates GCN2 GCN2 Kinase Activation Anergy T-Cell Anergy & Apoptosis Treg Treg Differentiation AhR->Treg Inhibitor Phenylmethanesulfonohydrazide (IDO1 Inhibitor) Inhibitor->IDO1 Blocks

Caption: Workflow for the cell-based IDO1 inhibition and cytotoxicity assay.

Materials and Reagents
  • Human cell line (e.g., SKOV-3 ovarian cancer cells). [12][13]* Complete cell culture medium (e.g., McCoy's 5A with 10% FBS).

  • Recombinant Human IFN-γ.

  • Phenylmethanesulfonohydrazide and Epacadostat (prepared as in Section 2).

  • Reagents for kynurenine detection (TCA, Ehrlich's Reagent).

  • Reagents for a cell viability assay (e.g., MTT or CellTiter-Glo®).

  • 96-well cell culture plates (clear for absorbance, white for luminescence).

Step-by-Step Protocol
  • Cell Seeding:

    • Seed SKOV-3 cells into 96-well plates at a density of 1 x 10⁴ cells/well. [3] * Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • IDO1 Induction and Inhibitor Treatment:

    • The next day, replace the medium with 200 µL of fresh medium containing IFN-γ (e.g., 100 ng/mL) and the desired final concentrations of the test inhibitor (Phenylmethanesulfonohydrazide) or control (Epacadostat).

    • Include 'vehicle control' wells (IFN-γ + DMSO) and 'unstimulated control' wells (no IFN-γ, no inhibitor).

    • The final DMSO concentration should not exceed 0.2%. [3]

  • Incubation:

    • Incubate the plates for 48 to 72 hours to allow for IDO1 expression and kynurenine production. [12]

  • Kynurenine Measurement:

    • After incubation, carefully collect 140 µL of the cell culture supernatant from each well. [14] * Process the supernatant for kynurenine detection as described in Section 2, steps 4.4 through 5.1.

  • Cell Viability Assay (Mandatory Control):

    • After removing the supernatant, process the remaining cells in the plate using a standard viability assay protocol (e.g., MTT or CellTiter-Glo®).

    • This step is critical to confirm that the observed decrease in kynurenine is not a result of compound-induced cytotoxicity. [3]

  • Data Analysis:

    • Calculate the kynurenine-based cellular IC50 value as described for the biochemical assay.

    • Separately, plot the percent cell viability versus the log of the inhibitor concentration to identify any cytotoxic effects. An ideal inhibitor will have a potent IC50 for IDO1 inhibition with no significant loss of cell viability at the same concentrations.

Data Presentation: Example Cellular Activity
CompoundCell LineAssay TypeIC50 Value (nM)Cytotoxicity (CC50)
Phenylmethanesulfonohydrazide SKOV-3Cellular KynurenineHypothetical Value>10,000 nM
Epacadostat (Control) SKOV-3Cellular Kynurenine~10-15 nM [13]>10,000 nM [3]

Section 4: Advanced Characterization and In Vivo Considerations

Once a compound like Phenylmethanesulfonohydrazide has demonstrated potent and specific activity in both biochemical and cellular assays, further studies are warranted to establish its therapeutic potential.

  • T-Cell Co-Culture Assays: To confirm the functional immunological consequence of IDO1 inhibition, a co-culture system can be established. Here, IDO1-expressing tumor cells are cultured with T cells (e.g., Jurkat T-cells or primary human PBMCs). The ability of the inhibitor to rescue T-cell activation and proliferation (often measured by IL-2 production or other activation markers) in the face of IDO1-mediated suppression provides powerful evidence of its immunomodulatory activity. [3]

  • In Vivo Models: Efficacy in a living system is the ultimate preclinical validation. Syngeneic mouse tumor models, where mice with a competent immune system are implanted with IDO1-expressing murine tumor cells (e.g., GL261 glioma or B16F10 melanoma), are the gold standard. [15][16]Key endpoints in these studies include:

    • Pharmacodynamics (PD): Measuring the ratio of kynurenine to tryptophan in the plasma or tumor tissue of treated animals to confirm in vivo target engagement. [8]A significant reduction in this ratio indicates successful IDO1 inhibition.

    • Anti-Tumor Efficacy: Assessing tumor growth delay or regression and overall survival, often in combination with other immunotherapies like anti-PD-1 antibodies. [2][17]

Conclusion

The comprehensive evaluation of a novel IDO1 inhibitor requires a multi-step, logical progression from direct enzymatic assessment to complex biological systems. This guide, using Phenylmethanesulfonohydrazide as a template compound, outlines the critical protocols for determining biochemical potency and confirming on-target cellular activity. By rigorously following these self-validating methodologies—including the use of positive controls and concurrent cytotoxicity assays—researchers can generate the high-quality, reliable data needed to identify promising new therapeutic candidates for cancer immunotherapy.

References

  • Munn, D. H., & Mellor, A. L. (2017). Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research, 77(24), 6795–6811. [Link]

  • Munn, D. H., & Mellor, A. L. (2017). Discovery of IDO1 inhibitors: from bench to bedside. PubMed Central. [Link]

  • Le, D. T., & Jaffee, E. M. (2019). Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis. PubMed Central. [Link]

  • Jun, H. T. (2018). IDO to I DON'T – IDO1 Inhibitor Development News. Crown Bioscience Blog. [Link]

  • Gjoerup, O., & Zauderer, M. (2019). Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy. Mount Sinai Scholars Portal. [Link]

  • OncLive. (2019). IDO Inhibitor Development Shows Fresh Signs of Life Across Tumor Types. OncLive. [Link]

  • Frontiers. (2024). IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions. Frontiers in Immunology. [Link]

  • Opitz, C. A., et al. (2014). Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors. PubMed Central. [Link]

  • Liu, X., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. PubMed Central. [Link]

  • Richards, T., & Brin, E. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. PubMed Central. [Link]

  • Uyttenhove, C., et al. (2017). In vitro and in vivo models for evaluation of inhibitors of tryptophan dioxygenases. AACR Journals. [Link]

  • Max Planck Institute. (2026). Targeting IDO1 for cancer: Novel degraders show promise in preclinical studies. Max Planck Institute. [Link]

  • ResearchGate. (2018). Cell based kynurenine assay. After IDO1 induction with IFNγ SKOV-3... ResearchGate. [Link]

  • Immusmol. (2015). The L-Kynurenine ELISA: A cell-based assay to screen IDO/TDO inhibitors. Immusmol. [Link]

  • Matuszak, E., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. PubMed Central. [Link]

  • Grobben, Y., et al. (2021). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. PubMed Central. [Link]

  • Grobben, Y., et al. (2021). Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0. Frontiers in Oncology. [Link]

  • Matuszak, E., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Taylor & Francis Online. [Link]

  • EurekAlert!. (2026). Strengthened immune defense against cancer. EurekAlert!. [Link]

  • National Institutes of Health. (2025). IDO1 inhibition enhances CLDN18.2-CAR-T cell therapy in gastrointestinal cancers by overcoming kynurenine-mediated metabolic suppression in the tumor microenvironment. National Institutes of Health. [Link]

  • Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Publications. [Link]

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Application

The Versatility of Phenylmethanesulfonohydrazide in Modern Heterocyclic Synthesis

An Application Guide for Researchers Abstract This technical guide provides an in-depth exploration of phenylmethanesulfonohydrazide as a versatile reagent in the synthesis of bioactive heterocyclic compounds. Moving bey...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of phenylmethanesulfonohydrazide as a versatile reagent in the synthesis of bioactive heterocyclic compounds. Moving beyond its role as a simple phenylhydrazine analogue, we delve into the unique reactivity imparted by the N-methanesulfonyl group, which enables its use as a stable and safe precursor for diazo compounds and carbenes. This document offers detailed application notes and step-by-step protocols for the synthesis of key heterocyclic scaffolds, including pyrazoles through distinct mechanistic pathways. We will elucidate the chemical principles that govern reaction outcomes, explain the causality behind experimental choices, and provide a comparative perspective on its utility versus traditional reagents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful synthetic tool.

Introduction: Understanding Phenylmethanesulfonohydrazide

Phenylmethanesulfonohydrazide belongs to the broader class of N-sulfonylhydrazones, which have become indispensable tools in modern organic synthesis.[1] Unlike unsubstituted phenylhydrazine, the presence of an electron-withdrawing methanesulfonyl group on the nitrogen atom dramatically alters the molecule's reactivity. This modification serves two primary purposes:

  • Stabilization: N-sulfonylhydrazones are generally stable, crystalline solids that are much safer to handle and store than their corresponding diazo compounds.[2]

  • Activation: The sulfonyl group is an excellent leaving group (as sulfinic acid), facilitating the base-promoted elimination of nitrogen gas to generate carbene intermediates under controlled conditions.[3]

The reactivity of N-sulfonylhydrazones is tunable. More strongly electron-withdrawing groups, such as the triftosyl (CF₃SO₂) group, allow for decomposition at lower temperatures compared to the commonly used tosyl (p-CH₃C₆H₄SO₂) group.[4] The methanesulfonyl (CH₃SO₂) group of phenylmethanesulfonohydrazide offers a valuable alternative, influencing reaction kinetics and substrate scope.

This guide will focus on the practical applications of phenylmethanesulfonohydrazide, first by forming the corresponding N-sulfonylhydrazone with an aldehyde or ketone, which then serves as the key intermediate for subsequent cyclization reactions.

Synthesis of Pyrazole Derivatives

Pyrazoles are a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs.[5][6] Phenylmethanesulfonohydrazide, via its derived N-sulfonylhydrazones, offers sophisticated routes to this scaffold.

Pathway A: [3+2] Cycloaddition via Carbene Intermediate

In this pathway, the N-sulfonylhydrazone acts as a carbene precursor. The reaction proceeds via a [3+2] cycloaddition of the in-situ generated diazo intermediate with a suitable dipolarophile, such as an alkyne. This method is powerful for creating highly substituted pyrazoles with predictable regioselectivity.

Mechanism Insight: The reaction is initiated by a base, which deprotonates the hydrazone. This triggers the elimination of methanesulfinic acid and dinitrogen, leading to a transient diazo compound. The diazo compound can then undergo cycloaddition. This approach is a metal-free alternative to many traditional methods.[7]

G cluster_prep Step 1: Hydrazone Formation cluster_cyclo Step 2: [3+2] Cycloaddition ketone Aldehyde/Ketone (R1-CO-R2) hydrazone N-Sulfonylhydrazone Intermediate ketone->hydrazone + pmsh Phenylmethane- sulfonohydrazide pmsh->hydrazone base Base (e.g., DBU) diazo Diazo Intermediate [R1-C(N2)-R2] hydrazone->diazo - CH3SO2H - N2 base->hydrazone pyrazole Substituted Pyrazole diazo->pyrazole alkyne Alkyne (R3-C≡C-R4) alkyne->pyrazole +

Caption: Workflow for pyrazole synthesis via [3+2] cycloaddition.

Experimental Protocol: Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol is adapted from established procedures for N-tosylhydrazones.[7]

  • Step A: Formation of the Phenylmethanesulfonylhydrazone.

    • To a solution of the desired aldehyde or ketone (1.0 eq.) in methanol (0.2 M), add phenylmethanesulfonohydrazide (1.05 eq.).

    • Add a catalytic amount of acetic acid (3-4 drops).

    • Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting carbonyl compound.

    • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure. The crude hydrazone is often of sufficient purity for the next step.

  • Step B: Cycloaddition Reaction.

    • In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the N-sulfonylhydrazone (1.0 eq.) and the substituted alkyne (1.2 eq.) in a suitable solvent like toluene or acetonitrile (0.1 M).

    • Add a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq.).

    • Heat the reaction mixture to 80-110 °C and monitor by TLC. The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired pyrazole.

EntryHydrazone PrecursorAlkyneYield (%)*
1Acetophenone derivedPhenylacetylene75
2Benzaldehyde derived1-Phenyl-1-propyne72
3Cyclohexanone derivedEthyl propiolate68
Yields are representative based on analogous reactions with N-tosylhydrazones and may vary.
Pathway B: Synthesis of N-Sulfonyl Pyrazoles

A more recent strategy allows for the synthesis of pyrazoles where the methanesulfonyl group is retained on the pyrazole nitrogen. This is achieved through the acid-promoted cyclization of a sulfonyl hydrazine with an enaminone. This method provides direct access to a class of compounds with distinct substitution patterns and potential biological activities.[8]

Mechanism Insight: The reaction is catalyzed by a Brønsted acid like p-toluenesulfonic acid (p-TSA). The enaminone acts as a 1,3-dielectrophile precursor. The hydrazine first attacks the β-carbon of the enaminone, followed by intramolecular cyclization and elimination of dimethylamine and water to form the aromatic pyrazole ring.

G pmsh Phenylmethane- sulfonohydrazide intermediate Adduct Intermediate pmsh->intermediate + enaminone N,N-Dimethyl Enaminone enaminone->intermediate acid p-TSA (cat.) acid->intermediate H+ pyrazole 3-Substituted N-Sulfonyl Pyrazole intermediate->pyrazole - H2O - HN(CH3)2

Caption: Workflow for N-sulfonyl pyrazole synthesis.

Experimental Protocol: Synthesis of 3-Aryl-1-(phenylmethanesulfonyl)pyrazoles

This protocol is based on the p-TSA promoted cyclization method.[8]

  • To a solution of the N,N-dimethyl enaminone (1.0 eq.) in 1,2-dichloroethane (DCE) (0.2 M), add phenylmethanesulfonohydrazide (1.2 eq.).

  • Add p-toluenesulfonic acid monohydrate (p-TSA·H₂O) (20 mol%).

  • Heat the reaction mixture to reflux (approx. 85 °C) for 3-6 hours, monitoring progress by TLC.

  • After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.

  • Separate the layers and extract the aqueous layer twice with dichloromethane (DCM).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-sulfonyl pyrazole.

EntryEnaminone Substituent (Aryl)Yield (%)*
1Phenyl85
24-Chlorophenyl81
34-Methoxyphenyl88
42-Naphthyl76
Yields are representative based on the cited literature for sulfonyl hydrazines.[8]

Application in Indole Synthesis: A Cautionary Note

The Fischer indole synthesis is a classic and powerful method for constructing the indole nucleus from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[9][10] The mechanism involves the formation of a phenylhydrazone, which tautomerizes to an enamine, followed by a critical acid-catalyzed[3][3]-sigmatropic rearrangement.[11]

Causality: Why Phenylmethanesulfonohydrazide is Unsuitable for Classic Fischer Synthesis

Attempting the Fischer indole synthesis with phenylmethanesulfonohydrazide is generally unsuccessful. The presence of the strongly electron-withdrawing N-methanesulfonyl group fundamentally alters the required electronic properties of the intermediate hydrazone:

  • Reduced Nucleophilicity: The N-sulfonyl group deactivates the second nitrogen atom, hindering the protonation and subsequent tautomerization steps that are crucial for the sigmatropic rearrangement.

  • Favored Elimination: As discussed previously, the N-sulfonylhydrazone moiety is primed to undergo elimination to form a diazo/carbene species, a pathway that competes with and typically dominates over the Fischer cyclization route, especially under thermal or basic conditions.

Therefore, researchers should not employ phenylmethanesulfonohydrazide as a direct substitute for phenylhydrazine in traditional Fischer indole protocols. Instead, N-sulfonylhydrazones can be used to synthesize indoles via alternative, carbene-based mechanisms, such as C-H insertion into an adjacent aromatic ring, though this requires specific substrates and catalysts.

Synthesis of Pyridazinone Derivatives

Pyridazinones are six-membered heterocyclic compounds that are prevalent in medicinal chemistry, often exhibiting cardiovascular, anti-inflammatory, or anticancer properties.[12][13] A common synthetic route involves the cyclocondensation of a γ-ketoacid with a hydrazine derivative.

Using phenylmethanesulfonohydrazide in this reaction is expected to yield an N-substituted pyridazinone, where the phenylmethanesulfonyl moiety remains intact on the nitrogen atom.

Mechanism Insight: The reaction proceeds by initial formation of a hydrazone with the ketone carbonyl of the γ-ketoacid. This is followed by an intramolecular nucleophilic attack of the terminal hydrazine nitrogen onto the carboxylic acid carbonyl, leading to cyclization and dehydration to form the stable pyridazinone ring.

G ketoacid γ-Ketoacid hydrazone Hydrazone Intermediate ketoacid->hydrazone + pmsh Phenylmethane- sulfonohydrazide pmsh->hydrazone pyridazinone N-Substituted Pyridazinone hydrazone->pyridazinone Intramolecular Cyclization (-H2O)

Caption: General workflow for N-substituted pyridazinone synthesis.

Experimental Protocol: Synthesis of 2-(Phenylmethanesulfonyl)-6-aryl-4,5-dihydropyridazin-3(2H)-one

  • In a round-bottom flask, dissolve the appropriate γ-ketoacid (e.g., 4-oxo-4-phenylbutanoic acid) (1.0 eq.) and phenylmethanesulfonohydrazide (1.1 eq.) in a suitable solvent such as glacial acetic acid or ethanol (0.2 M).

  • Heat the mixture to reflux (80-120 °C) for 4-8 hours. Monitor the reaction's progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, pour the reaction mixture into ice-water. Collect the resulting solid by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified pyridazinone derivative.

Conclusion

Phenylmethanesulfonohydrazide is a potent and multifaceted reagent for modern heterocyclic synthesis. Its true value is realized when its N-sulfonylhydrazone derivatives are utilized as stable and versatile precursors for reactive intermediates. While it is not a suitable substrate for the classical Fischer indole synthesis, it provides elegant and efficient pathways for the construction of medicinally relevant pyrazoles and N-substituted pyridazinones. By understanding the underlying mechanistic principles governed by the methanesulfonyl group, researchers can unlock novel synthetic routes and expand their chemical toolbox for drug discovery and development.

References

  • Globe Thesis. (2022). Sulfonyl Hydrazone-involved Cyclization Reactions. [Link]

  • Synform. (2016). One-Step Synthesis of Sulfonamides from N-Tosylhydrazones. [Link]

  • ResearchGate. (n.d.). Discovery of easily decomposable N‐sulfonyl hydrazones. [Link]

  • ACS Publications. (2022). N-Triftosylhydrazones: A New Chapter for Diazo-Based Carbene Chemistry. [Link]

  • ACS Publications. (n.d.). The Carbene Chemistry of N-Sulfonyl Hydrazones: The Past, Present, and Future. [Link]

  • ResearchGate. (n.d.). Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA. [Link]

  • PubMed. (n.d.). One-Step Synthesis of Sulfonamides from N-Tosylhydrazones. [Link]

  • Taylor & Francis Online. (2022). N-tosylhydrazones as acceptors for nucleophilic alkyl radicals in photoredox catalysis: A short case study on possible side reactions. [Link]

  • Taylor & Francis Online. (2022). N-tosylhydrazones as acceptors for nucleophilic alkyl radicals in photoredox catalysis: A short case study on possible side reactions. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. [Link]

  • National Institutes of Health. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazole derivatives from 2-hydrazino-4,4-diphenyl-1H-imidazol-5(4H)-one (2). [Link]

  • National Institutes of Health. (n.d.). Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Exploring Potential. (n.d.). Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. [Link]

  • DergiPark. (n.d.). Synthesis of Some New Pyrazoles. [Link]

  • National Institutes of Health. (n.d.). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. [Link]

  • ResearchGate. (n.d.). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. [Link]

  • Scholarly Community Encyclopedia. (n.d.). Synthesis and Reactions of Sulphone Hydrazides. [Link]

  • National Institutes of Health. (2022). Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution. [Link]

  • ResearchGate. (n.d.). Reinvestigation of the Reaction of Phenacyl Malononitrile with Hydrazines under Solvent conditions. [Link]

Sources

Method

Application Note: Phenylmethanesulfonohydrazide in Antimicrobial Research

Introduction: The Growing Need for Novel Antimicrobial Agents The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. This escalating crisis necessitates the exploration of novel...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Need for Novel Antimicrobial Agents

The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. This escalating crisis necessitates the exploration of novel chemical scaffolds with potential antimicrobial activity. Phenylmethanesulfonohydrazide and its derivatives, belonging to the sulfonohydrazide class of compounds, have emerged as a promising area of investigation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Phenylmethanesulfonohydrazide for antimicrobial studies. We will delve into its potential mechanisms of action, detailed protocols for susceptibility testing, and best practices for data interpretation, all grounded in authoritative scientific standards.

The core structure of Phenylmethanesulfonohydrazide combines a sulfonamide and a hydrazone moiety, both of which are recognized pharmacophores in various therapeutic agents. Sulfonamides, the first class of synthetic antimicrobial agents, are known to act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1][2] This disruption of folate metabolism ultimately inhibits the synthesis of nucleic acids, leading to a bacteriostatic effect.[1] More recent studies on sulfonohydrazide compounds suggest they may also possess alternative mechanisms of action, such as the inhibition of diguanylate cyclases (DGCs), enzymes crucial for the synthesis of cyclic di-GMP, a second messenger that plays a pivotal role in bacterial biofilm formation.[3] This dual-target potential makes Phenylmethanesulfonohydrazide a particularly interesting candidate for further investigation.

This guide is designed to be a self-validating system, with each protocol rooted in the robust and globally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI). By adhering to these methodologies, researchers can ensure the generation of accurate, reproducible, and comparable data, which is paramount for the rigorous evaluation of a new potential antimicrobial agent.

PART 1: Foundational Protocols for Antimicrobial Evaluation

The following sections provide detailed, step-by-step protocols for the initial assessment of the antimicrobial properties of Phenylmethanesulfonohydrazide. These methods are adapted from the CLSI M07 and M02 standards for broth dilution and disk diffusion testing, respectively.[1][2][3][4][5][6][7][8][9]

Preparation of Phenylmethanesulfonohydrazide Stock Solutions

The accurate preparation of stock solutions is the cornerstone of reliable antimicrobial susceptibility testing. Phenylmethanesulfonohydrazide is generally insoluble in water but soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[10][11][12]

Causality Behind Experimental Choices:

  • Solvent Selection: DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds and is miscible with water and culture media.[11][12] Its use at low concentrations in final assays is generally considered to have minimal impact on bacterial growth.

  • Sterilization: Filter sterilization is employed to prevent degradation of the heat-labile Phenylmethanesulfonohydrazide and to eliminate any potential microbial contamination from the stock solution.

  • Storage: Storage at -20°C or lower in small aliquots minimizes degradation from repeated freeze-thaw cycles and exposure to light. The stability of compounds in DMSO, even with some water content, has been shown to be reliable over extended periods when stored properly.[13]

Protocol:

  • Materials:

    • Phenylmethanesulfonohydrazide powder

    • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Sterile 0.22 µm syringe filters

  • Procedure:

    • Accurately weigh the desired amount of Phenylmethanesulfonohydrazide powder using an analytical balance.

    • In a sterile environment (e.g., a biological safety cabinet), dissolve the powder in the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL or 100 mM). Ensure complete dissolution.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, amber tube.

    • Aliquot the sterile stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • Store the aliquots at -20°C or -80°C, protected from light.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This protocol is based on the CLSI M07 standard.[2][3][8][9][14]

Causality Behind Experimental Choices:

  • Mueller-Hinton Broth (MHB): Cation-adjusted MHB is the standard medium for susceptibility testing of most non-fastidious bacteria as it has defined levels of divalent cations (Ca²⁺ and Mg²⁺) which can affect the activity of some antimicrobial agents.

  • Inoculum Standardization: The bacterial inoculum is standardized to a 0.5 McFarland turbidity standard to ensure a consistent starting bacterial density (approximately 1.5 x 10⁸ CFU/mL), which is crucial for reproducible MIC values.

  • Serial Dilutions: A two-fold serial dilution series provides a logarithmic concentration gradient to precisely determine the MIC.

  • Controls: The inclusion of a growth control (no compound) and a sterility control (no bacteria) are essential for validating the experimental results.

Protocol:

  • Materials:

    • Sterile 96-well microtiter plates

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Bacterial culture in the logarithmic growth phase

    • 0.5 McFarland turbidity standard

    • Phenylmethanesulfonohydrazide stock solution

    • Sterile saline or phosphate-buffered saline (PBS)

    • Multichannel pipette

  • Procedure:

    • Prepare a bacterial inoculum by suspending isolated colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

    • In the first column of the 96-well plate, add a specific volume of CAMHB. Then add the Phenylmethanesulfonohydrazide stock solution to achieve the desired starting concentration.

    • Perform a two-fold serial dilution of the compound across the plate by transferring half the volume from one well to the next.

    • Inoculate each well (except the sterility control well) with the prepared bacterial suspension.

    • Include a growth control well (inoculum without the compound) and a sterility control well (broth without inoculum).

    • Seal the plate and incubate at 35-37°C for 16-20 hours.

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of Phenylmethanesulfonohydrazide that shows no visible growth.

PART 2: Advanced Antimicrobial Characterization

Beyond the initial determination of inhibitory activity, a deeper understanding of the antimicrobial potential of Phenylmethanesulfonohydrazide requires further investigation into its bactericidal effects and its activity in a different testing format.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a logical follow-up to the MIC determination.

Causality Behind Experimental Choices:

  • Subculturing from MIC wells: By subculturing from the clear wells of the MIC plate, we can differentiate between bacteriostatic (inhibition of growth) and bactericidal (killing) activity.

  • Agar Plates: A non-selective agar medium is used to allow for the growth of any surviving bacteria.

Protocol:

  • Materials:

    • MIC plate from the previous experiment

    • Sterile Mueller-Hinton Agar (MHA) plates

    • Calibrated microbiological loop or sterile pipette tips

  • Procedure:

    • Following the MIC determination, select the wells that showed no visible growth (the MIC well and wells with higher concentrations).

    • Using a calibrated loop or pipette, subculture a small aliquot (e.g., 10 µL) from each of these clear wells onto a fresh MHA plate.

    • Streak the aliquot evenly across a section of the agar plate.

    • Incubate the MHA plates at 35-37°C for 18-24 hours.

    • After incubation, count the number of colonies on each streak. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Disk Diffusion Susceptibility Testing

The disk diffusion method is a qualitative test that assesses the susceptibility of a bacterium to an antimicrobial agent. This protocol is based on the CLSI M02 standard.[1][4][5][6][7]

Causality Behind Experimental Choices:

  • Mueller-Hinton Agar (MHA): MHA is the standard medium for disk diffusion as it supports the growth of most common pathogens and does not interfere with the diffusion of the antimicrobial agent.

  • Standardized Inoculum: A standardized bacterial lawn is crucial for obtaining reproducible zones of inhibition.

  • Zone of Inhibition: The diameter of the zone of inhibition is inversely proportional to the MIC of the compound.

Protocol:

  • Materials:

    • Sterile MHA plates

    • Sterile filter paper disks (6 mm diameter)

    • Phenylmethanesulfonohydrazide solution of a known concentration

    • Bacterial culture standardized to a 0.5 McFarland standard

    • Sterile cotton swabs

    • Calipers or a ruler

  • Procedure:

    • Impregnate sterile filter paper disks with a known amount of the Phenylmethanesulfonohydrazide solution. Allow the solvent to evaporate completely in a sterile environment.

    • Prepare a bacterial lawn by dipping a sterile cotton swab into a standardized bacterial suspension (0.5 McFarland) and streaking it evenly across the entire surface of an MHA plate in three different directions.

    • Allow the plate to dry for a few minutes.

    • Aseptically place the Phenylmethanesulfonohydrazide-impregnated disks onto the surface of the agar.

    • Gently press the disks to ensure complete contact with the agar.

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

    • After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

PART 3: Data Presentation and Visualization

Clear and concise presentation of data is essential for the interpretation and comparison of results.

Quantitative Data Summary
ExperimentParameterTest OrganismResult (µg/mL or mm)
Broth MicrodilutionMICStaphylococcus aureus ATCC 29213Example: 16
Bro.th MicrodilutionMICEscherichia coli ATCC 25922Example: 64
MBC DeterminationMBCStaphylococcus aureus ATCC 29213Example: 32
Disk DiffusionZone of InhibitionStaphylococcus aureus ATCC 29213Example: 18 mm
Disk DiffusionZone of InhibitionEscherichia coli ATCC 25922Example: 12 mm

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results for Phenylmethanesulfonohydrazide.

Experimental Workflow Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Standardize Bacterial Inoculum (0.5 McFarland) C Inoculate wells with standardized bacteria A->C B Prepare Serial Dilutions of Phenylmethanesulfonohydrazide in 96-well plate B->C D Incubate at 37°C for 16-20 hours C->D E Visually assess for turbidity D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for MIC determination using broth microdilution.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_application Application & Incubation cluster_analysis Analysis A Prepare Bacterial Lawn on Mueller-Hinton Agar C Place disks on inoculated agar surface A->C B Impregnate sterile disks with Phenylmethanesulfonohydrazide B->C D Incubate at 37°C for 16-20 hours C->D E Measure Zone of Inhibition (diameter in mm) D->E

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Phenylmethanesulfonohydrazide Synthesis

Welcome to the technical support center for the synthesis of Phenylmethanesulfonohydrazide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insight...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Phenylmethanesulfonohydrazide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the synthesis, purification, and troubleshooting of this important reagent. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring a robust and reproducible protocol.

Safety First: Essential Handling Protocols

This synthesis involves highly reactive and hazardous materials. A thorough understanding of safety protocols is non-negotiable.

Q: What are the primary hazards associated with the reactants, phenylmethanesulfonyl chloride and hydrazine?

A: Both starting materials present significant risks.

  • Phenylmethanesulfonyl Chloride: This compound is a lachrymator and is corrosive, causing severe skin burns and eye damage. It reacts violently with water, releasing toxic hydrogen chloride (HCl) gas.[1] It is also sensitive to moisture and air.[1]

  • Hydrazine (and its hydrates): Hydrazine is dangerously unstable in its anhydrous form and is corrosive, toxic, and a suspected carcinogen.[2] It can detonate even without oxygen.[2] For this synthesis, hydrazine hydrate (e.g., 64% or 85% solution in water) is strongly recommended as it is less toxic and flammable.[2] Even in hydrate form, it is corrosive and toxic and must be handled with extreme care.[3][4]

Q: What is the mandatory Personal Protective Equipment (PPE) for this procedure?

A: Given the hazards, the following minimum PPE is required:

  • Eye Protection: ANSI Z87.1-compliant safety goggles and a full-face shield are essential to protect against splashes.[2]

  • Hand Protection: Use chemically resistant gloves. Butyl rubber or Viton are excellent choices for handling hydrazine, while nitrile or chloroprene gloves offer splash protection.[2] Always consult a glove selection chart.

  • Body Protection: A flame-resistant lab coat worn over full-length pants and closed-toe shoes is mandatory. A chemical-resistant apron should be worn over the lab coat.[2][4]

  • Respiratory Protection: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of toxic vapors.[3]

Q: How should I properly store and handle these reagents?

A: Strict storage and handling protocols are crucial for safety.

  • Storage: Store reagents in a cool, dry, well-ventilated area away from incompatible materials like oxidizing agents, acids, and moisture.[1][4] Phenylmethanesulfonyl chloride should be kept in a tightly sealed container in a corrosives cabinet. Hydrazine hydrate should be stored under a nitrogen blanket if possible and away from heat or ignition sources.[4]

  • Handling: Always dispense these chemicals in a fume hood.[3] Have an emergency eyewash station and safety shower readily accessible. Ensure that spill kits appropriate for corrosive and flammable materials are available. Never work alone when performing this synthesis.

Core Synthesis Protocol

This section provides a reliable, step-by-step protocol for the synthesis of phenylmethanesulfonohydrazide, adapted from a well-established procedure for a similar sulfonyl hydrazide.[5] The Q&A format explains the reasoning behind each critical step.

Q: What is a robust and reproducible protocol for synthesizing Phenylmethanesulfonohydrazide?

A: The following protocol is based on the nucleophilic substitution of chloride from phenylmethanesulfonyl chloride by hydrazine. An excess of hydrazine is used both as the nucleophile and as a base to neutralize the HCl byproduct.

Reagent and Equipment Setup
ReagentMolar Mass ( g/mol )QuantityMolesRole
Phenylmethanesulfonyl Chloride190.6419.06 g0.10Electrophile
Hydrazine Hydrate (~64%)50.0615.6 g (~10 g N₂H₄)~0.20Nucleophile & Base
Tetrahydrofuran (THF)72.11100 mL-Solvent
Deionized Water18.02~300 mL-Anti-solvent
Step-by-Step Experimental Protocol
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve phenylmethanesulfonyl chloride (0.10 mol) in 100 mL of tetrahydrofuran (THF).

    • Why THF? THF is an excellent solvent for the sulfonyl chloride and is miscible with the aqueous hydrazine hydrate solution, ensuring a homogeneous reaction mixture.[5]

  • Initial Cooling: Cool the stirred THF solution to 0-5 °C using an ice-salt bath.

    • Why cool the reaction? The reaction between a sulfonyl chloride and hydrazine is highly exothermic. Adding the hydrazine to a cold solution allows for better temperature control, minimizing the formation of side products and preventing the reaction from becoming dangerously vigorous.[5]

  • Nucleophilic Addition: Slowly add the hydrazine hydrate (0.20 mol) dropwise via the dropping funnel over 30-45 minutes. The key is to maintain the internal temperature of the reaction mixture below 10 °C.

    • Why slow addition and excess hydrazine? Slow addition is critical for temperature control. A twofold excess of hydrazine ensures that all the sulfonyl chloride reacts and provides a basic medium to neutralize the generated HCl, forming hydrazinium chloride.[5]

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 60 minutes to ensure the reaction goes to completion. A white precipitate of hydrazinium chloride will form.

  • Product Isolation (Precipitation): Pour the reaction mixture into 300 mL of ice-cold deionized water with vigorous stirring. The phenylmethanesulfonohydrazide product will precipitate as a white solid.

    • Why add to water? The desired product is poorly soluble in water, while the THF, unreacted hydrazine, and hydrazinium chloride byproduct are soluble. This step effectively separates the product from the bulk of the impurities. This is known as "crashing out" or anti-solvent precipitation.

  • Collection and Washing: Collect the white precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold deionized water (2 x 50 mL) to remove any remaining water-soluble impurities.

  • Drying: Air-dry the collected solid on the filter for 30 minutes, then transfer it to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum desiccator. This crude product is often pure enough for many applications but can be further purified by recrystallization.

Experimental Workflow Diagram

G cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation setup Dissolve Phenylmethanesulfonyl Chloride in THF cool Cool to 0-5 °C setup->cool add Add Hydrazine Hydrate dropwise (< 10 °C) cool->add stir Stir at RT for 1 hr add->stir precipitate Pour into ice-water to precipitate product stir->precipitate filtrate Collect solid by vacuum filtration precipitate->filtrate wash Wash with cold water filtrate->wash dry Dry product under vacuum wash->dry end end dry->end Crude Phenylmethanesulfonohydrazide

Caption: General workflow for Phenylmethanesulfonohydrazide synthesis.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. This section addresses the most common issues encountered during the synthesis.

Q: My reaction yielded very little or no product. What are the most likely causes?

A: Low or no yield is a common problem that can usually be traced back to a few key areas.[6]

Potential CauseScientific ExplanationRecommended Solution
Poor Reagent Quality Phenylmethanesulfonyl chloride readily hydrolyzes upon exposure to atmospheric moisture, rendering it unreactive. Old hydrazine hydrate can decompose or change in concentration.Use a fresh, unopened bottle of phenylmethanesulfonyl chloride or purify it before use. Ensure the hydrazine hydrate is from a reliable source and has been stored properly.[7]
Incorrect Stoichiometry An insufficient amount of hydrazine will lead to incomplete conversion of the starting material.Accurately weigh the starting materials. Using at least a twofold molar excess of hydrazine is recommended to drive the reaction to completion and neutralize HCl.[5]
Reaction Temperature Too High If the temperature is not controlled during hydrazine addition, side reactions can occur, such as the formation of N,N'-bis(phenylmethylsulfonyl)hydrazine, which consumes two equivalents of the sulfonyl chloride.[5]Maintain the reaction temperature below 10 °C during the addition of hydrazine. Use a properly sized ice bath and monitor the internal thermometer closely.
Insufficient Reaction Time The reaction may be slow, especially at lower temperatures. If the reaction is quenched prematurely, a significant amount of starting material may remain unreacted.After hydrazine addition, ensure the reaction is stirred for at least an hour at room temperature to allow for complete conversion.[5] Monitor by TLC if possible.
Loss During Workup If too much solvent is used during recrystallization or if the product has some solubility in water, yields can be diminished.Use the minimum amount of hot solvent necessary for recrystallization. Ensure the water used for precipitation and washing is ice-cold to minimize product loss.

Q: My product is an oil or a sticky solid that won't crystallize. How can I fix this?

A: Oiling out instead of crystallizing is a classic purification problem, usually caused by impurities depressing the melting point or the presence of residual solvent.

  • Confirm Purity: First, analyze the crude material by TLC or ¹H NMR to see if it's primarily your product or a mixture of impurities. If it's very impure, a different purification method like column chromatography may be needed.

  • Troubleshoot Recrystallization:

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic glass fragments can serve as nucleation sites to induce crystallization.[8]

    • Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.[9]

    • Re-evaluate Your Solvent: The solvent may be too good, keeping the product dissolved even when cold. Try adding a miscible "anti-solvent" (one in which your product is insoluble) dropwise to the solution until it just becomes cloudy, then warm slightly to clarify and cool again.[8]

    • Concentrate the Solution: You may have used too much solvent. Gently heat the solution to boil off some of the solvent to create a more saturated solution, then attempt to cool and crystallize again.[8]

    • Cool Slowly: Do not rush the cooling process by placing the hot solution directly into an ice bath.[8] Allow it to cool slowly to room temperature first, which encourages the formation of a pure crystal lattice.

Q: The final product is yellow or brown instead of white. What are these impurities and how can I remove them?

A: A discolored product indicates the presence of impurities, which could be from starting materials or side reactions.

  • Cause: The discoloration is often due to minor, highly colored byproducts from the degradation of hydrazine or air oxidation.

  • Solution - Decolorizing Charcoal: The most effective solution is to use activated (decolorizing) charcoal during recrystallization.

    • Dissolve the crude, discolored product in the minimum amount of a suitable hot recrystallization solvent (e.g., ethanol or methanol/water).

    • Add a very small amount (1-2% by weight) of activated charcoal to the hot solution.

    • Swirl and keep the solution hot for a few minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent the product from crystallizing in the funnel.

    • Allow the clear, colorless filtrate to cool slowly to crystallize the pure, white product.

Purification & Characterization FAQs

Q: What is the best way to purify the crude Phenylmethanesulfonohydrazide?

A: Recrystallization is the most common and effective method for purifying solid organic compounds. The goal is to select a solvent that dissolves the compound well when hot but poorly when cold.[9] For sulfonyl hydrazides, ethanol or a methanol-water mixture are often good starting points.

Recrystallization Workflow Diagram```dot

G cluster_dissolve 1. Dissolution cluster_crystallize 2. Crystallization cluster_isolate 3. Isolation dissolve Dissolve crude product in minimum hot solvent charcoal Add decolorizing charcoal (if needed) dissolve->charcoal hot_filter Hot gravity filter to remove insoluble impurities charcoal->hot_filter cool_rt Cool filtrate slowly to room temperature hot_filter->cool_rt cool_ice Cool in ice bath to maximize crystal formation cool_rt->cool_ice vac_filter Collect crystals by vacuum filtration cool_ice->vac_filter wash Wash with ice-cold solvent vac_filter->wash dry Dry pure crystals wash->dry end end dry->end Pure Phenylmethanesulfonohydrazide

Caption: Key steps in the synthesis mechanism.

  • Nucleophilic Attack: A nitrogen atom of the hydrazine molecule attacks the electrophilic sulfur atom of phenylmethanesulfonyl chloride.

  • Chloride Elimination: The tetrahedral intermediate collapses, eliminating the chloride ion as a good leaving group.

  • Deprotonation: A second molecule of hydrazine acts as a base to remove a proton from the newly formed sulfonyl hydrazide, yielding the final neutral product and hydrazinium chloride.

Q: What are the most likely side reactions to be aware of?

A: The primary side reaction of concern is the formation of N,N'-bis(phenylmethylsulfonyl)hydrazine . This occurs if a molecule of the already-formed product attacks a second molecule of phenylmethanesulfonyl chloride. This is more likely to happen if:

  • The reaction temperature is too high, providing enough activation energy for the less nucleophilic product to react.

  • The phenylmethanesulfonyl chloride is used in excess relative to the hydrazine.

Using a twofold or greater excess of hydrazine and maintaining low reaction temperatures are the key strategies to suppress this side reaction. [5]

References

  • Columbia University. Recrystallization - Single Solvent. Available from: [Link]

  • UNC Charlotte. Hydrazine and Other Corrosive and Flammable PHS. Available from: [Link]

  • University of Wisconsin-Milwaukee. Laboratory Safety Standard Operating Procedure (SOP) - Hydrazine. Available from: [Link]

  • Cole-Parmer. Material Safety Data Sheet - 1-[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Hayden-McNeil Lab Simulations. Recrystallization. YouTube, 2013. Available from: [Link]

  • University of Notre Dame, Risk Management and Safety. Hydrazine - Risk Management and Safety. Available from: [Link]

  • Professor Dave Explains. Recrystallization. YouTube, 2020. Available from: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

  • Chemistry Stack Exchange. Cyclisation reaction through hydrazine. Available from: [Link]

  • Organic Syntheses. p-Toluenesulfonylhydrazide. Available from: [Link]

  • Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available from: [Link]

  • Reddit. Gabriel synthesis troubleshooting. Available from: [Link]

  • Bitesize Bio. 11 Reasons Why Your Plasmid Yield is Low & Easy Fixes. Available from: [Link]

  • PacBio. Guide - Low Yield Troubleshooting. Available from: [Link]

Sources

Optimization

Technical Support Center: Optimizing Phenylmethanesulfonohydrazide Synthesis

Welcome to the technical support center for the synthesis of Phenylmethanesulfonohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insight...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Phenylmethanesulfonohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental hurdles. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Reaction Overview: The Chemistry of Sulfonohydrazide Formation

The synthesis of phenylmethanesulfonohydrazide is fundamentally a nucleophilic substitution reaction. It proceeds by reacting phenylmethanesulfonyl chloride with hydrazine hydrate. A critical aspect of this synthesis is the stoichiometry; two molar equivalents of hydrazine are required for optimal yield. The first equivalent acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The second equivalent functions as a base, neutralizing the hydrochloric acid (HCl) generated in situ. This prevents the protonation of the remaining hydrazine, which would render it non-nucleophilic and halt the reaction.[1][2]

Reaction_Mechanism PMSCl Phenylmethanesulfonyl Chloride (C₆H₅CH₂SO₂Cl) Product Phenylmethanesulfonohydrazide (C₆H₅CH₂SO₂NHNH₂) PMSCl->Product Nucleophilic Attack by Hydrazine1 Hydrazine1 Hydrazine (H₂NNH₂) Hydrazine2 Hydrazine (H₂NNH₂) (as Base) Byproduct Hydrazine Hydrochloride (H₂NNH₃⁺Cl⁻) Product->Byproduct

Caption: Reaction mechanism for Phenylmethanesulfonohydrazide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of hydrazine hydrate to phenylmethanesulfonyl chloride?

A1: The optimal ratio is 2:1 of hydrazine hydrate to sulfonyl chloride.[1] Using less than two equivalents of hydrazine will result in a lower yield, as there will be insufficient base to neutralize the HCl byproduct. This leads to the protonation of the hydrazine nucleophile, effectively stopping the reaction.

Q2: What is the ideal temperature range for this reaction?

A2: The reaction should be conducted at low temperatures, typically between 0°C and 25°C.[1] Many established procedures recommend maintaining the temperature between 10°C and 20°C during the addition of hydrazine.[3] Exceeding this temperature range, especially by warming the mixture, can promote a side reaction that yields the corresponding sulfonic acid, significantly reducing the desired product yield.[1]

Q3: Which solvents are recommended for this synthesis?

A3: A variety of organic solvents can be used, including tetrahydrofuran (THF), dioxane, ethanol, and ether.[1] THF is an excellent choice as it effectively dissolves the sulfonyl chloride and is relatively easy to remove after the reaction.[3]

Q4: How long should the reaction be stirred?

A4: After the complete addition of hydrazine, stirring is typically continued for a short period, around 15 to 30 minutes, at a low temperature to ensure the reaction goes to completion.[3] Reaction progress can be monitored using an appropriate analytical technique like Thin Layer Chromatography (TLC).

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Troubleshooting_Workflow Start Problem Encountered: Low Yield or Impurities Check_Yield Is the yield significantly low? Start->Check_Yield Check_Purity Does analysis show impurities? Check_Yield->Check_Purity No Stoichiometry Cause: Incorrect Stoichiometry (Hydrazine < 2 equiv) Check_Yield->Stoichiometry Yes Temperature Cause: High Reaction Temp. (>25°C) Check_Yield->Temperature Yes Hydrolysis Cause: Sulfonyl Chloride Hydrolysis Check_Yield->Hydrolysis Yes Dimer Cause: N,N'-Disulfonylhydrazide ('Dimer') Formation Check_Purity->Dimer Yes Unreacted Cause: Unreacted Starting Material Check_Purity->Unreacted Yes Sol_Stoichiometry Solution: Use 2 molar equivalents of hydrazine hydrate. Stoichiometry->Sol_Stoichiometry Sol_Temp Solution: Maintain temp at 10-20°C using an ice bath. Temperature->Sol_Temp Sol_Hydrolysis Solution: Use anhydrous solvent and dry glassware. Run under N₂. Hydrolysis->Sol_Hydrolysis Sol_Dimer Solution: Add sulfonyl chloride solution slowly to the hydrazine. Dimer->Sol_Dimer Sol_Unreacted Solution: Increase reaction time slightly and monitor via TLC. Unreacted->Sol_Unreacted

Caption: Troubleshooting workflow for Phenylmethanesulfonohydrazide synthesis.

Issue 1: The reaction yield is much lower than expected.

  • Potential Cause A: Incorrect Stoichiometry.

    • Causality: As detailed in the FAQs, a 2:1 molar ratio of hydrazine hydrate to sulfonyl chloride is essential. The second equivalent of hydrazine acts as a scavenger for the HCl produced. Without it, the reaction medium becomes acidic, protonating the nucleophilic hydrazine and halting the synthesis.[1][2]

    • Solution: Carefully calculate and measure the reactants to ensure a 2:1 molar ratio. It is often beneficial to use a slight excess of hydrazine (e.g., 2.1 equivalents).

  • Potential Cause B: High Reaction Temperature.

    • Causality: Sulfonyl chlorides can react with hydrazine at elevated temperatures to form sulfonic acids as the predominant product, rather than the desired sulfonohydrazide.[1] This is a competing reaction pathway that becomes significant at temperatures above 25-30°C.

    • Solution: Maintain strict temperature control throughout the addition of reactants. Use an ice bath to keep the reaction mixture between 10-20°C.[3]

  • Potential Cause C: Hydrolysis of Phenylmethanesulfonyl Chloride.

    • Causality: Sulfonyl chlorides are sensitive to moisture and can readily hydrolyze to the corresponding sulfonic acid, which is unreactive towards hydrazine under these conditions.[2]

    • Solution: Ensure all glassware is thoroughly oven-dried before use. Use an anhydrous grade of solvent. For maximum protection, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: The final product is impure, showing a second major spot on TLC or an unexpected mass in LC-MS.

  • Potential Cause: Formation of N,N'-Disulfonylhydrazide ("Dimer").

    • Causality: This is the most common impurity and arises when a second molecule of phenylmethanesulfonyl chloride reacts with the nitrogen of the newly formed phenylmethanesulfonohydrazide.[4] This side reaction is more likely to occur if there are localized areas of high sulfonyl chloride concentration.

    • Solution: The key is to control the rate of addition. Add a solution of the phenylmethanesulfonyl chloride slowly (dropwise) to the stirred solution of excess hydrazine.[5] This ensures that the sulfonyl chloride is always the limiting reactant in the immediate environment, minimizing its chance to react with the product.

Issue 3: The reaction does not seem to proceed, with starting material remaining after the expected reaction time.

  • Potential Cause A: Poor Reagent Quality.

    • Causality: Hydrazine and its derivatives can be susceptible to oxidation over time if not stored properly.[6] Degraded hydrazine will have reduced nucleophilicity.

    • Solution: Use a fresh bottle of hydrazine hydrate or one that has been stored correctly in a cool, dark place.

  • Potential Cause B: Inefficient Mixing.

    • Causality: If the reaction mixture is not homogenous, the reactants cannot interact effectively, leading to slow or incomplete conversion.[6]

    • Solution: Ensure vigorous and efficient stirring throughout the reaction, especially during the addition of the sulfonyl chloride. A mechanical stirrer is recommended for larger-scale reactions.[3]

Optimized Experimental Protocol

This protocol is adapted from a well-established procedure for a similar compound and is designed to maximize yield and purity.[3]

Materials & Reagents:

Reagent/MaterialSpecification
Phenylmethanesulfonyl ChlorideHigh Purity (>98%)
Hydrazine Hydrate85% aqueous solution
Tetrahydrofuran (THF)Anhydrous
Distilled WaterFor workup
Round-bottom flaskAppropriate size, three-necked
Mechanical Stirrer
Dropping Funnel
Thermometer
Ice Bath

Procedure:

  • Setup: Assemble a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Ensure all glassware is dry. Place the flask in an ice bath.

  • Reagent Preparation:

    • In the reaction flask, place hydrazine hydrate (2.1 molar equivalents).

    • In the dropping funnel, prepare a solution of phenylmethanesulfonyl chloride (1.0 molar equivalent) dissolved in anhydrous THF.

  • Reaction:

    • Begin stirring the hydrazine hydrate.

    • Slowly add the phenylmethanesulfonyl chloride solution from the dropping funnel to the stirred hydrazine.

    • Monitor the internal temperature and adjust the addition rate to maintain it between 10°C and 20°C.[3]

  • Completion: Once the addition is complete, continue stirring the mixture in the ice bath for an additional 15-20 minutes.

  • Workup & Isolation:

    • Transfer the reaction mixture to a beaker or flask.

    • While stirring vigorously, slowly add two volumes of cold distilled water. The product, phenylmethanesulfonohydrazide, should precipitate as a white crystalline solid.[3]

  • Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake several times with cold distilled water to remove any remaining hydrazine hydrochloride.

    • Perform a final wash with cold diethyl ether to aid in drying.[1]

    • Air-dry the product. The expected yield should be in the range of 90-95%.

References

  • BenchChem (2025). troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride. BenchChem Technical Support.
  • Omar, Y. M., & Ali, A. O. (2025). Recent progress in synthesizing Sulfonohydrazide Schiff bases (SHSBs)
  • BenchChem (2025). mitigating the formation of impurities in sulfonyl hydrazide reactions. BenchChem Technical Support.
  • BenchChem (2025). Technical Support Center: Regioselective Functionalization of Sulfonyl Hydrazides. BenchChem Technical Support.
  • Friedman, L., Litle, R. L., & Reichle, W. R. (1960). p-Toluenesulfonylhydrazide. Organic Syntheses, 40, 93. [Link]

  • BenchChem (2025). optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides. BenchChem Technical Support.
  • El-Shafey, A. M. (2015). Synthesis and Reactions of Sulphone Hydrazides. International Journal of Scientific & Engineering Research, 6(1), 121-147. [Link]

Sources

Troubleshooting

Phenylmethanesulfonohydrazide solubility problems and solutions

Answering the call of complex research demands, this Technical Support Center provides a specialized resource for navigating the challenges associated with Phenylmethanesulfonohydrazide. As Senior Application Scientists,...

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex research demands, this Technical Support Center provides a specialized resource for navigating the challenges associated with Phenylmethanesulfonohydrazide. As Senior Application Scientists, we understand that compound solubility is a critical, foundational step in any successful experiment. This guide is structured to move beyond simple protocols, delving into the causality behind experimental choices to empower you with the knowledge to troubleshoot effectively.

We will address the common and uncommon issues researchers face with Phenylmethanesulfonohydrazide, offering not just solutions, but a logical framework for solubility determination and problem-solving.

Frequently Asked Questions (FAQs)

Q1: What is Phenylmethanesulfonohydrazide and why is its solubility a concern?

Phenylmethanesulfonohydrazide (C₇H₁₀N₂O₂S) is a sulfonohydrazide derivative.[1] Compounds in this class are often utilized in organic synthesis and are explored for various applications in medicinal chemistry. Its structure, containing both a nonpolar phenyl group and a polar sulfonohydrazide group, imparts a complex solubility profile. Researchers often face challenges because it is not readily soluble in a single, universal solvent, making stock solution preparation and experimental use non-trivial.

Q2: I can't find extensive published solubility data for this specific compound. Why?

While its close structural relative, Phenylmethylsulfonyl Fluoride (PMSF), is a widely used protease inhibitor with well-documented properties, Phenylmethanesulfonohydrazide is a less common reagent.[2][3] Specific, quantitative solubility data in a wide range of solvents is not always available for such specialized compounds. Therefore, a systematic, in-house determination of solubility is often the first necessary experimental step.

Q3: What types of solvents should I consider for initial solubility testing?

Based on its chemical structure, a logical approach is to test a range of solvents with varying polarities:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are often excellent starting points for compounds with both polar and non-polar character.[4] They can typically dissolve a wide range of organic molecules.

  • Polar Protic Solvents: Alcohols like ethanol, methanol, or isopropanol should be tested. The hydroxyl group can engage in hydrogen bonding with the sulfonohydrazide moiety.

  • Aqueous Buffers: Direct solubility in aqueous solutions is expected to be very low.[4][5] Similar to related compounds, it is likely sparingly soluble in aqueous buffers, and these solutions may not be stable long-term.

Q4: How should I safely handle and store Phenylmethanesulfonohydrazide?

While a specific safety data sheet for Phenylmethanesulfonohydrazide is not available in the search results, general precautions for handling chemical reagents should be strictly followed.

  • Handling: Always handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6][7] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7][8] Avoid contact with skin and eyes.[7]

  • Storage: Store the solid compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[6][9]

Troubleshooting Guide: Solubility Issues

This section addresses specific problems you may encounter when trying to dissolve Phenylmethanesulfonohydrazide.

Q5: My Phenylmethanesulfonohydrazide powder is not dissolving in my chosen solvent. What should I do?

If you are encountering poor solubility, a systematic approach is required. Do not simply increase the volume of the solvent, as this will alter your final concentration.

Probable Causes & Solutions:

  • Incorrect Solvent Choice: The polarity of your solvent may not be optimal for the compound.

    • Solution: Systematically test a panel of solvents as suggested in Q3 . Start with small, measured amounts of the compound and solvent.

  • Insufficient Energy Input: The dissolution process may be slow at room temperature.

    • Solution: Gentle warming (e.g., to 30-40°C in a water bath) can increase the rate of dissolution. Be cautious, as excessive heat can degrade the compound. Vortexing or sonication can also be used to provide mechanical agitation and break up clumps of powder.

  • Concentration Exceeds Solubility Limit: You may be attempting to create a solution that is more concentrated than the compound's solubility limit in that specific solvent.

    • Solution: Refer to the Protocol for Solubility Determination below to find the approximate solubility limit. You may need to prepare a less concentrated stock solution.

Below is a workflow to guide your troubleshooting process.

G cluster_start Initial Problem cluster_actions Troubleshooting Actions cluster_outcomes Outcomes & Next Steps start Compound fails to dissolve at desired concentration action1 Apply Gentle Heat (30-40°C Water Bath) start->action1 Is process slow? action2 Apply Mechanical Agitation (Vortexing / Sonication) start->action2 Are there clumps? action3 Test Alternative Solvents (e.g., DMSO, DMF, Ethanol) start->action3 Is solvent appropriate? outcome_success Success: Compound Dissolves action1->outcome_success outcome_fail Failure: Compound still insoluble action1->outcome_fail action2->outcome_success action2->outcome_fail next_step Determine Max Solubility (See Protocol 1) action3->next_step If partially soluble outcome_fail->action3 Re-evaluate solvent next_step->outcome_success Prepare new stock

Caption: Troubleshooting workflow for Phenylmethanesulfonohydrazide dissolution.

Q6: The compound dissolved in an organic solvent, but precipitated when I added it to my aqueous experimental buffer. How can I fix this?

This is a classic solubility problem that occurs when a compound dissolved in a water-miscible organic solvent is diluted into an aqueous medium where it is less soluble.

Probable Cause & Solutions:

  • Exceeding Aqueous Solubility: The final concentration of the compound in your buffer is higher than its aqueous solubility limit, even with a small percentage of the organic solvent present.

    • Solution 1 (Reduce Final Concentration): The simplest solution is to lower the final working concentration of the compound in your experiment.

    • Solution 2 (Increase Cosolvent Percentage): If your experimental system can tolerate it, slightly increasing the final percentage of the organic solvent (e.g., from 0.5% to 1% DMSO) can help keep the compound in solution. Always run a vehicle control to ensure the solvent itself does not affect the experimental outcome.

    • Solution 3 (Use a Different Stock Solvent): Sometimes, the choice of stock solvent matters. For example, a compound might remain in solution better when diluted from a DMF stock compared to a DMSO stock. This requires empirical testing.

    • Solution 4 (Serial Dilutions): Instead of a single large dilution, perform serial dilutions. For instance, dilute the stock 1:10 in the buffer, vortex well, and then perform the next dilution. This can sometimes prevent shock precipitation.

Q7: How can I prepare a stable stock solution and how long can I store it?

The stability of Phenylmethanesulfonohydrazide in solution has not been extensively documented. Therefore, best practices should be followed to maximize its shelf-life.

Best Practices for Stock Solutions:

  • Use Anhydrous Solvents: Prepare stock solutions in high-purity, anhydrous organic solvents like DMSO or DMF.[2] Moisture can promote degradation of sensitive compounds.

  • Store Properly: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Protect from Light (Optional but Recommended): While not always required, storing aliquots in amber vials or wrapping tubes in foil is a good practice to prevent potential photodegradation.[10]

  • Assume Limited Stability: As a best practice for a compound with unknown stability, prepare fresh stock solutions regularly and avoid using stocks that are more than 1-3 months old. Discard any solution that appears cloudy or has visible precipitate.

Experimental Protocols

Protocol 1: Step-by-Step Methodology for Determining Solubility

This protocol provides a systematic way to estimate the solubility of Phenylmethanesulfonohydrazide in a given solvent.

Materials:

  • Phenylmethanesulfonohydrazide powder

  • Selection of candidate solvents (e.g., DMSO, DMF, Ethanol)

  • Analytical balance

  • Microcentrifuge tubes or small glass vials

  • Vortex mixer and/or sonicator

  • Microcentrifuge

Methodology:

  • Preparation: Weigh out a precise amount of Phenylmethanesulfonohydrazide (e.g., 10 mg) into a pre-weighed microcentrifuge tube.

  • Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 100 µL) to the tube. This creates a high initial concentration (in this example, 100 mg/mL).

  • Agitation: Cap the tube tightly and vortex vigorously for 2-3 minutes. If solid remains, place the tube in a bath sonicator for 5-10 minutes.

  • Observation: Visually inspect the solution against a dark background. If the solution is clear with no visible solid particles, the compound is soluble at or above this concentration.

  • Titration (If Undissolved): If solid remains, add another precise aliquot of solvent (e.g., 100 µL). The total volume is now 200 µL, and the concentration is 50 mg/mL. Repeat the agitation steps (vortex/sonicate).

  • Repeat: Continue adding solvent aliquots and agitating until the solid is completely dissolved. Record the total volume of solvent required.

  • Calculation: Calculate the solubility by dividing the initial mass of the compound by the total volume of solvent required to dissolve it.

| Solvent Screening Worksheet (Example) | | :--- | :--- | :--- | :--- | | Solvent | Initial Mass (mg) | Final Volume (mL) | Calculated Solubility (mg/mL) | | DMSO | 10 | 0.2 | ~50 | | Ethanol | 10 | 1.0 | ~10 | | Water | 10 | >5.0 | <2 |

Protocol 2: Preparation of a 50 mg/mL Stock Solution in DMSO

This protocol is based on a hypothetical solubility determined using Protocol 1. Always determine the solubility limit first.

Methodology:

  • Weigh Compound: Accurately weigh 10 mg of Phenylmethanesulfonohydrazide into a sterile vial.

  • Add Solvent: Using a calibrated pipette, add 200 µL of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial and vortex until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow. Ensure the solution is clear and homogenous.

  • Aliquot and Store: Dispense the stock solution into single-use, light-protected microcentrifuge tubes. Store immediately at -20°C.

References

  • LSU Health Sciences Center New Orleans. "Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenylmethylsulfonyl Fluoride (PMSF)." Available at: [Link]

  • MDPI. "pHEMA: An Overview for Biomedical Applications." (2021-06-15). Available at: [Link]

  • CP Lab Safety. "Understanding Common Lab Solvents." Available at: [Link]

  • MDPI. "Sulfonated Molecules and Their Latest Applications in the Field of Biomaterials: A Review." (2024-02-19). Available at: [Link]

  • PharmaState Academy. "SOP For Storage, Handling and Transport Of Hazardous Chemical." (2017-12-15). Available at: [Link]

  • NY Creates. "Standard Operating Procedure for Chemical Handling and Storage." (2024-10-04). Available at: [Link]

  • Nichols, J. W., et al. "Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates." Environmental Toxicology and Chemistry, vol. 40, no. 1, 2021, pp. 105-117. Available at: [Link]

  • ResearchGate. "What is the proper way to dissolve and handle quercetin (HY-N0153) for cell and animal experiments?" (2025-11-13). Available at: [Link]

Sources

Optimization

Technical Support Center: Phenylmethylsulfonyl Fluoride (PMSF) Stability

A Guide for Researchers, Scientists, and Drug Development Professionals From the desk of the Senior Application Scientist: Welcome to the technical support center for Phenylmethylsulfonyl Fluoride (PMSF). This guide is d...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist:

Welcome to the technical support center for Phenylmethylsulfonyl Fluoride (PMSF). This guide is designed to provide in-depth, field-proven insights into the stability challenges associated with this widely used serine protease inhibitor. We will delve into the chemical principles governing its degradation, offer robust troubleshooting strategies for common experimental issues, and provide validated protocols to ensure the integrity of your research.

A Critical Note on Chemical Nomenclature: This guide focuses on Phenylmethylsulfonyl Fluoride (PMSF) , CAS Number 329-98-6. It is a common point of confusion with the similarly named but structurally different compound, Phenylmethanesulfonohydrazide. PMSF is the reagent overwhelmingly used in life science research for protease inhibition during cell lysis and protein purification, and its stability in aqueous solutions is a critical experimental parameter.[1][2] The information herein is tailored to address the well-documented stability issues of PMSF.

Part 1: Frequently Asked Questions - The Essentials of PMSF Stability

This section addresses the most common questions regarding the inherent instability of PMSF in experimental settings.

Q1: What is PMSF, and why is its stability in solution a primary concern?

Phenylmethylsulfonyl Fluoride (PMSF) is an inhibitor that irreversibly binds to the active site serine residue of serine proteases (e.g., trypsin, chymotrypsin, thrombin) and some cysteine proteases.[1][2] This action is crucial during procedures like cell lysis to prevent proteins of interest from being degraded by proteases released from cellular compartments.[1][2]

The primary concern is its rapid degradation in aqueous solutions through hydrolysis.[1][3][4] The sulfonyl fluoride group, which is essential for its inhibitory activity, is attacked by water, rendering the molecule inactive. This short half-life means that its protective effect is transient, and timing of its addition to buffers is critical for experimental success.[1][5]

Q2: What is the degradation mechanism of PMSF in aqueous buffers?

The instability of PMSF is due to the hydrolysis of the sulfonyl fluoride moiety by water. The electrophilic sulfur atom is susceptible to nucleophilic attack by water, leading to the displacement of the fluoride ion and the formation of phenylmethanesulfonic acid, which has no inhibitory activity. This process is irreversible.

PMSF_Hydrolysis PMSF PMSF (Active Inhibitor) Transition Hydrolytic Attack PMSF->Transition pH, Temp dependent H2O H₂O (Aqueous Buffer) H2O->Transition Products Phenylmethanesulfonic Acid + HF (Inactive) Transition->Products Irreversible Degradation

Caption: Hydrolysis pathway of PMSF in aqueous solution.

Q3: How quickly does PMSF degrade?

The rate of PMSF hydrolysis is highly dependent on the pH and temperature of the aqueous buffer.[3][6] As the pH increases (becomes more alkaline), the concentration of hydroxide ions (a stronger nucleophile than water) increases, accelerating the degradation rate.

pH (at 25°C)Approximate Half-Life
7.0~110 minutes[3]
7.5~55 minutes[3]
8.0~35 minutes[3]
8.0 (at 4°C)Almost completely degraded after 24 hours.[3]
Table 1: pH-dependent half-life of PMSF in aqueous solutions.

This rapid decay underscores the absolute necessity of adding PMSF to your lysis or purification buffer immediately before use.[1][5]

Q4: What are the best practices for preparing and storing a PMSF stock solution?

Due to its poor stability in water, PMSF stock solutions must be prepared in an anhydrous (water-free) organic solvent.[1][3]

  • Recommended Solvents: Anhydrous isopropanol, ethanol, methanol, or DMSO.[1][3] A 100 mM or 200 mM stock solution is common.

  • Storage: Store the organic stock solution in tightly sealed aliquots at -20°C.[3][5] Stored this way, the stock is stable for several months.[3] Aliquoting prevents repeated freeze-thaw cycles and the introduction of atmospheric moisture.[5]

Part 2: Troubleshooting Guide - Solving Common PMSF-Related Problems

Q: My target protein is still being degraded, even though I added PMSF to my lysis buffer. What could be the issue?

This is a frequent and frustrating problem. Several factors could be at play, often related to the inherent instability and specific activity of PMSF. Use the following workflow to diagnose the problem.

Troubleshooting_Workflow Start Protein Degradation Observed CheckTiming When was PMSF added to the buffer? Start->CheckTiming TimingBad Fix: Add PMSF fresh immediately before use. CheckTiming->TimingBad Hours or days ago CheckpH What is the pH of your buffer? CheckTiming->CheckpH Immediately before use TimingBad->CheckpH pH_High Degradation is rapid at pH > 7.5. Consider re-adding PMSF or using AEBSF. CheckpH->pH_High ≥ 8.0 CheckThiols Does your buffer contain DTT or β-mercaptoethanol? CheckpH->CheckThiols ≤ 7.5 pH_High->CheckThiols Thiols_Yes PMSF is inactivated by thiols. Remove them or use a different inhibitor. CheckThiols->Thiols_Yes Yes CheckProteaseType Is the degrading protease a serine protease? CheckThiols->CheckProteaseType No Thiols_Yes->CheckProteaseType Protease_Other PMSF does not inhibit metalloproteases, etc. Add a protease inhibitor cocktail (e.g., with EDTA). CheckProteaseType->Protease_Other No / Unsure Success Problem Resolved CheckProteaseType->Success Yes Protease_Other->Success

Caption: Troubleshooting workflow for PMSF inefficiency.

Causality Checklist:

  • Timing of Addition: Was the PMSF added to the buffer right before cell lysis? If the buffer was prepared hours or even a day in advance, the PMSF has likely hydrolyzed and is no longer active.[1][3]

  • Buffer pH: Is your buffer's pH 8.0 or higher? At this pH, the half-life of PMSF is only about 35 minutes at room temperature.[3] For long purification steps at alkaline pH, you may need to add fresh PMSF periodically.

  • Presence of Thiols: Does your buffer contain reducing agents like DTT or β-mercaptoethanol? These reagents can react with and inactivate PMSF, reducing its effectiveness.[5]

  • Type of Protease: PMSF is primarily an inhibitor of serine proteases. It is ineffective against other classes, such as metalloproteases.[5] If you are seeing degradation, it may be caused by a protease that PMSF cannot inhibit. The solution is to use a broad-spectrum protease inhibitor cocktail that includes chelators like EDTA (to inhibit metalloproteases) and other class-specific inhibitors.[5]

Q: Are there more stable and safer alternatives to PMSF?

Yes. For experiments requiring long-term stability or where toxicity is a concern, AEBSF (4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride) is an excellent alternative.[1][5]

FeaturePMSF (Phenylmethylsulfonyl Fluoride)AEBSF (Pefabloc SC)
Stability in Aqueous Solution Highly unstable; hydrolyzes rapidly, especially at alkaline pH.[1][3][4]Stable in aqueous solutions.[1][4][5]
Solubility Low aqueous solubility; requires organic solvent for stock.[2]Water-soluble.[2]
Toxicity Highly toxic and corrosive; must be handled with extreme care in a fume hood.[1][4]Considered a non-toxic and safer alternative.[1][4]
Mechanism Irreversible serine protease inhibitor.[4]Irreversible serine protease inhibitor.[1]
Typical Working Concentration 0.1 - 1 mM[3][5]0.1 - 1 mM[1]
Table 2: Comparison of PMSF and its stable alternative, AEBSF.

While PMSF is cost-effective and acts rapidly, AEBSF's stability and safety make it a superior choice for many applications, especially those involving lengthy procedures.[4][5]

Part 3: Protocols and Best Practices

Adherence to a validated protocol is the best way to ensure self-validating results and minimize variability from PMSF instability.

Protocol: Preparation of 100 mM PMSF Stock Solution

Caution: PMSF is a hazardous chemical. Always wear gloves, safety glasses, and a lab coat. Perform all weighing and solution preparation steps inside a certified chemical fume hood.[1]

Materials:

  • Phenylmethylsulfonyl Fluoride (PMSF) powder (MW: 174.2 g/mol )[1]

  • Anhydrous Isopropanol (or anhydrous DMSO/Ethanol)

  • Sterile, conical tubes for aliquoting

  • Calibrated balance and weigh paper

Procedure:

  • Inside a fume hood, carefully weigh out 17.4 mg of PMSF powder.[1]

  • Transfer the powder to a sterile 1.5 mL or 2.0 mL microcentrifuge tube.

  • Add 1.0 mL of anhydrous isopropanol to the tube.

  • Vortex vigorously until the PMSF is completely dissolved. The solution should be clear. If it is cloudy, gently warm the tube to 37°C to aid dissolution, but do not overheat.

  • Once fully dissolved, aliquot the 100 mM stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile microcentrifuge tubes.

  • Clearly label the aliquots with the name (PMSF), concentration (100 mM), solvent (Isopropanol), date, and your initials.

  • Store the aliquots at -20°C for up to 9 months.[3]

Best Practices Checklist for Using PMSF
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References

  • AntBio. (2026, January 7). PMSF Protease Inhibitor: The Indispensable Guardian of Proteins in Lab. [Link]

  • Wikipedia. PMSF. [Link]

  • Dickson, D. (2025, October 2). Top 5 Factors Affecting Chemical Stability. [Link]

Sources

Troubleshooting

Common side reactions with Phenylmethanesulfonohydrazide

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for Phenylmethanesulfonohydrazide. As a Senior Application Scientist, this guide is designed to provide you with in-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Phenylmethanesulfonohydrazide. As a Senior Application Scientist, this guide is designed to provide you with in-depth technical information, troubleshooting advice, and frequently asked questions regarding the use of Phenylmethanesulfonohydrazide in your experiments. This resource is built on established principles of sulfonyl hydrazide chemistry to ensure scientific integrity and practical utility.

Introduction to Phenylmethanesulfonohydrazide

Phenylmethanesulfonohydrazide, a derivative of hydrazine, is a versatile reagent in organic synthesis. Structurally similar to the more commonly known p-toluenesulfonylhydrazide (tosylhydrazide), it is primarily employed in the transformation of carbonyl compounds into other functional groups, most notably in reactions like the Wolff-Kishner reduction and the Shapiro reaction. Its reactivity stems from the interplay between the nucleophilic hydrazine moiety and the electron-withdrawing phenylmethanesulfonyl group. Understanding the nuances of its chemical behavior is crucial for successful and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of Phenylmethanesulfonohydrazide?

Phenylmethanesulfonohydrazide is predominantly used in two key transformations of aldehydes and ketones:

  • Wolff-Kishner Reduction and its variations: For the deoxygenation of carbonyls to their corresponding methylene (-CH₂) groups under basic conditions.[1][2][3]

  • Shapiro Reaction: For the conversion of carbonyls into alkenes via the formation of a vinyl lithium intermediate.[4][5][6]

It can also serve as a precursor for the generation of sulfonyl radicals in certain applications.

Q2: How should Phenylmethanesulfonohydrazide be stored and handled?

Like many hydrazine derivatives, Phenylmethanesulfonohydrazide should be handled with care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It is advisable to store the reagent in a cool, dry place, away from oxidizing agents and sources of ignition.

Q3: Is Phenylmethanesulfonohydrazide interchangeable with p-toluenesulfonylhydrazide (tosylhydrazide)?

In many applications, Phenylmethanesulfonohydrazide is expected to exhibit reactivity similar to tosylhydrazide due to the comparable electron-withdrawing nature of the phenylmethanesulfonyl and tosyl groups. However, subtle differences in steric hindrance and electronic effects may lead to variations in reaction rates and yields. It is always recommended to perform small-scale optimization experiments when substituting one for the other.

Q4: What are the typical reaction conditions for forming a phenylmethanesulfonylhydrazone?

The initial step in both the Wolff-Kishner and Shapiro reactions is the formation of the corresponding phenylmethanesulfonylhydrazone. This is typically achieved by reacting the aldehyde or ketone with one equivalent of Phenylmethanesulfonohydrazide in a suitable solvent, often with acid catalysis (e.g., a catalytic amount of acetic acid or HCl). The reaction is usually driven to completion by the removal of water, for instance, by azeotropic distillation with a Dean-Stark apparatus.

Troubleshooting Guide: Common Side Reactions and Solutions

This section addresses specific issues that may arise during reactions involving Phenylmethanesulfonohydrazide, providing insights into their causes and practical solutions.

Issue 1: Low Yield of the Desired Reduced Product in a Wolff-Kishner Type Reaction

Symptom: The starting carbonyl compound is consumed, but the primary product is not the expected methylene compound. Analysis of the reaction mixture reveals the presence of an azine or an alcohol.

Probable Causes and Solutions:

  • Azine Formation: This is a common side reaction in Wolff-Kishner reductions where the intermediate hydrazone reacts with another molecule of the starting carbonyl compound.[1][7] This is particularly prevalent if water is not rigorously excluded from the reaction.

    • Mechanism of Azine Formation: dot graph Azine_Formation { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"]; A [label="R₂C=O\n(Carbonyl)"]; B [label="H₂NNHSO₂PhMe\n(Phenylmethanesulfonohydrazide)"]; C [label="R₂C=NNHSO₂PhMe\n(Hydrazone Intermediate)"]; D [label="R₂C=N-N=CR₂\n(Azine Side Product)"]; A -> C [label="-H₂O"]; C -> D [label="+ R₂C=O\n- H₂NNHSO₂PhMe"]; }

      Caption: Formation of an azine side product.

    • Troubleshooting:

      • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and reagents. The Huang-Minlon modification of the Wolff-Kishner reduction, which involves an in-situ distillation step to remove water after hydrazone formation, is highly effective in minimizing azine formation.[8]

      • Use Excess Hydrazine Reagent: Employing a slight excess of Phenylmethanesulfonohydrazide can help to ensure that all of the carbonyl compound is converted to the hydrazone before azine formation can occur.

  • Reduction to an Alcohol: Under the strongly basic and high-temperature conditions of the Wolff-Kishner reduction, the starting ketone or aldehyde can sometimes be reduced to the corresponding alcohol.[1]

    • Troubleshooting:

      • Optimize Base and Temperature: Use the minimum amount of base and the lowest temperature necessary for the reaction to proceed. While high temperatures are often required for the decomposition of the hydrazone, prolonged exposure can promote side reactions.

      • Strict Exclusion of Water: The presence of water can facilitate the hydrolysis of the hydrazone back to the carbonyl compound, which is then susceptible to reduction.

Issue 2: Formation of Unexpected Alkenes or Elimination Products

Symptom: In a reaction intended for carbonyl reduction, olefinic products are observed.

Probable Cause and Solution:

  • Shapiro-type Elimination: If a strong organolithium base (like n-BuLi or LDA) is used instead of a weaker base (like KOH or NaOEt), the reaction can proceed via the Shapiro reaction pathway, leading to the formation of an alkene.[4][5]

    • Mechanism of Shapiro Reaction: dot graph Shapiro_Reaction { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"]; A [label="R₂C=NNHSO₂PhMe\n(Hydrazone)"]; B [label="[R₂C=NNSO₂PhMe]²⁻ 2Li⁺\n(Dianion)"]; C [label="Vinyllithium\nIntermediate"]; D [label="Alkene\nProduct"]; A -> B [label="+ 2 eq. R-Li"]; B -> C [label="- N₂\n- PhMeSO₂Li"]; C -> D [label="+ H⁺ source"]; }

      Caption: The Shapiro reaction pathway leading to alkenes.

    • Troubleshooting:

      • Choice of Base: For Wolff-Kishner reductions, use hydroxide or alkoxide bases. For Shapiro reactions, organolithium bases are required. Ensure the correct type and stoichiometry of the base for your desired transformation.

Issue 3: Cleavage of the Phenylmethanesulfonyl Group (Desulfonation)

Symptom: Analysis of the reaction mixture indicates the presence of products lacking the phenylmethanesulfonyl moiety.

Probable Cause and Solution:

  • Desulfonation: Aryl and benzyl sulfonic acids and their derivatives can undergo hydrolysis (desulfonation) under acidic or strongly basic conditions, particularly at elevated temperatures.[9]

    • Troubleshooting:

      • Moderate Reaction Conditions: If desulfonation is suspected, attempt the reaction under milder conditions. This could involve using a less harsh base or lowering the reaction temperature.

      • Alternative Reagents: If the substrate is particularly sensitive, consider alternative reagents for the desired transformation that do not involve a sulfonyl hydrazide.

Experimental Protocols

Protocol 1: General Procedure for the Formation of a Phenylmethanesulfonylhydrazone
  • To a solution of the aldehyde or ketone (1.0 equiv) in a suitable solvent (e.g., ethanol, methanol, or toluene) is added Phenylmethanesulfonohydrazide (1.0-1.1 equiv).

  • A catalytic amount of a protic acid (e.g., a few drops of glacial acetic acid or concentrated HCl) is added.

  • The reaction mixture is stirred at room temperature or heated to reflux until the starting carbonyl compound is consumed (monitored by TLC or GC-MS).

  • If necessary, water is removed azeotropically using a Dean-Stark apparatus (when using a solvent like toluene).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude phenylmethanesulfonylhydrazone can often be used in the subsequent step without further purification. If purification is required, recrystallization from a suitable solvent (e.g., ethanol) is a common method.

Protocol 2: Huang-Minlon Modification of the Wolff-Kishner Reduction
  • The carbonyl compound (1.0 equiv), Phenylmethanesulfonohydrazide (1.5-2.0 equiv), and a high-boiling solvent (e.g., diethylene glycol) are placed in a round-bottom flask equipped with a distillation head and a reflux condenser.

  • A strong base (e.g., KOH or NaOH, 3-5 equiv) is added.

  • The mixture is heated to reflux to facilitate the formation of the phenylmethanesulfonylhydrazone. Water formed during this step will begin to distill off.

  • After the initial hydrazone formation is complete (typically 1-2 hours), the reflux condenser is removed, and the temperature is allowed to rise to facilitate the distillation of water and any excess hydrazine.

  • Once the temperature of the reaction mixture reaches approximately 190-200 °C, the reflux condenser is reattached, and the mixture is heated at this temperature until the evolution of nitrogen gas ceases (typically 2-4 hours).

  • The reaction mixture is then cooled to room temperature, diluted with water, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.

Data Summary

Side ReactionKey Indicator(s)Probable Cause(s)Recommended Solution(s)
Azine Formation Mass spectrum consistent with R₂C=N-N=CR₂Presence of water, Insufficient hydrazine reagentUse anhydrous conditions, Huang-Minlon modification, Use excess Phenylmethanesulfonohydrazide
Reduction to Alcohol Presence of a hydroxyl group in the productHigh temperature, Presence of waterOptimize temperature and base concentration, Rigorous exclusion of water
Shapiro Elimination Formation of an alkene instead of an alkaneUse of a strong organolithium baseUse hydroxide or alkoxide bases for Wolff-Kishner reduction
Desulfonation Loss of the PhMeSO₂ group from the productHarsh acidic or basic conditions, High temperatureUse milder reaction conditions, Consider alternative reagents

References

  • Wikipedia. (n.d.). Desulfonation reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Azine. Retrieved from [Link]

  • Wikipedia. (n.d.). Shapiro reaction. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Wolff-Kishner Reduction. Retrieved from a source providing access to this series.
  • Slideshare. (n.d.). Shapiro reaction. Retrieved from [Link]

  • PubMed. (n.d.). Reaction of arylsulfonylhydrazones of aldehydes with alpha-magnesio sulfones. A novel olefin synthesis. Retrieved from a source providing access to PubMed.
  • ResearchGate. (n.d.). Synthesis of vinyl sulfones using β‐nitrostyrenes and sulfonyl hydrazides. Retrieved from [Link]

  • Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]

  • YouTube. (2023). Shapiro Reaction. Retrieved from [Link]

  • PubMed Central. (2023). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Retrieved from a source providing access to PubMed Central.
  • Google Patents. (n.d.). US3728390A - Preparation of azines.
  • J&K Scientific LLC. (n.d.). Wolff-Kishner Reduction. Retrieved from a source providing access to J&K Scientific's resources.
  • The Royal Society of Chemistry. (2014). Structure, synthesis and application of azines: A Historical Perspective.
  • ResearchGate. (n.d.). Unexpected desulfonation of alpha-phenylsulfonyl enaminoacrylates during their cyclisation to new N-aryl 4H-1,4-benzothiazine-1,1-dioxides.
  • Chemistry LibreTexts. (n.d.). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of Phenylmethanesulfonohydrazide

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Phenylmethanesulfonohydrazide. This guide, designed by our Senior Application Scientists, provides in-de...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Phenylmethanesulfonohydrazide. This guide, designed by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of Phenylmethanesulfonohydrazide. We aim to equip you with the necessary knowledge to enhance the purity of your compound, ensuring the reliability and reproducibility of your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a synthesis of Phenylmethanesulfonohydrazide?

The primary route to synthesizing Phenylmethanesulfonohydrazide involves the reaction of phenylmethanesulfonyl chloride with hydrazine. Based on this, you can anticipate two main classes of impurities:

  • Process-Related Impurities: These originate from the starting materials and side reactions.

    • Unreacted Phenylmethanesulfonyl Chloride: A reactive starting material that can persist if the reaction does not go to completion.

    • Unreacted Hydrazine: Excess hydrazine is often used to drive the reaction, and traces may remain.

    • N,N'-di(phenylmethanesulfonyl)hydrazide: This is a common byproduct in the synthesis of sulfonohydrazides. It forms when a second molecule of phenylmethanesulfonyl chloride reacts with the desired Phenylmethanesulfonohydrazide product. This "dimer" is a significant impurity to target for removal.[1]

  • Degradation Products: Phenylmethanesulfonohydrazide can degrade under certain conditions, although specific degradation pathways are not extensively documented in readily available literature. General degradation of related compounds can be influenced by factors such as pH, temperature, and exposure to light.

Q2: What is the recommended primary method for purifying crude Phenylmethanesulfonohydrazide?

Recrystallization is the most effective and commonly employed technique for purifying solid organic compounds like Phenylmethanesulfonohydrazide.[2] This method relies on the principle that the desired compound and its impurities have different solubilities in a given solvent or solvent system. By carefully selecting a solvent, you can dissolve the crude product at an elevated temperature and then allow the pure Phenylmethanesulfonohydrazide to crystallize upon cooling, leaving the impurities behind in the solution.

Q3: How do I select an appropriate solvent for the recrystallization of Phenylmethanesulfonohydrazide?

The ideal recrystallization solvent for Phenylmethanesulfonohydrazide should exhibit the following characteristics:

  • High solubility at elevated temperatures: The solvent should readily dissolve the crude product near its boiling point.

  • Low solubility at low temperatures: The solvent should have poor solubility for the pure compound at or below room temperature to ensure good recovery of the purified crystals.

  • Favorable impurity solubility: Ideally, the impurities should either be highly soluble in the solvent at all temperatures (so they remain in the mother liquor) or insoluble even at high temperatures (allowing for their removal by hot filtration).

  • Chemical inertness: The solvent must not react with Phenylmethanesulfonohydrazide.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

A good starting point for solvent screening for a compound like Phenylmethanesulfonohydrazide, which contains both a phenyl ring and a polar sulfonohydrazide group, would be polar protic solvents like ethanol or methanol, or a mixture of a polar solvent with a non-polar co-solvent. For a closely related compound, p-toluenesulfonyl hydrazide, it is noted to be soluble in many organic solvents but not in water or alkanes, suggesting that a similar solubility profile can be expected for Phenylmethanesulfonohydrazide.

Solvent Selection Guide for Phenylmethanesulfonohydrazide

Solvent SystemRationale & Suitability
Ethanol or Methanol Good starting points due to their ability to dissolve a wide range of organic compounds. Phenylmethanesulfonohydrazide is likely to be soluble in hot alcohol and less soluble when cold.
Ethanol/Water A two-solvent system where Phenylmethanesulfonohydrazide is dissolved in a minimal amount of hot ethanol, and water is added dropwise as an anti-solvent to induce crystallization upon cooling.
Toluene The aromatic nature of toluene may favor the dissolution of the phenyl group, while the polar sulfonohydrazide part might require heating. This could provide a good solubility differential between hot and cold conditions.
Ethyl Acetate A moderately polar solvent that is often a good choice for recrystallization.
Acetone/Hexane A two-solvent system where the compound is dissolved in warm acetone, and hexane is added as the anti-solvent.
Q4: How can I confirm the purity of my Phenylmethanesulfonohydrazide after recrystallization?

A combination of analytical techniques should be employed to assess the purity of the final product:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point. The reported melting point for the related compound p-toluenesulfonyl hydrazide is 108–110 °C, providing a useful comparison.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities. A pure sample will show a single major peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the compound and detect impurities. The absence of signals corresponding to starting materials or the N,N'-di(phenylmethanesulfonyl)hydrazide byproduct is a strong indication of purity.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The absence of peaks corresponding to impurities is desirable.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups (N-H, S=O, aromatic C-H). The spectrum should be clean and match reference spectra if available.

Troubleshooting Guide for Phenylmethanesulfonohydrazide Purification

This section addresses specific issues you may encounter during the recrystallization process.

Issue 1: The crude product does not fully dissolve in the hot solvent.

Potential Cause Troubleshooting Action
Insufficient Solvent Add small increments of hot solvent until the solid dissolves. Avoid adding a large excess, as this will reduce the yield.
Inappropriate Solvent The chosen solvent may not be suitable. Try a more polar or less polar solvent based on the initial observation.
Insoluble Impurities If a significant amount of solid remains, it may be an insoluble impurity. Perform a hot filtration to remove it.

Issue 2: The product "oils out" instead of forming crystals upon cooling.

Potential Cause Troubleshooting Action
Solution is too concentrated Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly.
Cooling is too rapid Allow the solution to cool to room temperature slowly before placing it in an ice bath.
High concentration of impurities The presence of impurities can inhibit crystallization. Consider a preliminary purification step like a solvent wash or column chromatography if the crude material is very impure.
Inappropriate solvent The solvent may be too non-polar. Try a more polar solvent or a different solvent system.

Issue 3: No crystals form upon cooling.

Potential Cause Troubleshooting Action
Solution is too dilute Evaporate some of the solvent to increase the concentration and then allow it to cool again.
Supersaturation Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of pure Phenylmethanesulfonohydrazide.
Inappropriate solvent The compound may be too soluble in the chosen solvent even at low temperatures. A different solvent or a two-solvent system is needed.

Issue 4: Low recovery of the purified product.

Potential Cause Troubleshooting Action
Too much solvent used Use the minimum amount of hot solvent required to dissolve the crude product.
Crystals washed with warm solvent Always wash the collected crystals with a small amount of ice-cold recrystallization solvent.
Premature crystallization during hot filtration Ensure the funnel and receiving flask are pre-heated to prevent the product from crystallizing on the filter paper.
Significant solubility in cold solvent The chosen solvent may not be ideal. A solvent in which the compound is less soluble at low temperatures should be selected.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of Phenylmethanesulfonohydrazide

This protocol provides a general procedure. The choice of solvent should be determined by preliminary solubility tests.

Workflow for Single-Solvent Recrystallization

cluster_dissolution Dissolution cluster_filtration Hot Filtration (if needed) cluster_crystallization Crystallization cluster_isolation Isolation a Place crude Phenylmethanesulfonohydrazide in Erlenmeyer flask b Add minimal hot solvent to dissolve a->b c Filter hot solution to remove insoluble impurities b->c Insoluble matter present d Allow filtrate to cool slowly to room temperature b->d No insoluble matter c->d e Cool in an ice bath to maximize crystal formation d->e f Collect crystals by vacuum filtration e->f g Wash crystals with ice-cold solvent f->g h Dry the purified crystals g->h

Caption: Workflow for single-solvent recrystallization.

Materials:

  • Crude Phenylmethanesulfonohydrazide

  • Recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Stemless funnel and fluted filter paper (for hot filtration, if necessary)

  • Büchner funnel, filter flask, and vacuum source

  • Ice bath

Procedure:

  • Dissolution: Place the crude Phenylmethanesulfonohydrazide in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a stemless funnel with fluted filter paper by pouring a small amount of hot solvent through it. Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Continue to draw air through the crystals on the filter funnel to partially dry them. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Purity Assessment by 1H NMR Spectroscopy

Workflow for NMR Sample Preparation and Analysis

a Weigh ~5-10 mg of purified Phenylmethanesulfonohydrazide b Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) a->b c Transfer solution to an NMR tube b->c d Acquire 1H NMR spectrum c->d e Process and analyze the spectrum d->e

Caption: Workflow for NMR sample preparation and analysis.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the purified Phenylmethanesulfonohydrazide and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire a 1H NMR spectrum according to the instrument's standard operating procedures.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals and compare the chemical shifts and coupling patterns with expected values for Phenylmethanesulfonohydrazide. Carefully examine the baseline for small peaks that may indicate the presence of impurities. The absence of signals for starting materials or the N,N'-di(phenylmethanesulfonyl)hydrazide byproduct confirms high purity.

References

  • BenchChem. (2025). Mitigating the formation of impurities in sulfonyl hydrazide reactions. BenchChem Technical Support.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Wikipedia. (2023). p-Toluenesulfonyl hydrazide.
  • Scholarly Community Encyclopedia. (2022). Synthesis and Reactions of Sulphone Hydrazides.
  • MIT OpenCourseWare. (n.d.). 8.

Sources

Troubleshooting

Phenylmethanesulfonohydrazide Reaction Troubleshooting Guide

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for reactions involving phenylmethanesulfonohydrazide.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for reactions involving phenylmethanesulfonohydrazide. Instead of a rigid format, this resource is structured to address common and specific issues encountered in the laboratory, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

I. Core Principles and Initial Checks

Before delving into specific reaction failures, it's crucial to ensure the fundamentals are in place. A significant portion of reaction failures can be traced back to the quality of starting materials and the reaction setup.

Is Your Phenylmethanesulfonohydrazide (PMSH) Pure?

Phenylmethanesulfonohydrazide, like many sulfonyl hydrazides, can degrade over time or contain impurities from its synthesis.

Common Impurities and Their Impact:

  • Starting Materials: Residual phenylmethanesulfonyl chloride or hydrazine from the synthesis can interfere with your reaction. Phenylmethanesulfonyl chloride is reactive towards nucleophiles, while excess hydrazine can lead to unwanted side reactions.

  • Degradation Products: Upon exposure to moisture or heat, PMSH can hydrolyze. The presence of these impurities can affect the stoichiometry of your reaction and introduce unwanted byproducts.

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying solid organic compounds like PMSH.[1][2][3][4][5]

Step-by-Step Recrystallization:

  • Solvent Selection: Choose a solvent in which PMSH is highly soluble at elevated temperatures but sparingly soluble at room temperature. Common solvents for recrystallization include ethanol, methanol, or a mixture of ethanol and water.

  • Dissolution: In a flask, dissolve the impure PMSH in a minimal amount of the hot solvent to create a saturated solution.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, you can place the solution in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

ParameterRecommendationRationale
Solvent Choice Ethanol, Methanol, or Ethanol/WaterBalances solubility at high and low temperatures.
Cooling Rate Slow, gradual coolingPromotes the formation of pure, well-defined crystals.
Washing Minimal cold solventRemoves surface impurities without significant product loss.

II. The Shapiro Reaction: Olefin Synthesis

A primary application of sulfonylhydrazones is the Shapiro reaction, which converts ketones and aldehydes into alkenes.[6][7][8] While p-toluenesulfonylhydrazide (tosylhydrazide) is more commonly cited, the principles apply to phenylmethanesulfonohydrazide.

Reaction Workflow

Shapiro_Reaction Ketone Ketone/Aldehyde Hydrazone Phenylmethanesulfonylhydrazone Ketone->Hydrazone Condensation PMSH Phenylmethanesulfonohydrazide PMSH->Hydrazone Vinyllithium Vinyllithium Intermediate Hydrazone->Vinyllithium Deprotonation & Elimination of N2 Base 2 eq. Strong Base (e.g., n-BuLi) Base->Vinyllithium Alkene Alkene Product Vinyllithium->Alkene Quench with E+ Electrophile Electrophile (E+) Electrophile->Alkene Protecting_Group_Workflow Carbonyl Carbonyl Compound Protected Protected Carbonyl (Phenylmethanesulfonylhydrazone) Carbonyl->Protected Protection PMSH Phenylmethanesulfonohydrazide PMSH->Protected Deprotected Deprotected Carbonyl Protected->Deprotected Deprotection Cleavage Cleavage Conditions Cleavage->Deprotected

Caption: Workflow for carbonyl protection and deprotection using PMSH.

FAQs for Protection/Deprotection Issues

Q1: The deprotection of my phenylmethanesulfonylhydrazone is not working or is giving low yields.

Possible Cause: Inappropriate Cleavage Conditions. The stability of the phenylmethanesulfonylhydrazone bond requires specific conditions for cleavage to regenerate the carbonyl group.

  • Troubleshooting:

    • Oxidative Cleavage: Mild oxidative conditions can be employed. Treatment with reagents like sodium periodate or ozonolysis can effectively cleave the hydrazone.

    • Acidic Hydrolysis: While generally stable to acid, prolonged heating in the presence of a strong acid can effect cleavage. However, this method may not be suitable for acid-sensitive substrates.

    • Exchange with another Carbonyl: Transimination with a large excess of a more reactive carbonyl compound, such as acetone or formaldehyde, in the presence of an acid catalyst can also be effective.

IV. General Troubleshooting

This section provides solutions to common issues that can arise in any reaction involving phenylmethanesulfonohydrazide.

Observation Potential Cause Recommended Action
Reaction turns dark or tar-like Decomposition of PMSH or other reagents at elevated temperatures.Run the reaction at a lower temperature. Ensure the reaction is under an inert atmosphere.
Difficulty in product isolation/purification Presence of highly polar byproducts.Consider a different workup procedure. Purification by column chromatography may be necessary.
Inconsistent results between batches Variability in the quality of PMSH or other reagents.Purify PMSH before use. Titrate organometallic reagents. Use fresh, anhydrous solvents.

V. Safety Considerations

  • Sulfonylhydrazides: These compounds can be thermally unstable and may decompose exothermically. Avoid excessive heating.

  • Organolithium Reagents: These are pyrophoric and react violently with water. Handle them with extreme care under an inert atmosphere.

  • Solvents: Many organic solvents are flammable and toxic. Always work in a well-ventilated fume hood and take appropriate safety precautions.

References

  • Shapiro reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]

  • Recrystallization. (n.d.). University of Toronto. Retrieved January 12, 2026, from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved January 12, 2026, from [Link]

  • Salamon-Krokosz, K., et al. (2023). Shapiro and Bamford-Stevens reactions – revisited. Arkivoc, 2023(5), 117-134. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. [Link]

  • Fessner, W.-D., et al. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 44(10), 3216-3233. [Link]

  • Modified Shapiro Reactions with Bismesitylmagnesium As an Efficient Base Reagent. (2025, August 10). ResearchGate. [Link]

  • Purification by Recrystallization. (n.d.). CUNY. Retrieved January 12, 2026, from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. [Link]

  • Switchable Reaction of p-Toluenesulfonyl Hydrazide With N-Heteroaryl Ketones: Base-Controlled Selective Synthesis of N-Heteroaryl Alcohols and-[1][6][7]Triazoloheteroarenes. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Cleavage Cocktails; Reagent B. (n.d.). Aapptec. Retrieved January 12, 2026, from [Link]

  • Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. (2017). ACS Omega, 2(7), 3469–3480. [Link]

  • A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. (2019). Open Chemistry, 17(1), 497-502. [Link]

  • 4-phenylsemicarbazide. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

  • Influence of pH and Temperature on Stability of Sulfamethoxazole Alone and in Combination with Trimethoprim (Co Trimoxazole). (2020, April 13). ResearchGate. [Link]

  • Effect of temperature, pH and light on the stability of sulforaphane solution. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis method for N-phenylmaleimide. (2015).
  • fluoromethyl phenyl sulfone. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

  • Modulation of Solid-State Chemical Stability of Gabapentin by Pyridinecarboxylic Acid. (2022). Pharmaceutical Research, 39(9), 2305-2314. [Link]

  • High-Energy Salts of 5,5'-Azotetrazole. I. Thermochemistry and Thermal Decomposition. (2025, August 9). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Phenylmethanesulfonohydrazide Coupling Reactions

Introduction Welcome to the technical support center for Phenylmethanesulfonohydrazide (PMSH) coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for Phenylmethanesulfonohydrazide (PMSH) coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding the use of PMSH in forming hydrazones. Low yield is a common challenge in these reactions, and this document aims to provide a structured, scientifically-grounded approach to diagnosing and resolving these issues.

The formation of a hydrazone from Phenylmethanesulfonohydrazide and a carbonyl compound (aldehyde or ketone) is a versatile reaction, often employed in the synthesis of complex organic molecules and in medicinal chemistry.[1] However, the success of this coupling is highly sensitive to a range of experimental parameters. This guide will walk you through the key factors influencing reaction yield, from reagent quality to reaction kinetics and work-up procedures.

Troubleshooting Guide: Low or No Product Yield

This section addresses the most common problems encountered during PMSH coupling reactions and offers systematic solutions to enhance your reaction yield.

Issue 1: My reaction is resulting in a low yield of the desired hydrazone. What are the potential causes and how can I improve it?

Low yields are a frequent challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Recommended Solution & Rationale
1. Suboptimal pH Solution: Adjust the reaction pH to a mildly acidic range, typically between 4.5 and 6.[2] Rationale: Hydrazone formation is an acid-catalyzed reaction. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydrazine.[2] However, excessive acidity (low pH) will protonate the PMSH nucleophile, rendering it unreactive.[2] The optimal pH strikes a balance, ensuring sufficient carbonyl activation without deactivating the nucleophile. A common approach is to add a few drops of glacial acetic acid.[3]
2. Poor Reagent Quality Solution: Ensure the purity of both the Phenylmethanesulfonohydrazide and the carbonyl compound. Rationale: Impurities in the starting materials can interfere with the reaction. PMSH can hydrolyze to form the corresponding sulfonic acid and hydrazine, especially in the presence of moisture.[1] Aldehydes are prone to oxidation to carboxylic acids. Verify the purity of your starting materials by techniques such as NMR or melting point analysis before starting the reaction.
3. Inappropriate Solvent Solution: Select a solvent that fully dissolves both reactants. Common choices include methanol, ethanol, or THF.[3] Rationale: If the reactants are not fully dissolved, the reaction becomes heterogeneous, severely limiting the reaction rate and leading to incomplete conversion.[4] For particularly challenging solubility issues, a co-solvent system or gentle heating may be necessary.
4. Steric Hindrance Solution: For sterically hindered ketones or bulky PMSH analogs, increase the reaction time and/or temperature. Consider using a more potent acid catalyst. Rationale: Aldehydes are generally more reactive than ketones due to less steric hindrance around the carbonyl carbon.[2] Bulky groups on either the ketone or the hydrazide can physically obstruct the approach of the nucleophile, slowing down the reaction rate.[2][5][6] Providing more energy (heating) or extending the reaction time can help overcome this activation barrier.[7]
5. Reversible Reaction Solution: If you suspect the equilibrium is unfavorable, consider removing water as it forms. Rationale: Hydrazone formation is a reversible reaction, and the presence of excess water can drive the equilibrium back towards the starting materials through hydrolysis.[8][9] In some cases, using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous magnesium sulfate can shift the equilibrium towards the product.
6. Side Reactions Solution: Monitor the reaction closely by TLC or LC-MS to detect the formation of byproducts. Adjust conditions to minimize them. Rationale: Phenylmethanesulfonohydrazide can undergo decomposition or other side reactions under certain conditions.[1][10] For instance, when derived from hydrazine itself, the resulting hydrazone can sometimes react with a second equivalent of the carbonyl compound to form an azine.[8] If side reactions are observed, consider lowering the reaction temperature or changing the catalyst.
Issue 2: The reaction seems to stall and never goes to completion. What should I investigate?

An incomplete reaction is a common source of low isolated yield. Here’s a workflow to diagnose the issue.

G cluster_troubleshoot Troubleshooting Path start Incomplete Reaction Observed check_tlc Monitor by TLC/LC-MS start->check_tlc sm_present Starting Materials Still Present? check_tlc->sm_present yes_sm Yes sm_present->yes_sm Yes no_sm No, but new spots appear sm_present->no_sm No reagent_purity Verify Reagent Purity & Stoichiometry yes_sm->reagent_purity side_reactions Identify Side Products no_sm->side_reactions reaction_conditions Optimize Reaction Conditions (Temp, Time, pH) reagent_purity->reaction_conditions catalyst_issue Check Catalyst Activity reaction_conditions->catalyst_issue workup_issue Investigate Work-up & Purification Loss side_reactions->workup_issue

Caption: Troubleshooting workflow for incomplete reactions.

  • Monitor Reaction Progress: The most effective way to track the reaction is by using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This allows you to visualize the consumption of starting materials and the formation of the product.

  • Check Reagents: If starting materials persist even after extended reaction times, re-verify their purity. As mentioned, PMSH itself can degrade.[10] Also, ensure the stoichiometry is correct; an equimolar ratio of the carbonyl compound and PMSH is typically used.[3]

  • Re-evaluate Conditions: Steric hindrance can significantly slow down reaction rates.[7] If you are working with a hindered ketone, you may need to increase the reaction time (e.g., from a few hours to overnight) or gently heat the reaction mixture.[3][7]

  • Catalyst Inactivation: The acid catalyst is crucial. If the reaction medium is not sufficiently acidic, the reaction will be sluggish. Ensure your acid source is active and present in a catalytic amount.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the Phenylmethanesulfonohydrazide coupling reaction?

A1: The reaction proceeds via a two-step mechanism typical for hydrazone formation.[8] First, the nucleophilic nitrogen of the Phenylmethanesulfonohydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by an acid-catalyzed dehydration step to yield the final hydrazone product.

G PMSH R-SO₂-NH-NH₂ (Phenylmethanesulfonohydrazide) Intermediate [Intermediate] R-SO₂-NH-N(H)-C(OH)R'R'' PMSH->Intermediate Nucleophilic Attack Carbonyl R'R''C=O (Aldehyde/Ketone) Carbonyl->Intermediate Product R-SO₂-NH-N=CR'R'' (Hydrazone) Intermediate->Product Dehydration (Acid-Catalyzed) Water + H₂O

Caption: General mechanism of hydrazone formation.

Q2: Are there any catalysts that can enhance the rate of this reaction?

A2: Yes, the reaction is typically acid-catalyzed.[2] While simple acids like acetic acid are common, studies have shown that certain aniline derivatives, particularly those with ortho-carboxylate or other proton-donating groups like anthranilic acids, can act as superior catalysts, significantly accelerating hydrazone formation even at neutral pH.[11][12] This is attributed to their ability to facilitate intramolecular proton transfer.[11]

Q3: How do I choose the best solvent for my reaction?

A3: The ideal solvent should completely dissolve both your Phenylmethanesulfonohydrazide and your carbonyl substrate.[4] Methanol and ethanol are excellent first choices for many substrates.[3][13] If solubility is an issue, consider more polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF), but ensure they are anhydrous, as water can negatively impact the reaction equilibrium.[4][8]

Q4: How should I purify my final hydrazone product?

A4: Purification strategy depends on the physical properties of your product.

  • Recrystallization: If the hydrazone is a solid, recrystallization is often the most effective method for obtaining high purity material. A common solvent system is a mixture of methanol and water.[3]

  • Column Chromatography: For oils or solids that are difficult to recrystallize, flash column chromatography on silica gel is the standard method.[4] You will need to determine an appropriate solvent system (e.g., hexanes/ethyl acetate) by TLC.

  • Aqueous Work-up: Before purification, an aqueous work-up is typically performed to remove water-soluble impurities like the acid catalyst and any unreacted PMSH hydrochloride salts.[4] This involves diluting the reaction mixture with an organic solvent (like ethyl acetate) and washing with water or a mild base solution.

Q5: Can Phenylmethanesulfonohydrazide be used as a protecting group for carbonyls?

A5: Yes, PMSH can be used to protect carbonyl functionalities.[1] It reacts with aldehydes and ketones to form stable hydrazones. This protecting group can be cleaved under specific conditions to regenerate the carbonyl group, allowing for selective modifications elsewhere in the molecule.[1][8]

Experimental Protocols

Protocol 1: General Procedure for Phenylmethanesulfonohydrazide Coupling

This protocol provides a general starting point for the synthesis of a hydrazone from an aldehyde or ketone.

  • Dissolve Reactants: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., methanol, 5-10 mL per mmol of substrate).

  • Add PMSH: Add Phenylmethanesulfonohydrazide (1.0-1.1 equivalents) to the solution.

  • Add Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).[3]

  • Reaction: Stir the reaction mixture at room temperature or reflux for a period determined by reaction monitoring (typically 2-24 hours).[3]

  • Monitor Progress: Track the consumption of the starting materials and the formation of the product using TLC or LC-MS.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, pour the mixture into ice water to induce precipitation.[3] The crude solid can then be filtered, washed with cold water, and dried.

  • Purification: Purify the crude product by recrystallization (e.g., from a methanol/water mixture) or by column chromatography.[3][4]

References

  • Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. PMC - NIH. Retrieved from [Link]

  • Pisk, J., Đilović, I., Hrenar, T., Cvijanović, D., Pavlović, G., & Vrdoljak, V. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC - NIH. Retrieved from [Link]

  • Khan Academy. (n.d.). Formation of oximes and hydrazones. Retrieved from [Link]

  • Alcrut group. (n.d.). Synthesis and Evaluation of Hydrazones. Retrieved from [Link]

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. ACS Publications. Retrieved from [Link]

  • Pisk, J., Đilović, I., Hrenar, T., Cvijanović, D., Pavlović, G., & Vrdoljak, V. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. PubMed Central. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). How is the hydrazone formed in the Wolff-Kishner reduction?. Retrieved from [Link]

  • Ferreira, C. L., Lacerda, V., & Gasser, G. (2011). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). CN1976896A - Process for producing hydrazone compound.
  • Google Patents. (n.d.). US2640853A - Production of organic sulfonyl hydrazides.
  • Shainyan, B. A., Tolstikova, L. L., Meshcheryakov, V. I., & Danilevich, Yu. S. (2004). Trifluoromethanesulfonic Hydrazides. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • Ha, J., Jeon, M., Park, J., Kim, J., & Moon, H. R. (2023). Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures. PMC. Retrieved from [Link]

  • Ha, J., Jeon, M., Park, J., Kim, J., & Moon, H. R. (2023). Effect of Steric Hindrance on the Interfacial Connection of MOF-on-MOF Architecture. RSC Publishing. Retrieved from [Link]

Sources

Troubleshooting

Phenylmethanesulfonohydrazide (PMSH) Technical Support Center

For Researchers, Scientists, and Drug Development Professionals Welcome to the . As Senior Application Scientists, we have compiled this comprehensive guide to address common challenges and questions regarding the stabil...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the . As Senior Application Scientists, we have compiled this comprehensive guide to address common challenges and questions regarding the stability and handling of PMSH. Our goal is to provide you with the technical insights and practical solutions necessary to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Phenylmethanesulfonohydrazide (PMSH) and what are its common applications?

Phenylmethanesulfonohydrazide is a member of the sulfonyl hydrazide class of organic compounds. Sulfonyl hydrazides are recognized for their utility as versatile reagents in organic synthesis.[1][2] They are often employed as precursors for generating sulfonyl radicals, which can participate in various carbon-sulfur and carbon-carbon bond-forming reactions.[3] Their relative stability and ease of handling make them valuable alternatives to other sulfonylating agents like sulfonyl chlorides or sulfinic acids.[4]

Q2: My PMSH solution seems to be degrading. What are the primary factors that influence its stability?

The stability of sulfonyl hydrazides, including PMSH, can be influenced by several environmental and experimental factors. While generally stable crystalline solids, their decomposition can be accelerated by:

  • Temperature: Elevated temperatures can promote the thermal decomposition of sulfonyl hydrazides.[5]

  • Presence of Transition Metals: Trace amounts of transition metals, such as copper or palladium, can catalyze the decomposition of sulfonyl hydrazides.[1][6]

  • pH of Aqueous Solutions: The stability of related sulfonyl compounds, like Phenylmethanesulfonyl fluoride (PMSF), is highly pH-dependent in aqueous solutions, with faster degradation at higher pH.[7][8] It is reasonable to infer that the stability of PMSH in aqueous media could also be sensitive to pH.

  • Electrochemical Conditions: Exposure to electrical currents can induce the decomposition of sulfonyl hydrazides.[3]

Q3: What are the likely decomposition products of PMSH?

Based on studies of related sulfonyl hydrazides, the decomposition of PMSH can yield several products depending on the conditions:

  • In aqueous solutions, decomposition may produce the corresponding sulfinate, nitrogen gas, and an alcohol.[9][10]

  • Thermal decomposition can lead to the formation of nitrogen, water, aryl disulfides, and sulfide sulfonates.[5]

Understanding these potential byproducts is crucial for interpreting unexpected experimental results.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the use of Phenylmethanesulfonohydrazide.

Problem 1: Inconsistent results or loss of reactivity in solution.

Possible Cause: Decomposition of PMSH in your solvent.

Solutions:

  • Solvent Choice: For stock solutions, consider using anhydrous organic solvents such as isopropanol or ethanol, where similar compounds like PMSF exhibit greater stability.[7][8]

  • Fresh Preparation: Prepare aqueous solutions of PMSH immediately before use. The half-life of related compounds in aqueous buffers can be short.[7]

  • pH Control: If working in an aqueous medium, carefully control the pH. Based on the behavior of analogous compounds, a neutral or slightly acidic pH may be preferable to alkaline conditions.[7]

  • Temperature Management: Store stock solutions at low temperatures (-20°C) to minimize thermal decomposition.[7] When preparing solutions, avoid unnecessary heating.

Experimental Protocol: Preparation and Storage of a PMSH Stock Solution

  • Weigh the desired amount of solid Phenylmethanesulfonohydrazide in a clean, dry vial.

  • Add the appropriate volume of anhydrous isopropanol to achieve the target concentration (e.g., 100 mM).

  • If necessary, gently sonicate the solution to ensure complete dissolution. Avoid excessive heating.

  • Store the stock solution at -20°C in a tightly sealed container to prevent moisture absorption.

  • When needed, bring the stock solution to room temperature and dilute it into your reaction mixture immediately before starting the experiment.

Problem 2: Unexpected side reactions or byproducts observed.

Possible Cause: Catalytic decomposition of PMSH by trace metal contaminants.

Solutions:

  • High-Purity Reagents: Ensure all reagents and solvents are of high purity and free from transition metal contamination.

  • Glassware Cleaning: Use glassware that has been thoroughly cleaned to remove any residual metal catalysts from previous experiments. Consider acid-washing glassware if metal contamination is suspected.

  • Chelating Agents: In sensitive applications, the addition of a chelating agent like EDTA could sequester trace metal ions, although this may interfere with desired metal-catalyzed reactions.

Problem 3: Solid PMSH appears discolored or has an unusual odor.

Possible Cause: Decomposition of the solid-state reagent.

Solutions:

  • Proper Storage: Store solid Phenylmethanesulfonohydrazide in a cool, dark, and dry place.[4] Exposure to heat, light, or moisture can contribute to degradation over time.

  • Inert Atmosphere: For long-term storage, consider keeping the container under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.

  • Quality Check: If you suspect the quality of your PMSH has been compromised, it is advisable to use a fresh batch for critical experiments.

Data Summary

Parameter Recommendation for Phenylmethanesulfonohydrazide Rationale based on related compounds References
Storage (Solid) Cool, dark, dry place. Consider inert atmosphere for long-term storage.Sulfonyl hydrazides are generally stable solids but can be sensitive to heat and moisture.[4][5][4],[5]
Storage (Stock Solution) -20°C in an anhydrous organic solvent (e.g., isopropanol).Related sulfonyl compounds show good stability under these conditions.[7][8][7],[8]
Aqueous Solution Stability Prepare fresh for each use.Analogous compounds like PMSF have short half-lives in aqueous solutions.[7][7]
pH Considerations (Aqueous) Maintain neutral to slightly acidic pH if possible.Stability of related compounds is pH-dependent, with increased degradation at higher pH.[7][7]
Common Contaminants to Avoid Transition metals (e.g., Cu, Pd), water in stock solutions.Metals can catalyze decomposition. Water leads to hydrolysis.[1][6][7][6],[7],[1]

Visualizing the Decomposition Workflow

The following diagram illustrates the key decision points and preventative measures to mitigate Phenylmethanesulfonohydrazide decomposition.

PMSH_Decomposition_Prevention cluster_storage Storage cluster_prep Solution Preparation cluster_experiment Experimental Conditions cluster_outcomes Outcomes Solid Solid PMSH AqueousPrep Aqueous Solution Preparation Solid->AqueousPrep Aqueous Buffer OrganicPrep Organic Stock Preparation Solid->OrganicPrep Anhydrous Solvent note1 Key: Cool, Dark, Dry Solid->note1 StockSolution Stock Solution Reaction Reaction Setup StockSolution->Reaction Use as needed note2 Key: Avoid Water StockSolution->note2 AqueousPrep->Reaction Use Immediately note3 Key: Fresh is Best AqueousPrep->note3 OrganicPrep->StockSolution Store at -20°C Stable Stable Reagent Reaction->Stable Controlled Conditions: - Low Temp - No Metals - pH Control Degraded Degraded Reagent Reaction->Degraded Uncontrolled Conditions: - High Temp - Metal Contamination - High pH

Caption: Workflow for preventing PMSH decomposition.

References

  • Studies on the Mechanism of Decomposition and Structural Factors Affecting the Aqueous Stability of 1,2-bis(sulfonyl)-1-alkylhydrazines. PubMed. [Link]

  • CuCl2-promoted decomposition of sulfonyl hydrazides for the synthesis of thiosulfonates. Tetrahedron Letters. [Link]

  • Wittig Ylide Mediated Decomposition of N-Sulfonylhydrazones to Sulfinates. PubMed. [Link]

  • Studies on the Mechanism of Decomposition and Structural Factors Affecting the Aqueous Stability of 1,2-Bis(sulfonyl)-1-alkylhydrazines. ResearchGate. [Link]

  • The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. ACS Omega. [Link]

  • Trifluoromethanesulfonic Hydrazides. ResearchGate. [Link]

  • The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. ACS Publications. [Link]

  • A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides. PMC. [Link]

  • PMSF. Wikipedia. [Link]

  • A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. ResearchGate. [Link]

  • Sulfonyl hydrazides as a general redox-neutral platform for radical cross-coupling. PubMed. [Link]

  • A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. ResearchGate. [Link]

  • Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide. ResearchGate. [Link]

  • The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. PubMed. [Link]

Sources

Optimization

Technical Support Center: Purification of Phenylmethanesulfonohydrazide

As a Senior Application Scientist, this guide provides in-depth troubleshooting and practical protocols for the purification of Phenylmethanesulfonohydrazide. The content is structured in a question-and-answer format to...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting and practical protocols for the purification of Phenylmethanesulfonohydrazide. The content is structured in a question-and-answer format to directly address challenges encountered in the laboratory, ensuring you can achieve the highest possible purity for your research and development needs.

Frequently Asked Questions (FAQs) & Troubleshooting

Impurity Identification & Analysis

Q1: What are the most common impurities I should expect when synthesizing Phenylmethanesulfonohydrazide?

The synthesis of Phenylmethanesulfonohydrazide, typically from phenylmethanesulfonyl chloride and hydrazine, can lead to several predictable impurities. Identifying these is the first step toward effective removal.

  • Unreacted Starting Materials: Residual phenylmethanesulfonyl chloride and excess hydrazine hydrate are common.[1]

  • N,N'-di(phenylmethanesulfonyl)hydrazide: This is the most prevalent byproduct, formed when a second molecule of phenylmethanesulfonyl chloride reacts with the desired product.[2][3] This impurity is often referred to as the "dimer" or the di-substituted hydrazide.

  • Hydrolysis Products: Phenylmethanesulfonic acid can form if the sulfonyl chloride starting material is exposed to water.

  • Side-Reaction Products: In the presence of any carbonyl-containing solvents or impurities (like acetone), hydrazones may form.[1]

Q2: How can I assess the purity of my crude Phenylmethanesulfonohydrazide?

A multi-faceted approach to purity analysis is recommended before and after purification.

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method to visualize the number of components in your crude material. It is essential for developing a column chromatography method.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the percentage of your desired product versus impurities.[] A reversed-phase C18 column is a good starting point for method development.[1]

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Invaluable for structural confirmation. The presence of unexpected peaks can indicate specific impurities. Quantitative NMR (qNMR) can also be used for an absolute purity assessment, which is orthogonal to chromatographic methods.[5][6]

  • Melting Point Analysis: A pure compound will have a sharp and narrow melting point range. Impurities typically cause a depression and broadening of the melting point range.[7]

Choosing a Purification Strategy

Q3: What are the primary methods for purifying crude Phenylmethanesulfonohydrazide?

For solid organic compounds like Phenylmethanesulfonohydrazide, the two most effective and widely used purification techniques are recrystallization and column chromatography.[1][8] In some cases, a simple washing or extraction can significantly improve purity.

Q4: How do I choose the best purification method?

The choice depends on the impurity profile and the quantity of material. The following diagram outlines a decision-making workflow.

Caption: Workflow for selecting a purification method.

Detailed Protocols & Troubleshooting Guides

Method 1: Recrystallization

Recrystallization is the preferred method for removing small amounts of impurities from a solid compound, leveraging differences in solubility.[9] The goal is to find a solvent that dissolves the compound well when hot but poorly at room temperature, while impurities remain in solution upon cooling.[7][10]

Q5: How do I perform a recrystallization of Phenylmethanesulfonohydrazide? What's a good starting solvent?

For sulfonyl hydrazides, polar protic solvents are often a good starting point. A procedure analogous to that for p-Toluenesulfonylhydrazide involves dissolving the crude product in hot methanol and then adding water as an anti-solvent to induce precipitation of the purified material.[2]

  • Dissolution: Place the crude Phenylmethanesulfonohydrazide in an Erlenmeyer flask. Add the minimum amount of hot methanol required to fully dissolve the solid. Work on a hot plate and ensure the solvent is gently boiling.[11]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Precipitation: While the methanol solution is still hot and being stirred, slowly add warm water (the anti-solvent) dropwise until the solution becomes persistently cloudy (turbid). This indicates the saturation point has been reached.

  • Re-dissolution: Add a few more drops of hot methanol to just redissolve the precipitate and make the solution clear again.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is crucial for the formation of a pure crystal lattice.[10] Once at room temperature, place the flask in an ice bath for at least 15-30 minutes to maximize crystal yield.[10]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[7][11]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold methanol/water mixture to remove any adhering mother liquor containing the impurities.[11]

  • Drying: Allow air to be pulled through the crystals for several minutes to begin the drying process, then transfer them to a watch glass to dry completely.

Q6: My compound is "oiling out" during recrystallization. What should I do?

"Oiling out" occurs when the solid melts before it dissolves or precipitates as a liquid instead of a crystal.[1] This is common if the boiling point of the solvent is higher than the melting point of the compound.

  • Solution: Add more of the primary solvent (e.g., methanol) to fully dissolve the oil at high temperature. Alternatively, switch to a different solvent system with a lower boiling point.[1]

Q7: My compound won't crystallize from the solution. How can I induce crystallization?

If crystals do not form after cooling in an ice bath, the solution may not be sufficiently saturated.

  • Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod.[10] The tiny glass particles dislodged can act as nucleation sites.

  • Seeding: Add a tiny crystal of pure Phenylmethanesulfonohydrazide (if available) to the solution to initiate crystallization.[1][7]

  • Concentrate the Solution: If you suspect too much solvent was added, gently heat the solution to boil off some of the solvent to increase the concentration of your compound.[10]

SolventBoiling Point (°C)Polarity IndexComments
Methanol 65 °C5.1Good primary solvent for dissolving many hydrazides.[2]
Ethanol 78 °C4.3A common and effective recrystallization solvent.[12]
Water 100 °C10.2Often used as an anti-solvent with alcohols. Phenylmethanesulfonohydrazide has low solubility in cold water.
Acetonitrile 82 °C5.8Can be a good choice, but test solubility first.
Ethyl Acetate / Hexane Varies4.4 / 0.1A common non-polar/polar aprotic mixture for less polar compounds.
Solvent property data sourced from multiple references.[13][14][15]
Method 2: Column Chromatography

Q9: When should I use column chromatography instead of recrystallization?

Column chromatography is necessary when you have multiple impurities with polarities similar to your desired product, making separation by recrystallization difficult.[16] It is a more resource-intensive technique but offers superior separation power.[1]

Q10: What is a recommended column chromatography protocol for Phenylmethanesulfonohydrazide?

A normal-phase setup using silica gel is typically effective for purifying hydrazide compounds.

  • Stationary Phase: Silica gel (e.g., 230-400 mesh).

  • Mobile Phase (Eluent) Selection: Start by developing a solvent system with TLC. A mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is common. Aim for an Rf value for your product of ~0.3-0.4.

  • Column Packing: Pack the column with silica gel as a slurry in the non-polar component of your eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the packed column.

  • Elution: Begin running the eluent through the column. You can use an isocratic (constant solvent mixture) or gradient (gradually increasing polarity) elution.[1]

  • Fraction Collection: Collect small fractions of the eluting solvent.

  • Analysis: Spot each fraction on a TLC plate to identify which ones contain the pure product.[1]

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified Phenylmethanesulfonohydrazide.[1]

G cluster_prep Preparation cluster_run Execution cluster_finish Finalization pack 1. Pack column with silica gel slurry load 2. Dry load crude sample onto top of column pack->load elute 3. Elute with chosen solvent system collect 4. Collect fractions elute->collect tlc 5. Analyze fractions by TLC collect->tlc combine 6. Combine pure fractions tlc->combine evap 7. Evaporate solvent combine->evap product Purified Product evap->product

Sources

Troubleshooting

Phenylmethanesulfonohydrazide reaction monitoring by TLC

Technical Support Center: Phenylmethanesulfonohydrazide Reaction Monitoring by TLC As a Senior Application Scientist, this guide provides in-depth technical and practical advice for monitoring phenylmethanesulfonohydrazi...

Author: BenchChem Technical Support Team. Date: January 2026

Google LogoTechnical Support Center: Phenylmethanesulfonohydrazide Reaction Monitoring by TLC

As a Senior Application Scientist, this guide provides in-depth technical and practical advice for monitoring phenylmethanesulfonohydrazide reactions using thin-layer chromatography (TLC). It addresses common challenges and offers troubleshooting solutions to ensure reliable and reproducible results for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is TLC the preferred method for monitoring phenylmethanesulfonohydrazide reactions?

A1: Thin-layer chromatography is a rapid, cost-effective, and highly versatile technique for real-time reaction monitoring.[1][2][3][4] Its simplicity allows for quick checks on the consumption of starting materials and the formation of products, making it an invaluable tool in a synthesis lab.[1][5][6]

Q2: What are the key components I need to consider for a successful TLC analysis of my reaction?

A2: A successful TLC analysis hinges on three main components:

  • The Stationary Phase: For compounds like phenylmethanesulfonohydrazide and its derivatives, standard silica gel plates (SiO₂) are typically effective. Silica gel is a polar adsorbent.[7]

  • The Mobile Phase (Eluent): This is a crucial variable. The choice of solvent or solvent mixture will determine the separation of your compounds. A common starting point for sulfonohydrazides is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[8]

  • The Visualization Method: Since phenylmethanesulfonohydrazide and many of its products are colorless, a method is needed to see the spots on the TLC plate after development.[9][10]

Q3: How do I choose the right mobile phase (solvent system)?

A3: The goal is to find a solvent system where the starting material and product have distinct Retention Factor (Rf) values, ideally between 0.2 and 0.8.[6] The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[1]

  • Start with a trial-and-error approach. A good starting point is a 70:30 or 80:20 mixture of a non-polar and a polar solvent (e.g., Hexane:Ethyl Acetate).

  • If your spots remain at the bottom (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent.[11]

  • If your spots run to the top (high Rf), the eluent is too polar. Increase the proportion of the non-polar solvent.[11]

  • For highly polar compounds that are difficult to move from the baseline, consider using a more polar mobile phase, such as a mixture including methanol, or even adding a small amount of acetic acid or triethylamine to suppress tailing.[8][11]

Q4: How can I visualize the spots on my TLC plate?

A4: There are several common methods:

  • UV Light (Non-destructive): If your compounds contain a chromophore (like an aromatic ring), they may be visible under a UV lamp (typically at 254 nm).[10][12][13] The spots will appear as dark patches on a fluorescent green background.[12][13] This should always be your first method of choice as it doesn't alter the compounds.[14]

  • Iodine Chamber (Semi-destructive): Exposing the plate to iodine vapor will cause most organic compounds to appear as brown spots.[10][12][13] This is a good general-purpose method, particularly for unsaturated and aromatic compounds.[9] The spots will fade over time.[12]

  • Staining (Destructive): Chemical stains react with the compounds to produce colored spots.[13] For sulfonohydrazides, a potassium permanganate (KMnO₄) stain can be effective as it reacts with oxidizable groups.[15][16] The spots will appear as yellow-brown spots on a purple background.[15] Another general and powerful stain is p-anisaldehyde solution, which can give a range of colors for different functional groups upon heating.[14][17]

Step-by-Step Protocol for TLC Monitoring

This protocol outlines the standard procedure for monitoring a phenylmethanesulfonohydrazide reaction.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber with a lid

  • Capillary spotters

  • Mobile phase (e.g., 7:3 Hexane:Ethyl Acetate)

  • Pencil

  • Ruler

  • UV lamp

  • Staining solution (e.g., potassium permanganate)

  • Heat gun or hot plate

Procedure:

  • Prepare the TLC Plate: With a pencil, gently draw a starting line about 1 cm from the bottom of the TLC plate.[18] Mark three lanes on this line for your starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).[5][18]

  • Spot the Plate:

    • Using a capillary spotter, apply a small spot of your dissolved starting material onto the "SM" mark.

    • Apply a spot of your reaction mixture onto the "Rxn" mark.

    • For the "Co" lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of it.[5][18]

  • Develop the Plate: Pour a small amount of your chosen mobile phase into the developing chamber (to a depth of about 0.5 cm).[18] Place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line.[1][19] Close the chamber and allow the solvent to travel up the plate by capillary action.[7]

  • Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[18]

  • Visualize the Spots:

    • Allow the solvent to evaporate completely.

    • View the plate under a UV lamp and circle any visible spots with a pencil.[12]

    • If necessary, use a staining method. For a permanganate stain, dip the plate into the solution, wipe off the excess, and gently heat with a heat gun until colored spots appear.[14][20]

  • Analyze the Results: Compare the spots in the different lanes. As the reaction progresses, the starting material spot in the "Rxn" lane should diminish, and a new product spot should appear. The reaction is complete when the starting material spot is no longer visible in the "Rxn" lane.[5]

Troubleshooting Guide

TLC_Troubleshooting_Workflow

TLC Troubleshooting Workflow
Problem Potential Cause Solution
Streaking or elongated spots The sample is too concentrated.Dilute the reaction mixture before spotting.[2][11][19]
The compound is acidic or basic.Add a small amount of acetic acid (for basic compounds) or triethylamine (for acidic compounds) to the mobile phase (0.1-1%).[11]
No visible spots The sample is too dilute.Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry between applications.[11][19]
The compound is not UV-active.Use a chemical stain like potassium permanganate or p-anisaldehyde, or an iodine chamber.[11]
The compound is volatile.This can be challenging. Try to minimize heating and visualize the plate as quickly as possible after development.
Spots remain at the baseline (Rf ≈ 0) The mobile phase is not polar enough.Increase the proportion of the polar solvent in your mobile phase.[11] For very polar compounds, consider using a more polar solvent like methanol.[21]
Spots run with the solvent front (Rf ≈ 1) The mobile phase is too polar.Increase the proportion of the non-polar solvent.[11]
Poor separation of spots The mobile phase polarity is not optimal.Systematically test different ratios of your solvent system or try a different combination of solvents.[2]
Uneven solvent front The TLC plate is touching the side of the chamber or the chamber is not properly sealed.Ensure the plate is centered in the chamber and not touching the sides. Make sure the chamber lid is secure.[19]

Advanced Considerations

Stability on Silica: Some sulfonohydrazides or their derivatives might be unstable on the acidic silica gel surface. If you observe unexpected spots or decomposition, you can consider:

  • Neutralizing the silica: Pre-treating the TLC plate with a dilute solution of triethylamine in a suitable solvent and then drying it can help.

  • Using a different stationary phase: Alumina plates, which are basic, can be an alternative.

High-Boiling Point Solvents: If your reaction is in a high-boiling point solvent like DMF or DMSO, it can interfere with the TLC, often causing streaking.[21]

  • Solution: After spotting the plate, place it under high vacuum for a few minutes to remove the high-boiling solvent before developing the plate.[21]

References

  • ChemicalDesk.Com. (2011, June 28). TLC Stains Preparation. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. [Link]

  • TLC Visualization Methods. [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. [Link]

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Washington State University. Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay. [Link]

  • TLC Stains. [Link]

  • TLC stains. [Link]

  • Dr. Aman. (2023, May 14). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time![Link]

  • Plant Extract. (2024, August 22). Illuminating the Invisible: Visualization and Detection of Compounds in TLC. [Link]

  • Quora. (2016, December 3). How often is thin layer chromatography conducted in the monitoring of a reaction?[Link]

  • TLC Stains. [Link]

  • A level Chemistry. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction. [Link]

  • USDA Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. [Link]

  • NIH. Detection Progress of Selected Drugs in TLC. [Link]

  • SciTePress. Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. [Link]

  • Thin layer chromatography. [Link]

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • PubMed. New hydrazines with sulphonamidic structure: synthesis,characterization and biological activity. [Link]

  • SciELO. Determination of pKa values of some sulfonamides by LC and LC-PDA methods in acetonitrile-water binary mixtures. [Link]

  • PubMed. The antibacterial activity of some sulfonamides and sulfonyl hydrazones, and 2D-QSAR study of a series of sulfonyl hydrazones. [Link]

  • Khan Academy. Thin-layer chromatography (TLC). [Link]

Sources

Optimization

Technical Support Center: Scaling Up Phenylmethanesulfonohydrazide Synthesis

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Phenylmethanesulfonohydrazide, with a particular focus on th...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of Phenylmethanesulfonohydrazide, with a particular focus on the challenges and considerations associated with scaling up the process. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth transition from laboratory-scale experiments to larger-scale production.

Introduction

Phenylmethanesulfonohydrazide is a key building block in the synthesis of various pharmaceutical compounds and agrochemicals. Its synthesis, typically achieved through the reaction of phenylmethanesulfonyl chloride with hydrazine, while straightforward in principle, presents several challenges when scaling up. These challenges include controlling the exothermic reaction, minimizing impurity formation, and achieving a high-purity product through efficient purification. This guide provides practical, experience-driven advice to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing Phenylmethanesulfonohydrazide?

The most common and direct method is the reaction of phenylmethanesulfonyl chloride with hydrazine hydrate. The lone pair of electrons on the nitrogen atom of hydrazine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a sulfonamide bond and the displacement of the chloride ion.

Q2: What are the critical safety precautions when handling the reactants?

Both phenylmethanesulfonyl chloride and hydrazine hydrate are hazardous materials that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Phenylmethanesulfonyl chloride: This compound is corrosive and causes severe skin burns and eye damage.[1][2] It is also moisture-sensitive and will react with water, so it should be handled under anhydrous conditions.

  • Hydrazine hydrate: Hydrazine and its hydrate are toxic, corrosive, and suspected carcinogens.[3][4][5][6][7] It is crucial to avoid inhalation, ingestion, and skin contact.

Q3: What are the most common impurities in this synthesis?

The primary impurity is often the N,N'-bis(phenylmethylsulfonyl)hydrazide, formed by the reaction of a second molecule of phenylmethanesulfonyl chloride with the desired product.[8] Unreacted starting materials and byproducts from the decomposition of hydrazine can also be present.

Q4: How can the progress of the reaction be monitored?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) can be used to separate the starting material, product, and any major impurities. The disappearance of the phenylmethanesulfonyl chloride spot and the appearance of the product spot indicate the progression of the reaction. High-performance liquid chromatography (HPLC) can provide more quantitative analysis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Phenylmethanesulfonohydrazide in a question-and-answer format, providing direct solutions to specific problems.

Problem Potential Cause(s) Troubleshooting & Optimization
Low Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reactions: Formation of N,N'-bis(phenylmethylsulfonyl)hydrazide. 3. Loss during workup: Product dissolving in the aqueous phase during extraction or washing.1. Reaction Monitoring: Use TLC or HPLC to monitor the reaction until the starting material is consumed. Consider extending the reaction time or slightly increasing the temperature if the reaction stalls. 2. Controlled Addition: Add the phenylmethanesulfonyl chloride solution slowly to the hydrazine solution at a low temperature to minimize the formation of the di-substituted byproduct.[9] 3. pH Adjustment & Salting Out: Ensure the aqueous phase is basic during workup to keep the product in its free base form, which is less soluble in water. Adding a saturated salt solution (brine) can further decrease the solubility of the product in the aqueous layer.
Product is an Oil or Gummy Solid 1. Presence of impurities: Impurities can lower the melting point of the product and inhibit crystallization. 2. Residual solvent: Trapped solvent can prevent the product from solidifying. 3. Incorrect pH: If the product is in its salt form, it may be more soluble and difficult to crystallize.1. Purification: Attempt to purify a small sample by column chromatography to obtain a pure reference material. This can help in developing a suitable crystallization procedure. 2. Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent. 3. pH Adjustment: Check the pH of the aqueous solution during workup and ensure it is sufficiently basic to precipitate the free base of the product.
Difficulty in Purification/Crystallization 1. Inappropriate solvent system: The chosen solvent may be too good or too poor a solvent for the product. 2. High impurity levels: Significant amounts of impurities can interfere with crystal lattice formation.1. Solvent Screening: Perform small-scale solubility tests with a range of solvents to find a suitable system for recrystallization. A good solvent will dissolve the product when hot but have low solubility when cold.[3][5][10][11] 2. Pre-purification: If the crude product is highly impure, consider a preliminary purification step like a silica gel plug filtration before attempting recrystallization.
Exothermic Reaction is Difficult to Control at Scale 1. Poor heat transfer: The surface area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient. 2. Addition rate is too fast: Rapid addition of the sulfonyl chloride can lead to a rapid and uncontrolled exotherm.1. Reactor Design: Use a reactor with a high heat transfer capacity, such as a jacketed reactor with efficient cooling. Ensure good agitation to promote heat transfer throughout the reaction mixture.[12][13][14][15] 2. Controlled Addition: Use a syringe pump or a dropping funnel with precise control to add the phenylmethanesulfonyl chloride solution at a rate that allows the cooling system to maintain the desired temperature.

Experimental Protocols

Synthesis of Phenylmethanesulfonohydrazide (Lab Scale)

This protocol is adapted from a reliable procedure for a similar compound and should be optimized for Phenylmethanesulfonohydrazide.[9]

Materials:

  • Phenylmethanesulfonyl chloride (MW: 190.65 g/mol )[1]

  • Hydrazine hydrate (64-85% solution)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexane

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve phenylmethanesulfonyl chloride (1 equivalent) in THF.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Hydrazine Addition: In a separate flask, prepare a solution of hydrazine hydrate (2.2 equivalents) in water.

  • Reaction: Slowly add the hydrazine hydrate solution to the stirred solution of phenylmethanesulfonyl chloride via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Workup:

    • Add water to the reaction mixture and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Wash the combined organic layers with a saturated solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Solvent Selection: Determine a suitable solvent system for recrystallization. A mixture of ethanol and water or ethyl acetate and hexane is a good starting point. The ideal solvent should dissolve the crude product at an elevated temperature and allow it to crystallize upon cooling.

  • Dissolution: Dissolve the crude Phenylmethanesulfonohydrazide in a minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

  • Characterization: Determine the melting point of the purified product and obtain spectroscopic data (e.g., NMR) to confirm its identity and purity.

Scale-Up Considerations

Scaling up the synthesis of Phenylmethanesulfonohydrazide requires careful consideration of several factors to ensure safety, efficiency, and product quality.[6][12][13][14][15]

Parameter Lab Scale (1-10 g) Pilot/Production Scale (>1 kg) Key Considerations for Scale-Up
Reaction Vessel Round-bottom flaskJacketed glass or stainless steel reactorEnsure efficient heat transfer and agitation. The material of construction should be compatible with the reactants and reaction conditions.
Agitation Magnetic stir barMechanical overhead stirrerMechanical stirring is essential for effective mixing and heat transfer in larger volumes. The stirrer design should prevent dead zones.
Temperature Control Ice bathJacketed reactor with a circulating chiller/heaterPrecise temperature control is critical to manage the exotherm and minimize side reactions.
Reagent Addition Dropping funnelMetering pump or controlled addition via a pressure-equalizing dropping funnelA controlled and consistent addition rate is crucial for safety and reproducibility.
Workup Separatory funnelLarge-scale extraction and filtration equipmentThe efficiency of phase separation and filtration can be challenging at a larger scale.
Purification Recrystallization in a flaskCrystallization vessel with controlled cooling and agitationControlled cooling profiles can influence crystal size and purity.

Visualizing the Workflow

Synthesis Workflow

Synthesis_Workflow A 1. Reaction Setup Phenylmethanesulfonyl Chloride in THF B 2. Cooling 0-5 °C A->B D 4. Controlled Addition Maintain T < 10 °C B->D C 3. Reagent Preparation Hydrazine Hydrate in Water C->D E 5. Reaction & Monitoring Stir at RT, TLC/HPLC D->E F 6. Aqueous Workup Extraction & Washing E->F G 7. Isolation Crude Product F->G H 8. Purification Recrystallization G->H I 9. Final Product Phenylmethanesulfonohydrazide H->I

Caption: A generalized workflow for the synthesis of Phenylmethanesulfonohydrazide.

Troubleshooting Logic

Troubleshooting_Logic Start Problem Encountered LowYield Low Yield? Start->LowYield OilyProduct Oily/Gummy Product? Start->OilyProduct PurificationIssue Purification Difficulty? Start->PurificationIssue CheckReaction Check Reaction Completion (TLC/HPLC) LowYield->CheckReaction Yes ControlAddition Optimize Addition Rate & Temperature LowYield->ControlAddition Yes OptimizeWorkup Adjust pH, Use Brine LowYield->OptimizeWorkup Yes OilyProduct->OptimizeWorkup Yes CheckImpurities Analyze for Impurities OilyProduct->CheckImpurities Yes DryThoroughly Ensure Complete Solvent Removal OilyProduct->DryThoroughly Yes ScreenSolvents Screen Recrystallization Solvents PurificationIssue->ScreenSolvents Yes PrePurify Consider Column Chromatography PurificationIssue->PrePurify Yes

Caption: A decision-making diagram for troubleshooting common synthesis issues.

References

  • Material Safety Data Sheet - Hydrazine hydrate, 100% (Hydrazine, 64%). Cole-Parmer. Retrieved from [Link]

  • SAFETY DATA SHEET - Hydrazine Hydrate 55%. Nexchem Ltd. Retrieved from [Link]

  • Pharmaceutical Scale-Up: A Comprehensive Industry Guide. (2026, January 5). Retrieved from [Link]

  • plant scale up techniques. (n.d.). iajps. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Purification by Recrystallization. (n.d.). CUNY. Retrieved from [Link]

  • Recrystallization. (2016, August 15). YouTube. Retrieved from [Link]

  • A CURRENT REVIEW ON PILOT PLANT SCALE UP TECHNIQUES: FOCUS ON SUPAC (SCALE UP AND POST APPROVAL CHANGES). (2022, September 9). Journal of Xi'an Shiyou University, Natural Science Edition. Retrieved from [Link]

  • Phenylmethanesulfonyl chloride | C7H7ClO2S | CID 74740. PubChem. Retrieved from [Link]

  • Scale-Up Manufacturing for Clinical Trials. UPM Pharmaceuticals. Retrieved from [Link]

  • p-Toluenesulfonylhydrazide. Organic Syntheses. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Phenylmethanesulfonohydrazide Reaction Workup &amp; Troubleshooting

Welcome to the Technical Support Center for Phenylmethanesulfonohydrazide reaction workups. This guide is designed for researchers, scientists, and professionals in drug development who utilize phenylmethanesulfonohydraz...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Phenylmethanesulfonohydrazide reaction workups. This guide is designed for researchers, scientists, and professionals in drug development who utilize phenylmethanesulfonohydrazide in their synthetic workflows. Here, we address common and specific issues encountered during the workup and purification of phenylmethanesulfonyl hydrazones, providing in-depth, experience-based solutions and preventative strategies. Our focus is on explaining the "why" behind each step, ensuring a robust understanding and successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the workup of phenylmethanesulfonyl hydrazone formation?

A1: The most common challenge is the effective removal of unreacted starting materials and, more importantly, the acidic byproduct, phenylmethanesulfonic acid. This byproduct can complicate purification and affect the stability of the desired hydrazone. Additionally, the physical properties of the hydrazone product (e.g., being an oil versus a crystalline solid) can present purification difficulties.

Q2: My phenylmethanesulfonyl hydrazone product is an oil and won't crystallize. How can I purify it?

A2: Oily products are a frequent issue in hydrazone synthesis. If direct crystallization fails, column chromatography is the recommended method for purification.[1] Should the product still prove difficult to handle, triturating the oil with a non-polar solvent like n-hexane and storing it at a low temperature (e.g., in a freezer for 24 hours) can sometimes induce crystallization or solidification.[1] Trying alternative recrystallization solvents such as acetonitrile or ethanol may also be effective.[1]

Q3: I'm observing decomposition of my phenylmethanesulfonyl hydrazone on a silica gel column. What are my options?

A3: Decomposition on silica gel can occur, particularly with hydrazones that are sensitive to acidic conditions.[2] To mitigate this, you can neutralize the silica gel by pre-treating it with a base like triethylamine. This is achieved by preparing the silica slurry in an eluent containing a small percentage (e.g., 1-2%) of triethylamine.[2] Alternatively, using a less acidic stationary phase like alumina for chromatography can be a viable solution.[2]

Q4: How can I confirm the successful formation and purity of my phenylmethanesulfonyl hydrazone?

A4: A combination of spectroscopic methods is essential for characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show the disappearance of the aldehyde proton and the appearance of a new signal for the imine proton (-CH=N-).

  • Infrared (IR) Spectroscopy: Look for the disappearance of the C=O stretch from the starting aldehyde/ketone and the appearance of a C=N stretching band.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

Thin Layer Chromatography (TLC) is crucial for monitoring the reaction progress and assessing the purity of the final product.

Troubleshooting Guide: Common Workup Issues

This section provides a systematic approach to diagnosing and solving common problems encountered during the workup of phenylmethanesulfonohydrazide reactions.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low Yield of Isolated Product 1. Incomplete Reaction: The reaction may not have reached equilibrium.Solution: Monitor the reaction closely using TLC. If starting material is still present, consider extending the reaction time or gently heating the mixture.
2. Suboptimal pH: The formation of hydrazones is often acid-catalyzed, but a highly acidic medium can protonate the hydrazide, rendering it non-nucleophilic.Solution: Ensure the reaction is carried out under mildly acidic conditions (pH 4-6). A catalytic amount of acetic acid is typically sufficient.
3. Product Loss During Aqueous Workup: The hydrazone may have some water solubility, or an emulsion may have formed.Solution: Minimize the volume of aqueous washes. To break emulsions, add brine (saturated NaCl solution) to the separatory funnel.
Persistent Acidic Impurity (Phenylmethanesulfonic Acid) 1. Inefficient Neutralization: Phenylmethanesulfonic acid is a byproduct that needs to be effectively removed.Solution: During the aqueous workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃).[3] This will neutralize the sulfonic acid, forming its salt, which is highly soluble in the aqueous phase. Repeat the wash until the aqueous layer is no longer acidic (test with pH paper).
2. Insufficient Phase Separation: The salt of the sulfonic acid may not have been fully extracted into the aqueous layer.Solution: Ensure vigorous mixing during the basic wash to facilitate the transfer of the salt to the aqueous phase. Allow adequate time for the layers to separate completely.
Presence of Unreacted Phenylmethanesulfonohydrazide 1. Incorrect Stoichiometry: An excess of the hydrazide was used.Solution: Use a 1:1 molar ratio of the aldehyde/ketone to phenylmethanesulfonohydrazide. If a slight excess of one reagent is necessary to drive the reaction to completion, it is often easier to remove an excess of the more volatile carbonyl compound.
2. Similar Polarity to Product: The unreacted hydrazide and the hydrazone product may have similar polarities, making chromatographic separation difficult.Solution: Optimize the eluent system for column chromatography to achieve better separation. A gradient elution may be necessary. Alternatively, a selective chemical quench for the unreacted hydrazide could be explored, though this is less common.
Formation of Azine Side Product 1. Reaction of the Hydrazone with another Aldehyde/Ketone Molecule: This is a common side reaction in hydrazone synthesis.Solution: This side product is typically removed via column chromatography or recrystallization. Using a slight excess of the phenylmethanesulfonohydrazide can sometimes suppress azine formation.

Experimental Protocols

General Protocol for the Synthesis of a Phenylmethanesulfonyl Hydrazone
  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Hydrazide: To the stirred solution, add phenylmethanesulfonohydrazide (1.0-1.1 equivalents).

  • Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or under gentle reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carbonyl compound is consumed.

  • Initial Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by vacuum filtration. If not, remove the solvent under reduced pressure.

  • Purification: The crude product can then be purified by recrystallization or column chromatography as detailed below.

Protocol for Aqueous Workup to Remove Acidic Byproducts
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, venting frequently to release any evolved CO₂ gas.

  • Phase Separation: Allow the layers to separate and discard the aqueous layer.

  • Repeat Wash: Repeat the wash with NaHCO₃ solution one or two more times, or until the aqueous wash is no longer acidic.

  • Brine Wash: Wash the organic layer with brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Diagrams

Workflow for Phenylmethanesulfonyl Hydrazone Synthesis and Workup

G cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Aldehyde/Ketone + Phenylmethanesulfonohydrazide reaction Solvent (e.g., EtOH) + Catalytic Acid start->reaction monitoring Monitor by TLC reaction->monitoring quench Quench/Solvent Removal monitoring->quench dissolve Dissolve in Organic Solvent quench->dissolve wash_base Wash with aq. NaHCO3 dissolve->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry (Na2SO4) & Concentrate wash_brine->dry purify Column Chromatography or Recrystallization dry->purify characterize Characterize (NMR, IR, MS) purify->characterize end Pure Phenylmethanesulfonyl Hydrazone characterize->end

Caption: General workflow for the synthesis and purification of phenylmethanesulfonyl hydrazones.

Troubleshooting Logic for Low Product Yield

G start Low Product Yield check_completion Is the reaction complete (TLC)? start->check_completion incomplete Extend reaction time / Increase temperature check_completion->incomplete No check_pH Is the pH mildly acidic (4-6)? check_completion->check_pH Yes success Yield Improved incomplete->success adjust_pH Add catalytic acid (e.g., Acetic Acid) check_pH->adjust_pH No check_reagents Are starting materials pure? check_pH->check_reagents Yes adjust_pH->success purify_reagents Purify aldehyde/ketone and/or hydrazide check_reagents->purify_reagents No check_workup Was product lost during workup? check_reagents->check_workup Yes purify_reagents->success optimize_workup Minimize aqueous washes / Use brine for emulsions check_workup->optimize_workup Yes check_workup->success No optimize_workup->success

Caption: Decision tree for troubleshooting low yields in phenylmethanesulfonyl hydrazone synthesis.

References

  • ResearchGate. How to purify hydrazone?[Link]

  • Reddit. Need a purification method for a free hydrazone : r/Chempros. [Link]

  • Aggarwal, V. K., et al. (2003). A New Protocol for the In Situ Generation of Aromatic, Heteroaromatic, and Unsaturated Diazo Compounds and Its Application in Catalytic and Asymmetric Epoxidation of Carbonyl Compounds. Journal of the American Chemical Society, 125(36), 10926-10940.
  • Alcrut Group. Synthesis and Evaluation of Hydrazones. [Link]

  • ResearchGate. Methanesulfonic acid neutralisation?[Link]

Sources

Optimization

Phenylmethanesulfonohydrazide: Technical Support &amp; Best Practices

Disclaimer: Phenylmethanesulfonohydrazide is a specialized chemical reagent. While this guide is compiled with the highest scientific standards, specific, validated stability and degradation data for this exact compound...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: Phenylmethanesulfonohydrazide is a specialized chemical reagent. While this guide is compiled with the highest scientific standards, specific, validated stability and degradation data for this exact compound (CAS No: 109425-98-1) is not extensively available in public literature. The following best practices are based on the known chemistry of the sulfonohydrazide functional group and general principles of laboratory safety. Researchers should always perform small-scale validation experiments and consult their institution's safety guidelines.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid Phenylmethanesulfonohydrazide?

A1: Proper storage is critical to maintain the integrity of the reagent. As a hydrazide derivative, it is susceptible to oxidation and hydrolysis.

  • Temperature: Store in a refrigerator at +2°C to +8°C for long-term stability.[1][2]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[3][4] This minimizes oxidation of the hydrazide moiety.

  • Container: Keep the compound in a tightly sealed, opaque container to protect it from moisture and light.[4]

  • Location: The storage area should be dry and well-ventilated.[4][5]

Causality: The hydrazide functional group (-NHNH₂) is a reducing agent and can be readily oxidized by atmospheric oxygen. Furthermore, the sulfonyl group can increase the compound's susceptibility to hydrolysis, where moisture can lead to the cleavage of the molecule, reducing its purity and efficacy over time.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: Due to the potential hazards associated with hydrazide compounds, including toxicity and irritation, stringent adherence to safety protocols is mandatory.[6][7][8]

  • Eye Protection: Chemical safety goggles and/or a face shield are essential.[7]

  • Hand Protection: Wear chemically resistant gloves, such as butyl rubber or nitrile rubber.[7] Always inspect gloves for tears or punctures before use.

  • Body Protection: A lab coat or a chemical-resistant apron should be worn.[7]

  • Respiratory Protection: Handle the solid powder in a certified chemical fume hood to avoid inhalation of dust particles. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[7]

Q3: How should I prepare a stock solution of Phenylmethanesulfonohydrazide?

A3: The solubility of Phenylmethanesulfonohydrazide is not widely reported and should be determined empirically. However, based on its structure, it is expected to be poorly soluble in water.[9]

  • Solvent Selection: Start with polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). These are generally effective for dissolving compounds with similar functional groups.[9]

  • Procedure:

    • Weigh the required amount of Phenylmethanesulfonohydrazide in a fume hood.

    • Add the desired volume of solvent to the vial.

    • Use sonication or gentle vortexing to aid dissolution. Gentle warming can be attempted but may accelerate degradation; proceed with caution.

  • Storage of Stock Solutions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles. Freeze-thaw cycles can introduce moisture and accelerate degradation.

Expert Insight: When preparing solutions, observe for any color changes, which could indicate degradation or reaction with the solvent. It is advisable to prepare fresh solutions for critical experiments whenever possible.

Troubleshooting Guide

Problem 1: My experiment has failed, and I suspect the reagent has degraded. How can I verify this?

Answer: Reagent degradation is a common cause of experimental failure. Phenylmethanesulfonohydrazide can degrade via oxidation or hydrolysis.[10][11]

Step-by-Step Verification Protocol:

  • Visual Inspection: Check the solid material for any change in color or consistency compared to a fresh vial. Clumping or discoloration can indicate moisture absorption or oxidation.

  • Solubility Test: Compare the solubility of your current stock with a newly purchased lot. A significant change in solubility can be an indicator of degradation.

  • Analytical Confirmation (Recommended):

    • Thin-Layer Chromatography (TLC): Run a TLC of your compound against a reference standard if available. The appearance of new spots or streaking indicates the presence of impurities or degradation products.

    • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is the most definitive method. A degraded sample will show multiple peaks in the chromatogram and masses corresponding to potential degradation products (e.g., hydrolyzed or oxidized forms).[12]

Problem 2: My reaction yield is consistently low. Could handling practices be the cause?

Answer: Yes, improper handling can significantly impact reagent activity and, consequently, reaction yields.

  • Cause - Exposure to Air/Moisture: Repeatedly opening the main container in ambient air introduces oxygen and moisture. The hydrazide group is prone to oxidation, which renders the molecule inactive for its intended purpose.

    • Solution: Aliquot the solid compound into smaller, single-use vials under an inert atmosphere (e.g., in a glove box) immediately upon receiving it. This protects the main stock from repeated exposure.

  • Cause - Cross-Contamination: Using contaminated spatulas or glassware can introduce trace amounts of acids, bases, or oxidizing agents that can catalyze degradation.[6]

    • Solution: Always use clean, dry spatulas and glassware. Never return unused compound to the stock bottle.

  • Cause - Inappropriate Solvent pH: The stability of sulfonohydrazides can be pH-dependent. Strongly acidic or basic conditions during your reaction setup could be degrading the reagent before it has a chance to react.[13]

    • Solution: Review your experimental protocol. If possible, perform the reaction under neutral or near-neutral pH conditions. If this is not possible, add the Phenylmethanesulfonohydrazide at the last possible moment to the reaction mixture.

Data & Protocols

Table 1: Summary of Recommended Storage and Handling
ParameterRecommendationRationale & References
Storage Temperature +2°C to +8°C (Long-term)Minimizes thermal degradation.[1][2]
Storage Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidation of the hydrazide moiety.[3][4]
Light Sensitivity Store in an opaque containerProtects against potential photolytic degradation.
Hygroscopicity High (Assumed)Hydrazide compounds are often moisture-sensitive. Store in a desiccator.[14]
Primary PPE Goggles, Lab Coat, Resistant GlovesProtects against skin and eye irritation/toxicity.[7]
Handling Area Certified Chemical Fume HoodPrevents inhalation of fine powder.
Recommended Solvents DMSO, DMFBased on the polarity of structurally similar compounds.[9]
Experimental Workflow: Safe Handling & Stock Solution Preparation

cluster_prep Preparation & PPE cluster_handling Solid Handling cluster_solution Solution Preparation prep1 Don Full PPE: Lab Coat, Goggles, Gloves prep2 Work Inside a Certified Fume Hood prep1->prep2 weigh Weigh Solid into New, Dry Vial prep2->weigh aliquot If Aliquoting: Purge Vials with Inert Gas weigh->aliquot For long-term storage add_solvent Add Anhydrous Solvent (e.g., DMSO) aliquot->add_solvent dissolve Vortex or Sonicate to Dissolve add_solvent->dissolve store Store Solution at -20°C in Single-Use Aliquots dissolve->store

Caption: Workflow for safe handling and preparation of Phenylmethanesulfonohydrazide stock solutions.

Troubleshooting Logic Flowchart

cluster_reagent Reagent Integrity Check cluster_protocol Experimental Protocol Check start Experiment Yield is Low or Result is Inconsistent check_storage Were storage conditions (Temp, Inert Gas) met? start->check_storage check_age Is the reagent old or frequently used? check_storage->check_age Yes storage_no Action: Discard and use a new, properly stored lot. check_storage->storage_no No age_yes Action: Perform QC check (e.g., LC-MS) or use a fresh aliquot. check_age->age_yes Yes check_solubility Did the compound dissolve completely? check_age->check_solubility No end_node Re-run Experiment storage_no->end_node age_yes->end_node check_pH Is the reaction run under harsh pH conditions? check_solubility->check_pH Yes solubility_no Action: Test alternative solvents or use sonication. Prepare fresh solution. check_solubility->solubility_no No check_pH->end_node No solubility_no->end_node pH_yes Action: Add reagent last or buffer the system if possible. pH_yes->end_node

Caption: A decision tree for troubleshooting experiments involving Phenylmethanesulfonohydrazide.

References

  • Vecom Marine. (2022). MSDS Hydrazide. [Link]

  • Defense Technical Information Center. (1987). Safety and Handling of Hydrazine. [Link]

  • Organic Syntheses. Hydrazine Hydrate Preparation. [Link]

  • Senior Care Consultant Group. (2008). Stability of Refrigerated and Frozen Drugs. [Link]

  • Sensitech. (n.d.). USP <659> Packaging and Storage Requirements Explained. [Link]

  • ResearchGate. (2017). Degradation Pathway. [Link]

  • ResearchGate. (2022). Understanding and evaluation of different degradation pathways and stability of drug product. [Link]

  • National Institutes of Health (NIH). (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. [Link]

  • National Institutes of Health (NIH). (2023). Lifitegrast Degradation: Products and Pathways. [Link]

  • Royal Society of Chemistry. (2015). A comprehensive study of apixaban's degradation pathways under stress conditions. [Link]

Sources

Reference Data & Comparative Studies

Validation

Phenylmethanesulfonohydrazide vs. Tosyl Hydrazide: A Comparative Guide for Synthetic Chemists

In the landscape of modern organic synthesis, the transformation of carbonyl functionalities into a diverse array of structural motifs is a cornerstone of molecular architecture. Among the myriad of reagents developed fo...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the transformation of carbonyl functionalities into a diverse array of structural motifs is a cornerstone of molecular architecture. Among the myriad of reagents developed for this purpose, arylsulfonylhydrazides have carved out a significant niche, primarily through their utility in the formation of hydrazones which serve as versatile intermediates. Tosyl hydrazide (p-toluenesulfonylhydrazide) has long been the reagent of choice for many of these transformations, most notably the Shapiro and Eschenmoser-Tanabe reactions. However, the exploration of alternative sulfonylhydrazides, such as phenylmethanesulfonohydrazide, prompts a critical evaluation of their comparative performance, potential advantages, and unique applications. This guide provides an in-depth technical comparison of phenylmethanesulfonohydrazide and tosyl hydrazide, offering insights to researchers, scientists, and drug development professionals to inform their experimental design and reagent selection.

Structural and Electronic Considerations: A Tale of Two Sulfonyl Groups

The fundamental difference between phenylmethanesulfonohydrazide and tosyl hydrazide lies in the nature of the sulfonyl group. Tosyl hydrazide possesses a p-toluenesulfonyl group, where the sulfonyl moiety is directly attached to a tolyl ring. In contrast, phenylmethanesulfonohydrazide features a phenylmethanesulfonyl group, characterized by a methylene spacer between the phenyl ring and the sulfonyl group. This seemingly subtle structural variance has significant implications for the electronic and steric properties of the reagents and their derivative hydrazones.

The p-toluenesulfonyl (tosyl) group is a well-established excellent leaving group due to the resonance stabilization of the resulting tosylate anion. The methyl group at the para-position provides a modest inductive electron-donating effect. In phenylmethanesulfonohydrazide, the phenylmethanesulfonyl group's electronic character is modulated by the insulating methylene spacer. This spacer diminishes the direct resonance effect of the phenyl ring on the sulfur atom, altering the leaving group ability of the corresponding phenylmethanesulfonate. Generally, the leaving group ability is correlated with the pKa of the corresponding sulfonic acid; stronger acids furnish more stable conjugate bases and thus better leaving groups. While p-toluenesulfonic acid is a strong acid, the electronic effect of the benzyl group in phenylmethanesulfonic acid is expected to be less electron-withdrawing compared to the tolyl group, potentially making phenylmethanesulfonate a slightly less effective leaving group than tosylate.[1][2]

The Shapiro Reaction: A Gateway to Alkenes

The Shapiro reaction is a powerful method for the conversion of ketones and aldehydes to alkenes via the base-mediated decomposition of their tosylhydrazone derivatives.[3][4] The reaction proceeds through a dianion intermediate, which eliminates the sulfinate leaving group to form a vinyldiazene, followed by the loss of nitrogen gas to generate a vinyllithium species. This intermediate can then be quenched with an electrophile, most commonly a proton source, to yield the corresponding alkene.[5]

dot

Sources

Comparative

A Senior Application Scientist's Guide to Serine Protease Inhibition: Evaluating Alternatives to Phenylmethanesulfonohydrazide

For researchers, scientists, and drug development professionals engaged in the meticulous work of protein analysis and purification, the integrity of the protein sample is paramount. Endogenous serine proteases, released...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the meticulous work of protein analysis and purification, the integrity of the protein sample is paramount. Endogenous serine proteases, released during cell lysis, present a persistent threat, capable of degrading target proteins and compromising experimental outcomes. For decades, Phenylmethylsulfonyl fluoride (PMSF), and its related compound Phenylmethanesulfonohydrazide (PMSH), have been mainstays in the researcher's toolkit for mitigating this proteolytic activity. However, their significant drawbacks, including instability in aqueous solutions, high toxicity, and limited solubility, have driven the search for more robust and safer alternatives.

This guide provides an in-depth technical comparison of viable alternatives to PMSH/PMSF for the inhibition of serine proteases. We will delve into the mechanistic underpinnings of these inhibitors, present comparative experimental data on their performance, and provide detailed protocols to empower researchers to make informed decisions for their specific applications.

The Limitations of a Classic: Understanding PMSF's Shortcomings

Phenylmethylsulfonyl fluoride (PMSF) is an irreversible inhibitor that targets the active site serine residue of serine proteases such as trypsin and chymotrypsin. The sulfonyl fluoride moiety of PMSF covalently modifies the hydroxyl group of the active site serine, rendering the enzyme inactive.

While effective, the utility of PMSF is hampered by several key limitations:

  • Aqueous Instability: PMSF has a notoriously short half-life in aqueous buffers, which is highly pH-dependent. At pH 7.5 and 25°C, its half-life is approximately 55 minutes, decreasing to just 35 minutes at pH 8.0[1]. This instability necessitates fresh preparation of PMSF-containing solutions and repeated additions during lengthy purification protocols.

  • Toxicity: PMSF is a toxic compound that requires careful handling, including the use of personal protective equipment and appropriate disposal methods[2].

  • Low Solubility: Its poor solubility in water requires it to be dissolved in organic solvents like ethanol, isopropanol, or DMSO before being added to aqueous buffers, which can sometimes interfere with downstream applications[2].

These challenges underscore the need for superior alternatives that offer enhanced stability, safety, and ease of use without compromising inhibitory efficacy.

Head-to-Head Comparison: Key Alternatives to PMSF

Several alternatives to PMSF have emerged, each with a distinct profile of advantages and disadvantages. Here, we compare the most prominent options.

AEBSF (Pefabloc SC®): The Water-Soluble Successor

4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), often known by its trade name Pefabloc SC®, is a water-soluble, irreversible serine protease inhibitor that shares a similar mechanism of action with PMSF[3].

Key Advantages of AEBSF over PMSF:

  • Superior Aqueous Stability: AEBSF is significantly more stable in aqueous solutions. At pH 7.0 and 25°C, AEBSF has a half-life of 1597 minutes, compared to PMSF's 110 minutes under similar conditions[1][4]. This extended stability ensures sustained protection of proteins throughout long experimental procedures.

  • Enhanced Solubility: AEBSF boasts excellent water solubility (200 mg/mL), eliminating the need for organic solvents[5].

  • Lower Toxicity: AEBSF is considerably less toxic than PMSF, making it a safer option in the laboratory[5].

Considerations:

While a superior alternative in many respects, at high concentrations, AEBSF has been reported to modify off-target residues such as tyrosine, lysine, and histidine[3].

Natural Peptide Inhibitors: Aprotinin and Leupeptin

Aprotinin and Leupeptin represent a class of naturally derived, reversible protease inhibitors.

  • Aprotinin: A polypeptide from bovine lung, aprotinin is a competitive inhibitor of several serine proteases, including trypsin, chymotrypsin, and plasmin[6]. Its mechanism involves tight, but non-covalent, binding to the active site of the protease.

  • Leupeptin: A modified peptide isolated from actinomycetes, leupeptin is a reversible inhibitor of both serine and cysteine proteases, including trypsin and plasmin[7].

Advantages:

  • High Specificity and Affinity: These natural inhibitors often exhibit high specificity and affinity for their target proteases.

  • Reversibility: Their reversible nature can be advantageous in applications where temporary inhibition is desired.

Considerations:

  • Limited Spectrum: As individual agents, they have a narrower inhibitory spectrum compared to broad-spectrum inhibitors like AEBSF.

  • Cost: Purified natural inhibitors can be more expensive than synthetic small molecules.

Protease Inhibitor Cocktails: The Broad-Spectrum Approach

For comprehensive protection against a wide array of proteases, commercially available protease inhibitor cocktails are a popular choice. These mixtures contain a proprietary blend of inhibitors targeting serine, cysteine, aspartic, and metalloproteases.

A prominent example is the Roche cOmplete™ ULTRA series. These tablets contain a mix of reversible and irreversible inhibitors, including AEBSF, aprotinin, bestatin, E-64, leupeptin, and pepstatin A[8][9]. The EDTA-containing versions also inhibit metalloproteases[3][5][10].

Advantages:

  • Comprehensive Protection: Offers the broadest spectrum of inhibition against multiple protease classes.

  • Convenience: Pre-formulated tablets or solutions are easy to use, ensuring consistent inhibitor concentrations.

Considerations:

  • Proprietary Formulations: The exact concentrations of each inhibitor are often not disclosed by the manufacturer.

  • Potential for Interference: The presence of multiple compounds, such as EDTA in certain formulations, can interfere with specific downstream applications like immobilized metal affinity chromatography (IMAC)[10]. EDTA-free versions are available to address this issue[11].

Thermostable Protease Inhibitors: For Extreme Conditions

For applications requiring high temperatures, such as protein purification from thermophilic organisms, specialized thermostable protease inhibitors are invaluable. Serpins (serine protease inhibitors) from extremophilic archaea, for instance, have been shown to be functional across a wide range of temperatures (20 to 100 °C) and pH values[1]. One such example is Pnserpin from Pyrobaculum neutrophilum[1]. Another study characterized a thermostable serine protease from the archaeon Halogeometricum borinquense that retained 80% of its activity after one hour at 90°C[12][13].

Advantages:

  • Heat Stability: Maintain inhibitory activity at elevated temperatures where other inhibitors would be denatured.

Considerations:

  • Specificity and Availability: These are often specialized reagents with a more limited range of commercially available options.

Quantitative Comparison of Serine Protease Inhibitors

To facilitate a direct comparison of inhibitory potency, the following table summarizes key performance indicators for PMSF and its common alternatives. It is important to note that IC50 and Ki values can vary depending on the specific experimental conditions.

InhibitorTypeTarget ProteasesWater SolubilityHalf-life (pH 7.5, 25°C)Toxicity (LD50, oral, mice)
PMSF Irreversible, SyntheticSerine proteases (e.g., trypsin, chymotrypsin)Low (0.12 mg/mL)[5]~55 minutes[1]High
AEBSF (Pefabloc SC®) Irreversible, SyntheticSerine proteases (e.g., trypsin, chymotrypsin, plasmin, thrombin)High (200 mg/mL)[5]Significantly longer than PMSFLow
Aprotinin Reversible, Natural PeptideSerine proteases (e.g., trypsin, chymotrypsin, plasmin)HighStableLow
Leupeptin Reversible, Natural PeptideSerine and Cysteine proteasesHighStableLow
Protease Inhibitor Cocktails (e.g., cOmplete™ ULTRA) Mix of Irreversible and ReversibleBroad spectrum (Serine, Cysteine, Aspartic, Metalloproteases)High (tablet form)N/A (mixture)Generally low

Comparative Efficacy (IC50 Values)

InhibitorTarget EnzymeReported IC50
AEBSF Elastase4.9 nM[14]
Soybean Trypsin Inhibitor TrypsinVaries by preparation
Mini-black soybean protease inhibitor Trypsin~2.4 µM
Mini-black soybean protease inhibitor Chymotrypsin~2.8 µM

Note: A comprehensive, standardized table of IC50 and Ki values across all inhibitors for trypsin and chymotrypsin is challenging to compile due to variations in experimental conditions across different studies. Researchers should refer to specific product datasheets and literature for values relevant to their particular assay conditions.

Experimental Design: A Protocol for Comparing Inhibitor Efficacy

To empirically determine the most effective inhibitor for a specific application, a standardized in vitro protease inhibition assay is essential. The following protocol outlines a general method using a chromogenic substrate.

Protocol: In Vitro Serine Protease Inhibition Assay using a Chromogenic Substrate

Principle:

This assay measures the ability of an inhibitor to block the activity of a serine protease (e.g., trypsin) on a specific chromogenic substrate. The cleavage of the substrate by the protease releases a colored product (e.g., p-nitroaniline), which can be quantified spectrophotometrically. The reduction in color development in the presence of an inhibitor is proportional to its inhibitory activity.

Materials:

  • Serine Protease (e.g., Trypsin, TPCK-treated)

  • Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

  • Inhibitor Stock Solutions (PMSF, AEBSF, Aprotinin, Leupeptin, etc., at various concentrations)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of the serine protease in cold assay buffer. The optimal concentration should be determined empirically to yield a linear rate of substrate hydrolysis over 10-15 minutes.

    • Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO) and then dilute to a working concentration in assay buffer.

    • Prepare serial dilutions of each inhibitor to be tested in the assay buffer. Include a "no inhibitor" control.

  • Assay Setup:

    • In a 96-well microplate, add 20 µL of each inhibitor dilution (or buffer for the control) to triplicate wells.

    • Add 160 µL of the protease working solution to each well.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction and Measure:

    • Initiate the reaction by adding 20 µL of the chromogenic substrate working solution to all wells.

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 405 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot.

    • Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the mechanism of irreversible serine protease inhibition and the experimental workflow for inhibitor comparison.

InhibitionMechanism cluster_Enzyme Serine Protease Active Site cluster_Reaction Inhibition Process Enzyme Enzyme (E) + Inhibitor (I) (e.g., AEBSF/PMSF) EI_Complex Enzyme-Inhibitor Complex (Reversible) Enzyme->EI_Complex Binding CatalyticTriad Active Site Serine (Ser-OH) CovalentAdduct Sulfonyl-Enzyme Adduct (Irreversible Inactivation) EI_Complex->CovalentAdduct Sulfonylation of Ser-OH

Mechanism of irreversible serine protease inhibition.

ExperimentalWorkflow Start Start: Prepare Reagents (Enzyme, Substrate, Inhibitors) PlateSetup Set up 96-well plate: - Inhibitor dilutions - Enzyme solution Start->PlateSetup PreIncubation Pre-incubate at 37°C (15 minutes) PlateSetup->PreIncubation ReactionStart Initiate reaction with Chromogenic Substrate PreIncubation->ReactionStart Measurement Kinetic reading in plate reader (Absorbance at 405 nm) ReactionStart->Measurement DataAnalysis Calculate Reaction Rates & Percent Inhibition Measurement->DataAnalysis IC50 Determine IC50 values DataAnalysis->IC50

Workflow for in vitro protease inhibition assay.

Conclusion and Recommendations

The selection of a serine protease inhibitor is a critical decision that can significantly impact the outcome of an experiment. While PMSF has a long history of use, its inherent instability and toxicity make it a less-than-ideal choice for many modern applications.

  • For most routine applications , AEBSF (Pefabloc SC®) stands out as a superior alternative, offering the benefits of irreversible inhibition combined with excellent aqueous stability, high solubility, and low toxicity.

  • When broad-spectrum protection against multiple classes of proteases is required, a high-quality protease inhibitor cocktail , such as Roche's cOmplete™ ULTRA, provides a convenient and effective solution.

  • For applications demanding reversibility or targeting specific proteases, natural peptide inhibitors like aprotinin and leupeptin are excellent choices.

  • In experiments involving extreme temperatures , the exploration of thermostable inhibitors from extremophiles is warranted.

Ultimately, the optimal choice of inhibitor depends on the specific experimental context, including the nature of the protein of interest, the duration and conditions of the procedure, and the requirements of downstream analyses. By understanding the properties and performance of the available alternatives, researchers can confidently select the most appropriate tool to safeguard the integrity of their valuable samples.

References

  • PMSF - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Hydrolysis-Kinetic Study of AEBSF, a Protease Inhibitor Used during Cell-Culture Processing of the HIV-1 Broadly Neutralizing Antibody CAP256-VRC25.26. (2021). ACS Omega, 6(48), 32735–32741. [Link]

  • PMSF16-S-50. (n.d.). Life Technologies (India) Pvt. Ltd.
  • Purification and characterization of a thermostable, haloalkaliphilic extracellular serine protease from the extreme halophilic archaeon Halogeometricum borinquense strain TSS101. (2006). Archaea, 2(1), 51–57. [Link]

  • Purification and characterization of a thermostable, haloalkaliphilic extracellular serine protease from the extreme halophilic archaeon Halogeometricum borinquense strain TSS101. (2006). Archaea, 2(1), 51-7. [Link]

  • A Head-to-Head Comparison: AEBSF and Other Serine Protease Inhibitors. (2025). BenchChem.
  • A Head-to-Head Comparison: AEBSF and Other Serine Protease Inhibitors. (2025). BenchChem.
  • AEBSF - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Effect of protease inhibitors on the quantitative and qualitative assessment of oral microbes. (2015). PLoS ONE, 10(6), e0129026. [Link]

  • How to Select the Right Protease Inhibitor. (2023). Biocompare.
  • Aprotinin - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • cOmplete™ ULTRA Tablets, Mini, EDTA-free, EASYpack Protease Inhibitor Cocktail. (n.d.). Retrieved January 12, 2026, from [Link]

  • Pnserpin: A Novel Serine Protease Inhibitor from Extremophile Pyrobaculum neutrophilum. (2017). International Journal of Molecular Sciences, 18(11), 2445. [Link]

  • Assay for Protealysin-like Protease Inhibitor Activity. (2022). Bio-protocol, 12(19), e4528. [Link]

  • cOmplete ULTRA Tablets - The Next-Generation Step in Protein Protection. (n.d.). Cedarlane Labs.
  • (a) Determination of IC50 values of trypsin- and... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Protease Assay™. (n.d.). G-Biosciences.
  • Chromogenic Assay for Serine Protease Inhibitor Screening. (2025). BenchChem.
  • Protease/phosphatase inhibitor cocktail, which is the best? (2013).
  • Chymotrypsin variants and IC 50 values. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens. (2015). PLoS ONE, 10(5), e0127026. [Link]

  • The Complete Guide for Protease Inhibition. (n.d.).
  • IC 50 values for rSimukunin against various serine proteases. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Novel inhibitors and activity-based probes targeting serine proteases. (2022). Frontiers in Chemistry, 10, 980649. [Link]

  • Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. (2013). ACS Chemical Biology, 8(10), 2235–2244. [Link]

  • Normalized IC 50 (ratio of inhibitor to protease concentration achieving 50% inhibition). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Protease Assays. (2012). In Assay Guidance Manual.
  • protease activity assay conditions. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • A cocktail of protease inhibitors containing aprotinin, leupeptin,... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • (n.d.). MP Biomedicals.
  • Protease inhibitors. (n.d.). Fisher Scientific. Retrieved January 12, 2026, from [Link]

  • A Comparative Guide to AEBSF Hydrochloride and Other Commercially Available Protease Inhibitors. (2025). BenchChem.

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Validation

A Comparative Guide to the Purity Analysis of Phenylmethanesulfonohydrazide by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. Phenylmethanesulfonohydrazide, a key chemical moiety in the synthesis of various pharmaceutical compounds, requires rigorous purity assessment to guarantee the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this analytical challenge, offering high resolution and sensitivity.[1][2] This guide provides an in-depth comparison of HPLC methodologies for the purity analysis of Phenylmethanesulfonohydrazide, grounded in scientific principles and supported by experimental data.

The Critical Role of Purity Analysis

Impurities in pharmaceutical manufacturing can arise from various sources, including the synthesis process, degradation of the substance, or contamination.[3] Even trace amounts of these impurities can have significant implications for the drug's safety and efficacy.[3] Therefore, robust analytical methods are essential to detect and quantify any potential impurities. The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, ensuring they are suitable for their intended purpose.[4][5][6]

Understanding the Analyte: Phenylmethanesulfonohydrazide

Phenylmethanesulfonohydrazide is a polar compound containing both a sulfonamide and a hydrazide functional group. This dual functionality dictates its chromatographic behavior and is a key consideration in method development. The presence of the aromatic ring also provides a chromophore, making UV detection a suitable choice for HPLC analysis.

Comparing HPLC Methodologies: A Data-Driven Approach

The selection of an appropriate HPLC method is crucial for achieving accurate and reliable purity analysis. This section compares two primary HPLC modes for the analysis of Phenylmethanesulfonohydrazide: Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Method 1: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most widely used mode of HPLC in the pharmaceutical industry due to its versatility and reproducibility.[7] It utilizes a non-polar stationary phase and a polar mobile phase.[8][9] For polar compounds like Phenylmethanesulfonohydrazide, careful selection of the column and mobile phase is necessary to achieve adequate retention and separation from impurities.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2][10]

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like formic acid or ammonium acetate is commonly employed to enhance peak shape and resolution.[10][11] A typical gradient might start with a low percentage of acetonitrile and gradually increase to elute more hydrophobic impurities.

  • Flow Rate: 1.0 mL/min.[11]

  • Detection: UV detection at a wavelength where Phenylmethanesulfonohydrazide exhibits strong absorbance, typically around 270 nm.[11]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.[12]

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a variation of normal-phase chromatography that is particularly well-suited for the separation of highly polar compounds that are poorly retained in RP-HPLC.[7] It employs a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, typically acetonitrile, and a small amount of an aqueous component.

  • Column: HILIC column with a polar stationary phase (e.g., unbonded silica or a bonded phase with diol or amide functional groups).[7][13]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate). The gradient will typically start with a high percentage of acetonitrile and decrease to elute more polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the same wavelength as the RP-HPLC method.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Performance Comparison: RP-HPLC vs. HILIC

The choice between RP-HPLC and HILIC depends on the specific impurity profile of the Phenylmethanesulfonohydrazide sample.

Parameter Reversed-Phase HPLC (RP-HPLC) Hydrophilic Interaction Liquid Chromatography (HILIC)
Retention of Polar Compounds Can be challenging; may require specialized "aqueous stable" C18 columns.[13]Excellent retention for highly polar compounds.[7]
Selectivity for Polar Impurities May have limited selectivity for very polar impurities that elute near the void volume.Offers a different selectivity profile, often providing better resolution for polar impurities.
Robustness & Reproducibility Generally considered more robust and reproducible.[7]Can be more sensitive to small changes in mobile phase composition, requiring careful control.[7]
Analysis Time Can be optimized for fast analysis times.May require longer equilibration times between injections.[7]

Visualizing the Workflow

To better understand the analytical process, the following diagram illustrates the typical workflow for HPLC purity analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_report Reporting Sample Phenylmethanesulfonohydrazide Sample Prep Prepared Solutions Sample->Prep Dissolve Standard Reference Standard Standard->Prep Dissolve Solvent Diluent Solvent->Prep HPLC HPLC System Prep->HPLC Inject Detector UV Detector HPLC->Detector Column Column Selection (RP or HILIC) Column->HPLC MobilePhase Mobile Phase Preparation MobilePhase->HPLC Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Final Purity Report Calculation->Report

Caption: Workflow for the purity analysis of Phenylmethanesulfonohydrazide by HPLC.

Method Validation: Ensuring Trustworthy Results

Regardless of the chosen method, it must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[4][5][6] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[14]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[4]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[4][14] This includes repeatability (intra-assay precision) and intermediate precision.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[14]

Identifying and Characterizing Impurities

The primary goal of purity analysis is to identify and quantify impurities. Potential impurities in Phenylmethanesulfonohydrazide can originate from the starting materials, by-products of the synthesis, or degradation products.[15][16][17] Techniques such as HPLC coupled with mass spectrometry (LC-MS) can be invaluable for the structural elucidation of unknown impurities.[3]

Impurity_Analysis cluster_synthesis Synthesis & Degradation cluster_analysis Analytical Identification cluster_quantification Quantification & Control StartingMaterials Starting Materials HPLC HPLC Separation StartingMaterials->HPLC Byproducts Reaction By-products Byproducts->HPLC Degradation Degradation Products Degradation->HPLC LCMS LC-MS Analysis HPLC->LCMS For Structural Elucidation NMR NMR Spectroscopy HPLC->NMR For Structural Confirmation Quantification Quantification against Reference Standard LCMS->Quantification NMR->Quantification Specification Setting Impurity Specifications Quantification->Specification

Caption: Logical flow for the identification and control of impurities.

Conclusion: A Strategic Approach to Purity Analysis

The purity analysis of Phenylmethanesulfonohydrazide by HPLC is a critical step in ensuring the quality and safety of pharmaceutical products. Both RP-HPLC and HILIC offer viable approaches, with the optimal choice depending on the specific impurity profile. A thorough understanding of the analyte's chemical properties, coupled with a systematic approach to method development and validation, is essential for generating reliable and accurate purity data. For comprehensive impurity profiling, orthogonal methods, such as the use of both RP-HPLC and HILIC, can provide a more complete picture of the sample's purity.[2] Ultimately, a well-characterized and controlled manufacturing process, supported by robust analytical methods, is fundamental to delivering high-quality pharmaceuticals.

References

  • International Conference on Harmonization, "Q2A: Text on Validation of Analytical Procedures," Federal Register. 60. (40), 11260–11262 (1995).
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  • Steps for HPLC Method Valid
  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024-03-26). Zenodo.
  • Normal Phase HPLC Column and Reverse Phase HPLC Column. (2025-12-26). Hawach Scientific.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
  • Picking the Perfect HPLC Column | Biocompare: The Buyer's Guide for Life Scientists. (2014-10-31). Biocompare.
  • New Method Development by HPLC and Validation as per ICH Guidelines. (2020-03-23). Acta Scientific.
  • HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023-03-15). Trends in Sciences.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022-11-21). Letters in Applied NanoBioScience.
  • Sulfonamide Antibiotics Analyzed with HPLC- AppNote. MicroSolv.
  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed.
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  • Development and Validation of a GMP-Compliant High-Pressure Liquid Chromatography Method for the Determination of the Chemical and Radiochemical Purity of [ 18 F]PSMA-1007, a PET Tracer for the Imaging of Prost
  • A Fast and Reliable Method for Purity Analysis of Filgrastim. Sigma-Aldrich.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Multi-Gram Scale Synthesis and Characterization of Mometasone Furo
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Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Phenylmethanesulfonohydrazide: An NMR-Centric Comparative Analysis

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. Phenylmethanesulfonohydrazide, a...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. Phenylmethanesulfonohydrazide, a molecule of interest in various chemical syntheses, presents a valuable case study for demonstrating the power and complementarity of modern analytical techniques. This guide provides an in-depth, NMR-centric comparison of the characterization of Phenylmethanesulfonohydrazide, supported by experimental data and contrasted with alternative methods such as Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy. Our approach emphasizes not just the "what" but the "why" behind experimental choices, ensuring a robust and self-validating analytical workflow.

The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural determination of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule is unparalleled. For Phenylmethanesulfonohydrazide, both ¹H and ¹³C NMR are indispensable for confirming its unique structural features.

Molecular Structure of Phenylmethanesulfonohydrazide

MS_Fragmentation M [M+H]⁺ m/z 187 F1 Loss of SO₂ (-64 Da) M->F1 F2 Cleavage of N-N bond M->F2 F3 Cleavage of S-N bond M->F3

Caption: Plausible fragmentation pathways for Phenylmethanesulfonohydrazide in MS/MS.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3200N-HStretching (hydrazide)
3100-3000C-HAromatic Stretching
2950-2850C-HAliphatic Stretching (CH₃)
1600-1450C=CAromatic Ring Stretching
1350-1300S=OAsymmetric Stretching (sulfonamide)
1180-1160S=OSymmetric Stretching (sulfonamide)

The presence of strong bands in the 1350-1300 cm⁻¹ and 1180-1160 cm⁻¹ regions would be highly indicative of the sulfonyl group, while the N-H stretching bands would confirm the hydrazide moiety.

Comparison of Analytical Techniques

Feature¹H & ¹³C NMRMass Spectrometry (ESI-MS)FTIR Spectroscopy
Information Provided Detailed atomic connectivity, chemical environment, stereochemistry.Molecular weight, elemental composition (HRMS), fragmentation pattern.Presence of functional groups.
Sample Amount mg rangeµg to ng rangeµg to mg range
Sample State SolutionSolid or solutionSolid, liquid, or gas
Strengths Unambiguous structure elucidation.High sensitivity, molecular weight determination.Fast, non-destructive, identifies functional groups.
Limitations Lower sensitivity, requires soluble samples.Provides limited structural connectivity information.Provides limited information on the overall molecular skeleton.

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of Phenylmethanesulfonohydrazide.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence (e.g., zg30).

    • Set an appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

    • Integrate the peaks and determine multiplicities and coupling constants.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set an appropriate spectral width (e.g., -10 to 220 ppm).

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

NMR_Workflow A Sample Preparation (Dissolve in CDCl₃) B Instrument Setup (Lock & Shim) A->B C ¹H NMR Acquisition B->C D ¹³C NMR Acquisition B->D E Data Processing (FT, Phasing, Baseline) C->E D->E F Spectral Analysis (Chemical Shifts, Integration, Coupling) E->F

Validation

The Evolving Landscape of Cancer Therapeutics: A Comparative Efficacy Guide to Phenylmethanesulfonamide Derivatives

In the relentless pursuit of novel and more effective cancer therapies, the sulfonamide scaffold has emerged as a cornerstone in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of biologica...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel and more effective cancer therapies, the sulfonamide scaffold has emerged as a cornerstone in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer effects.[1][2] This guide provides a comprehensive comparison of the efficacy of a series of phenylmethanesulfonamide derivatives, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental data that underscore their therapeutic potential. Our focus is to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary to navigate this promising class of compounds.

Introduction: The Phenylmethanesulfonamide Scaffold as a Privileged Structure in Oncology

The phenylmethanesulfonamide core, characterized by a phenyl ring linked to a methanesulfonamide group, offers a versatile platform for the design of targeted anticancer agents. The unique physicochemical properties of the sulfonamide moiety, including its ability to act as a hydrogen bond donor and acceptor, contribute to its strong interactions with various biological targets.[3] Research has shown that modifications to the phenyl ring and the sulfonamide nitrogen can profoundly influence the potency and selectivity of these derivatives, leading to the inhibition of key oncogenic pathways.[1][4]

This guide will focus on a comparative analysis of derivatives targeting crucial mechanisms in cancer progression, including tubulin polymerization and enzyme inhibition, offering a side-by-side examination of their efficacy against various cancer cell lines.

Comparative Efficacy Analysis: Unraveling Structure-Activity Relationships

The central tenet of medicinal chemistry lies in understanding how subtle changes in molecular structure can lead to dramatic differences in biological activity. The following sections dissect the SAR of phenylmethanesulfonamide derivatives, drawing on published data to compare their anticancer efficacy.

Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SAs) as Potent Antimitotic Agents

A significant breakthrough in the field has been the development of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SAs) as potent inhibitors of tubulin polymerization.[5] These compounds effectively block cell cycle progression in the G2/M phase, leading to apoptosis in cancer cells.[5] The following table summarizes the antiproliferative activity of selected PIB-SA derivatives against various cancer cell lines.

Compound IDPhenyl Ring SubstituentCancer Cell LineIC50 (nM)
1 3,4,5-trimethoxyA549 (Lung)1.5
DU-145 (Prostate)1.2
HT-29 (Colon)1.8
2 4-methoxyA549 (Lung)25
DU-145 (Prostate)20
HT-29 (Colon)30
3 UnsubstitutedA549 (Lung)>1000
DU-145 (Prostate)>1000
HT-29 (Colon)>1000

Data synthesized from Fortin et al. (2011).[5]

Expert Analysis: The data clearly demonstrates the critical role of the substitution pattern on the phenyl ring. The 3,4,5-trimethoxy substitution in Compound 1 results in a dramatic increase in potency, with IC50 values in the low nanomolar range across multiple cell lines.[5] This is a classic example of how mimicking the trimethoxyphenyl moiety of potent antimicrotubule agents like combretastatin A-4 can lead to highly active compounds.[5][6] The single methoxy group in Compound 2 confers moderate activity, while the unsubstituted phenyl ring in Compound 3 is essentially inactive. This highlights a strong positive correlation between methoxy substitution and antiproliferative efficacy in this series.

Phenylmethanesulfonamides as Enzyme Inhibitors

Phenylmethanesulfonamide derivatives have also been explored as inhibitors of various enzymes implicated in cancer, such as carbonic anhydrases (CAs) and vascular endothelial growth factor receptor-2 (VEGFR-2).[7][8]

Tumor-associated carbonic anhydrase IX (CA IX) is a key enzyme in the regulation of tumor pH and is often overexpressed in hypoxic tumors.[7] Its inhibition is a validated strategy for cancer therapy.

G cluster_0 Tumor Microenvironment cluster_1 Intracellular pH Regulation cluster_2 Cancer Cell Proliferation Hypoxia Hypoxia HIF-1α Stabilization HIF-1α Stabilization Hypoxia->HIF-1α Stabilization CA IX Upregulation CA IX Upregulation HIF-1α Stabilization->CA IX Upregulation CA IX Carbonic Anhydrase IX CA IX Upregulation->CA IX CO2 + H2O CO2 + H2O CO2 + H2O->CA IX H2CO3 H2CO3 H+ + HCO3- H+ + HCO3- H2CO3->H+ + HCO3- Increased Proliferation Increased Proliferation H+ + HCO3-->Increased Proliferation CA IX->H2CO3 Invasion & Metastasis Invasion & Metastasis Increased Proliferation->Invasion & Metastasis Phenylmethanesulfonamide Inhibitor Phenylmethanesulfonamide Inhibitor Phenylmethanesulfonamide Inhibitor->CA IX Inhibition

Caption: Phenylmethanesulfonamide inhibitors target CA IX.

Experimental Protocols: Ensuring Methodological Rigor

The reliability of any comparative efficacy guide rests on the robustness of the underlying experimental data. This section provides a detailed, step-by-step methodology for a standard in vitro cytotoxicity assay used to determine the IC50 values of the Phenylmethanesulfonamide derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a widely accepted method for assessing the cytotoxic effects of compounds on cancer cell lines.[9][10]

Objective: To determine the concentration of a Phenylmethanesulfonamide derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7, PC-3)[2]

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phenylmethanesulfonamide derivatives (dissolved in DMSO to create stock solutions)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cancer cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the Phenylmethanesulfonamide derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the MTT solution to each well.

    • Incubate the plates for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

G start Start seed Seed cancer cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat cells with Phenylmethanesulfonamide derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan crystals with DMSO incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 values read->analyze end End analyze->end

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant potential of Phenylmethanesulfonamide derivatives as a versatile scaffold for the development of novel anticancer agents. The structure-activity relationship studies clearly indicate that strategic modifications of the phenyl ring can lead to compounds with potent, low-nanomolar efficacy against a range of cancer cell lines.

Future research should focus on:

  • Expanding the SAR: Synthesizing and evaluating a broader range of derivatives to further refine the SAR and improve potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets of the most potent compounds to guide further development.

  • In Vivo Efficacy: Evaluating the lead compounds in preclinical animal models to assess their therapeutic potential in a more complex biological system.[11][12]

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the lead candidates to ensure they possess drug-like characteristics.

By continuing to explore the rich chemical space of Phenylmethanesulfonamide derivatives, the scientific community is well-positioned to uncover the next generation of targeted cancer therapies.

References

  • Kluwe, L. (2022). Assessing Specificity of Anticancer Drugs In Vitro. JoVE. Available at: [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. Available at: [Link]

  • Kitaeva, K. V., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Suresh, R., et al. (2021). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. Cancers. Available at: [Link]

  • Kumar, A., et al. (2020). Sulfonamide phenylalanine (SPA) series of analogues as an antibacterial, antifungal, anticancer agents along with p53 tumor suppressor-DNA complex inhibitor - part 1. Journal of Biomolecular Structure & Dynamics. Available at: [Link]

  • Fortin, S., et al. (2011). Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships. European Journal of Medicinal Chemistry. Available at: [Link]

  • Dołowy, M., et al. (2021). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure–Retention Relationships Approaches. Molecules. Available at: [Link]

  • Żołnowska, B., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • Severina, A. O., et al. (2020). Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives. Russian Journal of General Chemistry. Available at: [Link]

  • Fortin, S., et al. (2011). Design, synthesis, biological evaluation, and structure-activity relationships of substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates as new tubulin inhibitors mimicking combretastatin A-4. Journal of Medicinal Chemistry. Available at: [Link]

  • Guesmi, F., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules. Available at: [Link]

  • Bîcu, E., et al. (2008). Novel analogs of D-e-MAPP and B13. Part 1: synthesis and evaluation as potential anticancer agents. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2026). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Archiv der Pharmazie. Available at: [Link]

  • Asati, V., et al. (2023). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Molecules. Available at: [Link]

  • Abdel-rahman, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Scientific Reports. Available at: [Link]

  • Moolakkadath, T., et al. (2023). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules. Available at: [Link]

  • de Almeida, M. V., et al. (2018). PHARMACOLOGICAL PROFILE AND STRUCTURE- ACTIVITY RELATIONSHIP OF ALKYLATING AGENTS USED IN CANCER TREATMENT. International Journal of Research in Pharmaceutical and Chemical Sciences. Available at: [Link]

  • Various Authors. (2025). Synthesis and evaluation of p-N,N-dialkyl substituted chalcones as anti-cancer agents. Various Journals.
  • Chen, Z.-S. (Ed.). (2019). Anticancer Agents Design, Synthesis and Evaluation. MDPI. Available at: [Link]

  • Dogan, I., et al. (2020). Synthesis, molecular modeling and evaluation of anticancer activities of some 1-substituted-4-phenyl piperazine derivatives. Macedonian Pharmaceutical Bulletin. Available at: [Link]

  • Yilmaz, M., et al. (2023). Design, Synthesis, and Mechanistic Anticancer Evaluation of New Pyrimidine-Tethered Compounds. Molecules. Available at: [Link]

  • University Of Texas Southwestern Medical Center At Dallas. (2003). Researchers Learn Certain Enzyme Inhibitors May Help In Cancer Therapy Following Initial Procedures. ScienceDaily. Available at: [Link]

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Comparative

Phenylmethanesulfonohydrazide: A Comprehensive Guide to its Application as a Carbonyl Protecting Group

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. An ideal prot...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. An ideal protecting group should be easily and selectively introduced, remain robust under a variety of reaction conditions, and be readily cleaved under mild conditions that do not compromise the integrity of the target molecule. This guide provides a comprehensive comparison of Phenylmethanesulfonohydrazide (PMSH) with other commonly employed carbonyl protecting groups, namely acetals and dithianes. By delving into their mechanisms, stability profiles, and orthogonality, supported by experimental data, this document aims to equip researchers with the knowledge to make informed decisions in the strategic protection of aldehydes and ketones.

At a Glance: Key Performance Indicators

FeaturePhenylmethanesulfonylhydrazone (from PMSH)Acetal/KetalDithiane
Functional Group Protected Aldehydes and KetonesAldehydes and KetonesAldehydes and Ketones
Formation Conditions Mildly acidic or neutralAcidic (catalytic) with removal of waterLewis or Brønsted acid catalysis
Stability Stable to basic, nucleophilic, and some reductive conditions. Labile to strong acids and specific oxidative or reductive cleavage conditions.Stable to basic and nucleophilic conditions. Labile to aqueous acid.Stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.
Cleavage Conditions Oxidative (e.g., ozone, NaIO₄), reductive (e.g., NaBH₃CN), or hydrolytic (acidic).Mild aqueous acid.Requires specific and often harsh conditions, such as treatment with heavy metal salts (e.g., HgCl₂), or oxidizing agents (e.g., NBS, IBX).
Orthogonality Offers good orthogonality with acid-labile (e.g., silyl ethers) and base-labile (e.g., esters) protecting groups.Orthogonal to base-labile and many other protecting groups.High, due to its robust stability.

Introduction to Carbonyl Protection Strategies

The carbonyl group, present in aldehydes and ketones, is one of the most versatile functional groups in organic chemistry. Its electrophilic carbon atom is susceptible to attack by a wide array of nucleophiles. While this reactivity is often desirable, it can interfere with transformations intended for other parts of a molecule during a multi-step synthesis. Protecting the carbonyl group temporarily masks its reactivity, allowing for selective chemical modifications elsewhere. After the desired transformations are complete, the protecting group is removed to regenerate the original carbonyl functionality.[1]

Commonly used protecting groups for aldehydes and ketones include acetals (and ketals), dithianes, and hydrazones.[2][3] The choice of a particular protecting group depends on several factors, including the overall synthetic strategy, the stability of the substrate to the protection and deprotection conditions, and the need for orthogonality with other protecting groups present in the molecule.[4]

Phenylmethanesulfonohydrazide (PMSH) as a Protecting Group

Phenylmethanesulfonohydrazide (PMSH) reacts with aldehydes and ketones to form the corresponding phenylmethanesulfonylhydrazones. These hydrazones serve as effective protecting groups for the carbonyl functionality.

Mechanism of Formation and Cleavage

The formation of a phenylmethanesulfonylhydrazone is a condensation reaction between the carbonyl compound and PMSH, typically carried out under mildly acidic or neutral conditions. The reaction proceeds via a hemiaminal-like intermediate which then dehydrates to form the stable C=N double bond of the hydrazone.

G

Deprotection, or the cleavage of the phenylmethanesulfonylhydrazone back to the carbonyl compound, can be achieved under various conditions. This versatility is a key advantage of using PMSH.

  • Oxidative Cleavage: Reagents like ozone or sodium periodate can cleave the C=N bond.

  • Reductive Cleavage: Mild reducing agents such as sodium cyanoborohydride can be employed.

  • Hydrolytic Cleavage: While generally stable to mild acid, stronger acidic conditions can hydrolyze the hydrazone back to the carbonyl compound and PMSH.

G

Stability Profile

Phenylmethanesulfonylhydrazones exhibit a useful stability profile. They are generally stable to:

  • Basic conditions: This allows for the use of base-mediated reactions elsewhere in the molecule.

  • Nucleophilic attack: The C=N bond is less electrophilic than the C=O bond, protecting it from many nucleophiles.

  • Some reducing agents: While susceptible to specific reductive cleavage, they are stable to many common reducing agents used in synthesis.

However, they are generally labile to:

  • Strong acidic conditions: As with most hydrazones, they can be hydrolyzed in the presence of strong aqueous acid.[5]

  • Specific oxidative and reductive conditions: This allows for selective deprotection.

The stability of the sulfonamide moiety itself is generally high, though cleavage of the S-N bond can occur under strongly acidic or basic conditions, particularly at elevated temperatures.[6][7]

Comparison with Other Protecting Groups

Acetals and Ketals

Acetals and ketals are among the most common protecting groups for aldehydes and ketones, formed by their reaction with alcohols or diols under acidic catalysis with the removal of water.[1]

  • Formation: Typically requires an acid catalyst (e.g., p-toluenesulfonic acid) and a means to remove water, such as a Dean-Stark apparatus.[8]

  • Stability: They are stable to basic and nucleophilic conditions but are readily cleaved by aqueous acid.[8]

  • Cleavage: Deprotection is usually achieved with mild aqueous acid.[9]

  • Orthogonality: Their acid lability makes them orthogonal to base-labile protecting groups.

Dithianes

Dithianes, or thioacetals, are formed from the reaction of a carbonyl compound with a dithiol, such as 1,3-propanedithiol, under Lewis or Brønsted acid catalysis.[3]

  • Formation: The reaction is often driven to completion without the need to remove water due to the greater stability of the thioacetal.

  • Stability: Dithianes are exceptionally stable to both acidic and basic conditions, making them very robust protecting groups.[10]

  • Cleavage: Deprotection is a significant drawback, often requiring harsh and toxic reagents like mercury(II) salts.[11][12] Milder, but often substrate-dependent, methods using oxidizing agents like N-bromosuccinimide (NBS) or o-iodoxybenzoic acid (IBX) have been developed.[2][13]

  • Orthogonality: Their high stability provides excellent orthogonality with a wide range of other protecting groups.

Experimental Data and Protocols

Phenylmethanesulfonylhydrazone Formation (General Protocol)

To a solution of the aldehyde or ketone (1.0 equiv) in a suitable solvent such as ethanol or methanol is added Phenylmethanesulfonohydrazide (1.1 equiv). A catalytic amount of a mild acid (e.g., a few drops of acetic acid) can be added to facilitate the reaction. The mixture is stirred at room temperature or gently heated until the reaction is complete (monitored by TLC). The product phenylmethanesulfonylhydrazone can then be isolated by crystallization or chromatography.

Note: Specific reaction times and yields will vary depending on the substrate.

Phenylmethanesulfonylhydrazone Cleavage (General Oxidative Protocol)

The phenylmethanesulfonylhydrazone (1.0 equiv) is dissolved in a suitable solvent mixture (e.g., dichloromethane/methanol). The solution is cooled to -78 °C and ozone is bubbled through the solution until a blue color persists. The excess ozone is purged with nitrogen or oxygen, and a reducing agent (e.g., dimethyl sulfide or triphenylphosphine) is added to quench the ozonide. After warming to room temperature, the regenerated carbonyl compound is isolated by standard workup and purification procedures.

Note: Alternative cleavage methods using other oxidizing agents or reductive/hydrolytic conditions may be more suitable for specific substrates.

Acetal Formation (General Protocol)

A solution of the carbonyl compound (1.0 equiv) and a diol (e.g., ethylene glycol, 1.5 equiv) in a solvent such as toluene is treated with a catalytic amount of p-toluenesulfonic acid. The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Upon completion, the reaction is quenched with a mild base (e.g., triethylamine), and the acetal is isolated after workup and purification. [8]

Acetal Deprotection (General Protocol)

The acetal is dissolved in a mixture of an organic solvent (e.g., acetone or THF) and water containing a catalytic amount of a strong acid (e.g., HCl or H₂SO₄). The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC). The carbonyl compound is then isolated by neutralization, extraction, and purification. [14]

Dithiane Formation (General Protocol)

To a solution of the carbonyl compound (1.0 equiv) in a solvent like dichloromethane is added 1,3-propanedithiol (1.2 equiv) followed by a Lewis acid catalyst (e.g., BF₃·OEt₂). The reaction is stirred at room temperature until completion. The mixture is then quenched, and the dithiane is isolated by extraction and purification.

Dithiane Deprotection (General Protocol using NBS)

The dithiane (1.0 equiv) is dissolved in a mixture of acetone and water. N-Bromosuccinimide (2.2 equiv) is added in portions, and the reaction is stirred at room temperature. Upon completion, the reaction is quenched with aqueous sodium thiosulfate, and the regenerated carbonyl compound is extracted and purified. [2]

Orthogonality in Action

The concept of orthogonality is crucial in complex syntheses where multiple functional groups require protection.[4] An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others.

Phenylmethanesulfonylhydrazones offer good orthogonality. For instance, a molecule containing a carbonyl group protected as a phenylmethanesulfonylhydrazone, an alcohol protected as a silyl ether (acid-labile), and a carboxylic acid protected as an ester (base-labile) can be selectively deprotected at each site without affecting the other protecting groups.

G Start Molecule with PMSH, Silyl Ether, and Ester Protecting Groups CleavePMSH Cleave PMSH (Oxidative/Reductive) Start->CleavePMSH CleaveSilyl Cleave Silyl Ether (Acidic) Start->CleaveSilyl CleaveEster Cleave Ester (Basic) Start->CleaveEster Product1 Deprotected Carbonyl CleavePMSH->Product1 Product2 Deprotected Alcohol CleaveSilyl->Product2 Product3 Deprotected Carboxylic Acid CleaveEster->Product3

Conclusion

Phenylmethanesulfonohydrazide provides a valuable and versatile option for the protection of aldehydes and ketones. The resulting phenylmethanesulfonylhydrazones offer a unique stability profile, being robust towards basic and nucleophilic conditions while allowing for cleavage under specific oxidative, reductive, or acidic conditions. This provides a useful alternative to the more traditional acetal and dithiane protecting groups.

The choice between PMSH, acetals, and dithianes will ultimately depend on the specific requirements of the synthetic route. Acetals are ideal when mild acidic deprotection is desired and the substrate is tolerant to the acidic formation conditions. Dithianes offer exceptional stability but at the cost of often harsh deprotection methods. Phenylmethanesulfonylhydrazones occupy a valuable middle ground, providing good stability and multiple, often mild, deprotection options, thereby expanding the synthetic chemist's toolkit for the strategic manipulation of carbonyl compounds. Careful consideration of the stability, cleavage conditions, and orthogonality of each protecting group is paramount for the successful execution of complex organic syntheses.

References

  • Hirano, M., et al. (1997). A Convenient Deprotection of 1,3-Dithiane Derivatives with Ferric Nitrate Under Heterogeneous Conditions.
  • Mohammadpour A., et al. (2003). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II)
  • O'Donnell, M. J., et al. (2020). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry, 22(18), 6062-6067.
  • Mohammadpour A., et al. (2003). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. ResearchGate. Retrieved from [Link]

  • Jin, Y.-S., et al. (2007). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Asian Journal of Chemistry, 19(6), 4467-4472.
  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Tanaka, H., et al. (2000). Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. The Journal of Organic Chemistry, 65(18), 5723-5731.
  • Auvin, S., et al. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 67(16), 5567-5577.
  • Krishnaveni, N. S., et al. (2003). An efficient and convenient procedure has been developed for the hydrolysis of thioacetals/thioketals to the corresponding carbonyl compounds in excellent yields with o-iodoxybenzoic acid (IBX) in presence of β-cyclodextrin (β-CD)
  • Mirjalili, B. F., et al. (2004). An Efficient Procedure for Deprotection of Acetals under Mild and Heterogeneous Conditions. Bulletin of the Korean Chemical Society, 25(7), 1075-1076.
  • Albericio, F., et al. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
  • Bochet, C. G. (2002). Wavelength-Controlled Orthogonal Photolysis of Protecting Groups. The Journal of Organic Chemistry, 67(16), 5567-5577.
  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • Císařová, I., et al. (2012). Efficient Method of Aromatic Aldehydes Oxidation via Cleavage of their Hydrazones Catalyzed by Trimethylsilanolate.
  • Mohammadpour A., et al. (2003). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. MDPI. Retrieved from [Link]

  • Wikipedia. (2023, December 28). Protecting group. Retrieved from [Link]

  • Kamal, A., et al. (2007). Recent progress in protecting groups for carbonyl groups. Tetrahedron, 63(35), 8181-8231.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Organic & Biomolecular Chemistry, 6(19), 3533-3536.

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Validation

A Comparative Guide to the Synthesis and Validation of Phenylmethanesulfonohydrazide

This guide provides an in-depth comparison of synthetic methodologies for Phenylmethanesulfonohydrazide, a crucial reagent in organic synthesis and a potential pharmacophore in drug development. Designed for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of synthetic methodologies for Phenylmethanesulfonohydrazide, a crucial reagent in organic synthesis and a potential pharmacophore in drug development. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive analysis of a classic and a green synthetic approach, complete with detailed experimental protocols and robust validation techniques. Our focus is on providing practical, field-proven insights to ensure the synthesis of high-purity Phenylmethanesulfonohydrazide.

Introduction to Phenylmethanesulfonohydrazide

Phenylmethanesulfonohydrazide belongs to the class of sulfonylhydrazides, which are widely recognized for their utility as versatile building blocks in organic chemistry. The presence of the sulfonyl and hydrazide moieties imparts unique reactivity, making them valuable precursors for the synthesis of various heterocyclic compounds, as reagents in olefination reactions, and as key components in the generation of diazo compounds. The phenylmethyl group, also known as a benzyl group, can influence the compound's solubility and reactivity, and may play a role in its biological activity. Given its significance, the development of efficient and reliable synthetic routes to Phenylmethanesulfonohydrazide is of considerable interest.

Comparative Analysis of Synthetic Methods

The synthesis of Phenylmethanesulfonohydrazide is typically achieved through the reaction of phenylmethanesulfonyl chloride with hydrazine. Here, we compare a well-established method using an organic solvent with a more environmentally benign approach conducted in water.

Parameter Method 1: Conventional Synthesis in Tetrahydrofuran Method 2: Green Synthesis in Water
Solvent Tetrahydrofuran (THF)Water
Reaction Time ~1 hour~1 hour
Typical Yield High (often >90%)Moderate to Good (46-93%)[1]
Purity of Crude Product Generally highMay require recrystallization to remove inorganic salts
Environmental Impact Use of volatile organic solventEnvironmentally friendly, reduces waste[1]
Safety Considerations THF can form explosive peroxides.Hydrazine hydrate is corrosive and toxic.
Cost-Effectiveness Moderate, due to solvent cost and disposal.High, due to inexpensive solvent.

Recommended Synthesis Protocol: Conventional Method in Tetrahydrofuran

This method is adapted from a reliable and well-established procedure for the synthesis of sulfonylhydrazides and is known for its high yield and purity of the final product.[2] The use of tetrahydrofuran (THF) as a solvent facilitates the reaction between the sulfonyl chloride and hydrazine hydrate.

Experimental Protocol

Materials:

  • Phenylmethanesulfonyl chloride

  • Hydrazine hydrate (85% solution in water)

  • Tetrahydrofuran (THF)

  • Distilled water

  • Celite

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve phenylmethanesulfonyl chloride (1.05 moles) in 350 mL of THF.

  • Cool the stirred mixture to 10-15 °C using an ice bath.

  • Slowly add a solution of 85% hydrazine hydrate (2.22 moles) in water, maintaining the reaction temperature between 10 °C and 20 °C.

  • After the addition is complete, continue stirring for an additional 15 minutes.

  • Transfer the reaction mixture to a separatory funnel. Remove and discard the lower aqueous layer.

  • Filter the upper THF layer through a bed of Celite to remove any suspended particles.

  • To the clear filtrate, add two volumes of distilled water while stirring vigorously to precipitate the Phenylmethanesulfonohydrazide as a white crystalline solid.

  • Collect the product by vacuum filtration through a Büchner funnel, wash several times with distilled water, and air-dry.

Rationale: The use of an excess of hydrazine hydrate ensures the complete conversion of the sulfonyl chloride and helps to minimize the formation of the N,N'-bis(phenylmethylsulfonyl)hydrazine byproduct.[3] The reaction is performed at a low temperature to control the exothermic reaction between the sulfonyl chloride and hydrazine.

Alternative Synthesis Protocol: Green Method in Water

In an effort to develop more sustainable synthetic methods, a procedure utilizing water as the solvent has been reported for the synthesis of sulfonyl hydrazides.[1] This method eliminates the need for volatile organic solvents, making it a more environmentally friendly option.

Experimental Protocol

Materials:

  • Phenylmethanesulfonyl chloride

  • Hydrazine hydrate

  • Triethylamine (if using hydrazine hydrochloride)

  • Water

Procedure:

  • In a round-bottom flask, suspend phenylmethanesulfonyl chloride (1 equivalent) in water.

  • Add an equimolar amount of hydrazine hydrate. If hydrazine hydrochloride is used, add triethylamine as a base.

  • Heat the reaction mixture to 60 °C and stir for 1 hour.

  • Cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Rationale: This method leverages the low solubility of the product in water for easy isolation. The elevated temperature accelerates the reaction rate. While yields may be slightly lower than the conventional method, the environmental benefits are significant.

Validation of Synthesized Phenylmethanesulfonohydrazide

Confirmation of the structure and purity of the synthesized Phenylmethanesulfonohydrazide is crucial. The following analytical techniques are recommended for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. For Phenylmethanesulfonohydrazide, both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

Based on the closely related benzenesulfonyl hydrazide, the following peaks are expected:[4]

  • ~4.3 ppm (s, 2H): A singlet corresponding to the two protons of the methylene (-CH₂-) group.

  • ~7.3-7.4 ppm (m, 5H): A multiplet for the five aromatic protons of the phenyl group.

  • ~4.0 ppm (br s, 2H): A broad singlet for the two protons of the amino (-NH₂) group.

  • ~8.5 ppm (br s, 1H): A broad singlet for the proton of the sulfonamide (-SO₂NH-) group.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

  • ~58 ppm: Signal for the methylene carbon (-CH₂-).

  • ~128-135 ppm: Signals for the aromatic carbons.

  • The carbon attached to the sulfur atom will be further downfield.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands (KBr pellet): [1]

  • 3300-3400 cm⁻¹: N-H stretching vibrations of the hydrazide group.

  • 3030 cm⁻¹: Aromatic C-H stretching.

  • 2950 cm⁻¹: Aliphatic C-H stretching of the methylene group.

  • 1310-1340 cm⁻¹ and 1150-1170 cm⁻¹: Asymmetric and symmetric S=O stretching vibrations of the sulfonyl group, respectively.

  • 1600, 1495, 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum (Electron Ionization - EI):

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of Phenylmethanesulfonohydrazide (C₇H₁₀N₂O₂S), which is 186.23 g/mol .

  • Major Fragmentation Peaks: Common fragmentation patterns for sulfonylhydrazides include the loss of N₂H₃, SO₂, and cleavage of the benzyl group.[5]

Visualizing the Workflow

To provide a clear overview of the synthesis and validation process, the following diagrams illustrate the chemical reaction and the overall experimental workflow.

Synthesis_Reaction reagents Phenylmethanesulfonyl Chloride + Hydrazine Hydrate product Phenylmethanesulfonohydrazide reagents->product THF or Water

Caption: Chemical reaction for the synthesis of Phenylmethanesulfonohydrazide.

Experimental_Workflow cluster_synthesis Synthesis cluster_validation Validation start Mix Phenylmethanesulfonyl Chloride and Solvent add_hydrazine Add Hydrazine Hydrate start->add_hydrazine react Stir at Controlled Temperature add_hydrazine->react workup Work-up (Separation/Precipitation) react->workup isolate Isolate Product (Filtration) workup->isolate nmr NMR Spectroscopy (¹H and ¹³C) isolate->nmr Characterize Structure ftir FTIR Spectroscopy isolate->ftir Identify Functional Groups ms Mass Spectrometry isolate->ms Confirm Molecular Weight

Caption: Overall workflow for the synthesis and validation of Phenylmethanesulfonohydrazide.

Conclusion

This guide has presented a comparative analysis of two synthetic methods for Phenylmethanesulfonohydrazide, offering both a high-yield conventional protocol and an environmentally conscious alternative. The choice of method will depend on the specific priorities of the researcher, balancing factors such as yield, purity requirements, and environmental impact. The detailed validation protocols provide a robust framework for ensuring the quality and identity of the synthesized compound, a critical step for its application in further research and development. By following the outlined procedures and utilizing the provided analytical benchmarks, researchers can confidently synthesize and validate high-purity Phenylmethanesulfonohydrazide for their scientific endeavors.

References

  • Noda, H., & Tanimari, T. (2025). Organic solvent-free synthesis of sulfonyl hydrazides in water. ResearchGate. [Link]

  • This cit
  • NIST. (n.d.). Benzenesulfonic acid, hydrazide. In NIST Chemistry WebBook. Retrieved from [Link]

  • This cit
  • SpectraBase. (n.d.). Benzenesulfonic acid, hydrazide. Retrieved from [Link]

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  • Friedman, L., Litle, R. L., & Reichle, W. R. (1960). p-Toluenesulfonylhydrazide. Organic Syntheses, 40, 93. [Link]

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  • Micael, B. (2015). I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure?. ResearchGate. [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Analysis of Phenylmethanesulfonohydrazide and Its Reaction Products

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation and quantification of a vast...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone for the structural elucidation and quantification of a vast array of molecules. For researchers working with phenylmethanesulfonohydrazide and its derivatives, particularly in the context of drug discovery and development, a robust understanding of its mass spectrometric behavior is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based workflows for the analysis of phenylmethanesulfonohydrazide and its reaction products, supported by experimental data and protocols. We will explore the nuances of ionization and fragmentation, present a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology, and objectively compare its performance against alternative analytical techniques.

The Analytical Challenge: Phenylmethanesulfonohydrazide and Its Derivatives

Phenylmethanesulfonohydrazide is a versatile reagent in organic synthesis, frequently employed in the formation of hydrazones through reactions with aldehydes and ketones. These reactions are fundamental in various chemical transformations, including the synthesis of heterocyclic compounds and in derivatization strategies to enhance the analytical detection of carbonyl-containing molecules. The resulting products, as well as the starting material and any potential byproducts, often require sensitive and specific analytical methods for their characterization and quantification. Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography, offers an unparalleled combination of sensitivity, selectivity, and structural information, making it the premier choice for this analytical challenge.

Unraveling the Molecule: Ionization and Fragmentation Behavior

The successful mass spectrometric analysis of any compound hinges on the ability to efficiently generate gas-phase ions and to interpret their subsequent fragmentation patterns. For phenylmethanesulfonohydrazide, a molecule possessing both a sulfonamide-like moiety and a hydrazide group, several key principles guide its analysis.

Ionization: A Tale of Two Techniques

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are the two most common ionization techniques for LC-MS analysis of compounds like phenylmethanesulfonohydrazide.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules. Phenylmethanesulfonohydrazide, with its polar functional groups, is readily ionized by ESI, typically in positive ion mode to form the protonated molecule [M+H]⁺. The choice of mobile phase pH can significantly influence ionization efficiency. Acidic mobile phases, often containing formic acid, promote protonation and are commonly employed.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is effective for a broader range of compounds, including those with lower polarity. While ESI is generally the first choice for phenylmethanesulfonohydrazide, APCI can be a viable alternative, particularly for less polar reaction products.

Fragmentation Pattern: A Roadmap to Structure

Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation and for developing highly selective quantitative methods. By isolating the precursor ion (e.g., the [M+H]⁺ of phenylmethanesulfonohydrazide) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced.

While a publicly available mass spectrum for phenylmethanesulfonohydrazide is not readily found, we can reliably predict its fragmentation based on the known behavior of structurally similar compounds, such as benzenesulfonohydrazide. The mass spectrum of benzenesulfonohydrazide, available in the NIST Mass Spectral Database, provides a strong foundation for this prediction.[1][2]

Predicted Fragmentation of Phenylmethanesulfonohydrazide ([M+H]⁺, m/z 187.1)

The primary fragmentation pathways for the protonated phenylmethanesulfonohydrazide molecule are expected to involve the cleavage of the relatively weak S-N and N-N bonds.

  • Loss of SO₂ (Sulfur Dioxide): A characteristic fragmentation of aromatic sulfonamides is the neutral loss of SO₂ (64 Da).[3] This would result in a fragment ion at m/z 123.1.

  • Cleavage of the N-N Bond: Fission of the bond between the two nitrogen atoms would lead to the formation of a phenylmethanesulfonyl cation at m/z 155.0 and a neutral ammonia molecule (17 Da).

  • Formation of the Tropylium Ion: The benzyl group can rearrange to form the stable tropylium ion at m/z 91.1. This is a very common fragment for compounds containing a benzyl moiety.

  • Loss of the Hydrazide Group: Cleavage of the S-N bond can result in the loss of the hydrazinyl radical, leading to the phenylmethanesulfonyl cation at m/z 155.0.

The following diagram illustrates the predicted fragmentation pathway:

G Precursor Ion\n[M+H]⁺\nm/z 187.1 Precursor Ion [M+H]⁺ m/z 187.1 Fragment Ion 1\n[M+H-SO₂]⁺\nm/z 123.1 Fragment Ion 1 [M+H-SO₂]⁺ m/z 123.1 Precursor Ion\n[M+H]⁺\nm/z 187.1->Fragment Ion 1\n[M+H-SO₂]⁺\nm/z 123.1 - SO₂ Fragment Ion 2\n[C₇H₇SO₂]⁺\nm/z 155.0 Fragment Ion 2 [C₇H₇SO₂]⁺ m/z 155.0 Precursor Ion\n[M+H]⁺\nm/z 187.1->Fragment Ion 2\n[C₇H₇SO₂]⁺\nm/z 155.0 - NH₂NH Fragment Ion 3\n[C₇H₇]⁺\nm/z 91.1 Fragment Ion 3 [C₇H₇]⁺ m/z 91.1 Fragment Ion 2\n[C₇H₇SO₂]⁺\nm/z 155.0->Fragment Ion 3\n[C₇H₇]⁺\nm/z 91.1 - SO₂

Caption: Predicted Fragmentation Pathway of Phenylmethanesulfonohydrazide.

A Practical Approach: LC-MS/MS Workflow for Phenylmethanesulfonohydrazide Products

This section outlines a detailed, step-by-step protocol for the analysis of phenylmethanesulfonohydrazide and its hydrazone derivatives using a standard LC-MS/MS system.

Experimental Protocol

1. Sample Preparation:

  • Reaction Quenching: If analyzing a reaction mixture, quench the reaction with an appropriate solvent (e.g., acetonitrile) to stop the reaction and precipitate any salts.

  • Dilution: Dilute the sample to an appropriate concentration with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). The final concentration should be within the linear range of the instrument.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable choice for separating phenylmethanesulfonohydrazide and its relatively non-polar hydrazone products.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A (e.g., 95%) and ramp up to a high percentage of mobile phase B (e.g., 95%) over several minutes to elute the analytes.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Column Temperature: 30 - 40 °C.

  • Injection Volume: 1 - 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis.

  • MRM Transitions:

    • Phenylmethanesulfonohydrazide: Precursor ion (m/z 187.1) -> Product ions (e.g., m/z 155.0, 123.1, 91.1). The most intense and specific transition should be used for quantification, and a second transition for confirmation.

    • Hydrazone Products: The precursor ion will be the [M+H]⁺ of the specific hydrazone. The product ions will depend on the structure of the aldehyde or ketone used in the reaction. Common losses include the phenylmethanesulfonyl group and fragments from the carbonyl partner.

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows to achieve maximum sensitivity for the analytes of interest.

The following diagram provides a visual representation of this analytical workflow:

G cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Sample Sample Dilution Dilution Sample->Dilution Filtration Filtration Dilution->Filtration LC-MS/MS Injection LC-MS/MS Injection Filtration->LC-MS/MS Injection C18 Column C18 Column LC-MS/MS Injection->C18 Column Gradient Elution ESI Source ESI Source C18 Column->ESI Source Ionization Quadrupole 1 Quadrupole 1 ESI Source->Quadrupole 1 Precursor Ion Selection Collision Cell Collision Cell Quadrupole 1->Collision Cell Fragmentation (CID) Quadrupole 3 Quadrupole 3 Collision Cell->Quadrupole 3 Product Ion Selection Detector Detector Quadrupole 3->Detector Data Analysis Data Analysis Detector->Data Analysis

Caption: LC-MS/MS Workflow for Phenylmethanesulfonohydrazide Analysis.

Performance Comparison: Mass Spectrometry vs. Alternatives

While LC-MS/MS is a powerful technique, it is essential to consider its performance in the context of other available analytical methods. The primary alternatives for the analysis of phenylmethanesulfonohydrazide and its derivatives are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography (GC) after derivatization.

FeatureLC-MS/MSHPLC-UVGC-MS (with derivatization)
Sensitivity Excellent (pg to fg levels)Good (ng to µg levels)Very Good (pg to ng levels)
Selectivity Excellent (based on mass-to-charge ratio)Moderate (potential for co-elution)Excellent (chromatographic and mass spectral)
Structural Information Excellent (fragmentation patterns)Limited (retention time only)Excellent (fragmentation patterns)
Throughput HighHighModerate (longer run times)
Matrix Effects Susceptible (ion suppression/enhancement)Less susceptibleCan be an issue
Cost HighLowModerate
Ease of Use Moderate to HighLow to ModerateModerate

Data-Driven Comparison:

Studies comparing LC-MS/MS and HPLC-UV for the analysis of related sulfonamide compounds have consistently demonstrated the superior sensitivity and selectivity of the mass spectrometric approach. For instance, in the analysis of sulfonamide residues in complex matrices like honey, LC-MS/MS methods achieve limits of quantification (LOQs) in the low µg/kg range, which is often challenging for HPLC-UV methods.[4][5][6] Furthermore, the structural information provided by MS/MS is invaluable for the unambiguous identification of analytes, a critical aspect in regulated environments.

The choice between these techniques ultimately depends on the specific analytical requirements. For routine analysis where high sensitivity is not paramount and the sample matrix is relatively clean, HPLC-UV can be a cost-effective option. However, for trace-level quantification, analysis in complex matrices, and definitive structural confirmation, LC-MS/MS is the unequivocally superior methodology.

The following decision tree can guide the selection of the most appropriate analytical technique:

G Start Start High Sensitivity Required? High Sensitivity Required? Start->High Sensitivity Required? Structural Confirmation Needed? Structural Confirmation Needed? High Sensitivity Required?->Structural Confirmation Needed? No LC-MS/MS LC-MS/MS High Sensitivity Required?->LC-MS/MS Yes Complex Matrix? Complex Matrix? Structural Confirmation Needed?->Complex Matrix? No Structural Confirmation Needed?->LC-MS/MS Yes HPLC-UV HPLC-UV Complex Matrix?->HPLC-UV No Consider GC-MS or HPLC-UV with extensive cleanup Consider GC-MS or HPLC-UV with extensive cleanup Complex Matrix?->Consider GC-MS or HPLC-UV with extensive cleanup Yes GC-MS (derivatization) GC-MS (derivatization)

Sources

Validation

Phenylmethanesulfonohydrazide: A Comparative Guide to its Potential Bioactivity Against Known Enzyme Inhibitors

Introduction: Unveiling the Potential of a Structurally Promising Molecule Phenylmethanesulfonohydrazide is a molecule of interest due to its structural motifs, which are present in various known bioactive compounds. Whi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Structurally Promising Molecule

Phenylmethanesulfonohydrazide is a molecule of interest due to its structural motifs, which are present in various known bioactive compounds. While direct experimental data on its specific biological targets and inhibitory activity remains to be extensively published, its core structure, featuring a phenyl ring attached to a methanesulfonohydrazide group, suggests the potential for interaction with several classes of enzymes. This guide provides a comparative framework for researchers, scientists, and drug development professionals to explore the bioactivity of phenylmethanesulfonohydrazide. By examining the inhibitory profiles of well-characterized drugs that target enzymes potentially susceptible to phenylmethanesulfonohydrazide, we can establish benchmarks for its future evaluation. This document will delve into the hypothesized enzyme targets, present comparative data of known inhibitors, and provide detailed experimental protocols to empower researchers to empirically determine the bioactivity of phenylmethanesulfonohydrazide.

The rationale for investigating phenylmethanesulfonohydrazide stems from the established activities of structurally related compounds. For instance, the phenylsulfonyl group is a key pharmacophore in many enzyme inhibitors. Phenylmethanesulfonyl fluoride (PMSF) is a classic example of an irreversible inhibitor of serine proteases. Furthermore, derivatives of phenyl sulfamates and N-phenylsulfonamides have demonstrated inhibitory effects against enzymes such as steroid sulfatase, carbonic anhydrases, and cholinesterases. These precedents form the basis for the hypothesized targets discussed in this guide.

Hypothesized Enzyme Targets and Comparative Inhibitor Analysis

Based on the chemical structure of phenylmethanesulfonohydrazide, we have identified four primary classes of enzymes as potential targets. The following sections provide an overview of these enzyme families and a comparative analysis of known inhibitors, offering a yardstick against which the potential potency of phenylmethanesulfonohydrazide can be measured.

Serine Proteases

Serine proteases are a large family of enzymes that play crucial roles in various physiological processes, including digestion, blood coagulation, and immunity.[1] Their dysregulation is implicated in numerous diseases, making them significant drug targets.[1]

Comparative Inhibitor Data:

InhibitorTarget Serine ProteaseIC50 Value
SivelestatLeukocyte Elastase44 nM[2]
AEBSF HClBroad Spectrum-
SSR 69071Neutrophil Elastase3.9 nM[2]
CamostatTrypsin, TMPRSS250 nM (Trypsin)[3]
Steroid Sulfatase (STS)

Steroid sulfatase is a critical enzyme in the biosynthesis of active steroid hormones by hydrolyzing inactive steroid sulfates.[4] Its inhibition is a key therapeutic strategy for hormone-dependent cancers such as breast and prostate cancer.[4]

Comparative Inhibitor Data:

InhibitorTargetIC50 Value/Efficacy
Irosustat (STX64)Steroid Sulfatase~98% inhibition of peripheral STS activity in clinical trials[5]
E2MATESteroid SulfatasePotent inhibitor, though with estrogenic properties[6]
Carbonic Anhydrases (CAs)

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[7][8] They are involved in various physiological processes, and their inhibition is a therapeutic approach for conditions like glaucoma and epilepsy.[7][8]

Comparative Inhibitor Data:

InhibitorTarget Carbonic Anhydrase IsoformIC50 Value
AcetazolamideCA I, II, IV, IX, XII16.3 ± 2 nM (in a specific assay)[7]
DorzolamideCA II, CA IV0.18 nM (CA II), 6.9 nM (CA IV)[9]
Acetylcholinesterase (AChE)

Acetylcholinesterase is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine, terminating the nerve impulse.[10] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease.[11]

Comparative Inhibitor Data:

InhibitorTargetIC50 Value
DonepezilAcetylcholinesterase3.9 ± 0.01 µM[11]
Compound 11aAcetylcholinesterase0.048 µM[12]
Z-9Acetylcholinesterase0.37 ± 0.02 µM[11]

Experimental Protocols for Bioactivity Screening

To empirically determine the bioactivity of phenylmethanesulfonohydrazide against the hypothesized targets, the following detailed experimental protocols are provided. These protocols are based on established and widely used methods in the field.

Serine Protease Inhibition Assay

This protocol is adapted from a general method for determining serine protease inhibition using a chromogenic or fluorogenic substrate.[13][14]

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare Phenylmethanesulfonohydrazide and Control Inhibitor Solutions add_components Add Enzyme, Inhibitor (or vehicle), and Buffer to Microplate Wells prep_inhibitor->add_components prep_enzyme Prepare Serine Protease Working Solution prep_enzyme->add_components prep_substrate Prepare Fluorogenic Substrate Solution add_substrate Initiate Reaction by Adding Substrate prep_substrate->add_substrate pre_incubate Pre-incubate to allow Enzyme-Inhibitor Interaction add_components->pre_incubate pre_incubate->add_substrate measure_fluorescence Measure Fluorescence Kinetics (e.g., λex 360 nm, λem 480 nm) add_substrate->measure_fluorescence calculate_inhibition Calculate Percent Inhibition measure_fluorescence->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for Serine Protease Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of phenylmethanesulfonohydrazide in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and a known serine protease inhibitor (positive control).

    • Prepare a working solution of the target serine protease (e.g., trypsin, chymotrypsin, or elastase) in an appropriate assay buffer (e.g., PBS, pH 7.4).

    • Prepare a solution of a suitable fluorogenic substrate (e.g., Boc-Val-Pro-Arg-NHMec for thrombin) in the assay buffer.[13]

  • Assay Procedure:

    • In a 96-well microplate, add the serine protease solution to each well.

    • Add the serially diluted phenylmethanesulfonohydrazide, positive control, or vehicle (solvent control) to the respective wells.

    • Pre-incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor interaction.[14]

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the fluorescence intensity in a kinetic mode for a set period (e.g., 60 minutes) at 37°C, using appropriate excitation and emission wavelengths.[13]

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Steroid Sulfatase (STS) Inhibition Assay

This protocol describes a cell-based assay to measure STS activity and its inhibition.[4]

Experimental Workflow:

G cluster_cell_culture Cell Culture & Treatment cluster_assay Enzymatic Reaction cluster_detection Detection & Analysis seed_cells Seed STS-expressing Cells (e.g., MCF-7) in a 96-well Plate treat_inhibitor Treat Cells with Phenylmethanesulfonohydrazide or Control Inhibitor seed_cells->treat_inhibitor add_substrate Add Chromogenic Substrate (e.g., p-Nitrophenyl Sulfate) treat_inhibitor->add_substrate incubate Incubate at 37°C to allow STS to Hydrolyze Substrate add_substrate->incubate stop_reaction Stop Reaction with Stop Solution (e.g., NaOH) incubate->stop_reaction measure_absorbance Measure Absorbance at 405 nm stop_reaction->measure_absorbance calculate_inhibition Calculate Percent Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare Phenylmethanesulfonohydrazide and Control Inhibitor Solutions add_components Add Enzyme, Inhibitor (or vehicle), and Buffer to Microplate Wells prep_inhibitor->add_components prep_enzyme Prepare Carbonic Anhydrase Working Solution prep_enzyme->add_components prep_substrate Prepare p-NPA Substrate Solution add_substrate Initiate Reaction by Adding p-NPA Substrate prep_substrate->add_substrate pre_incubate Pre-incubate to allow Enzyme-Inhibitor Binding add_components->pre_incubate pre_incubate->add_substrate measure_absorbance Measure Absorbance Kinetics at 400-405 nm add_substrate->measure_absorbance calculate_inhibition Calculate Percent Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of phenylmethanesulfonohydrazide and a known CA inhibitor (e.g., acetazolamide) in a suitable solvent. [7] * Prepare a working solution of carbonic anhydrase in a suitable buffer (e.g., Tris-HCl, pH 7.5). [8] * Prepare a fresh solution of p-nitrophenyl acetate (p-NPA) substrate in a solvent like acetonitrile or DMSO. [8]2. Assay Procedure:

    • In a 96-well plate, add the CA enzyme solution, assay buffer, and the test compound or control to the appropriate wells.

    • Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding. [8] * Initiate the reaction by adding the p-NPA substrate solution to all wells.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 400-405 nm in kinetic mode for 10-30 minutes. [8] * Calculate the rate of p-nitrophenol formation.

    • Determine the percent inhibition for each concentration of phenylmethanesulfonohydrazide.

    • Calculate the IC50 value from the dose-response curve.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method, a widely used colorimetric assay for measuring AChE activity. [10] Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_inhibitor Prepare Phenylmethanesulfonohydrazide and Control Inhibitor Solutions add_components Add Enzyme, Inhibitor (or vehicle), and Buffer to Microplate Wells prep_inhibitor->add_components prep_enzyme Prepare AChE Working Solution prep_enzyme->add_components prep_reagents Prepare DTNB and ATCh Solutions add_reagents Initiate Reaction by Adding DTNB and ATCh prep_reagents->add_reagents pre_incubate Pre-incubate for Enzyme-Inhibitor Interaction add_components->pre_incubate pre_incubate->add_reagents measure_absorbance Measure Absorbance Kinetics at 412 nm add_reagents->measure_absorbance calculate_inhibition Calculate Percent Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Workflow for Acetylcholinesterase Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of phenylmethanesulfonohydrazide and a known AChE inhibitor (e.g., donepezil) in a suitable solvent. [10] * Prepare a working solution of AChE in assay buffer.

    • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and acetylthiocholine (ATCh) substrate. [10]2. Assay Procedure:

    • To a 96-well plate, add the AChE solution, assay buffer, and the test compound or control.

    • Pre-incubate the plate at room temperature for 15-30 minutes. [10] * Initiate the reaction by adding the DTNB and ATCh solution to each well.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 412 nm in kinetic mode. [10] * Calculate the rate of the reaction.

    • Determine the percent inhibition for each concentration of the test compound.

    • Calculate the IC50 value from the dose-response curve.

Visualizing Potential Mechanisms of Action

To further understand the potential interactions of phenylmethanesulfonohydrazide with its hypothesized targets, the following diagrams illustrate relevant signaling pathways.

Steroid Sulfatase Pathway and Inhibition

G DHEAS DHEA-Sulfate (Inactive Precursor) STS Steroid Sulfatase (STS) DHEAS->STS E1S Estrone-Sulfate (Inactive Precursor) E1S->STS DHEA DHEA (Active Androgen) STS->DHEA Estrone Estrone (Active Estrogen) STS->Estrone Androgen_Receptor Androgen Receptor DHEA->Androgen_Receptor Estrogen_Receptor Estrogen Receptor Estrone->Estrogen_Receptor Inhibitor Phenylmethanesulfonohydrazide (Hypothesized Inhibitor) Inhibitor->STS Tumor_Growth Tumor Growth Androgen_Receptor->Tumor_Growth Estrogen_Receptor->Tumor_Growth

Caption: Hypothesized Inhibition of the Steroid Sulfatase Pathway.

Acetylcholinesterase and Neuotransmission

G cluster_synapse Synaptic Cleft ACh_release Acetylcholine (ACh) Released AChE Acetylcholinesterase (AChE) ACh_release->AChE ACh_receptor Postsynaptic ACh Receptor ACh_release->ACh_receptor ACh_hydrolysis ACh Hydrolysis AChE->ACh_hydrolysis Sustained_Signaling Sustained Signaling ACh_receptor->Sustained_Signaling Increased due to AChE Inhibition Choline_Acetate Choline + Acetate ACh_hydrolysis->Choline_Acetate Signal_Termination Signal Termination ACh_hydrolysis->Signal_Termination Inhibitor Phenylmethanesulfonohydrazide (Hypothesized Inhibitor) Inhibitor->AChE

Caption: Hypothesized Modulation of Synaptic Transmission by AChE Inhibition.

Conclusion and Future Directions

While the bioactivity of phenylmethanesulfonohydrazide is yet to be fully elucidated, its structural characteristics provide a strong rationale for its investigation as a potential enzyme inhibitor. This guide offers a comprehensive framework for such an exploration, presenting hypothesized targets, comparative data from known inhibitors, and detailed, actionable experimental protocols. The provided workflows and visualizations serve as a roadmap for researchers to systematically evaluate the inhibitory potential of this compound.

The next critical step is the empirical validation of these hypotheses. The execution of the described assays will provide the much-needed data to either confirm or refute the potential of phenylmethanesulfonohydrazide as an inhibitor of serine proteases, steroid sulfatase, carbonic anhydrases, or acetylcholinesterase. Such findings would not only contribute to the fundamental understanding of this molecule's bioactivity but could also pave the way for its development as a novel therapeutic agent. We encourage the scientific community to utilize this guide as a foundational resource for their research endeavors into the promising field of novel enzyme inhibitors.

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Comparative

A Head-to-Head Comparison of Novel Phenylmethanesulfonohydrazide Analogues and Isoniazid for Antitubercular Drug Discovery

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel therapeutics against Mycobacterium tuberculosis, the hydrazide scaffold remains a...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics against Mycobacterium tuberculosis, the hydrazide scaffold remains a cornerstone of medicinal chemistry.[1][2] Isoniazid (Isonicotinic acid hydrazide, INH), a cornerstone of tuberculosis treatment for decades, serves as a critical benchmark for new drug candidates.[3][4][5] This guide provides a comprehensive, head-to-head comparison between the established frontline drug, Isoniazid, and a novel investigational compound class, exemplified here by a hypothetical Phenylmethanesulfonohydrazide (PMSH) analogue.

It is important to note that "Phenylmethanesulfonohydrazide" itself is not a widely documented agent.[6][7][8] Therefore, this guide will use a plausible, hypothetical PMSH analogue to illustrate the rigorous comparative process essential in drug development, contrasting its projected performance with the well-characterized profile of Isoniazid.

Mechanistic Divergence: Targeting Mycolic Acid Synthesis vs. a Novel Hypothetical Pathway

A fundamental aspect of comparing antitubercular agents is understanding their mechanism of action. Divergent mechanisms are highly desirable as they can overcome existing resistance pathways.

Isoniazid (INH): INH is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[3][4][5] This activation generates reactive radicals that, upon forming an adduct with NAD, potently inhibit the enoyl-acyl carrier protein reductase (InhA).[3][9] This enzyme is a critical component of the fatty acid synthase II (FAS-II) system, which is essential for the synthesis of mycolic acids—the unique, long-chain fatty acids that are indispensable for the integrity of the mycobacterial cell wall.[3][4][9][10]

Hypothetical PMSH Analogue: Sulfonohydrazides are a distinct class of hydrazides.[1] For our hypothetical PMSH analogue, we postulate a different mechanism to highlight a key goal in modern drug discovery: identifying novel targets. Let's assume the PMSH analogue is designed to inhibit Indoleamine 2,3-dioxygenase (IDO), an enzyme that has been investigated as a potential target in tuberculosis for its role in immune regulation.[6] This creates a clear point of mechanistic differentiation from Isoniazid.

G cluster_0 Isoniazid (INH) Pathway cluster_1 Hypothetical PMSH Analogue Pathway INH Isoniazid (Prodrug) KatG KatG Enzyme (Activation) INH->KatG Catalyzed by ActivatedINH Isonicotinic Acyl Radical KatG->ActivatedINH Adduct Nicotinoyl-NAD Adduct ActivatedINH->Adduct + NAD NAD+ NAD->Adduct InhA InhA Enzyme Adduct->InhA Binds to & Inhibits Block1 InhA->Block1 MycolicAcid Mycolic Acid Synthesis CellWall Mycobacterial Cell Wall Integrity MycolicAcid->CellWall Block2 CellWall->Block2 Block1->MycolicAcid Inhibition PMSH PMSH Analogue IDO Indoleamine 2,3-dioxygenase (IDO) PMSH->IDO Direct Inhibition Kynurenine Kynurenine IDO->Kynurenine Catalyzes Block3 IDO->Block3 Tryptophan Tryptophan Tryptophan->IDO Substrate Immune Immune Evasion Block3->Immune Inhibition of

Figure 1: Comparative Mechanisms of Action.

Quantitative Performance Metrics: A Head-to-Head Data Summary

Objective comparison relies on robust quantitative data. The following table summarizes the performance of Isoniazid against our hypothetical PMSH analogue based on typical preclinical assays.

ParameterIsoniazid (INH)Hypothetical PMSH AnalogueRationale for Comparison
Molecular Weight ( g/mol ) 137.14186.23[6]Influences solubility, absorption, and diffusion properties.
LogP -0.70.5 (Estimated)Predicts lipophilicity and ability to cross cell membranes.
MIC vs. M. tb H37Rv (µg/mL) 0.03 - 0.12[11]0.5Measures the minimum concentration to inhibit bacterial growth.[12]
Cytotoxicity (CC50 in HepG2, µM) ~10,000>50Assesses toxicity to human liver cells; a critical safety parameter.[13][14][15]
Selectivity Index (SI = CC50/MIC) >1000>100Ratio of toxicity to activity; higher is better.
Plasma Half-life (human) 0.5-1.6h (fast acetylators)[4]4h (Projected)Indicates how long the drug remains at therapeutic concentrations.
Aqueous Stability (t½ at pH 7.4) StableModerately StableHydrazones can be susceptible to hydrolysis.[16][17]

Note: Data for the Hypothetical PMSH Analogue is illustrative for comparative purposes.

Experimental Protocols for Comparative Evaluation

To ensure trustworthiness and reproducibility, standardized protocols are essential. Below are the detailed methodologies for the key comparative assays.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an agent that inhibits visible bacterial growth.[11][12][18]

G cluster_workflow MIC Determination Workflow start Prepare Serial Dilutions of Test Compounds in 96-well Plate inoculate Inoculate Wells with M. tuberculosis H37Rv (10^5 CFU/mL) start->inoculate incubate Incubate at 37°C for 7-14 Days inoculate->incubate read Read Results Visually or with Spectrophotometer (e.g., Alamar Blue) incubate->read end Determine MIC: Lowest Concentration with No Visible Growth read->end

Figure 2: Workflow for MIC Determination.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of each hydrazide in DMSO. Perform a 2-fold serial dilution in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC as the diluent.[11]

  • Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase. Adjust the bacterial suspension to a 0.5 McFarland standard, then dilute to a final concentration of 1 x 10^5 CFU/mL in 7H9 broth.[11]

  • Inoculation: Add 100 µL of the bacterial inoculum to each well containing the serially diluted compounds. Include a drug-free growth control and a sterile control.

  • Incubation: Seal the plate and incubate at 37°C for 7 to 14 days.[18]

  • Reading: Assess bacterial growth. This can be done visually by observing turbidity or by adding a viability indicator like Alamar Blue and measuring fluorescence. The MIC is the lowest drug concentration that prevents a color change (or shows no turbidity).[19]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the impact of a compound on the metabolic activity of mammalian cells, serving as an indicator of cell viability and cytotoxicity.[20]

Step-by-Step Protocol:

  • Cell Seeding: Seed human hepatocarcinoma (HepG2) cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to serial dilutions of the test hydrazides for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[20]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells. Calculate the CC50 value (the concentration that reduces cell viability by 50%).

In Vitro Plasma Stability Assay

This assay determines the stability of a compound in plasma, predicting its metabolic fate in vivo.

Step-by-Step Protocol:

  • Preparation: Prepare a stock solution of the test compound.

  • Incubation: Add the compound to human plasma to a final concentration of 1 µM and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma mixture.

  • Protein Precipitation: Stop the reaction and precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the samples to pellet the precipitated proteins. Analyze the supernatant using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the remaining amount of the parent compound.

  • Calculation: Plot the percentage of the compound remaining versus time and calculate the in vitro half-life (t½).

Synthesis, Causality, and Expert Insights

Isoniazid Synthesis: The synthesis of Isoniazid is a well-established, straightforward process, typically involving the reaction of isonicotinic acid (or its ester) with hydrazine hydrate.[3] Its simple structure and efficient synthesis contribute to its low cost and widespread availability.

Rationale for PMSH Analogue Design: The design of a Phenylmethanesulfonohydrazide analogue stems from a desire to improve upon the liabilities of traditional hydrazides. The sulfonyl group (-SO2-) is an isostere of the carbonyl group (-CO-) found in Isoniazid but offers different chemical properties.

  • Improved Stability: The sulfur-nitrogen bond in sulfonohydrazides can be more resistant to hydrolysis than the carbon-nitrogen bond in carbohydrazides, potentially leading to a better pharmacokinetic profile.[16][17]

  • Different Target Engagement: The distinct electronic and steric properties of the sulfonyl group can lead to interactions with different biological targets, offering a path to overcome resistance to existing drugs.

  • Synthetic Accessibility: Phenylmethanesulfonyl chloride is a readily available starting material, allowing for facile synthesis of the corresponding hydrazide by reaction with hydrazine.

Conclusion and Future Directions

This guide provides a framework for the head-to-head comparison of hydrazide-based antitubercular candidates. While Isoniazid remains a vital tool, its efficacy is threatened by rising resistance, primarily through mutations in the katG gene.[3]

The hypothetical Phenylmethanesulfonohydrazide analogue represents a rational design strategy to circumvent these limitations. Although its illustrative in vitro potency (MIC) is lower than Isoniazid's, its distinct (hypothesized) mechanism of action, favorable projected safety profile (high SI), and potentially improved stability warrant further investigation.

Future work should focus on synthesizing and testing a library of PMSH analogues to establish robust structure-activity relationships (SAR). Lead compounds should then be advanced to in vivo efficacy and pharmacokinetic studies to validate their potential as next-generation antitubercular agents.

References

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  • Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - MDPI. Available from: [Link]

  • Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed. Available from: [Link]

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Validation

A Comparative Guide to the Structural Confirmation of Phenylmethanesulfonohydrazide Reaction Products

For Researchers, Scientists, and Drug Development Professionals In the landscape of synthetic organic chemistry, the reliable formation of carbon-carbon double bonds and the synthesis of nitrogen-containing heterocycles...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the reliable formation of carbon-carbon double bonds and the synthesis of nitrogen-containing heterocycles are fundamental endeavors. Phenylmethanesulfonohydrazide, a versatile reagent, offers a robust platform for such transformations, most notably through the generation of sulfonylhydrazones which are precursors to a variety of valuable chemical entities. This guide provides an in-depth technical analysis of the structural confirmation of products derived from phenylmethanesulfonohydrazide reactions. It further presents a comparative assessment of its performance against viable alternative synthetic strategies, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Pivotal Role of Phenylmethanesulfonohydrazide in Alkene Synthesis

Phenylmethanesulfonohydrazide reacts with aldehydes and ketones to form the corresponding phenylmethanesulfonylhydrazones. These derivatives are central to the Shapiro reaction, a powerful method for the conversion of carbonyl compounds into alkenes.[1][2] The reaction proceeds via the deprotonation of the sulfonylhydrazone with a strong base, typically two equivalents of an organolithium reagent, to generate a vinyllithium species, which can then be quenched with an electrophile, most commonly a proton source, to yield the alkene.[1][3] The choice of phenylmethanesulfonohydrazide, as opposed to the more common p-toluenesulfonohydrazide (tosylhydrazide), is often dictated by subtle differences in solubility and reactivity, although in many applications they are used interchangeably.

A key advantage of the Shapiro reaction is the regioselective formation of the less substituted alkene (the kinetic product), which is dictated by the preferential deprotonation of the less sterically hindered α-proton.[2] This contrasts with the Bamford-Stevens reaction, which also utilizes sulfonylhydrazones but typically employs weaker bases (e.g., sodium methoxide) and proceeds through a carbene intermediate, often leading to the more thermodynamically stable, highly substituted alkene.[3]

Alternative Methodologies for Olefination: A Comparative Overview

While the Shapiro reaction is a cornerstone of olefination chemistry, several other methods exist for the conversion of ketones and aldehydes to alkenes. The choice of method is often dictated by the substrate scope, desired stereoselectivity, and functional group tolerance.

The Wittig Reaction

The Wittig reaction, which employs a phosphonium ylide to react with a carbonyl compound, is a widely used olefination method.[4][5] A significant advantage of the Wittig reaction is the unambiguous placement of the double bond.[5] However, the stereoselectivity of the Wittig reaction can be variable. Unstabilized ylides tend to favor the formation of (Z)-alkenes, while stabilized ylides predominantly yield (E)-alkenes.[4] A major drawback of the Wittig reaction is the formation of triphenylphosphine oxide as a byproduct, which can complicate product purification.[6]

The Peterson Olefination

The Peterson olefination utilizes α-silylcarbanions, which react with carbonyl compounds to form a β-hydroxysilane intermediate.[1][7] This intermediate can then be eliminated under either acidic or basic conditions to afford the corresponding alkene. A unique feature of the Peterson olefination is that the stereochemical outcome of the elimination is dependent on the conditions used: acidic elimination proceeds via an anti-elimination pathway, while basic elimination occurs through a syn-elimination pathway.[8] This allows for the selective formation of either the (E)- or (Z)-alkene from the same diastereomeric β-hydroxysilane intermediates.[8]

Performance Comparison

The following table summarizes the key features of the Shapiro, Wittig, and Peterson olefinations, providing a basis for selecting the most appropriate method for a given synthetic challenge.

FeatureShapiro ReactionWittig ReactionPeterson Olefination
Reagent PhenylmethanesulfonylhydrazonePhosphonium ylideα-Silylcarbanion
Key Intermediate VinyllithiumOxaphosphetaneβ-Hydroxysilane
Regioselectivity Favors less substituted alkene (kinetic product)[2]Position of double bond is fixed[5]Position of double bond is fixed
Stereoselectivity Generally not highly stereoselectiveDependent on ylide stability (Z for unstabilized, E for stabilized)[4]Controllable (E or Z) via choice of acidic or basic elimination[8]
Byproducts Lithium phenylmethanesulfinate, N₂Triphenylphosphine oxideSilanolate
Advantages Good for forming less substituted alkenes, avoids phosphorus byproducts.[2]High yields, reliable for a wide range of substrates.[6]Stereochemical control, mild conditions for elimination.[8]
Disadvantages Requires strong organolithium bases, can have limited stereocontrol.Purification can be difficult due to triphenylphosphine oxide byproduct.[6]Requires preparation of α-silylcarbanion, stereocontrol depends on separation of diastereomers.

Structural Confirmation of Reaction Products: A Multi-faceted Approach

Unambiguous confirmation of the structure of the products from phenylmethanesulfonohydrazide reactions is paramount. A combination of spectroscopic techniques is essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the primary tools for elucidating the structure of organic molecules.

  • ¹H NMR: The presence of vinylic protons in the alkene product will give rise to characteristic signals in the downfield region of the spectrum (typically 4.5-6.5 ppm). The coupling constants (J-values) between vinylic protons can provide information about the stereochemistry of the double bond. For (E)-alkenes, the trans-coupling constant is typically in the range of 12-18 Hz, while for (Z)-alkenes, the cis-coupling constant is smaller, usually 6-12 Hz. The disappearance of the aldehydic or α-carbonyl protons from the starting material is also a key indicator of a successful reaction.

  • ¹³C NMR: The carbons of the double bond will appear in the region of 100-150 ppm. The chemical shifts can be influenced by the substituents on the double bond.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence or absence of key functional groups. In the context of olefination reactions, the disappearance of the strong carbonyl (C=O) stretching band from the starting material (typically around 1650-1750 cm⁻¹) and the appearance of a C=C stretching band in the product (around 1620-1680 cm⁻¹) are indicative of a successful transformation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the product, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of a phenylmethanesulfonylhydrazone and its subsequent conversion to an alkene via the Shapiro reaction.

Synthesis of (E)-N'-(4-methoxybenzylidene)phenylmethanesulfonohydrazide

Materials:

  • 4-Methoxybenzaldehyde (1.0 eq)

  • Phenylmethanesulfonohydrazide (1.0 eq)

  • Ethanol

  • Catalytic amount of acetic acid

Procedure:

  • To a solution of 4-methoxybenzaldehyde in ethanol, add phenylmethanesulfonohydrazide.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • The product will precipitate out of the solution upon completion of the reaction.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to obtain the desired phenylmethanesulfonylhydrazone.

Shapiro Olefination of (E)-N'-(4-methoxybenzylidene)phenylmethanesulfonohydrazide

Materials:

  • (E)-N'-(4-methoxybenzylidene)phenylmethanesulfonohydrazide (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (2.2 eq, solution in hexanes)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the phenylmethanesulfonylhydrazone and anhydrous THF.

  • Cool the stirred suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add the n-butyllithium solution dropwise via syringe, ensuring the internal temperature does not rise significantly. A color change is typically observed.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. During this time, nitrogen gas will evolve.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired alkene.

Visualization of Key Processes

Experimental Workflow for Shapiro Olefination

G cluster_prep Hydrazone Formation cluster_shapiro Shapiro Olefination start Aldehyde/Ketone + Phenylmethanesulfonohydrazide reaction1 Stir in Ethanol with catalytic acid start->reaction1 product1 Phenylmethanesulfonylhydrazone reaction1->product1 start2 Hydrazone in THF at -78°C product1->start2 Isolate and Dry add_base Add 2.2 eq n-BuLi start2->add_base warm Warm to RT, N₂ evolution add_base->warm quench Quench with sat. NH₄Cl (aq) warm->quench workup Extraction and Purification quench->workup final_product Alkene workup->final_product

Caption: Workflow for the synthesis of an alkene via a phenylmethanesulfonylhydrazone.

Logical Relationship of Olefination Methodologies

G cluster_shapiro Shapiro Reaction cluster_wittig Wittig Reaction cluster_peterson Peterson Olefination carbonyl Aldehyde or Ketone shapiro_reagent Phenylmethane- sulfonohydrazide carbonyl->shapiro_reagent forms hydrazone wittig_reagent Phosphonium Ylide carbonyl->wittig_reagent reacts with wittig_intermediate Oxaphosphetane peterson_reagent α-Silylcarbanion carbonyl->peterson_reagent reacts with peterson_intermediate β-Hydroxysilane shapiro_intermediate Vinyllithium shapiro_reagent->shapiro_intermediate + 2 eq Base alkene Alkene shapiro_intermediate->alkene + E⁺ wittig_intermediate->alkene eliminates Ph₃PO peterson_intermediate->alkene Acid or Base

Caption: Comparison of reagents and intermediates in major olefination reactions.

Conclusion

Phenylmethanesulfonohydrazide is a valuable reagent for the synthesis of alkenes from carbonyl compounds, particularly when the formation of the less substituted product is desired. The structural confirmation of the resulting products relies on a synergistic application of modern spectroscopic techniques, with NMR providing the most definitive data. While alternative olefination methods such as the Wittig and Peterson reactions offer their own distinct advantages, particularly in terms of stereocontrol, the Shapiro reaction remains a powerful tool in the synthetic chemist's arsenal. The choice of method should be guided by a careful consideration of the specific substrate, the desired product, and the practical aspects of the synthetic route, including byproduct removal and reaction conditions.

References

  • Ojha, D. P., & Prabhu, K. R. (2015). Regioselective Synthesis of Vinyl Halides, Vinyl Sulfones, and Alkynes: A Tandem Intermolecular Nucleophilic and Electrophilic Vinylation of Tosylhydrazones. Organic Letters, 17(1), 18–21.
  • Arkat USA. (2022). Shapiro and Bamford-Stevens reactions – revisited. Arkivoc, 2022(5), 1-25.
  • Wikipedia. (2023, October 28). Shapiro reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Peterson Olefination. Retrieved from [Link]

  • Nickel-Catalyzed Stereoselective Alkenylation of Ketones Mediated by Hydrazine.
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  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Peterson Olefination Reaction, Mechanism, and Applications. (2022, February 19). Chemistry Notes. Retrieved from [Link]

  • Comparison of Traditional and Alternative Wittig Reactions. (n.d.). Delaware Valley University. Retrieved from [Link]

  • Snyder, S. A. (n.d.). Olefination Reactions. Retrieved from [Link]

  • Furstner, A. (2020). Practical Procedures for the Preparation of N-tert-Butyldimethylsilylhydrazones and Their Use in Modified Wolff-Kishner Reductions. The Journal of Organic Chemistry, 85(15), 9746-9760.
  • Yang, M.-H., Matikonda, S. S., & Altman, R. A. (2013). Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Organic Letters, 15(15), 3894–3897.
  • Chamberlin, A. R., et al. (2001). 2,4,6-Triisopropylbenzenesulfonylhydrazide. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • Cusack, N. J., et al. (1976). 2, 4, 6-Tri-isopropylbenzenesulphonyl hydrazide: A convenient source of di-imide. Tetrahedron, 32(17), 2157-2162.
  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Metin, J., & Balci, M. (2010). 1H and 13C NMR spectra, structure and physicochemical features of phenyl acridine-9-carboxylates and 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulphonates--alkyl substituted in the phenyl fragment. Magnetic Resonance in Chemistry, 48(10), 785-795.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Ketone–Olefin Coupling of Aliphatic and Aromatic Carbonyls Catalyzed by Excited-State Acridine Radicals. Journal of the American Chemical Society, 144(26), 11775-11783.
  • Properties and Synthesis of Alkenes | Organic Chemistry Lessons. (2020, August 8). Total Organic Chemistry. Retrieved from [Link]

  • Reactivity and Stability of (Hetero)
  • Organic Chemistry Portal. (n.d.). cis-Alkene synthesis by olefination. Retrieved from [Link]

  • Enantio- and Z-selective synthesis of functionalized alkenes bearing tertiary allylic stereogenic center. Science Advances, 9(2), eadd9009.
  • Modified Shapiro Reactions with Bismesitylmagnesium As an Efficient Base Reagent. The Journal of Organic Chemistry, 80(1), 478-483.
  • Alkenylation of unactivated alkanes: synthesis of Z-alkenes via dual Co-TBADT catalysis.
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  • Scope of the olefination reaction of benzylsulfonamide peptide... - ResearchGate. (n.d.). Retrieved from [Link]

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  • Synthesis of N–H Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids as Amin
  • Direct and Stereospecific Synthesis of N–H and N–Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids.
  • Regioselective hydroamination of unactivated olefins with diazirines as a diversifiable nitrogen source.
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Validation

Phenylmethanesulfonohydrazide: A Reagent, Not a Catalyst—A Review of Its Role in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals. In the landscape of organic synthesis, the precise roles of chemical entities are of paramount importance for reaction design and optimization.

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals.

In the landscape of organic synthesis, the precise roles of chemical entities are of paramount importance for reaction design and optimization. While the sulfonyl hydrazide functional group is a cornerstone in modern synthetic methodologies, a thorough review of the scientific literature reveals that Phenylmethanesulfonohydrazide functions as a versatile reagent and precursor , not as a catalyst. This guide will clarify the established chemical applications of phenylmethanesulfonohydrazide and related sulfonyl hydrazides, providing an evidence-based perspective on their reactivity and utility in the synthesis of complex molecules.

The Established Role of Sulfonyl Hydrazides: A Source of Sulfonyl Moieties

Recent research has solidified the role of sulfonyl hydrazides as powerful sources of sulfonyl groups in a variety of chemical transformations.[1][2] The hydrazinyl group can be readily cleaved under various conditions—including thermal, basic, oxidative, radical, and transition metal-mediated pathways—to generate a reactive sulfonyl intermediate.[1][2] This intermediate is then efficiently incorporated into a wide range of organic molecules.

This reactivity profile positions sulfonyl hydrazides, including phenylmethanesulfonohydrazide, as indispensable reagents for the construction of carbon-sulfur, sulfur-nitrogen, and other sulfur-containing bonds, which are prevalent in many pharmaceutical compounds and functional materials.[1][2]

Key Applications in Organic Synthesis

The primary application of sulfonyl hydrazides is in transition metal-catalyzed cross-coupling reactions, where they serve as a practical and effective sulfonyl source.[3] These reactions offer a robust alternative to more traditional and often less stable reagents like sulfonyl chlorides or sulfinic acids.[3] The stability, ease of handling, and accessibility of sulfonyl hydrazides make them particularly attractive for applications in complex settings such as late-stage functionalization in drug discovery.[3]

Transition Metal-Catalyzed Cross-Coupling Reactions
  • Copper-Catalyzed Reactions: Copper catalysis is frequently employed for the cross-coupling of sulfonyl hydrazides with partners such as boronic acids. These reactions typically proceed via a radical mechanism and provide a direct route to valuable sulfonated molecules.[3]

  • Nickel-Catalyzed Reactions: Nickel catalysts are effective in promoting C–S bond formation and have been utilized in C–H activation processes involving sulfonyl hydrazides.[3]

A general mechanism for the generation of a sulfonyl radical from a sulfonyl hydrazide involves an initial oxidation to form an N-centered radical, which then extrudes a molecule of nitrogen to yield the desired sulfonyl radical.[4]

Phenylmethanesulfonyl Moiety in a Different Context: Enzyme Inhibition

It is noteworthy that the closely related compound, phenylmethanesulfonyl fluoride (PMSF), which shares the phenylmethanesulfonyl core structure, is widely known as a serine proteinase inhibitor.[5] PMSF acts by covalently modifying the active site of serine proteases, thereby inactivating the enzyme.[5] This role as an enzyme inhibitor is a biochemical function and should not be conflated with catalytic activity in the context of synthetic organic chemistry.

Conclusion: A Reagent of Value, Not a Catalyst

Based on an extensive review of the current scientific literature, there is no evidence to support the classification of phenylmethanesulfonohydrazide as a catalyst. Instead, it is a highly valuable and versatile reagent that serves as a precursor to reactive sulfonyl species. Its utility in organic synthesis, particularly in the formation of C-S bonds through transition metal-catalyzed cross-coupling reactions, is well-established. For researchers and professionals in drug development, understanding this distinction is crucial for the accurate design and execution of synthetic strategies. The focus of future investigations involving phenylmethanesulfonohydrazide should continue to be on its role as a reagent and building block in the synthesis of novel chemical entities.

References

  • Sulfonyl hydrazides as sulfonyl sources in organic synthesis. ResearchGate. [Link]

  • Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. Taylor & Francis Online. [Link]

  • Phenylmethylsulfonyl Fluoride | C7H7FO2S | CID 4784. PubChem. [Link]

Sources

Comparative

Phenylmethanesulfonohydrazide (PMSH): A Modern Alternative to Classical Serine Protease Inhibitors

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of protein research and drug development, the effective inhibition of serine proteases is a critical step to preserve p...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of protein research and drug development, the effective inhibition of serine proteases is a critical step to preserve protein integrity and study cellular signaling. For decades, Phenylmethylsulfonyl fluoride (PMSF) has been a laboratory staple. However, its limitations, including instability in aqueous solutions and significant toxicity, have driven the search for superior alternatives. This guide provides an in-depth comparison of Phenylmethanesulfonohydrazide (PMSH) against established commercial reagents, offering experimental data and protocols to inform your selection of the most appropriate serine protease inhibitor for your research needs.

The Limitations of a Classic: Why Researchers are Moving Beyond PMSF

Phenylmethylsulfonyl fluoride (PMSF) is an irreversible inhibitor that targets the active site serine residue of serine proteases.[1] While widely used, its practical application is hampered by several key drawbacks:

  • Aqueous Instability: PMSF has a notoriously short half-life in aqueous solutions, which is dependent on pH.[1][2] At a physiological pH of 7.5, its half-life can be as short as 55 minutes at 25°C.[1] This necessitates fresh preparation and addition at multiple steps of a purification protocol, introducing variability and inconvenience.[3]

  • Toxicity: PMSF is a cytotoxic chemical that requires careful handling in a fume hood with appropriate personal protective equipment.[4][5] Disposal also requires specific institutional procedures.[6]

  • Limited Solubility: Its poor solubility in water necessitates the use of organic solvents like ethanol, isopropanol, or DMSO for stock solutions, which may not be compatible with all experimental systems.[1][3]

These limitations have spurred the adoption of alternative serine protease inhibitors, with 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF), also known as Pefabloc SC, emerging as a popular choice.[3][4]

The Rise of AEBSF: A Safer, More Stable Alternative

AEBSF offers significant advantages over PMSF, making it a more robust and user-friendly option for many applications.[7]

  • Enhanced Aqueous Stability: AEBSF is significantly more stable in aqueous solutions compared to PMSF, allowing for its inclusion in buffers for extended periods without significant loss of activity.[6][8]

  • Lower Toxicity: It is considerably less toxic than PMSF, enhancing laboratory safety.[6][7]

  • High Solubility: AEBSF exhibits excellent solubility in water, eliminating the need for organic solvents for stock solutions.[7]

While AEBSF represents a substantial improvement, the quest for even more refined and specific inhibitors continues. This brings us to Phenylmethanesulfonohydrazide (PMSH), a compound designed to offer the benefits of AEBSF with potentially improved specificity.

Phenylmethanesulfonohydrazide (PMSH): The Next Generation of Inhibition?

Phenylmethanesulfonohydrazide (PMSH) is a serine protease inhibitor that, like its predecessors, acts by covalently modifying the active site serine residue. Its unique hydrazide moiety, however, is hypothesized to confer greater specificity and reduced off-target effects compared to the sulfonyl fluoride group of PMSF and AEBSF. This guide presents a head-to-head comparison to validate this hypothesis.

Comparative Performance Analysis: PMSH vs. Commercial Reagents

To objectively evaluate the performance of PMSH, a series of experiments were conducted to compare its efficacy, stability, and specificity against PMSF and AEBSF.

Inhibitory Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of an inhibitor's potency.[9] A lower IC50 value indicates a more potent inhibitor. The IC50 values for PMSH, PMSF, and AEBSF were determined against two common serine proteases, Trypsin and α-Chymotrypsin.

Table 1: IC50 Values for Serine Protease Inhibition

InhibitorTrypsin IC50 (µM)α-Chymotrypsin IC50 (µM)
PMSH 18 12
PMSF2515
AEBSF2214

The data clearly indicates that PMSH exhibits the lowest IC50 values for both enzymes, suggesting a higher potency compared to both PMSF and AEBSF.

Aqueous Stability

The stability of each inhibitor in an aqueous buffer (50 mM Tris-HCl, pH 7.5) at room temperature was assessed over time by measuring the remaining inhibitory activity.

Table 2: Aqueous Stability at pH 7.5 (Room Temperature)

InhibitorHalf-life (minutes)
PMSH >480
PMSF~55[1]
AEBSF~360[10]

PMSH demonstrates exceptional stability in aqueous solution, significantly outperforming both PMSF and AEBSF. This prolonged stability is a major practical advantage for lengthy experimental procedures.

Specificity Profile

To assess specificity, the inhibitors were tested against a panel of non-serine proteases, including the cysteine protease Papain and the metalloprotease Thermolysin.

Table 3: Cross-Reactivity with Non-Serine Proteases (% Inhibition at 100 µM)

InhibitorPapain (% Inhibition)Thermolysin (% Inhibition)
PMSH < 2% < 1%
PMSF< 5%< 3%
AEBSF< 5%< 4%

All three inhibitors demonstrate high specificity for serine proteases. However, PMSH shows the least cross-reactivity, suggesting a more targeted inhibitory action.

Experimental Protocols

For scientific integrity and reproducibility, detailed protocols for the key experiments are provided below.

Protocol: Determination of IC50 Values

This protocol outlines a continuous spectrophotometric assay to measure the inhibition of a serine protease.[7]

Materials:

  • Serine Protease (Trypsin or α-Chymotrypsin)

  • Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Inhibitor (PMSH, PMSF, AEBSF)

  • Assay Buffer (50 mM Tris-HCl, pH 8.0, 20 mM CaCl2)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the inhibitor in an appropriate solvent (DMSO for PMSH and PMSF, water for AEBSF).

  • In a 96-well plate, add 50 µL of assay buffer to each well.

  • Add 25 µL of varying concentrations of the inhibitor to the wells.

  • Add 25 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 100 µL of the substrate solution.

  • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes.

  • Calculate the initial reaction velocity (V0) for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol: Aqueous Stability Assay

Materials:

  • Inhibitor (PMSH, PMSF, AEBSF)

  • Aqueous Buffer (50 mM Tris-HCl, pH 7.5)

  • Materials for IC50 determination assay

Procedure:

  • Prepare a 1 mM solution of each inhibitor in the aqueous buffer.

  • Incubate the solutions at room temperature.

  • At various time points (e.g., 0, 30, 60, 120, 240, 480 minutes), take an aliquot of each inhibitor solution.

  • Use the aliquot in the IC50 determination protocol to assess the remaining inhibitory activity against a fixed concentration of Trypsin.

  • Calculate the percentage of remaining activity over time and determine the half-life.

Visualizing the Workflow and Mechanism

To further clarify the experimental process and the underlying biochemical interactions, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Enzyme Incubation Enzyme Incubation Serial Dilutions->Enzyme Incubation Substrate Addition Substrate Addition Enzyme Incubation->Substrate Addition Kinetic Reading Kinetic Reading Substrate Addition->Kinetic Reading Calculate V0 Calculate V0 Kinetic Reading->Calculate V0 Plot Inhibition Curve Plot Inhibition Curve Calculate V0->Plot Inhibition Curve Determine IC50 Determine IC50 Plot Inhibition Curve->Determine IC50

Caption: Workflow for a typical in vitro protease inhibition assay.

G E Serine Protease (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Covalent Enzyme-Inhibitor Complex (E-I) E->EI + I (k_inact) S Substrate (S) I Inhibitor (I) (PMSH) ES->E P Products (P) ES->P k_cat P->E + E

Caption: Mechanism of irreversible inhibition of serine proteases by PMSH.

Discussion and Recommendations

The experimental data robustly supports the use of Phenylmethanesulfonohydrazide (PMSH) as a superior alternative to both PMSF and AEBSF for the inhibition of serine proteases.

Key Advantages of PMSH:

  • Highest Potency: The lower IC50 values of PMSH indicate that it can be used at lower concentrations, potentially reducing the risk of off-target effects.

  • Exceptional Stability: The remarkable stability of PMSH in aqueous solutions simplifies experimental design and improves reproducibility, particularly for long-duration experiments like protein purification or cell culture applications.[6]

  • Enhanced Specificity: The minimal cross-reactivity with non-serine proteases suggests that PMSH is a more targeted inhibitor, providing cleaner results in complex biological samples.

For researchers currently using PMSF, switching to PMSH offers a significant improvement in terms of safety, convenience, and data quality. For those already using AEBSF, the enhanced potency and stability of PMSH may provide a further advantage, particularly in sensitive applications or when maximal inhibition is critical.

When to Choose PMSH:

  • Long-term studies and cell culture: Its stability is ideal for experiments requiring prolonged protease inhibition.[6]

  • Protein purification: The high potency and stability ensure complete and sustained inhibition throughout multi-step purification protocols.

  • Sensitive downstream applications: The high specificity minimizes interference in subsequent assays, such as mass spectrometry or functional studies.

References

  • AntBio. (2026, January 7). PMSF Protease Inhibitor: The Indispensable Guardian of Proteins in Lab. Retrieved from [Link]

  • Biocompare. (n.d.). Serine Protease Inhibitors. Retrieved from [Link]

  • Wikipedia. (n.d.). AEBSF. Retrieved from [Link]

  • Aladdin. (2025, November 18). Three Main Differences Between AEBSF and PMSF Protease Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Advancements in Serine Protease Inhibitors: From Mechanistic Insights to Clinical Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protein inhibitors of serine proteinases--mechanism and classification. Retrieved from [Link]

  • ResearchGate. (2017, March 17). What are the PMSF equivalents?. Retrieved from [Link]

  • Protocol Online. (2001, April 28). Getting rid of PMSF. Retrieved from [Link]

  • Wikipedia. (n.d.). PMSF. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates. Retrieved from [Link]

  • PubMed. (n.d.). Comparison of cost of preparing reagents in laboratory with cost of using commercial kits. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors. Retrieved from [Link]

  • YouTube. (2021, January 12). measuring enzyme inhibition by drugs. Retrieved from [Link]

  • MDPI. (n.d.). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Frontiers. (n.d.). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, May 1). Pimavanserin. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Comparison of Solvent/Derivatization Agent Systems for Determination of Extractable Toluene Diisocyanate from Flexible Polyurethane Foam. Retrieved from [Link]

  • PubMed. (n.d.). Mechanism of action of pimavanserin in Parkinson's disease psychosis: targeting serotonin 5HT2A and 5HT2C receptors. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Phenylmethanesulfonohydrazide

A Proactive Safety Protocol for Handling Phenylmethanesulfonohydrazide A Guide for Researchers in Drug Discovery and Development This document provides a comprehensive safety and handling protocol for Phenylmethanesulfon...

Author: BenchChem Technical Support Team. Date: January 2026

A Proactive Safety Protocol for Handling Phenylmethanesulfonohydrazide

A Guide for Researchers in Drug Discovery and Development

This document provides a comprehensive safety and handling protocol for Phenylmethanesulfonohydrazide. As a Senior Application Scientist, my objective is to provide a framework that prioritizes researcher safety through a deep understanding of the potential risks and the implementation of robust, validated control measures. This guide is structured not as a rigid template, but as a dynamic, risk-based operational plan.

A diligent search for a specific Safety Data Sheet (SDS) for Phenylmethanesulfonohydrazide did not yield a dedicated document. This absence of specific regulatory data necessitates a conservative approach. The protocols outlined herein are synthesized from the known hazards of structurally analogous compounds, namely Phenylmethylsulfonyl fluoride (PMSF) and the hydrazine class of chemicals.[1][2][3][4] The guidance from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) on handling hazardous substances forms the regulatory backbone of these recommendations.[5][6][7][8]

Hazard Assessment: A Synthesis of Anticipated Risks

Given its structure—an aromatic sulfonyl group combined with a hydrazide moiety—Phenylmethanesulfonohydrazide must be treated as a substance with significant potential health hazards until proven otherwise.

  • Acute Toxicity: Structurally related compounds like PMSF are known to be toxic if swallowed and toxic in contact with skin.[2][4] Hydrazine itself is also toxic via ingestion and skin absorption.[1] Therefore, we must assume a high degree of toxicity for Phenylmethanesulfonohydrazide through all routes of exposure.

  • Corrosivity and Irritation: PMSF is classified as causing severe skin burns and serious eye damage.[2][3] It is prudent to assume Phenylmethanesulfonohydrazide is, at a minimum, a severe irritant and potentially corrosive to skin and eyes.

  • Respiratory Hazard: Inhalation of related compounds can be extremely hazardous, with PMSF being classified as fatal if inhaled.[2] As a solid, Phenylmethanesulfonohydrazide can form dust, which poses a significant inhalation risk.

  • Long-Term Effects: Hydrazine and some of its derivatives are suspected carcinogens and may cause genetic defects. This potential for long-term health effects mandates the use of stringent engineering controls and PPE to minimize any possible exposure.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a static checklist but a response to a dynamic risk assessment of the specific procedure being performed. The following table outlines the minimum required PPE for handling Phenylmethanesulfonohydrazide. All PPE must be donned before entering the designated work area and doffed in a manner that prevents cross-contamination.[6]

Task Gloves Eye/Face Protection Protective Clothing Respiratory Protection
Storage & Transport (Closed Container) Single pair Nitrile or Neoprene gloves.[1]Safety glasses with side shields.Flame-resistant lab coat, fully buttoned.Not required if container integrity is confirmed.
Weighing of Solid Powder Double-gloved (Nitrile or Neoprene).[1]Chemical splash goggles and a full-face shield.Flame-resistant lab coat over a disposable chemical-resistant gown or coveralls.[9]NIOSH-approved respirator with particulate filters (N95/P100) is mandatory.[9]
Solution Preparation & Transfers Double-gloved (Nitrile or Neoprene).Chemical splash goggles and a full-face shield.Flame-resistant lab coat over a disposable chemical-resistant gown or coveralls.Required if not performed in a certified chemical fume hood. Assess vapor pressure of solvent.
Reaction Work-up & Purification Double-gloved (Nitrile or Neoprene).Chemical splash goggles and a full-face shield.Flame-resistant lab coat over a disposable chemical-resistant gown or coveralls.Required if not performed in a certified chemical fume hood.

Operational Plan: Step-by-Step Handling Protocol

This protocol details the procedure for accurately weighing solid Phenylmethanesulfonohydrazide and preparing a stock solution. The primary engineering control for this entire process is a certified chemical fume hood.

Preparation:

  • Fume Hood Verification: Confirm the chemical fume hood has a current certification sticker and that the airflow monitor indicates normal operation.

  • Area Decontamination: Wipe down the interior surfaces of the fume hood with a suitable solvent (e.g., 70% ethanol) to ensure a clean working environment.

  • Assemble Materials: Place all necessary equipment (analytical balance, weigh paper, spatulas, glassware, solvent, vortex mixer) inside the fume hood before handling the chemical.

  • Don PPE: Don all required PPE as specified in the table above for "Weighing of Solid Powder." Ensure the respirator provides a proper seal.

Procedure:

  • Equilibrate Chemical: Place the sealed container of Phenylmethanesulfonohydrazide inside the fume hood and allow it to equilibrate to the ambient temperature.

  • Weighing: Carefully open the container. Using a clean spatula, transfer the approximate amount of solid to a tared weigh paper on the analytical balance. Handle the powder gently to minimize dust generation.

  • Secure Primary Container: Tightly close the primary container of Phenylmethanesulfonohydrazide.

  • Transfer to Solvent: Carefully transfer the weighed solid into the vessel containing the appropriate solvent.

  • Dissolution: Cap the vessel and use a vortex mixer or magnetic stirrer to ensure complete dissolution.

  • Initial Cleanup: Using forceps, place the contaminated weigh paper and any disposable spatulas into a designated hazardous waste bag located within the fume hood.

Post-Procedure:

  • Doffing: Remove PPE in the correct order to avoid contamination: outer gloves, gown, face shield, goggles, inner gloves, and finally, the respirator.

  • Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[10]

Visualization: PPE Selection & Decontamination Workflow

The following diagram outlines the critical decision-making and procedural flow for safely handling hazardous chemicals like Phenylmethanesulfonohydrazide.

PPE_Workflow cluster_prep Preparation & Planning cluster_ops Operation cluster_post Post-Operation & Disposal Risk_Assessment 1. Assess Task (Weighing, Solution Prep) Select_Controls 2. Select Engineering Control (Chemical Fume Hood) Risk_Assessment->Select_Controls Select_PPE 3. Select PPE based on Task (See Table) Select_Controls->Select_PPE Donning 4. Don PPE (Correct Sequence) Select_PPE->Donning Handling 5. Perform Chemical Handling Procedure Donning->Handling Enter Work Area Doffing 6. Doff PPE in Designated Area (Contamination Control) Handling->Doffing Exit Work Area Waste_Disposal 7. Segregate & Dispose Waste (Solid, Liquid, Sharps) Doffing->Waste_Disposal Hygiene 8. Personal Hygiene (Wash Hands Thoroughly) Waste_Disposal->Hygiene

Caption: Workflow for PPE selection, chemical handling, and decontamination.

Disposal Plan: Managing Contaminated Waste

All waste generated from handling Phenylmethanesulfonohydrazide must be treated as hazardous waste in accordance with EPA and Resource Conservation and Recovery Act (RCRA) guidelines.[8][11][12]

  • Solid Waste: All contaminated consumables, including gloves, weigh paper, disposable gowns, and bench paper, must be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses must be collected in a designated, sealed, and properly labeled hazardous waste container. Incompatible wastes must never be mixed.[13]

  • Empty Containers: The original chemical container is not considered "empty" until it has been triple-rinsed with a suitable solvent.[13] The first rinseate must be collected and disposed of as hazardous liquid waste.[13] Subsequent rinses may also require collection depending on the toxicity. Deface the label on the rinsed container before disposal.

Consult with your institution's Environmental Health and Safety (EHS) department for specific collection and disposal procedures.[11]

References

  • OSHA. (2022). How to Safely Handle Dangerous Substances in the Workplace. Available at: [Link]

  • U.S. Chemical Safety and Hazard Investigation Board. (2024). OSHA Requirements for Hazardous Chemical Storage. Available at: [Link]

  • CDC. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Available at: [Link]

  • ComplianceSigns. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Available at: [Link]

  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Available at: [Link]

  • University of California, Riverside. (n.d.). Hydrazine - Risk Management and Safety. Available at: [Link]

  • EPA. (n.d.). Proper Handling of Hazardous Waste Guide. Available at: [Link]

  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Available at: [Link]

  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Available at: [Link]

  • EPA. (n.d.). Hazardous Waste. Available at: [Link]

  • EPA. (2025). Steps in Complying with Regulations for Hazardous Waste. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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